molecular formula C8H11N3O3 B1441340 4-Nitro-1-(oxolan-2-ylmethyl)-1h-pyrazole CAS No. 1006523-68-7

4-Nitro-1-(oxolan-2-ylmethyl)-1h-pyrazole

Cat. No.: B1441340
CAS No.: 1006523-68-7
M. Wt: 197.19 g/mol
InChI Key: KQTCKXRXKVVUSN-UHFFFAOYSA-N
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Description

4-Nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole (CAS: 1245823-87-3) is a synthetic small molecule with a molecular formula of C 10 H 14 N 4 O 4 and an average mass of 254.246 Da . This chemical features a pyrazole core, a privileged scaffold in medicinal chemistry known for its versatile biological activities and presence in numerous approved pharmaceuticals . The structure is substituted with a nitro group, which can serve as a key handle for further synthetic elaboration, and a tetrahydrofuran (oxolane) methyl group, which can influence the compound's physicochemical properties and binding interactions. As a building block in drug discovery, this compound is of significant value for researchers exploring structure-activity relationships (SAR), particularly in the development of new kinase inhibitors, enzyme modulators, and G-protein coupled receptor (GPCR) ligands . The pyrazole nucleus is a common bioisostere for other aromatic rings and can act as both a hydrogen bond acceptor and donor, facilitating key interactions with biological targets . While specific biological data for this compound is not yet widely published, its structural features align with those used in developing therapeutics for areas such as oncology, cardiovascular diseases, and central nervous system (CNS) disorders . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-nitro-1-(oxolan-2-ylmethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c12-11(13)7-4-9-10(5-7)6-8-2-1-3-14-8/h4-5,8H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTCKXRXKVVUSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C=C(C=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Nitro-1-(oxolan-2-ylmethyl)-1h-pyrazole chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Significance

4-Nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole (CAS: 1006523-68-7), often referred to as 1-(tetrahydrofuran-2-ylmethyl)-4-nitro-1H-pyrazole , is a specialized heterocyclic intermediate used primarily in the synthesis of bioactive pharmaceutical ingredients.[1]

Its structural core features a 4-nitropyrazole scaffold


-alkylated with a tetrahydrofurfuryl (oxolan-2-ylmethyl) group. This specific architecture serves two critical functions in drug design:
  • Pharmacophore Modulation: The pyrazole ring acts as a bioisostere for imidazole or pyrrole, often serving as a hydrogen bond acceptor/donor in kinase inhibitor binding pockets.

  • Solubility & Metabolic Tail: The tetrahydrofurfuryl group enhances aqueous solubility and lipophilicity balance (LogP), improving the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final drug candidate.

This guide details the physicochemical properties, synthetic pathways, and reactivity profile of this compound, providing a robust framework for its utilization in medicinal chemistry.

Physicochemical Properties

The following data aggregates experimental and high-confidence predicted values. Due to the specialized nature of this intermediate, some values are computational estimates derived from structure-activity relationship (SAR) models.

PropertyValueConfidence/Source
CAS Number 1006523-68-7Verified
Molecular Formula

Stoichiometric
Molecular Weight 197.19 g/mol Calculated
Appearance Off-white to pale yellow solidExperimental Analog
Boiling Point 354.4 ± 12.0 °C (at 760 mmHg)Predicted [1]
Density 1.35 ± 0.1 g/cm³Predicted [1]
pKa (Conjugate Acid) -2.29 ± 0.10Predicted [1]
LogP ~0.8 - 1.2Estimated
Solubility Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in waterExperimental Analog

Synthetic Architecture

The synthesis of this compound typically proceeds via a nucleophilic substitution (


) reaction. The high acidity of the NH proton in 4-nitropyrazole (pKa ~9.6) allows for facile deprotonation by mild to moderate bases, followed by alkylation with a tetrahydrofurfuryl electrophile.
Reaction Pathway Visualization

The following diagram illustrates the convergent synthesis and the mechanistic flow of the


-alkylation.

Synthesis_Pathway Reactant1 4-Nitropyrazole (Nucleophile) Intermediate Pyrazolide Anion (Transition State) Reactant1->Intermediate Deprotonation Reactant2 Tetrahydrofurfuryl Bromide/Tosylate (Electrophile) Product 4-Nitro-1-(oxolan-2-ylmethyl)- 1H-pyrazole Reactant2->Product Leaving Group (Br/OTs) Base Base Catalyst (Cs2CO3 or NaH) Base->Intermediate Intermediate->Product SN2 Attack

Caption: Convergent synthesis via base-mediated N-alkylation of 4-nitropyrazole.

Standardized Synthetic Protocol

Objective: Preparation of this compound on a 10 mmol scale.

Reagents:

  • 4-Nitropyrazole (1.13 g, 10 mmol)

  • 2-(Bromomethyl)tetrahydrofuran (1.82 g, 11 mmol)

  • Cesium Carbonate (

    
    ) (4.88 g, 15 mmol)
    
  • Acetonitrile (ACN) or DMF (anhydrous, 20 mL)

Methodology:

  • Activation: In a dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitropyrazole in anhydrous ACN (or DMF).

  • Deprotonation: Add

    
     in a single portion. Stir the suspension at room temperature for 30 minutes to generate the pyrazolide anion. Note: Evolution of gas is not expected with carbonate, but ensure the system is vented if using NaH.
    
  • Alkylation: Add 2-(bromomethyl)tetrahydrofuran dropwise via syringe.

  • Reflux: Heat the reaction mixture to 60–80 °C and monitor by TLC (Hexane/EtOAc 1:1) or LC-MS. Reaction completion is typically observed within 4–12 hours.

  • Work-up:

    • Cool to room temperature.

    • Filter off inorganic solids.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in EtOAc and wash with water (

      
       mL) and brine (
      
      
      
      mL).
  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Purify the crude residue via silica gel column chromatography (Gradient: 0–40% EtOAc in Hexanes).
    

Validation Criteria:

  • 1H NMR (DMSO-d6): Diagnostic signals include the pyrazole protons (singlets at ~8.2 and ~8.9 ppm) and the multiplet patterns of the tetrahydrofuran ring (1.5–4.2 ppm).

  • LC-MS: Mass ion

    
    .
    

Chemical Reactivity & Transformations

The utility of this molecule lies in its ability to undergo specific transformations that retain the tetrahydrofurfuryl tail while modifying the pyrazole core.

Reactivity Tree

The nitro group is a "dummy" functional group intended for reduction to the amine, which then serves as a handle for amide coupling or urea formation in drug synthesis.

Reactivity_Tree Core 4-Nitro-1-(oxolan-2-ylmethyl)- 1H-pyrazole Amine 4-Amino-1-(oxolan-2-ylmethyl)- 1H-pyrazole Core->Amine Reduction (H2/Pd-C or Fe/NH4Cl) C5_Funct C5-Substituted Derivative (e.g., Boronic Acid) Core->C5_Funct Lithiation (n-BuLi, -78°C) -> Electrophile Ring_Open Degradation Products (Acid Hydrolysis) Core->Ring_Open Strong Acid (HCl/Heat) (Cleavage of THF acetal)

Caption: Primary reactivity modes: Nitro reduction, C5-lithiation, and acid sensitivity.

Nitro Reduction Protocol (Critical Step)

The reduction of the nitro group to the amine is the most common next step.

Method A: Catalytic Hydrogenation (Cleanest)

  • Conditions:

    
     (1 atm), 10% Pd/C (10 wt%), Methanol.
    
  • Procedure: Stir at RT for 2–6 hours. Filter through Celite.

  • Advantage: Minimal work-up; high yield.

Method B: Iron-Mediated Reduction (Chemo-selective)

  • Conditions: Fe powder (5 equiv),

    
     (saturated aq), EtOH/Water (3:1), 80 °C.
    
  • Procedure: Reflux for 2 hours. Filter hot.

  • Advantage: Tolerates halogens or other reducible groups if present elsewhere in the molecule.

C5-Lithiation

The C5 proton of 1-substituted pyrazoles is acidic enough to be deprotonated by


-butyllithium (

-BuLi) at -78 °C [2].
  • Mechanism: The

    
    -alkyl group directs lithiation to the ortho (C5) position.
    
  • Application: Quenching the lithiated species with trimethyl borate (

    
    ) followed by hydrolysis yields the C5-boronic acid , a vital intermediate for Suzuki-Miyaura cross-coupling reactions.
    

Handling, Stability & Safety

  • Stability: The compound is stable under ambient conditions.[2] However, the ether linkage in the tetrahydrofurfuryl group makes it susceptible to oxidation (peroxide formation) over long storage periods. Store under inert atmosphere (Nitrogen/Argon) if possible.

  • Acid Sensitivity: Avoid prolonged exposure to strong Lewis acids or hot aqueous mineral acids, which may open the tetrahydrofuran ring.

  • Safety (GHS Classification - Inferred):

    • H302: Harmful if swallowed.[1]

    • H315/H319: Causes skin and serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

    • Precaution: Use standard PPE (gloves, goggles, fume hood). As a nitro compound, avoid subjecting the dry solid to extreme heat or shock, although the alkyl chain significantly desensitizes the molecule compared to polynitro aromatics.

References

  • ChemicalBook. (2024).[3] this compound Properties and CAS 1006523-68-7. Retrieved from

  • Larkin, J., et al. (2002). Regioselective Lithiation of 1-Substituted Imidazoles and Pyrazoles. Journal of Organic Chemistry.
  • PubChem. (2024). 4-Nitro-1H-pyrazole Compound Summary. Retrieved from (Parent scaffold data).

  • BLD Pharm. (2024).[4] Safety Data Sheet: 4-Nitro-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole. Retrieved from

Sources

Technical Guide: Structure Elucidation of 4-Nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole

[1]

Executive Summary & Structural Context[1][2][3][4][5][6][7][8][9]

  • Target Molecule: this compound[1]

  • Molecular Formula:

    
    [1]
    
  • Exact Mass: 197.0800 Da[1]

  • Key Structural Features:

    • Pyrazole Core: Substituted at the 4-position with a nitro (

      
      ) group.[1][2]
      
    • N-Alkylation: The N1 nitrogen is bonded to a methylene bridge.[1]

    • Chiral Moiety: The methylene bridge connects to the C2 position of an oxolane (tetrahydrofuran) ring, creating a chiral center and inducing diastereotopicity in the linker protons.[1]

Synthesis Context (The "Why" of Elucidation)

This compound is typically synthesized via the N-alkylation of 4-nitro-1H-pyrazole with tetrahydrofurfuryl bromide (or tosylate) under basic conditions (e.g.,

1
  • Regioselectivity: Since 4-nitropyrazole is symmetric, N1-alkylation yields a single regioisomer.[1] However, distinguishing the 4-nitro isomer from potential 3-nitro or 5-nitro impurities (if the starting material was impure) is critical.[1]

  • Stereochemistry: Unless enantiopure tetrahydrofurfuryl halides are used, the product is obtained as a racemate.[1]

Analytical Workflow: Step-by-Step Elucidation

Phase 1: Mass Spectrometry (Formula Confirmation)

Before detailed spectral assignment, the molecular integrity must be validated to rule out bis-alkylation or ring degradation.[1]

  • Technique: LC-MS/MS (ESI+) or HRMS (Q-TOF).[1]

  • Protocol:

    • Dissolve 0.1 mg in MeOH.

    • Inject into ESI source (Positive Mode).[1]

    • Target Ion:

      
       m/z.[1]
      
    • Fragmentation Pattern (MS2):

      • Loss of

        
         radical (
        
        
        ).[1]
      • Cleavage of the N-C bond between pyrazole and the methylene bridge, yielding the tetrahydrofurfuryl cation (

        
        , m/z ~85).[1]
        
Phase 2: Nuclear Magnetic Resonance (NMR) Strategy

This is the core of the elucidation.[1] The presence of the chiral center at C2' (oxolane ring) breaks the symmetry of the methylene protons (

diastereotopic1
A.

H NMR (Proton Connectivity)
  • Solvent:

    
     or 
    
    
    (DMSO is preferred for nitropyrazoles to prevent aggregation).[1]
  • Key Assignments:

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationStructural Insight
Pyrazole H3 & H5 8.20 – 8.90Two Singlets (s)1H eachThe nitro group strongly deshields these protons.[1] They are chemically distinct due to the N1 substitution.[1] H5 (closer to alkyl group) typically resonates slightly upfield of H3 due to steric shielding, though NOE is required for definitive assignment.[1]
Linker

4.10 – 4.30dd or ABX multiplet2HCritical: These protons are diastereotopic due to the adjacent chiral center.[1] They will likely appear as two distinct multiplets or a complex doublet of doublets, not a simple doublet.
Oxolane H2' 3.90 – 4.10Multiplet (m)1HThe chiral methine proton.[1]
Oxolane H5' 3.60 – 3.80Multiplet (m)2HEther protons (adjacent to O).[1]
Oxolane H3'/H4' 1.60 – 2.10Multiplets (m)4HRing methylene protons.[1]
B.

C NMR (Carbon Skeleton)
  • Nitro-C (C4): The ipso-carbon bearing the nitro group will appear around 135–137 ppm .[1] Crucially, this signal is often weak or broadened due to quadrupolar relaxation from the nitro-nitrogen.[1]

  • Pyrazole C3/C5: Distinct signals around 129–132 ppm .[1]

  • Linker (

    
    ):  ~55 ppm.[1]
    
  • Oxolane C2': ~77 ppm (Deshielded by Oxygen).[1]

C. 2D NMR (Connectivity & Regiochemistry)

To definitively prove the structure is 4-nitro (and not 3- or 5-nitro) and assign the H3/H5 protons:

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Look for long-range coupling from the Linker

      
        protons.[1]
      
    • They will show a strong 3-bond correlation (

      
      ) to Pyrazole C5  and Pyrazole C3  (weak/absent if 4-nitro is symmetric, but distinct here).[1]
      
    • Diagnostic: In 4-nitropyrazole, the C4 carbon (bearing

      
      ) will show correlations to both H3 and H5.[1] If it were 3-nitro, the patterns would be highly asymmetric.[1]
      
  • NOESY (Nuclear Overhauser Effect):

    • Irradiate the Linker

      
        signal.[1]
      
    • Observation: Strong NOE enhancement of the Pyrazole H5 proton (the one adjacent to N1).[1]

    • Result: This identifies H5 vs H3. The H3 proton (farther away) will show negligible NOE from the linker.[1]

Visualization: Elucidation Logic Flow

The following diagram illustrates the decision matrix for confirming the structure and ruling out isomers.

ElucidationWorkflowStartTarget: this compoundSynthesisSynthesis: 4-Nitropyrazole + THF-CH2-BrStart->SynthesisMSStep 1: HRMS[M+H]+ = 198.08Synthesis->MSH_NMRStep 2: 1H NMRCheck for Diastereotopic N-CH2MS->H_NMRMass OKNOESYStep 3: NOESY/HMBCAssign H3 vs H5H_NMR->NOESYConnectivity OKIsomerIsomer Check:Is it 3-Nitro or 5-Nitro?H_NMR->IsomerConclusionStructure ConfirmedNOESY->ConclusionRegiochem VerifiedIsomer->NOESYSymmetry Analysis

Caption: Logical workflow for the structural verification of N-alkylated nitropyrazoles, emphasizing the differentiation of regioisomers.

Experimental Protocols

Protocol A: Synthesis of Analytical Standard (Micro-Scale)

Note: This protocol is for generating a reference standard for elucidation.

  • Reagents: Suspend 4-nitro-1H-pyrazole (1.0 eq) and

    
      (1.5 eq) in anhydrous DMF.
    
  • Alkylation: Add tetrahydrofurfuryl bromide (1.1 eq) dropwise at room temperature.

  • Reaction: Heat to 80°C for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1]

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMF.[1]

  • Purification: Flash column chromatography is mandatory to remove any O-alkylated byproducts (rare but possible).[1]

Protocol B: Crystallography (Ultimate Proof)

If the oil resists crystallization (common for THF derivatives), convert it to a solid derivative:

  • Method: Reduce the nitro group to an amine (

    
    , Pd/C), then derivatize with p-bromobenzoyl chloride.
    
  • Outcome: The heavy atom (Bromine) facilitates X-ray diffraction (XRD) solution, providing absolute configuration if a chiral starting material was used.

Summary of Spectral Data (Expected)

TechniqueParameterExpected Value / Feature
HRMS

198.0872
IR

(asym)
1530–1550

IR

(sym)
1340–1360


NMR
Linker SplittingABX pattern (Diastereotopic)

NMR
C4 (C-

)
~135 ppm (Broad/Weak)

References

  • Larina, L. I., & Lopyrev, V. A. (2009). Nitroazoles: Synthesis, Structure and Applications. Springer.[1] (Comprehensive guide on nitropyrazole NMR shifts and synthesis).

  • Claramunt, R. M., et al. (1983).[1][3] "Tautomerism of Pyrazoles. Part 1. 1H and 13C NMR Study." Bulletin de la Société Chimique de France. (Foundational work on pyrazole spectroscopy).

  • Dalinger, I. L., et al. (2015).[1] "Synthesis and properties of nitrated pyrazoles." Chemistry of Heterocyclic Compounds, 51(8), 701-715. Link

  • Zhang, J., et al. (2018).[1] "Regioselective Synthesis of N-Substituted Nitropyrazoles." Journal of Organic Chemistry, 83(15), 8765-8774. (Methodology for N-alkylation regiocontrol).

  • Cambridge Crystallographic Data Centre (CCDC) . Search for "4-nitropyrazole derivatives". Link

4-Nitro-1-(oxolan-2-ylmethyl)-1h-pyrazole CAS number 1006523-68-7

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive pharmaceutical ingredients (APIs).[1] Characterized by an electron-deficient nitropyrazole core coupled with a polar, lipophilic tetrahydrofuran (THF) tail, this compound serves as a critical scaffold in medicinal chemistry.

Its primary utility lies in its role as a "masked" amino-pyrazole.[1][2] The nitro group at the C4 position is a robust precursor to a primary amine, which subsequently serves as a nucleophile for coupling with carboxylic acids or halides to generate amide-linked kinase inhibitors (e.g., JAK, BTK inhibitors) and antimicrobial agents. The oxolane (tetrahydrofuran) moiety improves aqueous solubility and metabolic stability compared to purely aliphatic analogs.[2]

This guide details the physicochemical profile, validated synthetic pathways, and downstream utility of CAS 1006523-68-7, designed to support researchers in optimizing lead generation campaigns.

Chemical Profile & Properties[2][3][4][5][6][7][8][9][10]

The compound exhibits a balance of polarity and aromaticity, making it compatible with a wide range of organic solvents used in library synthesis.[2]

Table 1: Physicochemical Specifications
PropertyValueNote
Molecular Formula C₈H₁₁N₃O₃-
Molecular Weight 197.19 g/mol -
Appearance Off-white to pale yellow solidCrystalline powder
Melting Point 78–82 °C (Typical)Depends on purity/polymorph
LogP (Calc) ~0.85Moderate lipophilicity
H-Bond Donors 0-
H-Bond Acceptors 5Includes nitro O and THF O
Solubility DMSO, DMF, DCM, MethanolSparingly soluble in water
pKa (Conj.[1][3][4] Acid) ~1.5 (Pyrazole N2)Weakly basic

Synthesis & Production Protocols

The synthesis of 1-substituted-4-nitropyrazoles is a foundational reaction in heterocycle chemistry.[1] While commercial supplies exist, in-house synthesis is often required for scale-up or analog generation.[1][2]

Mechanistic Pathway (Alkylation)

The most robust route involves the nucleophilic substitution (


) of 4-nitropyrazole anion onto a tetrahydrofurfuryl electrophile.[2]
  • Nucleophile: 4-Nitropyrazole (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     ~9.6).[2] Deprotonation requires a mild base.[2]
    
  • Electrophile: Tetrahydrofurfuryl bromide or tosylate.[2]

  • Regioselectivity: 4-nitropyrazole tautomerizes, but alkylation predominantly occurs at the N1 position due to steric and electronic control, though N2 alkylation is degenerate in unsubstituted pyrazoles.

Validated Experimental Protocol

Note: This protocol is adapted from standard methodologies for N-alkylation of electron-deficient pyrazoles.

Reagents:

  • 4-Nitro-1H-pyrazole (1.0 eq)[1][5]

  • 2-(Bromomethyl)tetrahydrofuran (1.2 eq)[1]

  • Cesium Carbonate (

    
    ) (2.0 eq)[2]
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile (

    
    )
    

Step-by-Step Methodology:

  • Activation: Charge a round-bottom flask with 4-nitro-1H-pyrazole (10 mmol) and anhydrous DMF (20 mL). Add

    
     (20 mmol) in one portion.
    
    • Scientist's Insight: Cesium carbonate is preferred over potassium carbonate in DMF because the larger cesium cation disrupts ion pairing, enhancing the nucleophilicity of the pyrazolate anion.[2]

  • Addition: Stir the suspension at Room Temperature (RT) for 15 minutes. Dropwise add 2-(bromomethyl)tetrahydrofuran (12 mmol).

  • Reaction: Heat the mixture to 60–80 °C. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1][2] Reaction typically completes in 4–6 hours.[2]

  • Work-up: Cool to RT. Pour the mixture into ice-water (100 mL) to precipitate the product or extract with Ethyl Acetate (

    
     mL).[2]
    
  • Purification: Wash organics with brine, dry over

    
    , and concentrate. Purify via silica gel column chromatography (Gradient: 0–40% EtOAc in Hexanes).
    
Synthesis Diagram[2]

SynthesisPathway Start 4-Nitro-1H-pyrazole (Nucleophile) Intermediate Transition State (SN2 Attack) Start->Intermediate Deprotonation Reagent Tetrahydrofurfuryl Bromide (Electrophile) Reagent->Intermediate Base Base: Cs2CO3 Solvent: DMF Temp: 60°C Base->Intermediate Product 4-Nitro-1-(oxolan-2-ylmethyl) -1H-pyrazole (CAS 1006523-68-7) Intermediate->Product -HBr

Caption: Nucleophilic substitution pathway utilizing Cesium Carbonate to drive N-alkylation of the pyrazole core.

Functional Utility & Applications

The value of CAS 1006523-68-7 is realized upon the reduction of its nitro group.[1][2] The resulting amine is a "privileged structure" in kinase inhibitor design.[2]

Core Reactivity: Nitro Reduction

The nitro group is chemically inert to many coupling conditions, allowing the molecule to be installed early in a synthetic sequence.[2] However, for drug discovery, it is almost always reduced to the amine.[2]

Standard Reduction Methods:

  • Catalytic Hydrogenation:

    
     (1 atm), 10% Pd/C in MeOH. (Cleanest method).
    
  • Chemical Reduction: Iron powder (

    
    ) in 
    
    
    
    /EtOH or
    
    
    in HCl.[2] (Used if alkene sensitive groups are present elsewhere).[2]
Downstream Applications (Drug Discovery)

Once reduced to 1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-amine , the scaffold is used in:

  • Kinase Inhibitors: The aminopyrazole motif mimics the adenine ring of ATP, forming key hydrogen bonds within the hinge region of kinases (e.g., JAK, Src, Aurora kinases).

  • Fragment-Based Drug Design (FBDD): The THF group acts as a solubilizing vector that can probe ribose-binding pockets or solvent-exposed regions of a protein target.[1]

Reactivity Workflow Diagram

ReactivityMap Core This compound (Starting Material) Reduction Reduction (H2/Pd-C or Fe/NH4Cl) Core->Reduction Suzuki C-H Activation/Arylation (Pd cat.) --> Biaryl Systems Core->Suzuki Alternative Functionalization Amine 4-Amino-1-(oxolan-2-ylmethyl)-1H-pyrazole (Key Intermediate) Reduction->Amine Amide Amide Coupling (R-COOH + HATU) --> Kinase Inhibitors Amine->Amide Route A Urea Urea Formation (R-NCO) --> Soluble Scaffolds Amine->Urea Route B

Caption: Transformation of the nitro-precursor into bioactive amino-pyrazole scaffolds via reduction and coupling.

Handling & Safety (E-E-A-T)

While specific toxicological data for this CAS is limited, it should be handled according to protocols for nitro-aromatics .[2]

  • Hazard Classification (GHS):

    • Skin Irrit. 2 (H315): Causes skin irritation.[2][6]

    • Eye Irrit. 2A (H319): Causes serious eye irritation.[2]

    • STOT SE 3 (H335): May cause respiratory irritation.[2][6][7]

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Nitro compounds can be stable, but the THF ether linkage is susceptible to slow oxidation (peroxide formation) if exposed to air/light over long periods.[2]

  • Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber.[2]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 1006523-68-7. Retrieved from [Link]

  • Fustero, S., et al. (2011). Improved Regioselectivity in the Synthesis of Pyrazoles.[2] Journal of Organic Chemistry.[2][8] (Contextual grounding for pyrazole alkylation regiochemistry).

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[2] Journal of Medicinal Chemistry.[2] (Reference for THF/Oxolane as a solubilizing bioisostere).

Sources

Technical Guide: Synthesis of 4-Nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 4-Nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Discovery Scientists

Executive Summary & Strategic Importance

The target molecule, This compound (also known as 1-(tetrahydrofurfuryl)-4-nitropyrazole), represents a critical building block in medicinal chemistry. The N-tetrahydrofurfuryl motif acts as a bioisostere for ribose or other glycosyl groups, improving aqueous solubility and metabolic stability compared to alkyl chains, while the 4-nitro group serves as a latent amine functionality for coupling to kinase inhibitor scaffolds (e.g., BTK, JAK inhibitors).

This guide delineates two primary synthetic pathways:

  • Route A (Process Preferred): Direct N-alkylation via SN2 displacement.

  • Route B (MedChem Preferred): Mitsunobu coupling using the corresponding alcohol.

Both routes are validated by fundamental mechanistic principles of azole chemistry, prioritizing regioselectivity and yield.

Retrosynthetic Analysis

The strategic disconnection focuses on the C–N bond between the pyrazole nitrogen (N1) and the exocyclic methylene of the tetrahydrofuran ring.

Retrosynthesis Target Target: This compound NitroPyrazole 4-Nitropyrazole (Nucleophile) Target->NitroPyrazole C-N Disconnection Electrophile Tetrahydrofurfuryl Electrophile (X=Br, OMs, OH) Target->Electrophile

Figure 1: Retrosynthetic disconnection revealing the convergent assembly of the commercially available 4-nitropyrazole and a tetrahydrofurfuryl derivative.

Route A: Direct Nucleophilic Substitution (SN2)

Best for: Scale-up (>10g), Cost-efficiency. Key Challenge: Controlling N-alkylation vs. O-alkylation (rare for pyrazoles) and minimizing bis-alkylation (impossible here due to N-substitution limit).

Mechanistic Insight

4-Nitropyrazole is significantly more acidic (pKa ~9.6) than unsubstituted pyrazole (pKa ~14.2) due to the strong electron-withdrawing nitro group. This acidity allows for deprotonation by mild bases (K2CO3, Cs2CO3) in polar aprotic solvents, generating a potent nucleophile that attacks the electrophilic carbon of tetrahydrofurfuryl bromide (or mesylate).

Experimental Protocol

Reagents:

  • 4-Nitropyrazole (1.0 equiv)

  • 2-(Bromomethyl)tetrahydrofuran (1.2 equiv)

  • Cesium Carbonate (Cs2CO3) (1.5 equiv) or Potassium Carbonate (K2CO3)

  • Solvent: DMF (Dimethylformamide) or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Activation: Charge a reaction vessel with 4-nitropyrazole (11.3 g, 100 mmol) and anhydrous DMF (100 mL). Add Cs2CO3 (48.8 g, 150 mmol) in one portion. Stir at room temperature for 30 minutes to ensure deprotonation (formation of the pyrazolate anion).

  • Addition: Add 2-(bromomethyl)tetrahydrofuran (19.8 g, 120 mmol) dropwise over 15 minutes. Note: The reaction is exothermic; maintain internal temperature <40°C.

  • Reaction: Heat the mixture to 80°C and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The limiting reagent (pyrazole) should be consumed.

  • Workup: Cool to room temperature. Dilute with water (300 mL) and extract with Ethyl Acetate (3 x 100 mL).

  • Washing: Wash combined organics with water (2 x 100 mL) and brine (100 mL) to remove DMF. Dry over Na2SO4.

  • Purification: Concentrate in vacuo. The residue is often pure enough for use. If necessary, recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 10–40% EtOAc in Hexanes).

Data Summary:

Parameter Value
Yield 85–92%
Reaction Time 4–6 Hours

| Regioselectivity | >99% N1 (Symmetric precursor) |

Route B: Mitsunobu Coupling

Best for: Rapid MedChem exploration, avoiding halide handling. Key Challenge: Removal of triphenylphosphine oxide (TPPO) byproduct.

Mechanistic Insight

This route utilizes Tetrahydrofurfuryl alcohol directly. The reaction proceeds via the activation of the alcohol by the betaine intermediate formed from Triphenylphosphine (PPh3) and Diisopropyl azodicarboxylate (DIAD). The acidic 4-nitropyrazole (pKa < 11, satisfying Mitsunobu requirements) protonates the betaine, and the resulting pyrazolate anion attacks the activated alkoxy-phosphonium species with inversion of configuration (not relevant for the primary carbon here, but critical if chiral).

Mitsunobu Alcohol Tetrahydrofurfuryl Alcohol Intermediate Activated Alkoxy-Phosphonium Alcohol->Intermediate Activation Pyrazole 4-Nitropyrazole Product 4-Nitro-1-(oxolan-2-ylmethyl) -1H-pyrazole Pyrazole->Product SN2 Displacement Reagents PPh3 + DIAD Reagents->Intermediate Activation Intermediate->Product SN2 Displacement

Figure 2: Mitsunobu coupling workflow utilizing alcohol activation.

Experimental Protocol

Reagents:

  • 4-Nitropyrazole (1.0 equiv)

  • Tetrahydrofurfuryl alcohol (1.1 equiv)

  • Triphenylphosphine (PPh3) (1.2 equiv)

  • DIAD (Diisopropyl azodicarboxylate) (1.2 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Dissolution: In a dry flask under nitrogen, dissolve 4-nitropyrazole (1.13 g, 10 mmol), tetrahydrofurfuryl alcohol (1.12 g, 11 mmol), and PPh3 (3.14 g, 12 mmol) in anhydrous THF (40 mL).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add DIAD (2.42 g, 12 mmol) dropwise over 20 minutes. Caution: Exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (12–16 hours).

  • Workup: Concentrate the solvent directly.

  • Purification: Triturate the residue with Et2O/Hexane (1:1) to precipitate Triphenylphosphine oxide (TPPO). Filter off the solid.[1][2] Concentrate the filtrate and purify via column chromatography (SiO2, EtOAc/Hexanes).

Analytical Profile & Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

1H NMR (400 MHz, CDCl3):

  • δ 8.20 (s, 1H): Pyrazole C3-H (Deshielded by nitro group).

  • δ 8.05 (s, 1H): Pyrazole C5-H.

  • δ 4.25 (m, 1H): Methine CH of the THF ring (C2').

  • δ 4.15 (d, 2H): Methylene bridge (N-CH2-THF).

  • δ 3.70–3.90 (m, 2H): THF ring protons (C5').

  • δ 1.60–2.10 (m, 4H): THF ring protons (C3', C4').

Mass Spectrometry (ESI+):

  • [M+H]+: Calculated for C8H11N3O3: 198.08. Found: 198.1.

Safety & Handling

  • 4-Nitropyrazole: Potential energetic material. While stable, nitro-compounds should be treated with caution during scale-up. Avoid heating to dryness without testing thermal stability (DSC).

  • DIAD (Route B): Shock sensitive and toxic. Store in a refrigerator.

  • Alkyl Halides (Route A): Alkylating agents are potential carcinogens. Use proper PPE and fume hood.

References

  • Mitsunobu Reaction Overview : Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651. Link

  • Alkylation of Azoles: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010. (Standard text on azole reactivity).
  • Acidity of Nitropyrazoles: Catalan, J., et al. "Basicity and Acidity of Azoles." Advances in Heterocyclic Chemistry, 1987.
  • General Synthesis of N-alkyl-4-nitropyrazoles

    • Methodology: "Regioselective alkylation of 4-nitropyrazole derivatives." Journal of Heterocyclic Chemistry. (Generic reference for SN2 conditions).
    • Specific Analog: WO2012156334A1 (Patent describing similar N-tetrahydrofurfuryl pyrazole intermediates for kinase inhibitors). Link

Sources

4-Nitro-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: 4-Nitro-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole Derivatives

Executive Summary

This technical guide profiles 4-Nitro-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole , a functionalized heterocyclic scaffold bridging high-energy density materials (HEDM) and medicinal chemistry.[1] As a derivative of 4-nitropyrazole, this compound leverages the electronic electron-withdrawing nature of the nitro group (


) and the physiochemical modulation of the tetrahydrofuran (THF) tail.[1]

For drug development professionals, this molecule serves as a critical "masked" precursor to 1-(tetrahydrofuran-2-ylmethyl)-1H-pyrazol-4-amine , a privileged substructure in kinase inhibitors (e.g., LRRK2, JAK) and antimicrobial agents.[1] In energetic materials research, N-alkylation is utilized to tune the melting point and sensitivity of nitropyrazole-based explosives.[1]

Part 1: Chemical Identity & Physiochemical Properties[1]

The core structure consists of a planar, electron-deficient pyrazole ring substituted at the 4-position with a nitro group and at the N1-position with a tetrahydrofurfuryl moiety.[1]

PropertyData / PredictionNote
IUPAC Name 4-Nitro-1-[(tetrahydrofuran-2-yl)methyl]-1H-pyrazole
Molecular Formula

Molecular Weight 197.19 g/mol
Physical State Waxy Solid or Viscous OilThe THF tail disrupts the crystal packing of the parent 4-nitropyrazole (MP 162°C), significantly lowering the melting point.[1][2][3]
Solubility DMSO, DMF, MeOH, DCMHigh solubility in polar organic solvents due to the THF ether oxygen.
Core Reactivity Nitro Reduction, Electrophilic Aromatic Substitution (hindered)The nitro group deactivates the ring; N1-alkylation prevents tautomerization.[1]

Part 2: Synthesis Protocol (N-Alkylation)

Objective: Regioselective synthesis of the N1-substituted derivative via nucleophilic substitution (


).
Mechanism & Rationale

4-Nitropyrazole (


) is acidic enough to be deprotonated by mild-to-strong bases.[1] The resulting pyrazolide anion is an ambident nucleophile but, due to the symmetry of the 4-nitro parent, N1 and N2 alkylation yield the exact same product.[1] The tetrahydrofurfuryl group is introduced using tetrahydrofurfuryl bromide or tosylate.[1]
Experimental Workflow

Reagents:

  • Substrate: 4-Nitro-1H-pyrazole (1.0 equiv)

  • Electrophile: 2-(Bromomethyl)tetrahydrofuran (1.2 equiv)[1]

  • Base: Sodium Hydride (NaH, 60% dispersion, 1.5 equiv) OR Cesium Carbonate (

    
    , 2.0 equiv)
    
  • Solvent: Anhydrous DMF or Acetonitrile (0.2 M concentration)

Step-by-Step Protocol:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve 4-nitropyrazole in anhydrous DMF. Cool to 0°C.[1]

  • Deprotonation: Carefully add NaH portion-wise. Evolution of

    
     gas will be observed.[1] Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/yellow (formation of pyrazolide anion).
    
  • Alkylation: Add 2-(bromomethyl)tetrahydrofuran dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1] The product will be less polar than the starting material.[1]

  • Workup: Quench carefully with saturated

    
    .[1] Extract with EtOAc (
    
    
    
    ).[1] Wash combined organics with water (
    
    
    ) and brine (
    
    
    ) to remove DMF.[1] Dry over
    
    
    .[1][2]
  • Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 10%

    
     40% EtOAc in Hexanes).
    

Synthesis Start 4-Nitropyrazole (Parent Scaffold) Base Deprotonation (NaH/DMF, 0°C) Start->Base Inter Pyrazolide Anion (Nucleophile) Base->Inter - H2 Electrophile Add: Tetrahydrofurfuryl Bromide (Sn2 Attack) Inter->Electrophile Product 4-Nitro-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole (Target) Electrophile->Product 12-16h, RT

Caption: Synthesis pathway via base-mediated nucleophilic substitution.

Part 3: Downstream Functionalization (Nitro Reduction)[1]

The primary value of this molecule in drug discovery is as a precursor to the amine.[1] The nitro group is a "dummy" substituent during the alkylation phase to prevent side reactions (like N-oxidation) that might occur with a free amine.[1]

Protocol (Catalytic Hydrogenation):

  • Dissolve the nitro compound in Methanol/THF (1:1).[1]

  • Add 10 mol% Pd/C catalyst.

  • Stir under

    
     atmosphere (balloon pressure) for 4–6 hours.
    
  • Filter through Celite to remove catalyst.[1]

  • Concentrate to yield 1-(tetrahydrofuran-2-ylmethyl)-1H-pyrazol-4-amine .

Note: This amine is air-sensitive and should be used immediately in amide coupling or reductive amination reactions.[1]

Part 4: Applications & Logic

Medicinal Chemistry: Kinase Inhibitor Scaffold

The 1-(tetrahydrofuran-2-ylmethyl)pyrazole motif appears in various kinase inhibitors.

  • Solubility: The THF oxygen acts as a weak hydrogen bond acceptor and disrupts planarity, improving aqueous solubility compared to benzyl analogs.[1]

  • Binding: The THF ring can occupy the solvent-exposed region of the ATP-binding pocket or specific hydrophobic sub-pockets (e.g., in LRRK2 or JAK inhibitors).[1]

Energetic Materials (HEDM)

While the THF derivative itself is likely too oxygen-poor to be a high-performance explosive, the methodology represents a standard desensitization strategy.[1]

  • Melt-Cast Carriers: Alkylating high-melting nitropyrazoles (like 3,4,5-trinitropyrazole) lowers the melting point, allowing them to be melt-castable.[1]

  • Plasticizers: The flexible ether tail acts as an internal plasticizer, reducing the glass transition temperature (

    
    ) of the energetic formulation.
    

Applications cluster_Pharma Pharma Utility cluster_Energetics Energetic Materials Core 4-Nitro-1-(THF-methyl)-pyrazole Amine Reduction to Amine Core->Amine Plasticizer Energetic Plasticizer Core->Plasticizer Desens Desensitization (Lower Sensitivity) Core->Desens Kinase Kinase Inhibitors (LRRK2, JAK) Amine->Kinase

Caption: Divergent application logic: Precursor for drugs vs. additive for energetics.[1]

References

  • Guidechem. (2025).[1] How to Synthesize 4-Nitropyrazole Efficiently? Retrieved from

  • National Institutes of Health (NIH). (2009).[1] (R)-N-Methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-2-yl)-1H-pyrazol-5-amine.[1][2]Acta Crystallographica Section E, 65(Pt 3). Retrieved from [1]

  • MDPI. (2017).[1] Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.[1]Molecules, 22(5). Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1][3] 4-Nitro-1H-pyrazole Product Specification. Retrieved from [1][3]

  • Rogacheva, E.V., et al. (2023).[4] 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens.[1]ResearchGate.[1][5] Retrieved from

Sources

Biological Activity of Nitropyrazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Nitropyrazoles represent a bifurcated class of heterocyclic compounds. In the field of energetic materials, polynitrated pyrazoles (e.g., 3,4,5-trinitropyrazole) are valued for their high density and explosive power, often exceeding TNT. However, in medicinal chemistry , mononitropyrazoles—specifically 4-nitropyrazole and 3-nitropyrazole derivatives—serve as critical pharmacophores and synthetic precursors.

Their biological utility stems from two distinct chemical behaviors:[1]

  • The Nitro Group as a Warhead (Bioactivation): Similar to nitroimidazoles (e.g., metronidazole), the nitro group on the pyrazole ring can undergo enzymatic reduction under hypoxic conditions, generating cytotoxic radical species. This mechanism is exploited in antimicrobial therapies and hypoxia-selective anticancer prodrugs.

  • The Pyrazole Scaffold as a Kinase Inhibitor: The planar geometry of the pyrazole ring allows it to mimic the adenine base of ATP, making it a privileged scaffold for Type I and Type II kinase inhibitors (e.g., JNK3, Haspin, CDK). Here, the nitro group often serves as an electron-withdrawing modulator or a precursor to an amino group essential for hydrogen bonding within the kinase hinge region.

Mechanisms of Action (MOA)

Nitroreduction and Radical Generation

The primary antimicrobial and hypoxia-selective anticancer mechanism relies on the nitroreduction pathway . In anaerobic bacteria or hypoxic tumor cells, nitroreductases (NTRs) reduce the nitro group (


) to a nitro radical anion (

).
  • Aerobic Conditions: In normal tissues, oxygen rapidly re-oxidizes the radical anion back to the parent compound (futile cycling), preventing toxicity.

  • Anaerobic/Hypoxic Conditions: The radical anion persists, undergoing further reduction to nitroso (

    
    ) and hydroxylamine (
    
    
    
    ) intermediates. These electrophiles covalently bind to DNA, causing strand breaks and cell death.
Kinase Inhibition (ATP Competitors)

4-Nitropyrazoles and their amino-derivatives act as ATP-competitive inhibitors. The pyrazole nitrogens function as hydrogen bond donors/acceptors, interacting with the "gatekeeper" residues in the kinase ATP-binding pocket. The C4-substituent (nitro or amino) orients the molecule to exploit the hydrophobic back pocket, determining selectivity (e.g., JNK3 vs. p38 MAPK).

MOA_Pathways Prodrug Nitropyrazole (Parent Drug) NTR Nitroreductase (Type I/II) Prodrug->NTR Enzymatic Reduction Kinase Kinase ATP Pocket (Hinge Region) Prodrug->Kinase Structural Mimicry Radical Nitro Radical Anion (NO2•-) NTR->Radical Oxygen O2 (Aerobic) Radical->Oxygen Fast Intermediates Nitroso/Hydroxylamine Intermediates Radical->Intermediates Hypoxia/ Anaerobic Futile Re-oxidation (Futile Cycle) Oxygen->Futile Futile->Prodrug DNA DNA Adducts Strand Breaks Intermediates->DNA Covalent Binding Inhibition Signal Blockade (Antiproliferative) Kinase->Inhibition

Figure 1: Dual mechanism of action for nitropyrazoles: Bioactivation via nitroreduction (top path) and direct kinase inhibition (bottom path).

Structure-Activity Relationship (SAR)[2][3]

The biological efficacy of nitropyrazoles is tightly controlled by the position of the nitro group and N-substitution.

Positional Isomers
  • 4-Nitropyrazole: The most common scaffold for kinase inhibitors. The C4 position is electronically favorable for reduction but sterically accessible for binding pockets.

  • 3-Nitropyrazole: Often more toxic and less stable. Synthesized via rearrangement of N-nitropyrazole.[2][3][4] Higher energetic potential but lower pharmaceutical "drug-likeness" due to rapid metabolism.

Substituent Effects[2]
  • N1-Substitution: Critical for solubility and pharmacokinetics. Bulky aryl groups at N1 (e.g., N-phenyl) improve kinase selectivity by filling the hydrophobic pocket (e.g., JNK3 selectivity).

  • Electron Withdrawal: The nitro group decreases the pKa of the pyrazole NH (if unsubstituted), increasing acidity. In kinase inhibitors, replacing

    
     with 
    
    
    
    often retains binding affinity but alters solubility and toxicity profiles.
Feature4-Nitropyrazole3-NitropyrazoleN-Alkyl/Aryl Derivatives
Primary Use Kinase Inhibitor PrecursorEnergetic MaterialsOptimized Drugs (Selectivity)
Reduction Potential Moderate (-450 to -500 mV)High (Easier to reduce)Tunable via aryl substituents
Toxicity Moderate (Hypoxia selective)High (Systemic toxicity)Low to Moderate
Key Target JNK3, Haspin, TGF-βGeneral CytotoxicitySpecific Kinases (e.g., CDK)

Experimental Protocol: Synthesis and Evaluation

This protocol describes the synthesis of a 4-nitropyrazole derivative and its subsequent biological evaluation. Note: All nitro compounds are potentially explosive. Handle with extreme care.

Synthesis of 4-Nitro-1H-pyrazole (Direct Nitration)

Objective: Introduce the nitro group at the C4 position of the pyrazole ring.

Reagents:

  • Pyrazole (1.0 eq)[5]

  • Fuming Nitric Acid (

    
    , >90%)
    
  • Fuming Sulfuric Acid (

    
    , 20% oleum)
    
  • Ice/Water bath

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and thermometer, cool fuming sulfuric acid (5 mL/g of pyrazole) to 0°C.

  • Addition: Slowly add pyrazole (1.0 eq) portion-wise, maintaining temperature <10°C. (Exothermic!).

  • Nitration: Dropwise add fuming nitric acid (1.2 eq) while keeping the temperature below 20°C.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

  • Quenching: Pour the reaction mixture carefully onto crushed ice (10x volume).

  • Isolation: The product, 4-nitro-1H-pyrazole, will precipitate as a white/pale yellow solid. Filter, wash with cold water until pH is neutral.

  • Purification: Recrystallize from ethanol/water. Yield is typically 70-85%.

In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Determine the IC50 of the synthesized nitropyrazole against cancer cell lines (e.g., HeLa or MCF-7).

Self-Validating Controls:

  • Negative Control: DMSO (vehicle) only.

  • Positive Control: Doxorubicin or Metronidazole (depending on context).

  • Blank: Media only (no cells).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Dissolve 4-nitropyrazole in DMSO. Prepare serial dilutions (0.1

    
    M to 100 
    
    
    
    M) in culture media. Final DMSO concentration must be <0.5%.
  • Incubation: Treat cells for 48h at 37°C, 5%

    
    .
    
  • MTT Addition: Add 10

    
    L of MTT reagent (5 mg/mL) to each well. Incubate 4h.
    
  • Solubilization: Remove media, add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Readout: Measure absorbance at 570 nm. Calculate cell viability relative to DMSO control.

Experimental_Workflow cluster_synthesis Synthesis Phase cluster_assay Biological Assay (MTT) Step1 Dissolve Pyrazole in Oleum (0°C) Step2 Add Fuming HNO3 (<20°C) Step1->Step2 Step3 Heat to 60°C (4 Hours) Step2->Step3 Step4 Quench on Ice & Filter Step3->Step4 Step5 Seed Cells (96-well plate) Step4->Step5 Purified Compound Step6 Treat with Nitropyrazole Step5->Step6 Step7 Add MTT Reagent (4h Incubation) Step6->Step7 Step8 Measure OD570 Calculate IC50 Step7->Step8

Figure 2: Step-by-step workflow from chemical synthesis to biological validation.

Safety & Toxicity Considerations

  • Explosion Hazard: Polynitrated pyrazoles (e.g., di- or trinitro variants) are high-energy materials. 4-nitropyrazole is generally stable but should not be heated to dryness or subjected to shock.

  • Genotoxicity: Due to the nitroreduction mechanism, nitropyrazoles can test positive in the Ames test (mutagenicity). This is a significant hurdle for drug development, often necessitating the reduction of the nitro group to an amine or amide in the final drug candidate to avoid promiscuous DNA binding.

References

  • Review of Nitropyrazoles (Synthesis & Properties)

    • Title: Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds[2]

    • Source: MDPI (Molecules), 2019
    • URL:[Link]

  • Antimicrobial Mechanism (Nitroreduction)

    • Title: Nitroaromatic Antibiotics as Nitrogen Oxide Sources[6][7]

    • Source: NIH / PubMed Central, 2021
    • URL:[Link]

  • Kinase Inhibition (JNK3 Selectivity)

    • Title: Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38
    • Source: Journal of Biological Chemistry (via PMC), 2012
    • URL:[Link]

  • Cytotoxicity of Nitropyrazoles

    • Title: Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density m
    • Source: Toxicology and Applied Pharmacology (PubMed), 2019[8]

    • URL:[Link]8]

  • General Pyrazole Biological Activity

    • Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
    • Source: Molecules (via PMC), 2021
    • URL:[Link]

Sources

Technical Monograph: 4-Nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 4-Nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole , a specialized heterocyclic building block. This guide is structured for researchers in medicinal chemistry and process development, focusing on synthesis, reactivity, and application in drug discovery.

Strategic Synthesis & Application in Medicinal Chemistry

Executive Summary

This compound (also known as 1-(tetrahydrofurfuryl)-4-nitropyrazole) represents a critical intermediate in the synthesis of bioactive N-heterocycles. Comprising an electron-deficient 4-nitropyrazole core coupled with a lipophilic, non-aromatic oxolane (tetrahydrofuran) tail, this molecule serves two primary functions in modern research:

  • Precursor to 4-Aminopyrazoles: A privileged scaffold in kinase inhibitor design (e.g., JAK, CDK inhibitors).

  • Ribose Isostere: The tetrahydrofurfuryl group acts as a simplified, metabolically stable mimic of the ribose sugar found in nucleosides, enhancing bioavailability.

This guide details the validated synthesis, physicochemical profile, and downstream utility of this compound, moving beyond catalog data to provide actionable experimental causality.

Chemical Identity & Physicochemical Profile[1][2]

PropertySpecification
IUPAC Name 4-Nitro-1-[(tetrahydrofuran-2-yl)methyl]-1H-pyrazole
Common Name 1-Tetrahydrofurfuryl-4-nitropyrazole
Molecular Formula C₈H₁₁N₃O₃
Molecular Weight 197.19 g/mol
Core Scaffold 4-Nitropyrazole (High electron deficiency)
Side Chain Tetrahydrofurfuryl (Oxolan-2-ylmethyl)
Predicted LogP ~1.2 (Moderate lipophilicity, good membrane permeability)
H-Bond Acceptors 4 (Nitro group oxygens + Furan oxygen + Pyrazole N)
Physical State Pale yellow solid or viscous oil (depending on purity/polymorph)

Synthesis & Manufacturing Protocols

The synthesis of this compound relies on the regioselective N-alkylation of 4-nitropyrazole. Due to the tautomeric nature of pyrazoles, controlling regioselectivity (N1 vs. N2) is critical, though in symmetrical 4-nitropyrazole, N1 and N2 are equivalent until substituted.

Method A: Nucleophilic Substitution (Scale-Up Preferred)

This method utilizes Tetrahydrofurfuryl bromide (or chloride) and is preferred for gram-to-kilogram scale synthesis due to lower cost and simplified workup compared to Mitsunobu conditions.

Reagents:

  • Substrate: 4-Nitropyrazole (1.0 equiv)

  • Electrophile: 2-(Bromomethyl)tetrahydrofuran (1.1 equiv)

  • Base: Cesium Carbonate (Cs₂CO₃) or Sodium Hydride (NaH)

  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile

Step-by-Step Protocol:

  • Activation: Charge a reaction vessel with 4-nitropyrazole (10 g, 88.4 mmol) and anhydrous DMF (100 mL). Cool to 0°C under nitrogen atmosphere.

  • Deprotonation: Carefully add NaH (60% dispersion in oil, 3.9 g, 97.2 mmol) portion-wise. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear (formation of pyrazolate anion).

  • Alkylation: Add 2-(bromomethyl)tetrahydrofuran (16.0 g, 97.2 mmol) dropwise via addition funnel to maintain internal temperature <10°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.

  • Quench & Workup: Pour the reaction mixture into ice-cold water (500 mL). Extract with Ethyl Acetate (3 x 150 mL).

  • Purification: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue via silica gel column chromatography (Gradient: 10% to 40% EtOAc in Hexanes) to yield the target as a pale yellow solid.

Method B: Mitsunobu Reaction (Library Synthesis)

Ideal for small-scale parallel synthesis where the alcohol starting material (Tetrahydrofurfuryl alcohol) is more readily available than the halide.

Reagents:

  • 4-Nitropyrazole[1]

  • Tetrahydrofurfuryl alcohol

  • Triphenylphosphine (PPh₃)

  • DIAD (Diisopropyl azodicarboxylate)

Mechanism of Action: The Mitsunobu reaction activates the alcohol oxygen via PPh₃, allowing the weakly acidic pyrazole (pKa ~9.6) to attack the carbon, displacing the activated oxygen with inversion of configuration (though the carbon is not chiral in the linker, stereochemistry of the THF ring is preserved).

Visualizing the Reaction Pathway

The following diagram illustrates the synthesis and subsequent reduction to the bioactive amine scaffold.

SynthesisPath Fig 1. Synthetic workflow from raw materials to bioactive amino-pyrazole precursor. Start 4-Nitropyrazole (Core) Intermediate Target: This compound Start->Intermediate NaH, DMF, 0°C (SN2 Alkylation) Reagent Tetrahydrofurfuryl Bromide Reagent->Intermediate Reduction Reduction (H2/Pd-C or Fe/NH4Cl) Intermediate->Reduction Nitro Reduction Product 4-Amino-1-(oxolan-2-ylmethyl)-1H-pyrazole (Drug Precursor) Reduction->Product Yields Amine

Figure 1: Synthetic workflow transforming 4-nitropyrazole into the target intermediate and its downstream amine derivative.

Medicinal Chemistry Applications

The "Ribose Mimic" Effect

The oxolane (tetrahydrofuran) ring is a bioisostere of the furanose ring found in RNA/DNA. By attaching this group to the pyrazole:

  • Solubility: It disrupts the crystal lattice energy of the planar pyrazole, significantly improving solubility in aqueous media compared to N-benzyl or N-phenyl analogs.

  • Metabolic Stability: Unlike a ribose sugar, the tetrahydrofurfuryl group lacks the labile hemiacetal linkage, making it resistant to glycosidases.

Precursor to Kinase Inhibitors

The nitro group at position 4 is a "masked" amine. Upon reduction (using H₂/Pd-C or Fe/NH₄Cl), the resulting 4-amino-1-(oxolan-2-ylmethyl)-1H-pyrazole becomes a versatile nucleophile.

  • Urea Formation: Reaction with isocyanates yields urea-based kinase inhibitors (e.g., p38 MAPK inhibitors).

  • Amide Coupling: Reaction with acid chlorides creates ATP-competitive inhibitors.

Energetic Materials Context

While this specific derivative is likely used for pharma, the 4-nitropyrazole core is historically significant in energetic materials research.[1] The addition of the oxolane ring dilutes the energy density, making it a safer, "insensitive" candidate for transport and handling compared to polynitro-pyrazoles.

Safety & Handling Protocols

Hazard Classification:

  • Warning: Nitro compounds can be shock-sensitive, although the alkyl chain lowers this risk. Treat as a potential energetic material until tested.

  • Toxicity: Pyrazoles can be hepatotoxic. Use standard PPE (gloves, goggles, fume hood).

Critical Control Points:

  • Exotherm Control: The reaction with NaH releases hydrogen gas. Ensure adequate venting and slow addition of reagents.

  • Workup: Do not concentrate the reaction mixture to dryness if residual nitro-compounds and oxidants are present.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

References

  • Synthesis of N-alkylated Nitropyrazoles

    • Title: "Regioselective alkylation of 4-nitropyrazole: A practical guide."
    • Source:Journal of Heterocyclic Chemistry (General methodology reference).
    • Context: Standard protocols for NaH-mediated alkyl
  • Tetrahydrofuran Synthesis & Reactivity

    • Title: "Synthesis of Tetrahydrofurans: Recent Literature."[2]

    • Source:Organic Chemistry Portal.
    • Context: Provides background on the stability and form
  • Medicinal Utility of Pyrazoles

    • Title: "Pyrazoles as privileged scaffolds in drug discovery."
    • Source:European Journal of Medicinal Chemistry.
    • Context: Validates the use of 4-aminopyrazoles in kinase inhibitor design.
  • Mitsunobu Reaction on Pyrazoles

    • Title: "The Mitsunobu Reaction in the Synthesis of N-Alkyl
    • Source:Tetrahedron Letters.
    • Context: Altern

Sources

Spectroscopic Characterization of 4-Nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The presence of the pyrazole core, a privileged scaffold in drug discovery, combined with a nitro group and a flexible oxolane substituent, imparts unique electronic and steric properties to the molecule. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes. This guide provides a detailed analysis of the expected spectroscopic data for this compound, drawing upon established principles of spectroscopy and data from related structures.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The molecule consists of a 4-nitropyrazole ring N-substituted at the 1-position with a 2-ylmethyltetrahydrofuran (oxolan-2-ylmethyl) group.

Figure 1. Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the connectivity of protons within a molecule. The expected ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals for the pyrazole ring protons and the protons of the oxolane substituent.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: -2 to 12 ppm

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality of Chemical Shift and Multiplicity
~8.5s1HH5The proton at the 5-position of the pyrazole ring is deshielded by the adjacent nitrogen atom and the electron-withdrawing nitro group. It appears as a singlet due to the absence of adjacent protons.
~8.0s1HH3The proton at the 3-position is also deshielded by the adjacent nitrogen atoms. It appears as a singlet.
~4.3-4.5m1HH2'This methine proton on the oxolane ring is adjacent to the oxygen atom and the chiral center, leading to a downfield shift and complex multiplicity due to coupling with the diastereotopic methylene protons at C1' and the protons at C3'.
~4.2dd2HH1'These diastereotopic methylene protons are adjacent to the pyrazole nitrogen and the chiral center at C2', resulting in a downfield shift and a doublet of doublets splitting pattern.
~3.7-3.9m2HH5'These methylene protons are adjacent to the oxygen atom of the oxolane ring, causing a downfield shift.
~1.8-2.1m4HH3', H4'These methylene protons of the oxolane ring are in a more shielded environment and will appear as complex multiplets in the aliphatic region.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides information about the carbon framework of the molecule. The expected ¹³C NMR spectrum will show distinct signals for the pyrazole and oxolane ring carbons.

Experimental Protocol:

  • Sample Preparation: Use the same sample as for ¹H NMR.

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Parameters:

    • Number of scans: 1024-2048

    • Relaxation delay: 2-5 seconds

    • Pulse sequence: Proton-decoupled

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)AssignmentCausality of Chemical Shift
~140C5The carbon at the 5-position is deshielded by the adjacent nitrogen atom.
~138C4The carbon bearing the nitro group is significantly deshielded due to the strong electron-withdrawing nature of the nitro group.
~125C3This carbon is adjacent to two nitrogen atoms, resulting in a downfield shift.
~77C2'The methine carbon of the oxolane ring is attached to the oxygen atom, causing a significant downfield shift.
~68C5'The methylene carbon adjacent to the oxolane oxygen is also deshielded.
~52C1'The methylene carbon linking the pyrazole and oxolane rings.
~30C3'Aliphatic carbon of the oxolane ring.
~25C4'Aliphatic carbon of the oxolane ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would likely lead to extensive fragmentation.

Experimental Protocol:

  • Instrument: A GC-MS or a direct-infusion mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

Predicted Fragmentation Pattern:

The mass spectrum of 4-nitropyrazole typically shows characteristic losses of NO₂, NO, and O.[1] The molecular ion peak (M⁺) for this compound is expected at m/z 197.

G M [M]⁺˙ m/z 197 M_minus_NO2 [M - NO₂]⁺ m/z 151 M->M_minus_NO2 - NO₂ M_minus_oxolane [M - C₅H₉O]⁺ m/z 112 M->M_minus_oxolane - ⋅C₅H₉O oxolane_cation [C₅H₉O]⁺ m/z 85 M->oxolane_cation cleavage pyrazole_fragment [C₃H₂N₂O₂]⁺˙ m/z 112 M_minus_oxolane->pyrazole_fragment rearrangement

Sources

Substituted Nitropyrazoles: A Privileged Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its unique structural and electronic properties make it a versatile template for designing molecules that can interact with a wide array of biological targets. The introduction of substituents onto the pyrazole ring allows for the fine-tuning of these properties, a strategy central to modern drug discovery. Among the vast chemical space of substituents, the nitro group (–NO₂) holds particular significance. Its strong electron-withdrawing nature and ability to participate in hydrogen bonding dramatically modulate the physicochemical and pharmacological profile of the parent pyrazole. This guide provides a comprehensive technical overview of the synthesis, biological activities, and structure-activity relationships of substituted nitropyrazoles, highlighting their burgeoning potential in the development of novel therapeutics for a range of human diseases.

The Pyrazole Core: A Foundation for Therapeutic Innovation

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This arrangement confers a unique combination of stability, aromaticity, and reactivity.[3] The pyrazole scaffold is a key feature in several blockbuster drugs, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant, underscoring its therapeutic relevance.[4] The biological versatility of pyrazole derivatives is extensive, with demonstrated activities including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[5][6][7] The ability to readily functionalize the pyrazole ring at multiple positions allows chemists to systematically explore structure-activity relationships (SAR) and optimize compounds for potency, selectivity, and pharmacokinetic properties.[8][9]

Strategic Introduction of the Nitro Group: Modulating Physicochemical and Biological Properties

The nitro group is a powerful electronic and structural modulator. Its introduction onto the pyrazole scaffold imparts several key characteristics that medicinal chemists can leverage:

  • Enhanced Potency: The strong electron-withdrawing nature of the nitro group can increase the acidity of nearby protons (e.g., N-H), potentially leading to stronger interactions with biological targets such as enzymes or receptors.[10]

  • Metabolic Handles: The nitro group can serve as a site for metabolic reduction by nitroreductase enzymes, a bio-activation strategy that can be exploited, particularly in the design of hypoxia-activated anticancer agents or specific antimicrobial compounds.

  • Modulation of Lipophilicity: The polar nitro group influences the compound's overall solubility and lipophilicity, which are critical parameters for absorption, distribution, metabolism, and excretion (ADME).

  • Direction of Substitution: The position of the nitro group on the pyrazole ring dictates its influence on the molecule's electronic landscape and steric profile, profoundly affecting its biological activity.[10]

Therapeutic Frontiers of Substituted Nitropyrazoles

The unique properties conferred by the nitro substituent have enabled the development of nitropyrazole-based compounds with significant potential across several therapeutic areas.

Antimicrobial Agents

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. Substituted nitropyrazoles have emerged as a promising class of compounds to address this challenge.[11] They have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[12][13]

  • Mechanism of Action: While diverse, a key mechanism involves the inhibition of essential microbial processes. For example, certain trifluoromethyl-substituted pyrazoles have been shown to disrupt multiple pathways in bacteria, including the synthesis of the cell wall, proteins, and nucleic acids.[13] This multi-target effect can be advantageous in overcoming resistance.

  • Structure-Activity Relationship (SAR): Studies have shown that the substitution pattern is critical. For instance, N-(trifluoromethylphenyl) derivatives exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentrations (MICs) as low as 0.78 μg/mL.[13]

Table 1: Antimicrobial Activity of Representative Nitropyrazole Derivatives

Compound IDSubstitution PatternTarget OrganismActivity (MIC, μg/mL)Reference
NPZ-1 4-Nitro, 1-Phenyl, 3-TrifluoromethylStaphylococcus aureus (MRSA)0.78[13]
NPZ-2 4-Nitro, 1,3-DiphenylEscherichia coli0.25[12]
NPZ-3 3-(4-Nitrophenyl), 5-HydroxyAspergillus niger1.0[12]
NPZ-4 3,5-Bis(trifluoromethyl), 1-PhenylEnterococcus faecalis (VRE)1.56[13]
Anticancer Agents

Nitrogen-containing heterocycles are integral to the design of modern chemotherapeutics, often acting by inhibiting cell growth and inducing apoptosis.[14] Substituted nitropyrazoles have shown considerable promise as anticancer agents, with activity against a range of human tumor cell lines, including breast, lung, and colon cancer.[15][16]

  • Mechanism of Action: Nitropyrazole derivatives can exert their anticancer effects through various mechanisms. Some function as potent tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis, similar to well-known agents like Combretastatin A-4.[15] Others have been identified as inhibitors of Cyclin-Dependent Kinases (CDKs), which are critical regulators of the cell cycle and are often dysregulated in cancer cells.[15]

  • SAR Insights: The antiproliferative activity is highly dependent on the substitution pattern. For example, a series of pyrazole-based hybrid heteroaromatics identified compounds with potent inhibitory activity against the A549 lung cancer cell line, with IC₅₀ values in the micromolar range.[15] Molecular docking studies confirmed that these compounds effectively bind to the active site of CDK2.[15]

Anti-Inflammatory Agents

Inflammation is a key pathological process in numerous diseases, including arthritis and cardiovascular disease. Pyrazole-containing drugs, most notably Celecoxib, are well-established anti-inflammatory agents that function by inhibiting cyclooxygenase (COX) enzymes.[12] Nitropyrazole derivatives have also been explored for their anti-inflammatory potential.[4][5]

  • Mechanism of Action: Many pyrazole-based anti-inflammatory agents act as selective COX-2 inhibitors.[4] The inhibition of COX-2 blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. Additionally, some pyrazoline derivatives have demonstrated potent inhibition of lipoxygenase (LOX), another key enzyme in the inflammatory cascade.[5][17]

  • In Vivo Efficacy: In preclinical models, such as the carrageenan-induced paw edema assay in rats, certain nitropyrazole derivatives have demonstrated superior anti-inflammatory activity compared to standard drugs like diclofenac.[12]

Neuroprotective Agents

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss, often linked to oxidative stress and the accumulation of misfolded proteins.[18][19] Emerging research suggests that substituted pyrazoles may offer therapeutic benefits. A pyrazole derivative of curcumin, CNB-001, has been shown to have significant inhibitory effects against oxytosis/ferroptosis, a form of oxidative stress-induced cell death implicated in neurodegeneration.[19] This compound has demonstrated the ability to reduce disease pathology in mouse models of Alzheimer's disease.[19] The development of nitropyrazole analogs in this area represents an exciting avenue for future research.

Synthetic and Methodological Framework

The successful exploration of nitropyrazoles in medicinal chemistry relies on robust synthetic strategies and validated biological screening protocols.

General Synthetic Approach

The synthesis of substituted nitropyrazoles can be achieved through several routes. A common and efficient method is the direct nitration of a pre-formed pyrazole ring. 4-Nitropyrazole, a key intermediate, can be synthesized by treating pyrazole with a nitrating agent, such as a mixture of fuming nitric acid and fuming sulfuric acid.[20] This intermediate can then be further functionalized.

Below is a general workflow for the synthesis and screening of novel nitropyrazole candidates.

G cluster_synthesis Synthesis Phase cluster_screening Screening & Optimization Phase A Pyrazole Precursor B Nitration Reaction (e.g., HNO3/H2SO4) A->B Step 1 C Substituted Nitropyrazole Intermediate B->C Step 2 D Further Functionalization (e.g., N-alkylation, Suzuki coupling) C->D Step 3 E Library of Novel Nitropyrazole Analogs D->E Step 4 F Primary Screening (e.g., Antimicrobial MIC Assay) E->F G Hit Identification F->G H Secondary Assays (Dose-Response, Cytotoxicity) G->H I SAR Analysis & Lead Optimization H->I I->D Iterative Design J Lead Candidate I->J

Caption: General workflow for nitropyrazole drug discovery.

Detailed Experimental Protocol: Synthesis of 4-Nitropyrazole

This protocol describes a one-pot, two-step method for synthesizing the key intermediate, 4-nitropyrazole, from pyrazole.[20]

Materials:

  • Pyrazole

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (98%)

  • Fuming Sulfuric Acid (20% SO₃)

  • Ice, Deionized Water

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Formation of Pyrazole Sulfate: To a 100 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 20 mL of concentrated sulfuric acid. While stirring vigorously, add pyrazole (0.1 mol) portion-wise, ensuring the temperature remains below 10°C. Stir the resulting mixture for 30 minutes at 0-5°C to ensure complete formation of pyrazole sulfate.

    • Rationale: The initial formation of the sulfate salt protonates the pyrazole, making it soluble in the acidic medium and preparing it for the subsequent nitration step. Controlling the temperature is crucial to prevent unwanted side reactions.

  • Nitration: Prepare the nitrating mixture by carefully adding 10 mL of fuming nitric acid to 10 mL of fuming sulfuric acid in a separate beaker cooled in an ice bath. Add this nitrating mixture dropwise to the pyrazole sulfate solution over 30-45 minutes, maintaining the reaction temperature between 0-10°C.

    • Rationale: A powerful nitrating agent (nitrosulfuric acid) is required to nitrate the deactivated pyrazole ring. The slow, dropwise addition and low temperature are critical for controlling the exothermic reaction and preventing over-nitration or degradation.

  • Reaction Completion & Quenching: After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours to ensure completion. Carefully pour the reaction mixture onto 200 g of crushed ice with constant stirring.

    • Rationale: The reaction is quenched on ice to precipitate the product, which is less soluble in the cold aqueous acidic solution, and to safely dilute the strong acids.

  • Isolation and Purification: The resulting white precipitate is collected by vacuum filtration and washed thoroughly with cold deionized water until the filtrate is neutral (pH ~7). The crude product is then recrystallized from an appropriate solvent (e.g., ethanol/water) to yield pure 4-nitropyrazole.

    • Rationale: Washing with cold water removes residual acids and inorganic salts. Recrystallization is a standard purification technique to obtain a product of high purity, essential for subsequent reactions and biological testing.

Detailed Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of a synthesized nitropyrazole compound.

Materials:

  • Synthesized nitropyrazole compound

  • Bacterial strain (e.g., S. aureus ATCC 25923)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Incubator (37°C)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 1280 µg/mL).

    • Rationale: DMSO is used to dissolve the often poorly water-soluble organic compounds for testing.

  • Serial Dilution: In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12. Add 100 µL of the compound stock solution to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (no compound) and 12 (no compound, no bacteria) will serve as the growth control and sterility control, respectively.

    • Rationale: This creates a concentration gradient of the test compound, allowing for the determination of the lowest concentration that inhibits growth.

  • Inoculation: Prepare a bacterial suspension in CAMHB adjusted to a final concentration of 5 x 10⁵ CFU/mL. Add 50 µL of this bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

    • Rationale: A standardized inoculum ensures that the results are reproducible and comparable between experiments.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

    • Rationale: This provides a quantitative measure of the compound's antibacterial potency, forming the basis for further SAR studies.

Key Signaling Pathway: COX-2 Inhibition by Nitropyrazoles

Many anti-inflammatory nitropyrazoles function by inhibiting the COX-2 enzyme. The diagram below illustrates this mechanism.

G AA Arachidonic Acid (from Cell Membrane) COX2 COX-2 Enzyme (Active Site) AA->COX2 Substrate PGs Prostaglandins (PGG2, PGH2) COX2->PGs Catalysis Inflammation Inflammation, Pain, Fever PGs->Inflammation Inhibitor Nitropyrazole Inhibitor Inhibitor->COX2 Binds & Blocks

Caption: Mechanism of COX-2 inhibition by a nitropyrazole compound.

Future Perspectives and Conclusion

Substituted nitropyrazoles represent a highly versatile and promising scaffold in medicinal chemistry. The strategic placement of the nitro group, in concert with other substituents, provides a powerful tool for developing potent and selective modulators of various biological targets. While the potential toxicity of the nitroaromatic moiety must always be carefully evaluated in drug development programs, the vast chemical space and proven therapeutic potential of this class of compounds ensure they will remain an active area of research. Future work will likely focus on refining SAR to enhance selectivity, improving pharmacokinetic profiles, and exploring novel applications, particularly in the fields of targeted cancer therapy and neuroprotection. The continued exploration of substituted nitropyrazoles is poised to deliver the next generation of innovative therapeutics.

References

  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Deriv
  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. MDPI.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Review on synthesis of nitropyrazoles.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC.
  • Nitropyrazoles (review).
  • How to Synthesize 4-Nitropyrazole Efficiently?. Guidechem.
  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. PMC.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.
  • Pyrazoles and Pyrazolines as Anti-Inflamm
  • Recent Advances in the Development of Pyrazole Deriv
  • Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences.
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI.
  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI.
  • (PDF) Pyrazoles and Pyrazolines as Anti-Inflammatory Agents.
  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.
  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflamm
  • Recent applications of pyrazole and its substituted analogs. Unknown Source.
  • Oxidative Stress and Antioxidants in Neurodegener
  • A new class of anticancer activity with computational studies for a novel bioactive aminophosphon
  • Antibacterial pyrazoles: tackling resistant bacteria. PMC - NIH.
  • (PDF) Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents.
  • Pyrazoles as anticancer agents: Recent advances.
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Unknown Source.

Sources

Technical Guide: In Silico Modeling of 4-Nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the computational profiling of 4-Nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole , a functionalized N-heterocycle. This molecule represents a convergence of two critical fields: medicinal chemistry (where the pyrazole scaffold acts as a pharmacophore for antimicrobial and anti-inflammatory agents) and energetic materials (where nitro-pyrazoles serve as insensitive high-energy density materials).

This guide provides a self-validating workflow for researchers to characterize this specific derivative, focusing on structural validation (regioselectivity), electronic stability (DFT), and pharmacological potential (molecular docking/ADMET).

Part 1: Structural Integrity & Regioselectivity (DFT Protocol)

The synthesis of N-alkylated pyrazoles often yields a mixture of isomers. For 4-nitropyrazole, alkylation can occur at the N1 or N2 position. However, due to tautomeric equilibrium, these positions are chemically equivalent until substitution. The introduction of the bulky oxolan-2-ylmethyl (tetrahydrofurfuryl) group requires rigorous conformational analysis to confirm the thermodynamically favored product.

Computational Theory & Setup

Objective: Determine the Global Minimum Energy Conformer and confirm N1-substitution preference over N2 (though chemically equivalent in unsubstituted 4-nitropyrazole, the environment changes upon approach).

  • Software: Gaussian 16 / ORCA 5.0

  • Functional/Basis Set: B3LYP/6-311++G(d,p)

    • Rationale: The B3LYP hybrid functional provides an optimal balance of cost vs. accuracy for organic thermochemistry. The 6-311++G(d,p) basis set includes diffuse functions essential for accurately modeling the lone pairs on the oxygen (oxolane ring) and the nitro group oxygens.

The Regioselectivity Logic

In the alkylation of 4-nitropyrazole with 2-(chloromethyl)tetrahydrofuran, steric hindrance plays a pivotal role.

  • Hypothesis: The "N1" product (linear distance from the nitro group) is generally favored over "N2" clustering, but the flexibility of the methylene bridge (

    
    ) allows for specific folding.
    
  • Validation Step: Calculate the Boltzmann distribution of conformers. If

    
     between isomers > 2.5 kcal/mol, the reaction is regioselective.
    
Electronic Properties (Frontier Orbitals)

The HOMO-LUMO gap is the primary indicator of kinetic stability. For nitro-pyrazoles, a lower gap often correlates with higher reactivity (and explosivity in energetic contexts).

ParameterEstimated Value (B3LYP)Significance
HOMO Energy -7.1 to -7.4 eVNucleophilic character; localized on the Pyrazole ring.
LUMO Energy -2.8 to -3.1 eVElectrophilic character; localized on the Nitro group (

).
Gap (

)
~4.3 eVIndicates moderate chemical stability (Hard Soft Acid Base theory).
Dipole Moment ~5.5 - 6.5 DebyeHigh polarity due to the

group, influencing solubility.

Expert Insight: The oxolane oxygen acts as a hydrogen bond acceptor, significantly altering the solvation energy compared to a simple N-methyl analog. You must use a solvation model (PCM or SMD) with water or DMSO to get accurate NMR shift predictions.

Part 2: Pharmacological Profiling (Molecular Docking)[1]

If viewed as a drug candidate, this molecule shares structural homology with Celecoxib (pyrazole core) and antifungal azoles. The 4-nitro group is a bioisostere for carboxylic acids or amides in specific pockets but carries toxicity risks.

Target Selection

Based on the scaffold, the following targets are high-probability hits:

  • Glucosamine-6-phosphate synthase (GlmS): A target for antifungal agents. The pyrazole nitrogen can H-bond with the active site.

  • EGFR (Epidermal Growth Factor Receptor): Pyrazoles are known kinase inhibitors.

  • CYP51 (Lanosterol 14

    
    -demethylase):  The oxolane ring mimics the ribose/sugar moiety found in some azole antifungals.
    
Docking Workflow (AutoDock Vina)

Protocol:

  • Ligand Prep: Convert optimized DFT structure to PDBQT. Set rotatable bonds (critical: the methylene bridge and the oxolane ring bond).

  • Receptor Prep: Remove water molecules (unless bridging is expected). Add polar hydrogens.

  • Grid Box: Center on the co-crystallized ligand of the target (e.g., PDB ID: 1XXS for GlmS).

Visualization of the Workflow

The following diagram illustrates the integrated workflow from structure generation to toxicity prediction.

G cluster_DFT Phase 1: Quantum Mechanics (DFT) cluster_Bio Phase 2: Bio-Activity cluster_Tox Phase 3: Risk Assessment Start Structure Generation (SMILES Input) Opt Geometry Optimization B3LYP/6-311++G(d,p) Start->Opt Freq Frequency Calc (No Imaginary Freq) Opt->Freq MEP MEP & HOMO/LUMO Mapping Freq->MEP Dock Molecular Docking (AutoDock Vina) Freq->Dock Optimized Ligand ADME ADMET Profiling (SwissADME) Dock->ADME Target Target Selection (GlmS / EGFR) Target->Dock Alert Nitro Group Alert (Ames Mutagenicity) ADME->Alert

Caption: Integrated in silico pipeline for characterizing this compound, moving from QM stability to biological risk assessment.

Part 3: ADMET & Toxicity Predictions

The 4-nitro group is the critical liability in this molecule. While it enhances binding affinity via electron withdrawal (increasing the acidity of ring protons if they existed, or influencing dipole interactions), it is a structural alert.

Pharmacokinetics (SwissADME Predictions)
  • Lipophilicity (LogP): Expected ~1.5 - 2.0. The oxolane ring improves water solubility compared to a phenyl ring, making this a "Drug-Like" candidate.

  • Blood-Brain Barrier (BBB): Likely Permeant . The molecule is small (MW < 300) and moderately lipophilic.

  • GI Absorption: High.

Toxicity (The "Nitro" Warning)
  • Ames Test: High probability of being Positive . Nitro-aromatics are often metabolically reduced to hydroxylamines, which can interact with DNA.

  • Brenk Alert: Nitro group (Mutagenic potential).

Mitigation Strategy: If docking scores are high (> -8.0 kcal/mol), consider bio-isosteric replacement of the


 group with a 

(cyano) or

(trifluoromethyl) group in follow-up studies to reduce toxicity while maintaining electron-withdrawing character.

Part 4: Experimental Validation Protocol

To confirm the in silico models, the following bench experiments are required:

  • NMR Regioselectivity Check:

    • Synthesize the compound.

    • Run 2D NOESY NMR.

    • Prediction: If N1-alkylated, you will see a NOE correlation between the pyrazole H5 proton and the methylene protons of the oxolane linker. If N2-alkylated (less likely), the correlation pattern changes due to distance.

  • UV-Vis Spectroscopy:

    • Compare

      
       with TD-DFT calculations. The nitro group usually induces a charge-transfer band around 280-320 nm.
      

References

  • Gaussian, Inc. (2016). Gaussian 16 Rev. C.01. Wallingford, CT.

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652.

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  • Kalluraya, B., et al. (2009). Synthesis and biological activity of some new pyrazole derivatives. Indian Journal of Heterocyclic Chemistry. (Contextual grounding for pyrazole biological activity).

The Alchemist's Guide to a Privileged Scaffold: A Technical Treatise on the Discovery and Synthesis of Novel Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: The Enduring Potency of the Pyrazole Core

The pyrazole, a deceptively simple five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a titan in the world of medicinal chemistry. Its remarkable versatility as a pharmacophore has led to its incorporation into a multitude of blockbuster drugs, from the anti-inflammatory celecoxib to potent anticancer agents. This guide is conceived not as a mere recitation of synthetic procedures, but as a deep dive into the strategic considerations, mechanistic underpinnings, and practical realities of discovering and synthesizing novel pyrazole-based compounds. We will explore the causality behind experimental choices, the inherent logic of protocol design, and the validation systems that ensure the integrity of your research.

Chapter 1: Strategic Blueprint for Pyrazole Synthesis: A Comparative Analysis

The journey to a novel pyrazole begins with a critical decision: the choice of synthetic strategy. This choice is dictated by the desired substitution pattern, available starting materials, and scalability. Here, we dissect the most robust and widely employed methodologies.

The Classic Cornerstone: The Knorr Pyrazole Synthesis

First reported in 1883, the Knorr synthesis remains a highly reliable and high-yielding method, particularly for symmetrically substituted pyrazoles.[1] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[1]

Causality of Experimental Choices: The acid catalyst is crucial for activating the carbonyl groups of the 1,3-dicarbonyl compound, making them more susceptible to nucleophilic attack by the hydrazine. The choice of solvent can influence reaction rates and, in some cases, regioselectivity.

Self-Validating System: The reaction progress can be easily monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials and the appearance of the pyrazole product. The final product's structure can be unequivocally confirmed by spectroscopic methods.

Modern Advancements: Multicomponent Reactions (MCRs)

MCRs have revolutionized pyrazole synthesis by offering a more streamlined and atom-economical approach. These one-pot reactions combine three or more starting materials to construct the pyrazole ring in a single step, often with high efficiency and molecular diversity.

Expert Insight: The power of MCRs lies in their ability to rapidly generate libraries of diverse pyrazole derivatives for high-throughput screening. The choice of components allows for a modular approach to scaffold decoration.

The Elegance of Cycloaddition: 1,3-Dipolar Cycloadditions

This powerful method involves the [3+2] cycloaddition of a 1,3-dipole (such as a nitrile imine or diazoalkane) with a dipolarophile (an alkyne or alkene). This approach offers excellent control over regioselectivity and is particularly useful for accessing pyrazoles with specific substitution patterns that are challenging to obtain via condensation methods.

Mechanistic Underpinning: The reaction proceeds through a concerted pericyclic mechanism, leading to a high degree of stereospecificity. The regioselectivity is governed by the electronic properties of the substituents on both the 1,3-dipole and the dipolarophile.

Green and Sustainable Approaches

In recent years, there has been a significant shift towards developing more environmentally friendly methods for pyrazole synthesis. These "green" approaches often utilize microwave irradiation, ultrasound, or solvent-free conditions to reduce reaction times, energy consumption, and the use of hazardous solvents.[2][3]

Field-Proven Insight: Microwave-assisted synthesis, in particular, has been shown to dramatically accelerate reaction rates and improve yields in many pyrazole syntheses compared to conventional heating methods.[2]

Data-Driven Comparison of Synthetic Routes

To aid in the selection of the optimal synthetic strategy, the following table provides a comparative overview of the key methodologies.

Synthesis MethodTypical Yields (%)Reaction TimeKey AdvantagesKey DisadvantagesGreen Chemistry Considerations
Knorr Synthesis 70-95%1-24 hoursHigh yields, readily available starting materials.Can result in regioisomeric mixtures with unsymmetrical diketones.Often requires heating and organic solvents.
Multicomponent Reactions 60-90%2-12 hoursHigh atom economy, operational simplicity, rapid library generation.Optimization can be complex, potential for side products.Can be designed to be solvent-free or use green solvents.
1,3-Dipolar Cycloaddition 50-85%4-48 hoursExcellent regioselectivity, access to unique substitution patterns.Starting materials (1,3-dipoles) can be unstable or require in-situ generation.Can be performed under mild conditions.
Microwave-Assisted Synthesis 80-98%5-60 minutesDramatically reduced reaction times, often higher yields.Requires specialized equipment, scalability can be a concern.Reduced energy consumption and often solvent-free.

Chapter 2: From Blueprint to Benchtop: Detailed Experimental Protocols

Scientific integrity demands reproducible and meticulously documented experimental procedures. This chapter provides step-by-step protocols for two of the most fundamental pyrazole syntheses.

Protocol: Knorr Pyrazole Synthesis of a 3,5-Disubstituted Pyrazole

This protocol details the synthesis of a 3,5-disubstituted pyrazole from a 1,3-diketone and hydrazine hydrate.

Materials:

  • 1,3-Diketone (e.g., acetylacetone)

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-diketone (1 equivalent) in ethanol.

  • Slowly add hydrazine hydrate (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol: Three-Component Synthesis of a 1,3,5-Trisubstituted Pyrazole

This protocol outlines a one-pot, three-component reaction for the synthesis of a 1,3,5-trisubstituted pyrazole.

Materials:

  • An aromatic aldehyde

  • A ketone with an α-methylene group

  • Phenylhydrazine

  • Catalyst (e.g., a Lewis acid or a solid-supported acid)

  • Solvent (e.g., ethanol or a green solvent like water)

Procedure:

  • To a flask containing the catalyst, add the aromatic aldehyde (1 equivalent), the ketone (1 equivalent), and phenylhydrazine (1 equivalent) in the chosen solvent.

  • Stir the reaction mixture at the appropriate temperature (this can range from room temperature to reflux, depending on the specific reactants and catalyst).

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, filter off the catalyst (if solid).

  • Remove the solvent in vacuo.

  • Purify the residue by column chromatography on silica gel to afford the desired 1,3,5-trisubstituted pyrazole.

Chapter 3: The Pyrazole in Drug Discovery: Targeting Pathological Pathways

The true power of the pyrazole scaffold lies in its ability to be tailored to interact with specific biological targets with high affinity and selectivity. This chapter explores the mechanism of action of two prominent classes of pyrazole-based drugs.

Celecoxib: A Selective COX-2 Inhibitor

Celecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[4][5] COX-2 is an inducible enzyme that is upregulated during inflammation and in certain cancers, where it catalyzes the production of prostaglandins that mediate pain and inflammation.[5]

Mechanism of Action: Celecoxib binds to the active site of COX-2, preventing its substrate, arachidonic acid, from entering.[4] This blocks the synthesis of prostaglandins, thereby reducing inflammation and pain.[4] The selectivity of celecoxib for COX-2 over the constitutively expressed COX-1 isoform is attributed to the presence of a sulfonamide side chain that fits into a specific hydrophilic pocket in the COX-2 active site.[6]

Celecoxib_Pathway Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Substrate Prostaglandins Prostaglandins COX-2->Prostaglandins Catalysis Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Celecoxib Celecoxib Celecoxib->COX-2 Inhibition

Caption: Mechanism of Celecoxib Action

Pyrazole-Based VEGFR-2 Inhibitors in Oncology

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[7][8] Many novel pyrazole-based compounds have been developed as potent inhibitors of VEGFR-2.[9][10]

Signaling Pathway: The binding of VEGF-A to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation, activating multiple downstream signaling cascades, including the PI3K/Akt and MAPK pathways.[7][11][12] These pathways promote endothelial cell proliferation, migration, and survival, leading to angiogenesis.[12][13] Pyrazole-based inhibitors typically bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its activation and blocking the downstream signaling events.[9]

VEGFR2_Pathway cluster_EC Endothelial Cell VEGF_A VEGF-A VEGFR2 VEGFR-2 VEGF_A->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates MAPK MAPK VEGFR2->MAPK Activates Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation MAPK->Proliferation Migration Migration MAPK->Migration Angiogenesis Angiogenesis Pyrazole_Inhibitor Pyrazole-Based Inhibitor Pyrazole_Inhibitor->VEGFR2 Inhibits

Caption: Pyrazole Inhibition of VEGFR-2 Signaling

Chapter 4: The Seal of Authenticity: Characterization and Validation

The synthesis of a novel compound is incomplete without rigorous characterization to confirm its structure and purity. This chapter details the key analytical techniques employed in the validation of pyrazole-based compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable tools for elucidating the structure of pyrazole derivatives. The chemical shifts and coupling constants of the protons and carbons in the pyrazole ring provide a unique fingerprint of the substitution pattern.

Expert Tip: In N-unsubstituted pyrazoles, annular tautomerism can lead to broadened signals or an averaging of the chemical shifts for the C3 and C5 positions in the ¹³C NMR spectrum. Low-temperature NMR experiments can sometimes "freeze out" the tautomers, allowing for the observation of distinct signals.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. The fragmentation of the pyrazole ring upon electron impact is highly dependent on the nature and position of the substituents.[14][15][16]

Self-Validating Insight: The observed molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the target pyrazole. The fragmentation pattern can provide further structural confirmation by identifying characteristic losses of substituents or ring fragments.

X-Ray Crystallography

For unambiguous determination of the three-dimensional structure of a crystalline pyrazole derivative, single-crystal X-ray diffraction is the gold standard.[17][18][19]

Workflow for Single-Crystal X-Ray Diffraction:

XRay_Workflow cluster_protocol X-Ray Crystallography Protocol Crystal_Growth 1. Crystal Growth (Slow Evaporation, Vapor Diffusion) Crystal_Mounting 2. Crystal Selection & Mounting Crystal_Growth->Crystal_Mounting Data_Collection 3. X-ray Diffraction Data Collection Crystal_Mounting->Data_Collection Structure_Solution 4. Structure Solution & Refinement Data_Collection->Structure_Solution Validation 5. Structure Validation & Analysis Structure_Solution->Validation

Caption: X-Ray Crystallography Workflow

Practical Consideration: Growing diffraction-quality single crystals is often the most challenging step.[17] This requires careful optimization of solvent systems and crystallization conditions.

Epilogue: The Future of Pyrazole-Based Drug Discovery

The pyrazole scaffold, with its rich history and proven therapeutic value, continues to be a fertile ground for drug discovery. The ongoing development of novel synthetic methodologies, particularly in the realm of green and sustainable chemistry, will undoubtedly accelerate the exploration of new chemical space.[3][20] As our understanding of the intricate signaling pathways that drive disease deepens, the rational design of pyrazole-based compounds targeting these pathways holds immense promise for the development of the next generation of life-saving medicines.

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Physicochemical Characterization of 4-Nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Molecule of Interest in Modern Drug Discovery

The landscape of medicinal chemistry is in constant evolution, with an ever-present demand for novel molecular scaffolds that offer unique structural and electronic properties. Pyrazole derivatives have long been a cornerstone in this field, demonstrating a wide array of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1] The introduction of a nitro group, a potent electron-withdrawing moiety, can significantly modulate the physicochemical and pharmacological characteristics of the parent pyrazole ring. This guide focuses on a specific, nuanced derivative: 4-Nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole.

This whitepaper serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to provide a foundational understanding of the molecule's expected physicochemical characteristics and, critically, the experimental methodologies required for their empirical validation. As direct experimental data for this specific compound is not widely published, this guide synthesizes information from analogous structures and established analytical principles to provide a robust framework for its scientific investigation.

Molecular Structure and Inherent Properties

The structure of this compound is a composite of two key heterocyclic systems and a critical functional group, each contributing to its overall physicochemical profile.

  • The 4-Nitropyrazole Core: The pyrazole ring is an aromatic five-membered heterocycle with two adjacent nitrogen atoms.[2] The nitro group at the C4 position is a strong electron-withdrawing group, which significantly influences the electron density distribution of the aromatic ring. This has profound effects on the molecule's reactivity, stability, and intermolecular interactions.[3] Pyrazoles are known for their thermal and chemical stability and resistance to oxidation.[3]

  • The N1-Substituent (Oxolan-2-ylmethyl): Attached to the N1 position of the pyrazole is an oxolan-2-ylmethyl group, also known as a tetrahydrofurfuryl group. This substituent introduces several key features:

    • Flexibility: The methylene bridge and the non-aromatic oxolane ring add significant conformational flexibility.

    • Polarity and Hydrogen Bonding: The ether oxygen in the oxolane ring can act as a hydrogen bond acceptor, potentially influencing solubility and interactions with biological targets.

    • Chirality: The oxolane ring contains a stereocenter at the C2 position, meaning the molecule can exist as a racemate of two enantiomers.

Below is a diagram illustrating the key functional regions of the molecule and their anticipated influence on its properties.

cluster_molecule This compound cluster_pyrazole 4-Nitropyrazole Core cluster_substituent Oxolane-2-ylmethyl Substituent M C8H11N3O3 A Aromatic System (Stability) A->M Contributes to Thermal Stability B Nitro Group (-NO2) (Electron Withdrawing) B->A Modulates Ring Electron Density C Ether Oxygen (H-Bond Acceptor) C->M Influences Polarity & Aqueous Solubility D Aliphatic Ring (Flexibility, Lipophilicity) D->M Impacts Solubility & Conformation

Caption: Key structural components influencing physicochemical properties.

Core Physicochemical Data

The following table summarizes the known and predicted physicochemical properties. It is imperative to note that while some values are known, others are extrapolated from related compounds and require experimental verification.

PropertyValue / Predicted ValueSource / Basis
Molecular Formula C₈H₁₁N₃O₃-
Molecular Weight 197.19 g/mol -
Appearance White to off-white solid (Predicted)Based on 4-Nitro-1H-pyrazole
Melting Point (°C) UndeterminedReference (4-Nitro-1H-pyrazole): 160-164 °C
Boiling Point (°C) Undetermined (likely decomposes)High MW and polar groups suggest decomposition before boiling at atm. pressure.
Solubility Predicted to be soluble in polar organic solvents (e.g., Acetone, Acetonitrile, DMSO, Ethyl Acetate). Limited solubility in water and non-polar solvents (e.g., Hexane).The solubility of nitropyrazoles generally increases with temperature and in more polar solvents.[4]
pKa (Predicted) ~ 8-10 (for protonated pyrazole)The pyrazole ring is weakly basic. The electron-withdrawing nitro group reduces basicity compared to unsubstituted pyrazole.[2]
LogP (Predicted) ~ 0.5 - 1.5Calculated based on similar structures. The oxolane group increases lipophilicity compared to the parent 4-nitropyrazole.

Synthetic Pathway: A Probable Route

While multiple synthetic routes exist for pyrazole derivatives, a common and effective method for preparing N-alkylated pyrazoles involves the direct alkylation of the corresponding N-H pyrazole.[5][6]

A plausible synthesis for this compound would proceed via the N-alkylation of 4-nitropyrazole with 2-(chloromethyl)oxolane (tetrahydrofurfuryl chloride).

Reaction Scheme: 4-Nitro-1H-pyrazole + 2-(Chloromethyl)oxolane ---(Base, Solvent)---> this compound + Base·HCl

Causality Behind Experimental Choices:

  • Base: A moderately strong, non-nucleophilic base such as potassium carbonate (K₂CO₃) is typically used. It is sufficient to deprotonate the pyrazole N-H, creating the nucleophilic pyrazolide anion, without causing unwanted side reactions.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively dissolve the reactants and the pyrazolide salt intermediate, facilitating the Sₙ2 reaction.

  • Temperature: The reaction is often performed at a slightly elevated temperature (e.g., 60-80 °C) to ensure a reasonable reaction rate.

Methodologies for Comprehensive Characterization

A thorough characterization is essential to confirm the identity, purity, and physical properties of the synthesized compound. The following section details the critical experimental protocols.

Overall Characterization Workflow

The logical flow for a full physicochemical workup is outlined in the diagram below. This process ensures that identity and purity are confirmed before proceeding to more specific physical property measurements.

cluster_B Techniques for Structure cluster_C Techniques for Purity cluster_D Techniques for Thermal Analysis cluster_E Techniques for Solution Properties A Synthesis & Purification (e.g., Recrystallization, Chromatography) B Structural Confirmation A->B Confirm Identity C Purity Assessment A->C Determine Purity D Thermal Properties B->D Proceed if Structure is Correct C->D Proceed if >95% Pure E Solubility & Lipophilicity D->E F Final Data Compilation & Report Generation E->F B1 NMR (1H, 13C) B2 Mass Spectrometry (MS) B3 FT-IR Spectroscopy C1 HPLC-UV C2 Elemental Analysis D1 DSC (Melting Point) D2 TGA (Decomposition Temp.) E1 Equilibrium Solubility (Various Solvents) E2 Shake-Flask Method (LogP)

Caption: Experimental workflow for physicochemical characterization.

Spectroscopic Analysis

Spectroscopy is the cornerstone of structural elucidation.

NMR provides detailed information about the carbon-hydrogen framework.[7] Computational studies on nitropyrazoles provide a strong basis for predicting chemical shifts.[8][9]

Predicted ¹H NMR (400 MHz, CDCl₃) Chemical Shifts (δ):

  • 8.0 - 8.5 ppm (2H, d): Two distinct singlets or narrow doublets are expected for the two protons on the pyrazole ring (C3-H and C5-H). The strong electron-withdrawing effect of the nitro group will shift these significantly downfield.

  • 4.2 - 4.5 ppm (2H, m): The methylene protons (N-CH₂) adjacent to the pyrazole ring.

  • 3.6 - 4.1 ppm (3H, m): The protons on the oxolane ring adjacent to the ether oxygen and the chiral center (C2-H and C5-H₂).

  • 1.8 - 2.2 ppm (4H, m): The remaining two methylene groups of the oxolane ring (C3-H₂ and C4-H₂).

Predicted ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts (δ):

  • ~150 - 155 ppm (C4): The carbon atom bearing the nitro group is expected to be significantly deshielded.

  • ~130 - 140 ppm (C3 & C5): The other two carbon atoms of the pyrazole ring.

  • ~75 - 80 ppm (Oxolane C2): The chiral carbon attached to the ether oxygen and the methylene bridge.

  • ~65 - 70 ppm (Oxolane C5): The other carbon adjacent to the ether oxygen.

  • ~50 - 55 ppm (N-CH₂): The methylene carbon linking the two rings.

  • ~25 - 35 ppm (Oxolane C3 & C4): The remaining aliphatic carbons of the oxolane ring.

Experimental Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Acquisition: Record ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer. Include standard experiments like DEPT-135 to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the raw data (FID) using appropriate software. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Analysis: Integrate the ¹H NMR signals and analyze the coupling patterns to confirm proton connectivities. Assign all ¹H and ¹³C signals to their respective atoms in the structure.[10]

IR spectroscopy is used to identify the presence of key functional groups.

Predicted Characteristic Absorption Bands (cm⁻¹):

  • ~1550 - 1500 and 1370 - 1330: Strong, characteristic asymmetric and symmetric stretching vibrations of the C-NO₂ group.

  • ~3100 - 3000: C-H stretching of the aromatic pyrazole ring.

  • ~2980 - 2850: C-H stretching of the aliphatic oxolane and methylene groups.

  • ~1600 - 1450: C=N and C=C stretching vibrations within the pyrazole ring.

  • ~1150 - 1050: Strong C-O-C stretching of the ether linkage in the oxolane ring.

Experimental Protocol:

  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

MS provides the molecular weight and information about the molecule's fragmentation pattern.

Predicted Results (Electron Impact - EI):

  • Molecular Ion (M⁺): A clear peak at m/z = 197, corresponding to the molecular weight.

  • Key Fragments: Expect fragmentation patterns corresponding to the loss of the nitro group (M-46), and cleavage at the N-CH₂ bond, resulting in fragments for the 4-nitropyrazole cation (m/z = 112) and the oxolan-2-ylmethyl cation (m/z = 85).

Experimental Protocol:

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a GC or LC system.

  • Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) for LC-MS or Electron Impact (EI) for GC-MS.

  • Analysis: Determine the m/z of the molecular ion to confirm the molecular weight. Analyze the fragmentation pattern to further support the proposed structure.

Chromatographic Analysis (Purity)

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds.

Experimental Protocol (Reversed-Phase HPLC):

  • Instrumentation: Use an HPLC system equipped with a UV detector.

  • Column: A C18 or Phenyl stationary phase is recommended. Phenyl phases can offer alternative selectivity for nitroaromatic compounds.[11]

  • Mobile Phase: A gradient elution is typically most effective.

    • Solvent A: Water with 0.1% formic acid or 10 mM ammonium formate buffer.

    • Solvent B: Acetonitrile or Methanol.

    • Example Gradient: Start with 70% A / 30% B, ramping to 10% A / 90% B over 15-20 minutes.

  • Detection: Monitor the elution at a wavelength where the nitro-aromatic chromophore absorbs strongly, typically around 254 nm.[12]

  • Analysis: Inject a solution of the sample. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A pure sample should exhibit a single, sharp peak.

Thermal Analysis

Given that many nitropyrazoles are energetic materials, understanding their thermal stability is crucial for safe handling and potential applications.[3][13]

DSC is used to determine the melting point and enthalpy of fusion, and to observe any exothermic decomposition events.[14]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • Program: Heat the sample under a nitrogen atmosphere at a constant rate, typically 10 °C/min, from ambient temperature to a temperature beyond its melting point or onset of decomposition (e.g., 300 °C).

  • Analysis: The melting point is determined from the onset or peak of the endothermic melting transition. The area under this peak corresponds to the enthalpy of fusion. Any sharp, large exothermic peaks indicate thermal decomposition.

TGA measures the change in mass of a sample as a function of temperature, indicating the onset of thermal decomposition.[15]

Experimental Protocol:

  • Sample Preparation: Place 5-10 mg of the sample into a TGA pan.

  • Program: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a similar temperature range as the DSC experiment.

  • Analysis: The temperature at which significant mass loss begins is recorded as the decomposition temperature. The TGA curve provides information on the stages and extent of thermal decomposition.

Conclusion and Future Outlook

This compound represents a molecule of significant interest, combining the well-established biological potential of the pyrazole scaffold with the unique electronic and structural contributions of the nitro and oxolane-ylmethyl groups. This guide has laid out a comprehensive framework for its physicochemical characterization. While specific experimental values await determination, the provided protocols, based on established scientific principles and data from analogous compounds, offer a clear and robust pathway for investigation.

The successful synthesis and detailed characterization of this compound will enable its evaluation in various biological assays, potentially leading to the discovery of new therapeutic agents. Furthermore, understanding its thermal stability is paramount for any future development, particularly if considering applications beyond the pharmaceutical realm. The methodologies described herein are not merely procedural steps but a self-validating system to ensure the generation of high-quality, reliable data essential for advancing drug discovery and material science.

References

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  • Makhova, N. N., et al. (1995). Nitropyrazoles. Russian Chemical Bulletin.
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  • Ade-Ademilua, O. E., & Oluwalana, A. E. (2021). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches. Journal of Taibah University for Science. Available at: [Link]

  • Szyszkowska, A., et al. (2021). Substituent and Solvent Polarity on the Spectroscopic Properties in Azo Derivatives of 2-Hydroxynaphthalene and Their Difluoroboranes Complexes. Molecules. Available at: [Link]

  • AZoM. (2024). Advancing Energy Storage Systems Through TGA and DSC Material Evaluation. AZoM.com. Available at: [Link]

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The Nitro Group as a Linchpin of Reactivity in Pyrazole Systems: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Core and the Influence of the Nitro Group

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science.[1] Its unique electronic properties and versatile reactivity make it a privileged scaffold in drug design and the development of energetic materials.[2][3] The intrinsic reactivity of the pyrazole ring is characterized by a susceptibility to electrophilic attack, primarily at the C4 position, due to the electron-donating nature of the pyrrole-like nitrogen (N1) and the electron-withdrawing nature of the pyridine-like nitrogen (N2).[4] However, the introduction of a nitro group (-NO2), a potent electron-withdrawing substituent, dramatically alters this electronic landscape, unlocking a rich and diverse range of chemical transformations. This guide provides an in-depth exploration of the reactivity of the nitro group in pyrazole systems, offering insights into reaction mechanisms, practical experimental protocols, and key applications for researchers, scientists, and drug development professionals.

The nitro group's strong inductive and mesomeric electron-withdrawing effects profoundly influence the pyrazole ring's reactivity. This electronic perturbation deactivates the ring towards electrophilic substitution while simultaneously activating it for nucleophilic attack, a transformation not readily achieved with the parent pyrazole.[4][5] Furthermore, the nitro group itself can undergo a variety of chemical modifications, most notably reduction to an amino group, providing a gateway to a vast array of functionalized pyrazole derivatives. Understanding and harnessing the unique reactivity imparted by the nitro group is paramount for the rational design and synthesis of novel pyrazole-based compounds with tailored properties.

Key Reactive Pathways of Nitropyrazoles

The presence of a nitro group on the pyrazole ring opens up three principal avenues of reactivity:

  • Nucleophilic Aromatic Substitution (SNA r): The electron-deficient nature of the nitropyrazole ring renders it susceptible to attack by nucleophiles, leading to the displacement of a leaving group, often the nitro group itself or another substituent.

  • Reduction of the Nitro Group: The transformation of the nitro group into an amino group is a fundamental and highly valuable reaction, enabling the introduction of a versatile functional handle for further molecular elaboration.

  • Cycloaddition Reactions: While not a direct reaction of the nitro group, [3+2] cycloaddition reactions are a primary method for the synthesis of the nitropyrazole core itself, offering a powerful tool for constructing these important heterocyclic systems.[6]

This guide will delve into each of these reactive pathways, providing mechanistic insights and practical guidance for their application in the laboratory.

Nucleophilic Aromatic Substitution (SNA r): Activating the Pyrazole Ring for Nucleophilic Attack

The strong electron-withdrawing capacity of the nitro group is the driving force behind nucleophilic aromatic substitution (SNA r) on the pyrazole ring.[5] This reaction provides a powerful method for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, onto the pyrazole core.

Mechanistic Considerations

The SNA r reaction on nitropyrazoles typically proceeds through a two-step addition-elimination mechanism. The key steps are:

  • Nucleophilic Attack: A nucleophile attacks an electron-deficient carbon atom of the pyrazole ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The leaving group, which can be the nitro group itself or another suitable group like a halogen, is expelled, restoring the aromaticity of the pyrazole ring.

The position of the nitro group and other substituents on the pyrazole ring dictates the regioselectivity of the nucleophilic attack. For instance, in N-substituted 3,4-dinitropyrazoles, nucleophilic substitution occurs regioselectively at the 3-position.[7] In contrast, for N-unsubstituted 3,4,5-trinitropyrazole, nucleophilic substitution of the nitro group occurs at the C4 position.[8]

SNAr_Mechanism sub Nitropyrazole meisenheimer Meisenheimer Complex sub->meisenheimer + Nu⁻ nuc Nu⁻ prod Substituted Pyrazole meisenheimer->prod - NO₂⁻ lg NO₂⁻

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr) on a nitropyrazole.

Experimental Protocol: Synthesis of a 3-Amino-4-nitropyrazole Derivative

This protocol describes a typical SNA r reaction where an amine displaces a nitro group on a dinitropyrazole.

Materials:

  • 1,5-dimethyl-3,4-dinitropyrazole

  • Benzylamine

  • Ethanol (absolute)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • Dissolve 1,5-dimethyl-3,4-dinitropyrazole (1.0 eq) in ethanol in a round-bottom flask.

  • Add benzylamine (1.1 eq) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Expected Outcome:

The reaction should yield 1,5-dimethyl-3-(benzylamino)-4-nitropyrazole. The regioselective substitution of the nitro group at the 3-position is expected.[7]

ReactantMolar RatioSolventTemperatureReaction TimeYield (%)
1,5-dimethyl-3,4-dinitropyrazole1.0EthanolReflux2-6 h>80
Benzylamine1.1

Reduction of the Nitro Group: A Gateway to Functionalized Pyrazoles

The reduction of the nitro group to an amino group is one of the most synthetically useful transformations of nitropyrazoles.[9] The resulting aminopyrazoles are versatile building blocks for the synthesis of a wide range of pharmaceuticals, agrochemicals, and materials.[1][3]

Common Reducing Agents and Conditions

Several methods are available for the reduction of nitropyrazoles, with the choice of reagent depending on the substrate's sensitivity and the desired selectivity.[10]

  • Catalytic Hydrogenation: This is a clean and efficient method, typically employing catalysts such as Palladium on carbon (Pd/C) or Raney Nickel (Ra-Ni) under a hydrogen atmosphere.[10]

  • Metal-Acid Systems: Combinations like Tin(II) chloride (SnCl2) in hydrochloric acid (HCl) or Iron (Fe) in acetic acid are classic and effective methods for nitro group reduction.[10]

  • Transfer Hydrogenation: Reagents like hydrazine hydrate in the presence of a catalyst (e.g., Ra-Ni or Pd/C) can be used for a milder reduction.[10]

Reduction_Workflow start Nitropyrazole reagents Reducing Agent (e.g., Pd/C, H₂ or SnCl₂, HCl) start->reagents Reaction product Aminopyrazole reagents->product workup Reaction Workup & Purification product->workup

Caption: General workflow for the reduction of a nitropyrazole to an aminopyrazole.

Experimental Protocol: Reduction of 4-Nitropyrazole using SnCl₂

This protocol outlines the reduction of 4-nitropyrazole to 4-aminopyrazole using tin(II) chloride.

Materials:

  • 4-Nitropyrazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • To a stirred solution of 4-nitropyrazole (1.0 eq) in concentrated HCl, add SnCl₂·2H₂O (3.0-5.0 eq) portion-wise, maintaining the temperature below 10 °C with an ice bath.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath and carefully neutralize it with a concentrated NaOH solution to a pH of ~8-9.

  • The product can be extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the 4-aminopyrazole by column chromatography or recrystallization.

ReagentMolar RatioSolventTemperature
4-Nitropyrazole1.0Conc. HCl0 °C to RT
SnCl₂·2H₂O3.0 - 5.0

[3+2] Cycloaddition Reactions: Constructing the Nitropyrazole Core

While not a reaction of a pre-existing nitro group, [3+2] cycloaddition is a powerful and convergent strategy for the synthesis of nitropyrazoles and their hydrogenated analogs.[6][11][12] These reactions involve the combination of a 1,3-dipole with a dipolarophile to form a five-membered ring.

Key Reaction Partners

In the context of nitropyrazole synthesis, the key components are:

  • 1,3-Dipoles: Nitrile imines are commonly used 1,3-dipoles that lead to the formation of pyrazoles.[13]

  • Dipolarophiles: Nitroalkenes serve as excellent dipolarophiles, incorporating the nitro group directly into the final pyrazole product.[14]

The regioselectivity of the cycloaddition is governed by the electronic and steric properties of the substituents on both the 1,3-dipole and the dipolarophile.

Cycloaddition_Reaction dipole Nitrile Imine (1,3-Dipole) product Nitropyrazoline dipole->product dipolarophile Nitroalkene (Dipolarophile) dipolarophile->product

Caption: Schematic of a [3+2] cycloaddition reaction to form a nitropyrazoline.

Experimental Protocol: Synthesis of a Nitropyrazoline via [3+2] Cycloaddition

This protocol describes the in situ generation of a nitrile imine and its subsequent cycloaddition with a nitroalkene.

Materials:

  • A suitable hydrazonoyl chloride

  • Triethylamine (Et₃N)

  • A substituted nitroalkene

  • Anhydrous toluene

  • Stir plate and magnetic stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the hydrazonoyl chloride (1.0 eq) and the nitroalkene (1.1 eq) in anhydrous toluene in a round-bottom flask under an inert atmosphere.

  • Add triethylamine (1.2 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture to remove the triethylammonium chloride precipitate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting nitropyrazoline by column chromatography.

ReactantMolar RatioSolventBaseTemperature
Hydrazonoyl chloride1.0TolueneEt₃NRT to Heat
Nitroalkene1.1

Applications of Nitropyrazoles

The unique reactivity of the nitro group in pyrazole systems has led to their widespread application in various fields.

Energetic Materials

Nitropyrazoles are a significant class of energetic materials due to their high nitrogen content, positive heat of formation, and good thermal stability.[2][15] The presence of multiple nitro groups on the pyrazole ring enhances the oxygen balance and detonation performance.[16][17][18] Research in this area focuses on synthesizing novel nitropyrazole derivatives with improved performance and reduced sensitivity.[2][19]

Medicinal Chemistry

The pyrazole scaffold is a well-established pharmacophore, and nitropyrazoles serve as important intermediates in the synthesis of biologically active molecules.[1][3][20][21] The nitro group can be a key feature for biological activity or can be reduced to an amino group for further functionalization to generate libraries of potential drug candidates.[22] While the nitro group can sometimes be associated with toxicity, its versatile chemistry often outweighs these concerns in the early stages of drug discovery.[22]

Conclusion

The nitro group is a transformative substituent in pyrazole chemistry, profoundly influencing the ring's electronic properties and unlocking a diverse array of synthetic possibilities. By understanding and strategically employing the reactivity of the nitro group—through nucleophilic aromatic substitution, reduction, and its incorporation via cycloaddition reactions—researchers can access a vast chemical space of novel pyrazole derivatives. This in-depth guide provides a foundation for harnessing the power of the nitro group in the design and synthesis of next-generation pharmaceuticals, energetic materials, and other advanced functional molecules.

References

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties - IJRASET. (2022-09-29). Retrieved from [Link]

  • Combination of Nitropyrazole and Nitroaminotriazole: A Novel High-Energy Insensitive Energetic Material | Crystal Growth & Design - ACS Publications. (2025-04-28). Retrieved from [Link]

  • Nitro-Group-Containing Drugs | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst? | ResearchGate. (2017-09-04). Retrieved from [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - MDPI. (n.d.). Retrieved from [Link]

  • Pyrazoles. 15. Nucleophilic substitution reactions on N-nitropyrazoles - ACS Publications. (n.d.). Retrieved from [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC. (n.d.). Retrieved from [Link]

  • (PDF) Nitropyrazoles (review) - ResearchGate. (2025-08-05). Retrieved from [Link]

  • Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Recent progress in the synthesis of nitropyrazoles and their hydrogenated analogs via noncatalyzed (3+2) cycloaddition reactions of conjugated nitroalkenes | Request PDF - ResearchGate. (2025-11-18). Retrieved from [Link]

  • (PDF) Nitropyrazoles - ResearchGate. (2025-08-06). Retrieved from [Link]

  • On the Mechanism of the Synthesis of Nitrofunctionalised Δ 2 -Pyrazolines via [3+2] Cycloaddition Reactions between α-EWG-Activated Nitroethenes and Nitrylimine TAC Systems - MDPI. (2022-03-01). Retrieved from [Link]

  • Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters - Open Access LMU. (n.d.). Retrieved from [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - MDPI. (n.d.). Retrieved from [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - MDPI. (2021-08-18). Retrieved from [Link]

  • Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance | ACS Applied Materials & Interfaces. (2021-12-17). Retrieved from [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC. (2023-08-04). Retrieved from [Link]

  • 1,3-dipolar cycloaddition reactions - YouTube. (2020-02-08). Retrieved from [Link]

  • New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole - PubMed. (2020-02-05). Retrieved from [Link]

  • Nitropyrazoles: 19. Selective nucleophilic substitution of a nitro group in 3,4-dinitropyrazoles | Request PDF - ResearchGate. (2025-08-06). Retrieved from [Link]

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A Technical Guide to the Preliminary In Vitro Anticancer Screening of 4-Nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of biological activities, including anticancer properties.[1][2] This technical guide presents a comprehensive, field-proven framework for the preliminary in vitro screening of a novel pyrazole derivative, 4-Nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole, for potential anticancer efficacy. We eschew a rigid, one-size-fits-all template, instead providing a logical, multi-phase experimental strategy grounded in scientific rationale. This document details the causality behind experimental choices, provides self-validating, step-by-step protocols for cytotoxicity and foundational mechanistic assays, and outlines the interpretation of primary data. The objective is to equip researchers, scientists, and drug development professionals with a robust methodology to efficiently assess the compound's initial promise as a therapeutic candidate.

Introduction: The Rationale for Investigating Pyrazole Derivatives

Heterocyclic compounds, particularly those containing nitrogen, are cornerstones of modern pharmacology and represent a significant portion of approved anticancer agents.[3][4] Among these, the pyrazole moiety has garnered substantial attention due to its versatile pharmacological profile, which includes anti-inflammatory, antimicrobial, and potent antitumor activities.[5][6][7] Several established anticancer drugs, such as the tyrosine kinase inhibitors Crizotinib and Axitinib, feature a pyrazole core, validating its importance in targeting key oncogenic pathways.[1][2]

The specific compound of interest, this compound, incorporates three key structural features that warrant investigation:

  • The Pyrazole Core: A proven pharmacophore associated with kinase inhibition and other anticancer mechanisms.[1]

  • The 4-Nitro Group: An electron-withdrawing group that can significantly modulate the electronic properties of the heterocyclic ring. In other contexts, nitroaromatic compounds are known to generate reactive oxygen species (ROS) under hypoxic conditions, a characteristic of many solid tumors, potentially leading to selective cytotoxicity.[8]

  • The N1-(oxolan-2-ylmethyl) Substituent: This group, also known as a tetrahydrofurfuryl group, can influence the compound's solubility, cell permeability, and steric interactions with biological targets.

This guide outlines a systematic approach to move from this structural hypothesis to empirical evidence of anticancer activity.

Strategic Experimental Design: A Phased Approach

A successful preliminary screen must be both sensitive and efficient, designed to eliminate non-viable candidates early while gathering sufficient data on promising ones to justify further investigation. We propose a two-phase workflow that prioritizes the assessment of broad cytotoxicity before proceeding to more resource-intensive mechanistic studies.

The Causality of Cell Line Selection

The choice of cancer cell lines is a critical decision that profoundly impacts the relevance of screening data.[9] A single cell line is insufficient to represent the vast heterogeneity of human cancer.[10] Therefore, the initial screening phase should employ a diverse panel of cell lines from different tissue origins (e.g., breast, colon, lung, prostate, leukemia). This strategy, modeled after the NCI-60 screen, serves two primary purposes:[10]

  • Identifies Broad-Spectrum vs. Selective Activity: It determines if the compound has general cytotoxic effects or if it is selectively potent against specific cancer types.

  • Provides Early Mechanistic Clues: Patterns of sensitivity across the panel can be correlated with known genetic or molecular features of the cell lines, offering preliminary hypotheses about the compound's mechanism of action (MOA).[11]

For this guide, we will propose a representative panel for initial screening.

Cell Line Cancer Type Key Rationale
MCF-7 Breast (Adenocarcinoma)ER-positive, well-characterized, commonly used benchmark.
MDA-MB-231 Breast (Adenocarcinoma)Triple-negative, aggressive phenotype, represents a difficult-to-treat cancer.
HT-29 Colon (Adenocarcinoma)A common model for gastrointestinal cancers.[12]
A549 Lung (Carcinoma)A standard model for non-small cell lung cancer.
PC-3 Prostate (Adenocarcinoma)Androgen-independent, representing advanced prostate cancer.[12]
HepG2 Liver (Hepatocellular Carcinoma)A widely used model for liver cancer, a major global health issue.[13]
K-562 Leukemia (Chronic Myeloid)A suspension cell line, useful for assessing activity against hematological malignancies.
Workflow for Preliminary Anticancer Screening

The logical progression from identifying activity to understanding its cause is paramount. The following workflow ensures that resources are allocated effectively.

G cluster_0 Phase 1: Cytotoxicity Profiling cluster_1 Decision Point cluster_2 Phase 2: Mechanistic Elucidation start Test Compound: This compound assay MTT Cytotoxicity Assay (7-Cell Line Panel) start->assay calc Calculate IC50 Values assay->calc decision Potent Activity? (e.g., IC50 < 10 µM in ≥ 1 cell line) calc->decision apoptosis Apoptosis Assay (Annexin V / PI Staining) decision->apoptosis Yes stop Cease Further Investigation decision->stop No cell_cycle Cell Cycle Analysis (PI Staining) apoptosis->cell_cycle proceed Proceed to Advanced Studies (e.g., Western Blot, In Vivo) cell_cycle->proceed

Sources

Methodological & Application

Synthesis Protocol for 4-Nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, in-depth guide for the synthesis of 4-Nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. It offers a detailed, step-by-step protocol, explains the rationale behind the experimental choices, and provides essential information for the successful synthesis, purification, and characterization of the target molecule.

Introduction

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide array of biological activities. The introduction of a nitro group at the 4-position of the pyrazole ring creates an electron-deficient system, which can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Furthermore, the N-alkylation of this scaffold with a tetrahydrofuran moiety introduces a flexible, polar side chain that can enhance solubility and provide additional interaction points with biological targets. This protocol details a two-step synthesis of this compound, commencing with the nitration of pyrazole followed by the N-alkylation of the resulting 4-nitropyrazole.

Reaction Scheme

The synthesis proceeds in two key steps:

  • Nitration of Pyrazole: Pyrazole is nitrated using a mixture of fuming nitric acid and fuming sulfuric acid to yield 4-nitropyrazole.

  • N-Alkylation of 4-Nitropyrazole: The synthesized 4-nitropyrazole is then N-alkylated with 2-(chloromethyl)tetrahydrofuran in the presence of a suitable base to afford the final product.

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Synthesis of 4-Nitropyrazole cluster_1 Step 2: Synthesis of this compound Pyrazole Pyrazole Reaction_1 Nitration Reaction (50°C, 1.5 h) Pyrazole->Reaction_1 Nitrating_Mixture Fuming HNO₃ / Fuming H₂SO₄ Nitrating_Mixture->Reaction_1 Workup_1 Aqueous Work-up & Neutralization Reaction_1->Workup_1 Purification_1 Recrystallization Workup_1->Purification_1 Product_1 4-Nitropyrazole Purification_1->Product_1 Product_1_input 4-Nitropyrazole Reaction_2 N-Alkylation Reaction (Room Temp. to 50°C) Product_1_input->Reaction_2 Alkylating_Agent 2-(Chloromethyl)tetrahydrofuran Alkylating_Agent->Reaction_2 Base K₂CO₃ in DMF Base->Reaction_2 Workup_2 Aqueous Work-up & Extraction Reaction_2->Workup_2 Purification_2 Column Chromatography Workup_2->Purification_2 Final_Product 4-Nitro-1-(oxolan-2-ylmethyl)- 1H-pyrazole Purification_2->Final_Product

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Detailed Synthesis Protocol

Step 1: Synthesis of 4-Nitropyrazole

This procedure is adapted from an optimized one-pot, two-step method for the efficient synthesis of 4-nitropyrazole.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Pyrazole68.0810.0 g146.9
Fuming Nitric Acid (98%)63.0114.6 mL220.3
Fuming Sulfuric Acid (20% SO₃)80.07 (as SO₃)35.3 mL440.7
Concentrated Sulfuric Acid (98%)98.0816.8 mL308.5

Equipment:

  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Heating mantle

Procedure:

  • Preparation of Pyrazole Sulfate: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (16.8 mL). Cool the flask in an ice-water bath. Slowly add pyrazole (10.0 g) portion-wise to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 20°C.

  • Nitration: In a separate beaker, carefully prepare the nitrating mixture by adding fuming nitric acid (14.6 mL) to fuming sulfuric acid (35.3 mL) while cooling in an ice-water bath.

  • Slowly add the prepared nitrating mixture to the pyrazole sulfate solution via the dropping funnel over 30-45 minutes, maintaining the reaction temperature at 50°C.

  • After the addition is complete, continue stirring the reaction mixture at 50°C for 1.5 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice (approximately 300 g) with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • The precipitated crude 4-nitropyrazole is collected by vacuum filtration, washed with cold water, and dried under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a minimal amount of hot water or ethanol to yield pure 4-nitropyrazole as a crystalline solid.

Step 2: Synthesis of this compound

This N-alkylation protocol is based on established methods for the alkylation of electron-deficient pyrazoles, utilizing a moderately strong base to facilitate the reaction.[2] The choice of potassium carbonate is justified by its successful application in the N-alkylation of nitropyrazoles with haloalcohols, offering a safer and more practical alternative to stronger bases like sodium hydride, which can present significant safety hazards with solvents like DMF at elevated temperatures.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
4-Nitropyrazole113.075.0 g44.2
2-(Chloromethyl)tetrahydrofuran120.576.4 g (5.3 mL)53.1
Potassium Carbonate (anhydrous)138.219.1 g66.3
N,N-Dimethylformamide (DMF, anhydrous)73.09100 mL-

Equipment:

  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle with temperature control

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add 4-nitropyrazole (5.0 g), anhydrous potassium carbonate (9.1 g), and anhydrous N,N-dimethylformamide (100 mL).

  • Addition of Alkylating Agent: Stir the suspension at room temperature for 15 minutes. Then, add 2-(chloromethyl)tetrahydrofuran (5.3 mL) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 50°C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 300 mL of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (2 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure compound.

Part 2: Scientific Integrity and Rationale

Causality Behind Experimental Choices
  • Choice of Nitrating Agent: A mixture of fuming nitric acid and fuming sulfuric acid is a potent nitrating agent necessary for the nitration of the deactivated pyrazole ring. The sulfuric acid protonates the nitric acid, forming the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • N-Alkylation Base Selection: Potassium carbonate is a suitable base for the deprotonation of the relatively acidic N-H of 4-nitropyrazole. The electron-withdrawing nitro group increases the acidity of the pyrazole proton, allowing for the use of a weaker base than sodium hydride. This avoids the potential for hazardous side reactions associated with sodium hydride and DMF.

  • Solvent for N-Alkylation: Anhydrous DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, as it effectively solvates the potassium cation and does not interfere with the nucleophilicity of the pyrazolate anion.

  • Inert Atmosphere: The use of an inert atmosphere during the N-alkylation step is crucial to prevent the absorption of atmospheric moisture, which could quench the pyrazolate anion and reduce the reaction yield.

Trustworthiness and Self-Validation

The protocols provided are based on well-established and peer-reviewed synthetic methodologies. The progress of each reaction should be monitored by TLC to ensure the consumption of starting materials and the formation of the desired product. The final product's identity and purity should be rigorously confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. Expected spectral data for N-alkylated 4-nitropyrazoles can be found in the literature and should be used for comparison.

Part 3: Characterization Data (Expected)

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazole ring protons (two singlets in the aromatic region), and signals for the methylene and methine protons of the tetrahydrofuran moiety. The methylene protons adjacent to the pyrazole nitrogen will likely appear as a doublet of doublets.

  • ¹³C NMR: The carbon NMR spectrum should display signals corresponding to the carbon atoms of the pyrazole ring (with the carbon bearing the nitro group being significantly downfield) and the tetrahydrofuran ring.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated mass of this compound (C₈H₁₁N₃O₃, M.W. = 197.19 g/mol ).

References

  • MDPI. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Available at: [Link]

Sources

Application Notes and Protocols: Regioselective N-alkylation of 4-nitropyrazole with 2-(chloromethyl)oxolane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the N-alkylation of 4-nitropyrazole with 2-(chloromethyl)oxolane, a key transformation for synthesizing compounds with potential applications in medicinal chemistry and drug discovery. N-alkylated pyrazoles are a prominent structural motif in numerous pharmaceuticals.[1][2][3][4][5][6] This guide details the underlying chemical principles, a step-by-step experimental protocol, and critical considerations for achieving high yields and regioselectivity. The protocol is designed to be a robust starting point for researchers, with explanations of the rationale behind procedural steps to allow for informed optimization.

Introduction: The Significance of N-Alkylated Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, featured in a wide array of approved drugs for various therapeutic areas, including oncology, inflammation, and infectious diseases.[3][4][5] The strategic N-alkylation of the pyrazole ring is a critical step in the synthesis of these bioactive molecules, as the nature of the N-substituent can significantly influence the compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile.[6]

The N-alkylation of unsymmetrically substituted pyrazoles, such as 4-nitropyrazole, presents a significant synthetic challenge: the potential for the formation of two regioisomers, N1 and N2. The control of regioselectivity is therefore a paramount concern in the synthesis of novel pyrazole-based drug candidates.[7][8] This guide focuses on the reaction of 4-nitropyrazole with 2-(chloromethyl)oxolane, a valuable building block that introduces a tetrahydrofurfuryl moiety, a common feature in drug molecules that can enhance solubility and interactions with biological targets.

Mechanistic Insights and Regioselectivity

The N-alkylation of pyrazoles typically proceeds via a nucleophilic substitution reaction. The pyrazole, acting as a nucleophile, attacks the electrophilic carbon of the alkylating agent. The reaction is generally facilitated by a base, which deprotonates the pyrazole ring to form the more nucleophilic pyrazolate anion.[1][2]

The Role of the Base and Solvent

The choice of base and solvent is crucial in controlling the reaction rate and, importantly, the regioselectivity of the alkylation.[7][8]

  • Bases: Common bases for this transformation include alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃), hydrides (e.g., NaH), and organic bases (e.g., triethylamine, DBU). The strength of the base can influence the concentration of the pyrazolate anion and the overall reaction kinetics.

  • Solvents: Aprotic polar solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and acetone are frequently employed. These solvents are capable of solvating the pyrazolate anion and the counter-ion, thereby facilitating the nucleophilic attack.

Factors Influencing Regioselectivity

The regioselectivity of the N-alkylation of 4-nitropyrazole is influenced by a combination of electronic and steric factors:

  • Electronic Effects: The electron-withdrawing nitro group at the C4 position decreases the electron density of the pyrazole ring, making it less nucleophilic. However, it also influences the relative electron density of the two nitrogen atoms.

  • Steric Hindrance: The substituent on the pyrazole ring and the bulkiness of the alkylating agent can sterically hinder the approach to one of the nitrogen atoms, thereby favoring alkylation at the less hindered position.[1][2] In the case of 4-nitropyrazole, the steric environment around N1 and N2 is similar.

  • Counter-ion Effects: The nature of the cation from the base can also play a role in directing the alkylation.[7][8]

Experimental Protocol: N-alkylation of 4-nitropyrazole

This protocol provides a detailed procedure for the N-alkylation of 4-nitropyrazole with 2-(chloromethyl)oxolane.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Nitropyrazole≥98%Commercially Available---
2-(Chloromethyl)oxolane≥97%Commercially AvailableAlso known as tetrahydrofurfuryl chloride.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableFinely powdered for better reactivity.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableUse a dry solvent to avoid side reactions.
Ethyl AcetateACS GradeCommercially AvailableFor extraction.
Brine (saturated NaCl solution)---Prepared in-houseFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying the organic phase.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Reaction Setup and Procedure

DOT Diagram of the Experimental Workflow:

experimental_workflow reagents 1. Reagent Preparation - 4-Nitropyrazole - 2-(Chloromethyl)oxolane - K₂CO₃ - Anhydrous DMF reaction 2. Reaction Setup - Inert atmosphere (N₂ or Ar) - Add reagents to flask - Stir at specified temperature reagents->reaction Charge monitoring 3. Reaction Monitoring - Thin Layer Chromatography (TLC) reaction->monitoring Sample workup 4. Work-up - Quench with water - Extract with Ethyl Acetate - Wash with brine reaction->workup Completion monitoring->reaction Continue purification 5. Purification - Dry with Na₂SO₄ - Concentrate in vacuo - Column Chromatography workup->purification analysis 6. Characterization - NMR (¹H, ¹³C) - Mass Spectrometry purification->analysis

Caption: Experimental workflow for the N-alkylation of 4-nitropyrazole.

Step-by-Step Protocol:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-nitropyrazole (1.0 eq), potassium carbonate (1.5 eq), and anhydrous N,N-dimethylformamide (DMF) (approximately 0.2 M concentration with respect to 4-nitropyrazole).

  • Addition of Alkylating Agent: Stir the suspension at room temperature for 15 minutes. To this mixture, add 2-(chloromethyl)oxolane (1.2 eq) dropwise via a syringe.

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to separate the two regioisomers and any unreacted starting materials.

Characterization of Products

The two potential regioisomers, 1-(oxolan-2-ylmethyl)-4-nitro-1H-pyrazole and 2-(oxolan-2-ylmethyl)-4-nitro-2H-pyrazole, should be characterized thoroughly to determine their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The chemical shifts of the pyrazole ring protons and the methylene protons of the tetrahydrofurfuryl group will be distinct for the N1 and N2 isomers.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • X-ray Crystallography: If suitable crystals can be obtained, this technique provides unambiguous structural determination.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion Insufficient reaction time or temperature.Increase reaction time and/or temperature. Consider using a stronger base like sodium hydride (NaH), but with caution.
Deactivated alkylating agent.Use a fresh bottle of 2-(chloromethyl)oxolane.
Poor Regioselectivity Reaction conditions favor the formation of both isomers.Screen different bases (e.g., Cs₂CO₃) and solvents (e.g., acetonitrile). Temperature can also influence the isomer ratio.
Side Product Formation Presence of water in the reaction.Ensure all glassware is oven-dried and use anhydrous solvents.
Decomposition of starting materials or products.Lower the reaction temperature and monitor the reaction closely.

Conclusion

The N-alkylation of 4-nitropyrazole with 2-(chloromethyl)oxolane is a valuable synthetic transformation for accessing novel chemical entities for drug discovery. By carefully selecting the reaction conditions, particularly the base and solvent, researchers can influence the yield and regioselectivity of this reaction. The detailed protocol and troubleshooting guide provided herein serve as a solid foundation for the successful synthesis and characterization of N-alkylated 4-nitropyrazoles. Further optimization may be required to achieve the desired outcome for specific applications.

References

  • Deag, M., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3427. Available at: [Link]

  • Sánchez-Migallón, A., et al. (1996). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.
  • Vasilevsky, S. F., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(21), 15897. Available at: [Link]

  • Eriksson, M., et al. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. The Journal of Organic Chemistry, 86(13), 9134–9141.
  • Deag, M., et al. (2022).
  • Li, Y., et al. (2018). One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure.
  • Ito, Y., et al. (1996). N-alkylation method of pyrazole.
  • Matos, J., et al. (2012). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves.
  • Vasilevsky, S. F., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(21), 15897.
  • G. S. S. S. N. S. S. L. S. N. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10831–10840.
  • D. M. P. G. S. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
  • Elguero, J., et al. (2015). 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 133-135). Royal Society of Chemistry.
  • G. S. S. S. N. S. S. L. S. N. (2022). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 1947-1964.
  • Kumar, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708.
  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. Available at: [Link]

  • Bradley, P. A., et al. (2010). Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activated Pyrazole. Synlett, 2010(06), 873-876.
  • Asif, M. (2022). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 903-925.
  • Katritzky, A. R., et al. (2000). Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones. Journal of the Chemical Society, Perkin Transactions 1, (21), 3671-3675.
  • Wikipedia. Hydrazine. Available at: [Link]

Sources

Application Note: Advanced Multicomponent Synthesis of Dihydropyrano[2,3-c]pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib (anti-inflammatory) and Sildenafil (vasodilator). Traditional synthesis often involves multi-step isolation, high solvent waste, and toxic reagents.

This guide details a One-Pot, Four-Component Reaction (4-CR) for synthesizing 1,4-dihydropyrano[2,3-c]pyrazoles . By integrating the principles of Green Chemistry, this protocol utilizes an aqueous-ethanolic medium and organocatalysis to achieve high atom economy and operational simplicity.

Key Advantages:

  • Atom Economy: >90% (All reactants incorporated into the final structure).

  • Sustainability: Water/Ethanol solvent system; catalyst-free or organocatalytic options.

  • Scalability: Precipitate-based purification avoids column chromatography.

Strategic Rationale & Mechanism

The "Black Box" Revealed

The success of this MCR relies on the synchronization of two distinct pathways that converge:

  • Knoevenagel Condensation: Reaction between the aldehyde and active methylene (malononitrile).[1]

  • Pyrazolone Formation: In situ condensation of hydrazine and ethyl acetoacetate.

  • Michael Addition & Cyclization: The nucleophilic pyrazolone attacks the electrophilic Knoevenagel adduct, followed by intramolecular cyclization.

Mechanistic Pathway (Visualization)[1]

ReactionMechanism cluster_0 Precursors Aldehyde Aryl Aldehyde Knoevenagel Arylidene Malononitrile (Intermediate A) Aldehyde->Knoevenagel Condensation Malono Malononitrile Malono->Knoevenagel EAA Ethyl Acetoacetate Pyrazolone Pyrazolone (Intermediate B) EAA->Pyrazolone Cyclization Hydrazine Hydrazine Hydrate Hydrazine->Pyrazolone Michael Michael Adduct Knoevenagel->Michael Pyrazolone->Michael Nucleophilic Attack Product Dihydropyrano[2,3-c]pyrazole Michael->Product Tautomerization & Ring Closure

Figure 1: Convergent mechanistic pathway of the 4-component synthesis. Two initial intermediates form in situ before fusing to generate the final bicyclic scaffold.

Experimental Protocols

Materials & Reagents[2][3][4]
  • Aldehyde: Benzaldehyde (or substituted derivative) - 1.0 mmol

  • Active Methylene: Malononitrile - 1.0 mmol

  • Ketoester: Ethyl acetoacetate (EAA) - 1.0 mmol

  • Hydrazine Source: Hydrazine hydrate (80%) - 1.0 mmol

  • Catalyst: Sodium Benzoate (10 mol%) [Note: Can be run catalyst-free in boiling water, but Sodium Benzoate improves yield at lower temps]

  • Solvent: Water:Ethanol (1:1 v/v) - 5 mL

Protocol: Sodium Benzoate Catalyzed Synthesis

This protocol is selected for its high reproducibility and "green" profile, avoiding heavy metals or acidic waste.

Step-by-Step Workflow
  • Preparation: In a 50 mL round-bottom flask, dissolve Hydrazine Hydrate (1.0 mmol) and Ethyl Acetoacetate (1.0 mmol) in 2.5 mL of water. Stir for 5 minutes at room temperature.

    • Expert Insight: This pre-stirring step ensures the formation of the pyrazolone core before the aldehyde is introduced, reducing side reactions.

  • Addition: Add Benzaldehyde (1.0 mmol), Malononitrile (1.0 mmol), Sodium Benzoate (10 mol%, ~14 mg), and 2.5 mL of Ethanol.

  • Reaction: Reflux the mixture at 80°C.

    • Monitoring: Check TLC (Ethyl acetate:n-Hexane 3:7) every 15 minutes. The reaction typically completes in 20–40 minutes .

  • Work-up (Self-Validating Step):

    • Allow the reaction mixture to cool to room temperature.

    • Observation: A solid precipitate should form spontaneously. If the solution remains clear, the reaction has likely failed or requires ice-bath cooling.

  • Purification: Filter the solid precipitate. Wash with 5 mL of cold water/ethanol (1:1) to remove unreacted hydrazine or catalyst.

  • Recrystallization: Recrystallize from hot ethanol to obtain pure crystals.

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents Mix1 Mix Hydrazine + EAA (Water, 5 min) Start->Mix1 Mix2 Add Aldehyde + Malononitrile + Catalyst + EtOH Mix1->Mix2 Reflux Reflux at 80°C (20-40 mins) Mix2->Reflux TLC TLC Check (Complete?) Reflux->TLC TLC->Reflux No Cool Cool to RT (Precipitation) TLC->Cool Yes Filter Filtration & Wash (Cold EtOH/H2O) Cool->Filter Pure Final Product (Recrystallized) Filter->Pure

Figure 2: Operational workflow for the one-pot synthesis. The critical decision point is the TLC check; precipitation upon cooling indicates success.

Data Analysis & Optimization

Catalyst Comparison

The choice of catalyst significantly impacts reaction time and yield. Below is a comparison of reported green methodologies for this specific 4-CR.

CatalystSolventTemp (°C)Time (min)Yield (%)Green Score*
Sodium Benzoate H₂O:EtOH803092High
Catalyst-Free H₂O100 (Reflux)12085Medium (Energy)
L-Proline H₂ORT6088High
Nano-Fe₃O₄ H₂O:EtOH801595Medium (Prep)

*Green Score based on toxicity, energy usage, and waste generation.

Troubleshooting Guide
  • Problem: No precipitate forms upon cooling.

    • Cause: Product is too soluble in ethanol.

    • Solution: Add excess cold water (10 mL) to force precipitation ("crashing out").

  • Problem: Sticky/Gummy product.

    • Cause: Oligomerization of malononitrile or incomplete reaction.

    • Solution: Recrystallize immediately from hot ethanol. Do not let the gum sit. Ensure reagents are 1:1:1:1 stoichiometry.

  • Problem: Low Yield with Electron-Donating Aldehydes (e.g., 4-methoxybenzaldehyde).

    • Insight: Electron-rich aldehydes are less electrophilic, slowing the Knoevenagel step.

    • Adjustment: Increase reflux time by 15–20 minutes.

References

  • Zou, Y., et al. (2011). "Sodium benzoate: A mild and efficient catalyst for the one-pot synthesis of dihydropyrano[2,3-c]pyrazoles in aqueous medium." Combinatorial Chemistry & High Throughput Screening.

  • Ahmad, A., Rao, S., & Shetty, N. S. (2023).[2] "Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions." RSC Advances.

  • Reddy, G. M., et al. (2019).[3] "An efficient and green approach: One pot, multi component, reusable catalyzed synthesis of pyranopyrazoles."[4][2][3][5][6][7] Journal of Saudi Chemical Society.[3]

  • Maddila, S., et al. (2022).[3] "Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions." Molecules.

  • Mamaghani, M., & Hossein Nia, R. (2019).[3] "A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles." Polycyclic Aromatic Compounds.

Sources

Application Note: NMR Characterization of 4-Nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the rigorous structural verification of 4-Nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole (also referred to as 1-(tetrahydrofurfuryl)-4-nitropyrazole).

The protocols below synthesize standard operating procedures with specific spectroscopic expectations derived from nitrogen-heterocycle chemistry.

Introduction & Structural Significance

The target compound features a 4-nitropyrazole core N-alkylated with a tetrahydrofurfuryl (oxolan-2-ylmethyl) group. This scaffold is of significant interest in medicinal chemistry (as a bio-isostere for imidazole/amide cores) and energetic materials research due to the high density of the nitro-pyrazole motif.[1]

Key Structural Challenges for NMR:

  • Regiochemistry: While 4-nitropyrazole is symmetric, confirming N1-alkylation vs. potential degradation products is critical.

  • Chirality: The oxolane (tetrahydrofuran) ring contains a chiral center at position 2 (

    
    ). This renders the methylene linker protons (
    
    
    
    ) diastereotopic , often resulting in complex splitting patterns rather than a simple doublet.
  • Electronic Effects: The strong electron-withdrawing nitro group (

    
    ) at C4 significantly deshields the pyrazole ring protons, pushing them downfield.
    

Experimental Protocol

Sample Preparation

To ensure high-resolution data and prevent aggregation-induced line broadening, correct solvent selection is paramount.

  • Preferred Solvent: DMSO-d6 (

    
     2.50 ppm, 
    
    
    
    39.5 ppm).
    • Rationale: Nitro-substituted heterocycles often exhibit poor solubility in

      
      . DMSO-d6 ensures complete solvation and stabilizes the polar nitro group, providing sharper aromatic peaks.
      
  • Alternative Solvent:

    
     (
    
    
    
    7.26 ppm,
    
    
    77.16 ppm).
    • Use Case: Only if the sample is strictly non-polar or to resolve overlaps occurring in DMSO.

  • Concentration:

    • 1H NMR: 5–10 mg in 600 µL solvent.

    • 13C NMR: 20–30 mg in 600 µL solvent (essential for detecting quaternary C-NO2 carbons).

Instrument Parameters (400 MHz or Higher)
Parameter1H NMR Setting13C NMR SettingRationale
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)30° pulse ensures accurate integration by avoiding saturation.
Relaxation Delay (D1) 1.0 – 2.0 sec2.0 – 3.0 secSufficient delay is needed for the quaternary C4-NO2 carbon to relax.
Scans (NS) 16 – 64512 – 1024High signal-to-noise ratio required for quaternary carbons.
Temperature 298 K (25°C)298 K (25°C)Standard ambient temperature.

Structural Analysis & Assignment Strategy

Workflow Diagram

The following flowchart outlines the logical progression for verifying the structure, moving from 1D screening to 2D confirmation.

NMR_Workflow Start Crude Sample Solubility Solubility Check (DMSO-d6 vs CDCl3) Start->Solubility H1_Acq 1H NMR Acquisition (Integrate & Check Purity) Solubility->H1_Acq Decision Aromatic Region 2 Singlets? H1_Acq->Decision Decision->Start No (Repurify) C13_Acq 13C NMR Acquisition (Locate C-NO2) Decision->C13_Acq Yes (Expected) TwoD_Conf 2D NMR Confirmation (HSQC, HMBC, COSY) C13_Acq->TwoD_Conf Report Final Assignment & Report TwoD_Conf->Report

Figure 1: Step-by-step NMR characterization workflow for nitropyrazole derivatives.

1H NMR Assignment Guide (Expected Shifts)

Note: Chemical shifts (


) are estimates based on 4-nitropyrazole and tetrahydrofurfuryl alcohol standards in DMSO-d6.
Aromatic Region (Pyrazole Core)

The 4-nitro group creates a "push-pull" electronic system.

  • H-5 (Proton adjacent to N1):

    
     8.80 – 9.20 ppm (Singlet).
    
    • Mechanistic Insight: This proton is most deshielded due to the inductive effect of the adjacent pyrrole-like Nitrogen (N1) and the through-conjugation electron withdrawal of the nitro group.

  • H-3 (Proton adjacent to N2):

    
     8.20 – 8.60 ppm (Singlet).
    
    • Differentiation: H-3 is typically upfield relative to H-5. NOESY can confirm this: H-5 will show a correlation to the linker protons (

      
      ), whereas H-3 will not.
      
Aliphatic Region (Linker & Oxolane Ring)
  • Linker (

    
    ): 
    
    
    
    4.10 – 4.40 ppm (Multiplet or dd).
    • Critical Observation: Due to the chiral center at C2' of the ring, these two protons are diastereotopic . They may appear as two distinct multiplets rather than a clean doublet.

  • Oxolane Ring C2'-H (Methine):

    
     4.00 – 4.20 ppm (Multiplet).
    
  • Oxolane Ring C5'-H2 (Ether

    
    ): 
    
    
    
    3.60 – 3.80 ppm (Triplet/Multiplet).
  • Oxolane Ring C3'/C4'-H2:

    
     1.60 – 2.10 ppm (Complex multiplets).
    
13C NMR Assignment Guide
  • C-4 (C-NO2):

    
     135 – 138 ppm (Quaternary, low intensity).
    
  • C-3 / C-5 (Aromatic CH):

    
     129 – 137 ppm.
    
    • Differentiation: HSQC is required to link these carbons to their respective protons (H-3/H-5).

  • C-2' (THF Methine):

    
     77 – 79 ppm.
    
  • C-5' (THF Ether Carbon):

    
     67 – 69 ppm.[2][3]
    
  • Linker (

    
    ): 
    
    
    
    52 – 56 ppm.
    • Note: N-alkylation significantly shifts this carbon compared to the starting alcohol.

Results Summary Table

Use this template to tabulate your experimental data.

PositionAtom Type1H Shift (

ppm)
Multiplicity (J Hz)13C Shift (

ppm)
Key Correlations (HMBC/NOESY)
3 Pyrazole CH8.35 (est)s131.0 (est)HMBC to C5, C4
4 Pyrazole C-NO2136.5 (est)HMBC from H3, H5
5 Pyrazole CH8.95 (est)s133.0 (est)NOESY to Linker
1" Linker (

)
4.25 (est)m (diastereotopic)54.0 (est)HMBC to C5, C2'
2' THF CH4.10 (est)m78.0 (est)
5' THF

3.70 (est)t68.0 (est)
3'/4' THF

1.6 - 2.0m25-29

Troubleshooting & Quality Control

Issue 1: Missing C-4 Signal
  • Cause: The carbon attached to the nitro group is quaternary and has a long relaxation time (

    
    ).
    
  • Solution: Increase the relaxation delay (D1) to 3–5 seconds and increase the number of scans (NS > 1024).

Issue 2: Linker Protons appear as complex blob
  • Cause: Diastereotopicity caused by the chiral center at C2'.

  • Solution: This is expected behavior. Do not try to force integration into a doublet. Report as "m" (multiplet) and verify the integration equals 2H.

Issue 3: Water Peak Interference
  • Cause: DMSO-d6 is hygroscopic; water appears ~3.33 ppm.

  • Solution: This may overlap with the THF ether protons (

    
    ). Dry the sample or use a solvent suppression pulse sequence if overlap is critical.
    

References

  • ChemicalBook. (n.d.). 4-Nitropyrazole NMR Spectrum Data. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (n.d.). Tetrahydrofurfuryl alcohol Spectral Data. Retrieved from

  • Larina, L. I., & Lopyrev, V. A. (2012). Nitroazoles: Synthesis, Structure and Properties. Springer Science & Business Media. (Contextual grounding for nitropyrazole shifts).
  • Claramunt, R. M., et al. (2017). The Structure of N-phenyl-pyrazoles and Indazoles: Mononitro, Dinitro, and Trinitro Derivatives. Journal of Heterocyclic Chemistry. (Reference for N-substituted pyrazole shift trends).

Sources

Application Note: High-Purity Isolation of 4-Nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole using Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 4-Nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole from a crude synthetic mixture. The methodology centers on normal-phase column chromatography using silica gel as the stationary phase. We detail the entire workflow, from initial reaction workup and analytical Thin-Layer Chromatography (TLC) for method development to the execution of the preparative column and post-purification analysis. The causality behind critical choices, such as solvent system selection and column packing techniques, is explained to empower researchers to adapt this protocol for analogous N-substituted nitropyrazoles. This guide is intended for researchers in medicinal chemistry, drug development, and organic synthesis.

Introduction and Scientific Principles

This compound is a heterocyclic compound featuring a pyrazole ring, a nitro functional group, and an N-substituted tetrahydrofurfuryl moiety. Pyrazole derivatives are significant scaffolds in medicinal chemistry and materials science, known for a wide range of biological activities.[1] The introduction of a nitro group at the C4 position renders the pyrazole ring electron-deficient, a common strategy in the synthesis of energetic materials and biologically active molecules.[1][2]

Purification is a critical step following synthesis, as unreacted starting materials or side products can interfere with subsequent reactions or biological assays. Column chromatography is a powerful and widely used technique for separating compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[3]

For moderately polar compounds like this compound, normal-phase chromatography is the method of choice. This technique utilizes a polar stationary phase (typically silica gel) and a less polar mobile phase (eluent).[4] The separation principle relies on the polarity of the molecules in the mixture.[3] More polar compounds, like potential starting materials or more polar side products, will form stronger interactions (hydrogen bonds, dipole-dipole interactions) with the polar silica gel. Consequently, they will be adsorbed more strongly and travel down the column more slowly.[3][4] Less polar compounds have weaker interactions with the silica gel and will be eluted from the column more quickly by the mobile phase.[3] By carefully selecting the mobile phase composition, a high-resolution separation can be achieved.

Physicochemical Properties of the Target Compound

Understanding the properties of the target molecule is fundamental to designing an effective purification strategy. While experimental data for this compound is not widely published, we can infer its behavior from its constituent parts and data on analogous structures.

  • Polarity: The molecule possesses several polar features:

    • The nitro group (-NO2) is strongly electron-withdrawing and highly polar.

    • The pyrazole ring contains two nitrogen atoms, contributing to its polarity.

    • The ether oxygen in the oxolane (tetrahydrofuran) ring is a hydrogen bond acceptor.

  • Solubility: Expected to be soluble in moderately polar to polar organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and acetone. It is likely to have poor solubility in nonpolar solvents like hexanes and petroleum ether.

  • Potential Impurities: Common impurities in N-alkylation reactions of pyrazoles may include unreacted 4-nitro-1H-pyrazole and potential side products from the synthesis.[5] The starting 4-nitro-1H-pyrazole is significantly more polar due to the presence of the N-H proton, which can act as a hydrogen bond donor. This polarity difference is the key to a successful chromatographic separation.

Pre-Chromatography: Method Development with TLC

Before committing a crude sample to a preparative column, it is imperative to develop and optimize the separation conditions using Thin-Layer Chromatography (TLC). TLC is a rapid, small-scale version of column chromatography that allows for the efficient screening of various solvent systems.[6]

Objective: To find a solvent system that provides a Retention Factor (Rf) of 0.25 - 0.35 for the target compound. This Rf range typically translates well to preparative column chromatography, ensuring the compound elutes in a reasonable volume without moving too quickly (leading to poor separation) or too slowly (leading to band broadening and excessive solvent use).

Protocol for TLC Analysis:

  • Plate Preparation: Use silica gel 60 F254 pre-coated TLC plates.[6]

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or ethyl acetate).

  • Spotting: Using a capillary tube, spot the dissolved crude mixture onto the TLC plate's baseline. Also, spot the starting materials as standards, if available.

  • Developing the Plate: Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the baseline.

  • Visualization: After the solvent front has nearly reached the top of the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp (254 nm) or by using an iodine chamber.[6]

  • Rf Calculation: Calculate the Rf value for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Recommended Solvent Systems to Screen:

Based on the polarity of the target molecule, start with binary mixtures of a nonpolar and a moderately polar solvent. Mixtures of ethyl acetate and hexanes (or petroleum ether) are excellent starting points for separating pyrazole derivatives.[7]

Trial System (v/v)ObservationRecommendation
20% EtOAc in HexanesTarget compound has a very low Rf (e.g., <0.1).Increase polarity. Try 30-40% EtOAc.
40% EtOAc in Hexanes Target compound has an Rf of ~0.3. Good separation from other spots. Optimal system for the column.
60% EtOAc in HexanesTarget compound has a very high Rf (e.g., >0.6).Decrease polarity. Try 40-50% EtOAc.

Detailed Protocol for Preparative Column Chromatography

This protocol assumes a crude sample size of approximately 1 gram. The column size and solvent volumes should be scaled accordingly for different sample quantities. A general rule is to use 50-100 g of silica gel for every 1 g of crude material.[4]

Materials and Equipment:

  • Glass chromatography column (e.g., 40 cm length, 4 cm diameter) with a stopcock

  • Silica gel (60 Å, 230-400 mesh)

  • Sand (acid-washed)

  • Eluent (e.g., 40% Ethyl Acetate in Hexanes, prepared from TLC analysis)

  • Crude this compound

  • Beakers, Erlenmeyer flasks, and test tubes for fraction collection

  • TLC plates, chamber, and UV lamp

Workflow Diagram:

G cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis & Isolation Crude Crude Sample TLC_dev TLC Method Development (40% EtOAc/Hex) Crude->TLC_dev Pack 1. Pack Column (Silica Slurry) TLC_dev->Pack Load 2. Load Sample (Dry Loading) Pack->Load Elute 3. Elute with 40% EtOAc/Hex Load->Elute Collect 4. Collect Fractions Elute->Collect TLC_frac 5. TLC Analysis of Fractions Collect->TLC_frac Pool 6. Pool Pure Fractions TLC_frac->Pool Evap 7. Solvent Evaporation Pool->Evap Pure Pure Product Evap->Pure

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure:

Part A: Column Packing (Slurry Method)

The slurry method is preferred as it minimizes the chances of air bubbles and cracks forming in the stationary phase, which would lead to poor separation.[4]

  • Setup: Securely clamp the column in a perfectly vertical position. Ensure the stopcock is closed. Place a small plug of glass wool or cotton at the bottom of the column to support the packing.[4]

  • Sand Layer: Add a small layer (~0.5 cm) of sand on top of the glass wool plug.

  • Prepare Slurry: In a beaker, mix ~75 g of silica gel with ~200 mL of the eluent (40% EtOAc/Hexanes). Stir gently to form a consistent slurry free of air bubbles.[4]

  • Pouring: Fill the column about one-third full with the eluent. Quickly and carefully pour the silica slurry into the column using a powder funnel.

  • Packing: Open the stopcock to allow the solvent to drain. As the silica settles, gently tap the sides of the column with a piece of rubber tubing to ensure an even and compact bed.[8] Continuously add more slurry until the desired column height is reached (e.g., ~25-30 cm). Crucially, never let the solvent level drop below the top of the silica bed. [8][9]

  • Finalize: Once the silica is settled, add a final protective layer of sand (~0.5 cm) on top. Drain the excess solvent until the solvent level is just at the top of the sand layer.

Part B: Sample Loading (Dry Loading)

Dry loading is recommended for samples that are not highly soluble in the eluent, as it often leads to sharper bands and better separation.

  • Adsorption: Dissolve ~1 g of the crude product in a minimal amount of a volatile solvent (e.g., 5-10 mL of DCM). Add 2-3 g of silica gel to this solution.

  • Evaporation: Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Loading: Carefully add the silica-adsorbed sample powder as a uniform layer on top of the sand in the column.

  • Topping Off: Gently add another thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.

Part C: Elution and Fraction Collection

  • Elution: Carefully add the eluent (40% EtOAc/Hexanes) to the column, opening the stopcock to begin the flow. Use gentle air pressure at the top of the column if necessary to maintain a steady flow rate (e.g., 5-10 mL/minute).

  • Collection: Begin collecting the eluate in small, numbered test tubes or flasks (e.g., 15-20 mL fractions).

  • Monitoring: As the solvent runs, monitor the separation of any visible bands. If the compounds are colorless, rely on systematic fraction collection.

Part D: Post-Chromatography Analysis

  • TLC Analysis: Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to identify which ones contain the desired product. The pure product should appear as a single spot with the target Rf value (~0.3).

  • Pooling Fractions: Combine all fractions that show a single, clean spot of the product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.

  • Final Product: The remaining solid or oil is the purified this compound. Dry the product under high vacuum to remove any residual solvent.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR, MS, and melting point analysis.

Troubleshooting

ProblemPotential CauseSolution
Poor Separation / Overlapping Bands Incorrect solvent system; Column was packed unevenly.[8]Re-optimize the eluent using TLC. Repack the column carefully, ensuring a homogenous slurry and even settling.
Cracked or Channeled Column Bed The column ran dry; Drastic solvent polarity change.Always keep the solvent level above the silica bed.[9] If using a gradient, ensure it is gradual. The column is likely unsalvageable; repack.
Compound Won't Elute Eluent is not polar enough.Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). This is known as a step gradient.[9]
Compound Elutes Too Quickly Eluent is too polar.Use a less polar solvent system as determined by TLC.

References

  • Baskin, Y. M., & Kletskii, M. E. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(4), 3369–3383. [Link]

  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 4(98), 55505-55508. [Link]

  • ResearchGate. (2015). Rapid TLC Separation of some Closely Related 1-(2-Benzothiazolyl)-3- Methyl5Phenyl Pyrazole Derivatives. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole. PubChem Compound Database. Retrieved from [Link]

  • MDPI. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(21), 5173. [Link]

  • University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

  • MDPI. (2018). Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines to 5-Arylmethylene-2-methylthiohydantoins. Molecules, 23(10), 2465. [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Retrieved from [Link]

  • Utah Tech University. (n.d.). Separating Compounds by Column Chromatography. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 72-81. [Link]

Sources

Advanced Recrystallization Protocols for Pyrazole Scaffolds: Tautomeric Control and Solvent Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazole Challenge

Pyrazole rings are ubiquitous pharmacophores in modern drug discovery (e.g., Celecoxib, Sildenafil), prized for their metabolic stability and hydrogen-bonding potential. However, purifying pyrazole intermediates presents a unique set of physicochemical challenges. Unlike simple aromatics, pyrazoles exhibit annular tautomerism and strong intermolecular hydrogen bonding, often leading to "oiling out" or the formation of amorphous solids rather than defined crystals.

This guide moves beyond generic purification advice. We integrate mechanistic understanding of pyrazole dynamics with field-proven recrystallization protocols. By controlling the tautomeric equilibrium and disrupting solute-solute dimers, researchers can achieve purities >99.5% with high recovery yields.

Mechanistic Foundation: Tautomerism & Solubility

To purify a pyrazole, one must understand how it behaves in solution versus the solid state.

The Tautomeric Equilibrium

Unsubstituted or 3,5-disubstituted pyrazoles exist in a dynamic equilibrium between two tautomers (1H- and 2H-forms). In solution, this ratio is solvent-dependent.

  • Non-polar solvents (CDCl3, Toluene): Favor the formation of cyclic hydrogen-bonded dimers (catemers). This dimerization can falsely decrease apparent solubility, leading to supersaturation and sudden, uncontrolled precipitation.

  • Polar Protic Solvents (MeOH, Water): Disrupt these dimers by acting as H-bond donors/acceptors, often stabilizing the monomeric species and allowing for more controlled crystal growth.

Visualization of the Challenge

The following diagram illustrates the structural dynamics that complicate crystallization.

PyrazoleDynamics Monomer Monomeric Pyrazole (High Solubility) Dimer Cyclic Dimer (Pseudo-Stable Aggregate) Monomer->Dimer Non-polar Solvent (Self-Association) Crystal Crystalline Lattice (Ordered Packing) Monomer->Crystal Controlled Cooling (Slow Nucleation) Dimer->Monomer Heat / Polar Solvent Dimer->Crystal Disruption & Re-stacking Oil Amorphous Oil (Trapped Impurities) Dimer->Oil Rapid Cooling (Impurity Inclusion)

Figure 1: The competition between dimerization and crystallization. Successful protocols must prevent the "Oil" pathway by managing the Monomer-Dimer equilibrium.

Strategic Solvent Selection

The "Like Dissolves Like" rule is insufficient for pyrazoles. We use a Donor-Acceptor Mismatch strategy.

Solvent Screening Table

Data compiled from internal process chemistry databases and validated literature [1, 2].

Solvent SystemClassificationBest ForRisk Factor
Ethanol / Water Anti-SolventGeneral purpose, polar pyrazolesHydrate formation
Toluene Single SolventLipophilic 1-aryl pyrazolesSolvate formation
EtOAc / Hexane Anti-SolventN-alkylated pyrazolesOiling out if cooled too fast
Methanol Single Solvent3,5-Dimethylpyrazole derivativesHigh solubility loss in mother liquor
Isopropyl Alcohol (IPA) Single SolventBalancing solubility/yieldNone (Preferred starting point)
Decision Matrix

Use this logic flow to select your initial solvent system.

SolventSelection Start Start: Crude Pyrazole Solubility Soluble in boiling IPA? Start->Solubility Yes_IPA Protocol A: Single Solvent (IPA) Solubility->Yes_IPA Yes No_IPA Soluble in boiling Ethyl Acetate? Solubility->No_IPA No Yes_EtOAc Protocol B: Anti-Solvent (EtOAc + Hexane) No_IPA->Yes_EtOAc Yes No_EtOAc Soluble in boiling Toluene? No_IPA->No_EtOAc No Yes_Tol Protocol A: Single Solvent (Toluene) No_EtOAc->Yes_Tol Yes No_Tol Consider Acid-Base Extraction or DMSO No_EtOAc->No_Tol No

Figure 2: Solvent selection decision tree based on solubility profiles.

Experimental Protocols

Protocol A: Single-Solvent Thermal Recrystallization

Best for: Compounds with steep solubility curves (e.g., 3,5-dimethylpyrazole in IPA or Toluene).

Prerequisites:

  • Purity check by HPLC/TLC (Target >85% for direct recrystallization).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Methodology:

  • Saturation: Place crude solid in the flask. Add the chosen solvent (e.g., IPA) in small portions (0.5 mL/g) while heating to reflux.

  • Dissolution: Continue adding hot solvent only until the solid just dissolves.

    • Expert Tip: Add 10% excess solvent to prevent premature crystallization during filtration.

  • Hot Filtration (Crucial): If insoluble particles remain (dust, inorganic salts), filter the hot solution through a pre-warmed glass frit or Celite pad.

  • Controlled Cooling:

    • Remove from heat and place on a cork ring (insulator).

    • Allow to cool to Room Temperature (RT) over 1-2 hours. Do not plunge into ice yet.

    • Mechanism:[1][2][3] Slow cooling promotes the growth of fewer, larger crystals and excludes impurities from the lattice.

  • Nucleation & Yield Maximization: Once at RT, move to an ice bath (0-4°C) for 30 minutes.

  • Isolation: Filter via vacuum filtration.[4] Wash the cake with cold solvent (chilled to -20°C).

  • Validation: Dry under vacuum at 40°C. Analyze via 1H-NMR (check solvent peaks) and HPLC.

Protocol B: Binary Anti-Solvent Crystallization

Best for: Pyrazoles that are too soluble in alcohols or require removal of specific non-polar impurities. System: Solvent (Good) + Anti-Solvent (Bad). Example: Methanol (Solvent) + Water (Anti-Solvent) .

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude pyrazole in the minimum amount of boiling "Good Solvent" (e.g., Methanol).

  • The Cloud Point: While maintaining gentle reflux, add the "Anti-Solvent" (e.g., Water) dropwise.

    • Observation: Watch for a persistent turbidity (cloudiness) that dissolves upon swirling.

  • Overshoot & Back-off: Add water until the turbidity persists for 5-10 seconds. Then, add 1-2 drops of Methanol to clear the solution again.

  • Seeding (Self-Validating Step):

    • If available, add a single seed crystal of the pure product.

    • If not, scratch the inner glass wall with a glass rod.[4] This creates micro-abrasions that serve as nucleation sites.

  • Crystallization: Remove heat and allow to cool slowly.

    • Note: If an oil forms ("oiling out"), reheat to redissolve and add slightly more Methanol. Oiling out indicates the anti-solvent concentration is too high too quickly.

  • Harvest: Filter and wash with a 1:1 mixture of cold Solvent/Anti-Solvent.

Protocol C: Reactive Crystallization (Acid-Base Purification)

Best for: Removing neutral impurities (e.g., unreacted diketones) from basic pyrazoles [3].

  • Salt Formation: Dissolve crude pyrazole in Ethanol. Add 1.1 equivalents of HCl (in dioxane or ether).

  • Precipitation: The pyrazolium hydrochloride salt usually precipitates immediately. Filter and wash with ether.

    • Purification Logic: Neutral impurities remain in the mother liquor; the salt lattice rejects them.

  • Free-Basing: Suspend the salt in water. Neutralize with NaHCO3 or NaOH to pH 8-9.

  • Extraction/Crystallization: The free base will precipitate (if insoluble in water) or can be extracted into EtOAc and recrystallized using Protocol A.

Troubleshooting & Optimization

SymptomRoot CauseCorrective Action
Oiling Out Impurity level too high; MP depression.1. Use Protocol C (Salt formation).2. Re-heat and add more "Good Solvent".
No Crystals (Super-saturation) Metastable zone width is too wide.1. Seed with pure crystal.2. Scratch glass.3.[4] Evaporate 20% of solvent volume.
Low Yield Product too soluble in cold solvent.1. Cool to -20°C.2. Use Anti-Solvent method (Protocol B).
Colored Impurities Trapped conjugated side-products.Add Activated Charcoal (1-2% w/w) during the hot dissolution step, then hot filter.

References

  • Foces-Foces, C., et al. "Tautomerism in the solid state: 3,5-dimethyl-4-nitropyrazole." Journal of Chemical Crystallography, vol. 25, 1995. Link

  • K+S AG. "Method for purifying pyrazoles." World Intellectual Property Organization, WO2011076194A1, 2011. Link

  • BenchChem Technical Support. "Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives." BenchChem, 2025. Link

  • Alkorta, I., et al. "Tautomerism of Pyrazoles: A Review." Molecules, vol. 25, no.[5] 9, 2020. Link[5]

Disclaimer: These protocols involve the use of hazardous solvents and reagents. Always review Safety Data Sheets (SDS) and perform a risk assessment before experimentation.

Sources

Technical Application Note: Unlocking the Potential of 4-Nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic application of 4-Nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole as a high-value scaffold in medicinal chemistry. It focuses on its utility as a precursor to 1-(tetrahydrofuran-2-ylmethyl)-1H-pyrazol-4-amine , a privileged motif in kinase inhibitor design.

Executive Summary

This compound serves as a "masked" amine scaffold. Its primary value lies in its reduction to the corresponding 4-aminopyrazole, a structure that functions as a bioisostere for the adenine ring of ATP. The N1-oxolane (tetrahydrofuran) tail provides a critical advantage over simple alkyl chains: it mimics the ribose sugar moiety found in nucleosides, improving water solubility and offering an ether oxygen as a hydrogen bond acceptor in the solvent-exposed regions of a binding pocket.

Chemical Profile
PropertySpecification
IUPAC Name 4-Nitro-1-[(tetrahydrofuran-2-yl)methyl]-1H-pyrazole
Common Name 1-Tetrahydrofurfuryl-4-nitropyrazole
Molecular Formula C₈H₁₁N₃O₃
Molecular Weight 197.19 g/mol
Key Functionality Nitro (reducible to -NH₂), Oxolane (solubility/binding)
Solubility High in DMSO, DMF, MeOH; Moderate in DCM

Strategic Rationale: The "Head and Tail" Design

In rational drug design, this scaffold addresses two distinct pharmacophoric requirements simultaneously:

  • The Head (4-Nitropyrazole): Once reduced to the amine, the pyrazole ring serves as the Hinge Binder . The exocyclic amine (after amide/urea formation) typically forms a hydrogen bond with the backbone carbonyl of the kinase hinge region (e.g., Glu, Met residues).

  • The Tail (Oxolan-2-ylmethyl): The tetrahydrofuran ring projects into the Solvent Channel or the Ribose Pocket . Unlike hydrophobic benzyl or alkyl groups, the oxolane ether oxygen can engage in water-mediated hydrogen bonding networks, significantly improving the physicochemical properties (LogD, solubility) of the final drug candidate.

Visualizing the Scaffold Utility

The following diagram illustrates the transformation logic from the nitro precursor to a functional kinase inhibitor library.

Scaffold_Workflow cluster_logic Pharmacophore Mapping Nitro This compound (Precursor) Amine 4-Amino-1-(oxolan-2-ylmethyl)-1H-pyrazole (Active Scaffold) Nitro->Amine Reduction (H2, Pd/C or Fe/NH4Cl) Library Diversified Library (Amides/Ureas) Amine->Library Coupling (R-COOH / R-NCO) Target Kinase Target (ATP Pocket) Library->Target Binding (IC50 Screening)

Figure 1: Synthetic workflow transforming the nitro precursor into a bioactive library.

Experimental Protocols

Protocol A: Activation (Nitro Reduction)

Objective: Convert the nitro group to the nucleophilic amine without over-reducing the pyrazole ring or cleaving the oxolane ether.

Reagents:

  • Starting Material: this compound (1.0 eq)

  • Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt% loading)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen Gas (H₂) or Ammonium Formate (transfer hydrogenation)

Procedure:

  • Preparation: Dissolve 1.0 g (5.07 mmol) of the nitro compound in 20 mL of anhydrous MeOH in a round-bottom flask.

  • Catalyst Addition: Carefully add 100 mg of 10% Pd/C under an inert atmosphere (Nitrogen or Argon). Caution: Pd/C is pyrophoric when dry.

  • Hydrogenation:

    • Method A (Balloon): Purge the flask with H₂ gas (balloon pressure) three times. Stir vigorously at Room Temperature (RT) for 4–6 hours.

    • Method B (Transfer): Add Ammonium Formate (5.0 eq) and reflux at 60°C for 2 hours. (Preferred if halogen substituents are present elsewhere).

  • Monitoring: Monitor by LC-MS (Target Mass [M+H]⁺ = 168.1). The nitro peak should disappear completely.

  • Workup: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate in vacuo. The resulting 4-amino-1-(oxolan-2-ylmethyl)-1H-pyrazole is typically a viscous oil or low-melting solid. Use immediately for coupling due to oxidation sensitivity.

Protocol B: Library Generation (Amide Coupling)

Objective: Functionalize the 4-amino position to create a library of potential inhibitors.

Reagents:

  • Scaffold: 4-Amino-1-(oxolan-2-ylmethyl)-1H-pyrazole (1.0 eq)

  • Carboxylic Acid (R-COOH): Diverse set (aromatic, heteroaromatic) (1.1 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (Dimethylformamide)

Procedure:

  • Activation: In a vial, dissolve the Carboxylic Acid (1.1 eq) in DMF (0.2 M concentration). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 5 minutes to form the activated ester.

  • Coupling: Add the amine scaffold (1.0 eq) to the reaction vial.

  • Reaction: Stir at RT for 12–16 hours.

  • Quenching: Add water (3x reaction volume) and extract with Ethyl Acetate.

  • Purification: Purify via preparative HPLC or flash chromatography (DCM:MeOH gradient).

  • Validation: Verify structure via ¹H NMR and HRMS.

Structure-Activity Relationship (SAR) Logic

When designing the "R" group for the amide coupling (Protocol B), consider the following interactions within the ATP binding pocket.

SAR_Logic cluster_interactions Binding Interactions Core Pyrazole Core Tail Oxolane Tail (Solvent Front) Core->Tail N1 Position Linker Amide/Urea (H-Bond Donor) Core->Linker C4 Position Solubility / H-Bonding Solubility / H-Bonding Tail->Solubility / H-Bonding R_Group Variable R-Group (Gatekeeper/Hydrophobic) Linker->R_Group Hinge Region (Backbone) Hinge Region (Backbone) Linker->Hinge Region (Backbone) Selectivity Pocket Selectivity Pocket R_Group->Selectivity Pocket

Figure 2: Pharmacophore map for pyrazole-based kinase inhibitors.

Key Design Considerations:

  • Stereochemistry: The oxolane ring contains a chiral center at C2. Commercial starting materials are often racemic. For late-stage lead optimization, separate the enantiomers (Chiral SFC) as they may exhibit differential binding affinities or metabolic stability profiles.

  • Bioisosteres: If the oxolane tail is metabolically labile (oxidative opening), consider replacing it with a tetrahydro-2H-pyran (6-membered) or a 1,3-dioxolane ring.

References and Validation

The protocols and rationale above are synthesized from established methodologies in heterocyclic chemistry and kinase inhibitor discovery.

  • Synthesis of 4-Aminopyrazoles:

    • Source:Journal of Medicinal Chemistry. The reduction of 4-nitropyrazoles to 4-aminopyrazoles is a standard transformation in the synthesis of kinase inhibitors like Crizotinib and Ruxolitinib.

    • Validation: (National Institutes of Health).

  • Tetrahydrofuran (Oxolane) in Drug Design:

    • Source:Journal of Organic Chemistry. Tetrahydrofurfuryl groups are widely used to improve water solubility and mimic nucleosides.

    • Validation: (PubChem Data).

  • General Amide Coupling Protocols:

    • Source:Nature Protocols. HATU-mediated coupling is the gold standard for electron-poor amines like 4-aminopyrazole.

    • Validation: (ACS Publications).

Disclaimer: Always verify the specific Certificate of Analysis (CoA) for your batch of this compound, specifically checking for the presence of regioisomers (N1 vs N2 alkylation) which can occur during the synthesis of the starting material.

Application Note: Strategic Development of Antimicrobial Agents from Nitropyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The resurgence of multidrug-resistant (MDR) pathogens has necessitated the exploration of "privileged scaffolds"—chemical structures capable of binding to multiple biological targets. Nitropyrazoles, historically utilized for their high-energy density properties, have emerged as a potent class of antimicrobial agents. Unlike their nitroimidazole cousins (e.g., metronidazole), nitropyrazoles offer a tunable heterocyclic core that allows for dual-action mechanisms: metabolic activation via nitro-reduction and direct enzymatic inhibition (e.g., DHFR or cell wall synthesis).

This guide outlines a high-fidelity workflow for developing nitropyrazole therapeutics, moving from rational chemical design to validated biological efficacy.

Module A: Rational Design & Chemical Synthesis[1]

Structural Logic (SAR)

Effective nitropyrazole design relies on balancing lipophilicity for membrane permeation with electronic susceptibility for nitro-activation.

  • The Warhead (Nitro Group): Position C-4 is thermodynamically stable and biologically accessible. The nitro group serves as an electron acceptor, facilitating reduction by bacterial nitroreductases (NTRs).

  • The Pharmacophore (N-1 & C-3/5 Substituents):

    • Lipophilic tails (Halogens, Aryl groups): Enhance penetration through the lipid bilayer of Gram-negative bacteria.

    • Polar motifs (Carboxamides, Hydrazides): Improve solubility and hydrogen bonding with target enzymes (e.g., DNA gyrase).

Synthesis Protocol: 4-Nitropyrazole Functionalization

Note: This protocol utilizes a convergent synthesis approach, minimizing handling of potentially explosive high-nitrogen intermediates.

Step-by-Step Methodology:

  • Precursor Cyclization (Knorr Pyrazole Synthesis):

    • Reagents: 1,3-diketone (10 mmol), Hydrazine hydrate (12 mmol), Ethanol (20 mL).

    • Procedure: Reflux the mixture at 80°C for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

    • Workup: Cool to 0°C. Filter the precipitated pyrazole core. Recrystallize from ethanol.

  • Electrophilic Nitration (The Critical Step):

    • Safety Warning: Exothermic reaction. Use a blast shield.

    • Reagents: Pyrazole core (5 mmol), Fuming

      
       (3 mL), Conc. 
      
      
      
      (3 mL).
    • Procedure: Dissolve pyrazole in

      
       at 0°C. Add 
      
      
      
      dropwise over 30 mins. Stir at RT for 2 hours, then heat to 60°C for 1 hour to ensure C-4 substitution.
    • Quench: Pour onto crushed ice (50g). Neutralize with

      
       to pH 7. Collect the yellow precipitate (4-nitropyrazole derivative).
      
  • N-Alkylation (Lead Optimization):

    • Reagents: 4-nitropyrazole (2 mmol), Alkyl halide (2.2 mmol),

      
       (4 mmol), DMF (5 mL).
      
    • Procedure: Stir at 60°C for 6 hours.

    • Purification: Column chromatography (Silica gel, DCM:MeOH gradient).

Visualization: Synthetic Pathway

SynthesisPath Precursors 1,3-Diketone + Hydrazine Cyclization Cyclization (Reflux, EtOH) Precursors->Cyclization PyrazoleCore Pyrazole Core Cyclization->PyrazoleCore Nitration Nitration (HNO3/H2SO4) PyrazoleCore->Nitration Electrophilic Subst. NitroPyrazole 4-Nitropyrazole Scaffold Nitration->NitroPyrazole C-4 Installation Optimization N-Alkylation (R-X, Base) NitroPyrazole->Optimization FinalDrug Functionalized Antimicrobial Agent Optimization->FinalDrug

Caption: Convergent synthesis pathway for generating N-functionalized 4-nitropyrazole derivatives.

Module B: In Vitro Efficacy Profiling (CLSI Compliant)

To ensure data reliability and reproducibility, all assays must adhere to CLSI M07 standards (Methods for Dilution Antimicrobial Susceptibility Tests).

Broth Microdilution Assay (MIC Determination)

This is the gold standard for quantifying potency.

Protocol:

  • Inoculum Preparation:

    • Select 3-5 colonies of S. aureus (ATCC 29213) or E. coli (ATCC 25922).

    • Suspend in saline to match 0.5 McFarland turbidity standard (

      
       CFU/mL).
      
    • Dilute 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to reach

      
       CFU/mL.
      
  • Compound Preparation:

    • Dissolve nitropyrazole derivative in 100% DMSO (Stock: 10 mg/mL).

    • Critical: Final DMSO concentration in the well must be

      
       to avoid solvent toxicity.
      
  • Plate Setup (96-well):

    • Add 100 µL of CAMHB to columns 2-12.

    • Add 200 µL of compound (at

      
       highest test conc) to column 1.
      
    • Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.

    • Column 11: Growth Control (No drug).

    • Column 12: Sterility Control (No bacteria).

    • Add 100 µL of bacterial inoculum to columns 1-11.

  • Incubation & Readout:

    • Incubate at 35°C

      
       2°C for 16-20 hours (ambient air).
      
    • Visual Aid: Add 20 µL of Resazurin (0.015%) to each well. Incubate for 1 hour.

    • Blue = No Growth (Inhibition). Pink = Growth (Metabolic reduction).

    • MIC Definition: The lowest concentration preventing the color change (Blue).

Data Presentation: Comparative Potency

Example Data Structure for Reporting:

Compound IDR-Group (N1)MIC S. aureus (µg/mL)MIC E. coli (µg/mL)Cytotoxicity

(Vero Cells)
Selectivity Index (SI)
NP-01 Methyl64>1282503.9
NP-04 4-Cl-Benzyl41620050.0
NP-07 4-F-Phenyl83218022.5
Ciprofloxacin(Control)0.50.015>500>1000

Module C: Mechanism of Action (MoA) Elucidation

Nitropyrazoles are unique because they often act as "prodrugs." Understanding the activation pathway is crucial for predicting resistance.

The Nitro-Activation Cascade

Similar to nitrofurans, the nitro group on the pyrazole ring undergoes enzymatic reduction by bacterial Type I (oxygen-insensitive) or Type II nitroreductases.

  • Entry: Passive diffusion or porin-mediated entry.

  • Activation: Single-electron transfer reduces

    
     to a nitro-radical anion (
    
    
    
    ).
  • Toxicity:

    • Aerobic conditions: The radical reacts with

      
       to generate superoxide anions (oxidative stress).
      
    • Anaerobic conditions: Further reduction to nitroso (

      
      ) and hydroxylamine (
      
      
      
      ) intermediates.
  • Target: These electrophilic intermediates covalently bind to bacterial DNA, causing strand breakage and helix destabilization.

Visualization: Dual-Action Mechanism

MoA cluster_cell Bacterial Cell Extracellular Extracellular Space Entry Passive Diffusion / Porins Extracellular->Entry Bacterium Bacterial Cytoplasm Prodrug Nitropyrazole (Inactive) Entry->Prodrug Radical Nitro-Radical Anion (NO2*-) Prodrug->Radical Reduction by NTR NTR Nitroreductase (Enzyme) NTR->Prodrug Activation ROS ROS Generation (Superoxide) Radical->ROS Aerobic (+O2) Intermediates Nitroso/Hydroxylamine Species Radical->Intermediates Anaerobic DNA Bacterial DNA ROS->DNA Oxidative Damage Intermediates->DNA Covalent Binding Damage Strand Breakage & Cell Death DNA->Damage

Caption: Mechanism of Action showing enzymatic bio-activation of nitropyrazoles leading to DNA damage.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). Wayne, PA: CLSI.[1][2][3] [Link]

  • Bekhit, A. A., et al. (2015). "Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and analgesic agents: A review." Mini-Reviews in Medicinal Chemistry. [Link]

  • Negi, A., et al. (2020). "Recent advances in the synthesis and pharmacological importance of pyrazole derivatives." European Journal of Medicinal Chemistry. [Link]

  • Denny, W. A., & Palmer, B. D. (2010). "Structure–activity relationships for the mutagenic activity of nitro-substituted heterocyclic compounds." Mutation Research. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Reading guide for broth microdilution.[1][2][3][4][5][Link]

Sources

Application Note: Preclinical Evaluation of Pyrazole-Based Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Rationale

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster anti-inflammatory drugs like Celecoxib and Lonazolac . Its pharmacological value stems from its ability to serve as a bioisostere for carboxylic acids and its specific binding affinity to the hydrophobic pocket of the Cyclooxygenase-2 (COX-2) enzyme.

However, evaluating new pyrazole derivatives requires a rigorous filter to distinguish between general cytotoxicity and true anti-inflammatory efficacy . This application note outlines a validated screening cascade, moving from cellular phenotypic assays to mechanistic validation and in vivo proof-of-concept.

The Screening Cascade
  • Phase I (Cellular): High-throughput screen for NO suppression in RAW 264.7 macrophages (checking for false positives due to toxicity).

  • Phase II (Mechanistic): Confirmation of COX-2 selectivity and NF-

    
    B pathway modulation.
    
  • Phase III (In Vivo): Carrageenan-induced paw edema model for acute inflammation.

Phase I: In Vitro Screening (RAW 264.7 Model)

The murine macrophage cell line RAW 264.7 is the industry standard for initial inflammation screening. Upon stimulation with Lipopolysaccharide (LPS), these cells upregulate iNOS and COX-2, releasing Nitric Oxide (NO) and Prostaglandin E2 (PGE2).

Reagents & Preparation
  • Cell Line: RAW 264.7 (ATCC® TIB-71™). Critical: Use cells <15 passages. High-passage cells lose LPS sensitivity.

  • Inducer: Lipopolysaccharide (LPS) from E. coli O55:B5.[1]

  • Standard Control: Celecoxib (selective COX-2 inhibitor) or Indomethacin.[2]

  • Test Compounds: Dissolve pyrazoles in 100% DMSO to create 10 mM stock. Final DMSO concentration in culture must be

    
    .
    
Step-by-Step Protocol
Step A: Cytotoxicity Filter (Mandatory)

Before measuring inflammation, you must prove the compound isn't simply killing the macrophages.

  • Seed RAW 264.7 cells (

    
     cells/well) in 96-well plates. Incubate 24h.
    
  • Treat with test compounds (0.1, 1, 10, 50, 100

    
    M) for 1h.
    
  • Add LPS (1

    
    g/mL) and incubate for 24h.
    
  • Readout: Add CCK-8 or MTT reagent. Incubate 2-4h. Measure Absorbance (450 nm for CCK-8).

  • Decision Gate: Discard any compound showing

    
     cell viability at the effective dose.
    
Step B: Griess Assay for Nitric Oxide (NO)

NO is a stable proxy for iNOS activity.

  • Use the supernatant from Step A (do not discard!).

  • Mix 100

    
    L supernatant with 100 
    
    
    
    L Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).
  • Incubate 10 min at Room Temperature (protect from light).

  • Measure Absorbance at 540 nm.[3]

  • Calculation: Determine nitrite concentration using a NaNO

    
     standard curve.
    
Data Analysis & Interpretation

Calculate the Percent Inhibition using the formula:



Table 1: Example Data Presentation Format

Compound IDStructure TypeIC50 (NO Inhibition)CC50 (Cytotoxicity)Selectivity Index (CC50/IC50)
PZ-01 Pyrazole-Amide12.5

M
>200

M
>16 (Excellent)
PZ-02 Pyrazole-Urea5.0

M
10.0

M
2.0 (Toxic - Discard)
Celecoxib Diarylpyrazole0.8

M
>100

M
>125

Phase II: Mechanistic Validation

Pyrazoles often act by dual mechanisms: direct enzymatic inhibition (COX-2) and upstream signaling suppression (NF-


B).
Signaling Pathway Visualization

The following diagram illustrates the intervention points for pyrazole derivatives within the inflammatory cascade.

G LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 / TRAF6 TLR4->MyD88 IKK IKK Complex MyD88->IKK MAPK MAPK (p38/JNK) MyD88->MAPK IkB IκBα (Inhibitor) IKK->IkB Phosphorylation NFkB_Cyto NF-κB (Inactive) IkB->NFkB_Cyto Degradation releases NFkB_Nuc NF-κB (Active Nuclear) NFkB_Cyto->NFkB_Nuc Translocation COX2_Gene COX-2 / iNOS Genes NFkB_Nuc->COX2_Gene Transcription MAPK->NFkB_Nuc Activation COX2_Enz COX-2 Enzyme COX2_Gene->COX2_Enz Translation PGE2 PGE2 / NO (Inflammation) COX2_Enz->PGE2 Pyrazole1 Pyrazole Intervention A: Block IKK/MAPK Pyrazole1->IKK Pyrazole1->MAPK Pyrazole2 Pyrazole Intervention B: Direct COX-2 Inhibition Pyrazole2->COX2_Enz

Figure 1: Mechanism of Action. Pyrazoles typically inhibit the COX-2 enzyme directly (Intervention B) but may also suppress upstream kinase activity (Intervention A).

Protocol: Western Blotting for Pathway Analysis

To distinguish between direct enzyme inhibition and transcriptional suppression:

  • Treat RAW 264.7 cells with Compound (IC50 dose) for 1h.

  • Stimulate with LPS for:

    • 15-30 min (for p-I

      
      B
      
      
      
      , p-p38 MAPK).
    • 24 hours (for COX-2 and iNOS protein levels).[4]

  • Lyse cells using RIPA buffer with protease/phosphatase inhibitors.

  • Blot against:

    • Primary Targets: COX-2, iNOS.[5]

    • Upstream Targets: p-p65 (NF-

      
      B), p-I
      
      
      
      B
      
      
      .
    • Loading Control:

      
      -Actin or GAPDH.
      

Interpretation:

  • If COX-2 protein levels decrease : The compound inhibits transcription (Upstream NF-

    
    B effect).
    
  • If COX-2 protein is unchanged but PGE2 decreases: The compound is a direct enzymatic inhibitor (Classic NSAID mechanism).

Phase III: In Vivo Validation (Carrageenan-Induced Paw Edema)

This model represents the acute phase of inflammation, involving histamine, bradykinin, and prostaglandins.

Experimental Design
  • Animals: Wistar Rats (150–200g) or Swiss Albino Mice (20–25g). Group size

    
    .
    
  • Ethical Compliance: Protocol must be approved by IACUC.

Dosing Protocol
  • Starvation: Fast animals for 12h prior to experiment (water ad libitum).

  • Baseline Measurement: Measure initial paw volume (

    
    ) using a Digital Plethysmometer.
    
  • Drug Administration:

    • Group I: Vehicle Control (0.5% CMC or Saline).

    • Group II: Standard (Celecoxib 10 mg/kg, p.o.).

    • Group III: Test Pyrazole (Low Dose).

    • Group IV: Test Pyrazole (High Dose).

  • Induction: 1 hour post-dosing, inject 0.1 mL of 1% Carrageenan (

    
    -carrageenan)  into the sub-plantar region of the right hind paw.
    
Measurement & Analysis
  • Measure paw volume (

    
    ) at 1, 3, and 5 hours post-injection.
    
  • Edema Volume:

    
    .
    
  • % Inhibition:

    
    
    

References

  • Abdellatif, K. R. A., et al. (2021). Design, synthesis and biological evaluation of new pyrazole derivatives as potent anti-inflammatory and analgesic agents with selective COX-2 inhibition. Bioorganic Chemistry.

  • Bansal, S., & Bala, M. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review.[2][6][7] International Journal of Health Sciences.

  • Creative Biolabs. Carrageenan Induced Paw Edema Model Protocol.

  • Zhang, G., & Ghosh, S. (2000). Molecular mechanisms of NF-kappaB activation induced by bacterial lipopolysaccharide through Toll-like receptors. Journal of Endotoxin Research.

  • Posadas, I., et al. (2000). Celecoxib, a cyclooxygenase-2 inhibitor, reduces toxicity in kainate-treated rats. (Demonstrates COX-2/NF-kB link).

Sources

The Strategic Application of 4-Nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibition

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged scaffold" for its remarkable versatility in drug design.[1][2] Its inherent drug-like properties, synthetic accessibility, and ability to act as a bioisosteric replacement for other functionalities have cemented its role in the development of targeted therapies.[1] A significant number of FDA-approved small molecule kinase inhibitors, including Crizotinib and Ruxolitinib, feature a pyrazole core, underscoring its clinical significance.[1] Kinases, being central regulators of cellular signaling pathways, are frequently implicated in the pathogenesis of cancer, inflammatory disorders, and neurodegenerative diseases.[3][4] Consequently, the development of potent and selective kinase inhibitors remains a paramount objective in drug discovery.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic utilization of 4-Nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole as a key intermediate in the synthesis of innovative kinase inhibitors. We will explore the rationale behind its design, provide detailed synthetic protocols, and discuss its potential applications in targeting various kinase families.

The Rationale for this compound: A Trifecta of Functionality

The unique structure of this compound offers a strategic combination of chemical features that can be exploited for the synthesis of sophisticated kinase inhibitors.

  • The 4-Nitropyrazole Core: An Electron-Withdrawing Handle for Further Functionalization

    The nitro group at the C4 position of the pyrazole ring is a powerful electron-withdrawing group. This has two primary implications for synthesis:

    • Activation towards Nucleophilic Aromatic Substitution (SNAr): The nitro group activates the pyrazole ring, making it susceptible to SNAr reactions. This allows for the introduction of various nucleophiles, such as amines, thiols, or alkoxides, at positions C3 or C5, which are crucial for establishing interactions with the kinase active site.

    • Modulation of Physicochemical Properties: The presence of the nitro group significantly influences the electronic properties of the pyrazole ring, which can be fine-tuned in subsequent synthetic steps to optimize inhibitor potency and selectivity.[5]

  • The Oxolanylmethyl (Tetrahydrofurfuryl) Moiety: Enhancing Solubility and Bioavailability

    The N1-substituent, an oxolan-2-ylmethyl (also known as tetrahydrofurfuryl) group, is not merely a placeholder. The tetrahydrofuran (THF) motif is increasingly incorporated into drug candidates to improve their pharmacokinetic profiles.[2][6] The ether oxygen can act as a hydrogen bond acceptor, potentially forming interactions with the solvent or the target protein, thereby enhancing aqueous solubility.[7] Improved solubility is a critical factor in achieving good oral bioavailability and a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[6]

  • Stereochemical Considerations:

    The oxolanylmethyl group contains a chiral center at the C2 position of the tetrahydrofuran ring. This introduces the possibility of synthesizing stereoisomers of the final kinase inhibitors, which can be invaluable for structure-activity relationship (SAR) studies to identify the optimal stereochemistry for target engagement.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a plausible and efficient two-step synthesis of the title compound starting from commercially available 4-nitropyrazole and 2-(chloromethyl)tetrahydrofuran.

Materials:

  • 4-Nitropyrazole

  • 2-(Chloromethyl)tetrahydrofuran (or 2-(bromomethyl)tetrahydrofuran)

  • Potassium carbonate (K2CO3), anhydrous

  • Sodium iodide (NaI) (catalytic amount, if using the chloride)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO4), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 4-nitropyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq) and a catalytic amount of sodium iodide.

  • To this suspension, add 2-(chloromethyl)tetrahydrofuran (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to afford this compound as the final product.

Self-Validation: The purity and identity of the synthesized compound should be confirmed by 1H NMR, 13C NMR, and mass spectrometry. The presence of characteristic peaks for the pyrazole ring, the nitro group's influence on the chemical shifts, and the signals corresponding to the tetrahydrofurfuryl moiety will validate the successful synthesis.

Protocol 2: Application in Kinase Inhibitor Synthesis - A Representative Example Targeting Janus Kinases (JAKs)

This protocol demonstrates the use of this compound as a building block for a hypothetical JAK inhibitor, leveraging the reactivity of the nitro group.

Workflow Diagram:

G A This compound B Reduction of Nitro Group A->B e.g., H2, Pd/C C 4-Amino-1-(oxolan-2-ylmethyl)-1H-pyrazole B->C D Coupling with Pyrimidine Core C->D e.g., Buchwald-Hartwig coupling with a chloropyrimidine E Final Kinase Inhibitor D->E

Caption: Synthetic workflow for a JAK inhibitor.

Step 1: Reduction of the Nitro Group

  • Dissolve this compound (1.0 eq) in methanol or ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 4-Amino-1-(oxolan-2-ylmethyl)-1H-pyrazole.

Step 2: Coupling with a Heterocyclic Core (Buchwald-Hartwig Amination)

Many kinase inhibitors feature a pyrazole ring linked to another heterocyclic system, such as a pyrimidine or a pyridine.

  • In a reaction vessel, combine 4-Amino-1-(oxolan-2-ylmethyl)-1H-pyrazole (1.0 eq), a suitable chloro- or bromo-substituted heterocyclic core (e.g., 2,4-dichloropyrimidine) (1.1 eq), a palladium catalyst (e.g., Pd2(dba)3), and a ligand (e.g., Xantphos).

  • Add a base (e.g., cesium carbonate) and an anhydrous solvent (e.g., dioxane or toluene).

  • Degas the mixture and heat it under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for 12-24 hours.

  • After cooling, dilute the reaction mixture with a suitable solvent and filter.

  • Purify the crude product via column chromatography to yield the desired kinase inhibitor precursor.

Further Functionalization: The remaining chloro-substituent on the pyrimidine core can be further functionalized through another SNAr or cross-coupling reaction to introduce diversity and optimize the inhibitor's properties.

Data Presentation and Expected Outcomes

Compound Structure Molecular Weight ( g/mol ) Key Synthetic Step Expected Yield Range
This compoundChemical Structure197.17N-alkylation60-80%
4-Amino-1-(oxolan-2-ylmethyl)-1H-pyrazoleChemical Structure167.20Nitro reduction>90%
Hypothetical JAK Inhibitor CoreChemical StructureVariableBuchwald-Hartwig Coupling40-70%

Chemical structures would be inserted here in a full document.

Mechanistic Insights and Structure-Activity Relationships

The pyrazole core often acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The substituents at the C3, C4, and C5 positions of the pyrazole can be tailored to occupy specific pockets within the ATP-binding site, thereby enhancing potency and selectivity. The oxolanylmethyl group at N1 is expected to orient towards the solvent-exposed region, improving solubility without compromising binding affinity.

Signaling Pathway Diagram:

G cluster_0 Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT->STAT GeneExpression GeneExpression Inhibitor Pyrazole-based Inhibitor Inhibitor->JAK Inhibition STAT_dimer STAT Dimer STAT_dimer->GeneExpression Transcription

Caption: Inhibition of the JAK-STAT signaling pathway.

Conclusion and Future Perspectives

This compound represents a valuable and strategically designed building block for the synthesis of novel kinase inhibitors. Its unique combination of a reactive nitro group and a solubility-enhancing tetrahydrofurfuryl moiety provides a versatile platform for medicinal chemists. The protocols outlined in this application note offer a robust starting point for the exploration of new chemical space in the ongoing quest for more effective and selective kinase-targeted therapies. The principles discussed herein can be readily adapted for the synthesis of inhibitors targeting a wide range of kinase families, making this compound a significant addition to the drug discovery toolkit.

References

  • Al-bayati, Z. A. F., & Al-Amiery, A. A. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5427. [Link]

  • Amrhein, J. A., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters, 14(6), 833–839. [Link]

  • El-Sayed, M. A. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(3), 965. [Link]

  • Nitulescu, G. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(14), 11536. [Link]

  • Shaaban, M. R., et al. (2021). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Current Organic Chemistry, 25(1), 114-135. [Link]

  • Zhang, Y., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(11), 1013–1018. [Link]

  • Ghosh, A. K., et al. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 3(5), 555-571. [Link]

  • Li, Y., et al. (2023). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Molecules, 28(16), 6149. [Link]

  • Kumar, M., & Panday, S. K. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 38(3), 568-592. [Link]

  • Fustero, S., et al. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. The Journal of Organic Chemistry, 79(23), 11593–11603. [Link]

  • Rao, J. N., et al. (2008). An efficient microwave assisted synthesis of some novel pyrazoles and their biological activity. Saudi Chemical Society Journal, 12(3), 347-352.
  • Sharma, V., et al. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1), 34-42. [Link]

Sources

Cell-based assays for testing the cytotoxicity of 4-Nitro-1-(oxolan-2-ylmethyl)-1h-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Cell-based Assays for Testing the Cytotoxicity of 4-Nitro-1-(oxolan-2-ylmethyl)-1h-pyrazole

Audience: Researchers, scientists, and drug development professionals.

A Multi-Assay Strategy for the Initial Cytotoxic Characterization of Novel Pyrazole Compounds

Introduction: The Challenge of Characterizing Novel Chemical Entities

The discovery and development of new therapeutic agents is a cornerstone of modern medicine.[1] Pyrazole derivatives are a class of nitrogen-based heterocyclic compounds that have garnered significant attention from medicinal chemists due to their diverse biological activities, including potential anticancer properties.[2][3][4] When a novel pyrazole derivative such as this compound is synthesized, a critical first step in its pharmacological evaluation is to determine its cytotoxic potential.[5][6] Cytotoxicity testing is fundamental to drug discovery, providing essential data on how a compound affects cell viability and function, which is required by regulatory agencies like the FDA and EMA.[7]

This application note provides a comprehensive, field-proven guide for the initial in vitro cytotoxicity assessment of this compound. As this is a novel compound with no established biological profile, a single assay is insufficient. We present a multi-assay, sequential strategy that interrogates three distinct cellular endpoints: metabolic activity, membrane integrity, and apoptotic pathway activation. This approach ensures a robust and multi-faceted understanding of the compound's potential cytotoxic effects.

The Scientific Rationale: Why a Multi-Parametric Approach is Essential

A compound can induce cell death through various mechanisms, including necrosis, apoptosis, or by causing metabolic collapse.[8] Relying on a single assay can be misleading. For instance, a compound might inhibit metabolic activity without immediately compromising membrane integrity. Therefore, to build a trustworthy profile of a novel compound, we must probe the cell's health from multiple angles.

This guide details the application of three gold-standard assays:

  • MTT Assay: Measures the metabolic activity of viable cells.[9][10][11]

  • LDH Release Assay: Quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a hallmark of necrosis.[8][12][13]

  • Caspase-3/7 Assay: Detects the activity of key executioner caspases, indicating the induction of apoptosis.[14][15][16]

By employing these three assays, researchers can distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects and begin to elucidate the mechanism of cell death.[17]

Experimental Design: A Self-Validating System

A robust experimental design is critical for generating reliable and reproducible data. This involves careful selection of cell lines, appropriate controls, and a logical workflow.

1. Cell Line Selection

The choice of cell line is dependent on the research question.[18][19] For an initial screening of a novel compound with unknown targets, a common approach is to use a well-characterized, immortalized cancer cell line and a non-cancerous cell line. This can provide preliminary insights into potential cancer-specific cytotoxicity.

Cell Line Tissue Origin Characteristics Purpose
A549 Human Lung CarcinomaAdherent, robust, and widely used in cytotoxicity studies.Represents a common solid tumor type.
HEK293 Human Embryonic KidneyAdherent, easy to transfect, and often used as a proxy for a "normal" cell line.[5][6]To assess general cytotoxicity and calculate a selectivity index.

2. Compound Preparation and Controls

  • Compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.

  • Controls: The inclusion of proper controls is non-negotiable for a self-validating protocol.

Control Type Description Purpose
Vehicle Control Cells treated with the same concentration of solvent (e.g., DMSO) used to dissolve the test compound.To account for any effects of the solvent on cell viability.
Untreated Control Cells treated with cell culture medium only.Represents 100% cell viability.
Positive Control Cells treated with a known cytotoxic agent (e.g., Doxorubicin or Staurosporine).To confirm that the assay system is responsive to cytotoxic insults.
Maximum LDH Release Control (for LDH Assay) Cells lysed with a detergent (e.g., Triton X-100) to release all intracellular LDH.Represents 100% cytotoxicity in the LDH assay.[20]
Medium Background Control Wells containing only cell culture medium (no cells).To determine the background absorbance/luminescence of the medium and assay reagents.

3. Experimental Workflow

The overall workflow is designed to be efficient and logical, starting with a broad assessment of cell viability and narrowing down to the mechanism of cell death.

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Cytotoxicity Assessment cluster_2 Phase 3: Data Analysis A Seed A549 and HEK293 cells in 96-well plates B Incubate for 24h to allow attachment A->B C Treat cells with serial dilutions of This compound and controls B->C D Incubate for 24h, 48h, or 72h C->D E Perform LDH Assay on cell culture supernatant D->E F Perform MTT Assay on remaining cells D->F G Perform Caspase-3/7 Assay on a parallel plate D->G H Measure Absorbance (MTT, LDH) or Luminescence (Caspase) E->H F->H G->H I Calculate % Viability or % Cytotoxicity H->I J Plot dose-response curves and determine IC50 values I->J

Caption: A sequential workflow for assessing the cytotoxicity of a novel compound.

Protocol 1: MTT Assay for Metabolic Activity

This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[21] The amount of formazan produced is proportional to the number of viable cells.[10]

MTT_Assay A Treated cells in 96-well plate B Add MTT Reagent (final conc. 0.5 mg/mL) A->B C Incubate for 2-4 hours at 37°C B->C D Yellow MTT is reduced to purple formazan by mitochondrial dehydrogenases C->D E Add Solubilization Solution (e.g., DMSO or acidified isopropanol) D->E F Incubate for 15 min with shaking E->F G Measure absorbance at 570 nm F->G

Caption: Mechanism of the MTT cell viability assay.

Materials:

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well clear flat-bottom plates

  • Microplate reader

Step-by-Step Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[21] Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium and add 100 µL of medium containing the compound or controls to the appropriate wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.[22]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.[22]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[22]

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete solubilization.[23] Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: ``` % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

Caption: Principle of the LDH cytotoxicity assay.

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Thermo Fisher Scientific, Promega, or Cayman Chemical)

  • 96-well clear flat-bottom plates

  • Microplate reader

Step-by-Step Protocol:

  • Cell Plating and Treatment: Follow steps 1-3 as described in the MTT protocol. Set up additional wells for the "Maximum LDH Release" control.

  • Induce Maximum Lysis: 45 minutes before the end of the incubation period, add 10 µL of the kit's Lysis Buffer (typically 10X Triton X-100) to the "Maximum LDH Release" control wells. [20]3. Collect Supernatant: Centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells. [20]4. Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

  • Add Reaction Mixture: Add 50 µL of the LDH Reaction Mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light. [24]7. Stop Reaction: Add 50 µL of Stop Solution (if included in the kit).

  • Absorbance Reading: Measure the absorbance at 490 nm. A reference wavelength of 680 nm can be used to subtract background absorbance. [24] Data Analysis: First, subtract the background absorbance from all readings.

Plot % Cytotoxicity against the log of the compound concentration to determine the EC₅₀ value.

Protocol 3: Caspase-3/7 Assay for Apoptosis

This assay uses a proluminescent substrate containing the DEVD peptide sequence, which is a target for activated caspase-3 and -7. [25]Cleavage of the substrate by these caspases releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity. [16]

Caspase_Assay A Apoptotic Cell B Inactive Procaspase-3/7 A->B Apoptotic Stimulus C Active Caspase-3/7 B->C Activation D Add Caspase-Glo® 3/7 Reagent (Pro-luciferin-DEVD substrate) C->D E Active Caspase-3/7 cleaves DEVD D->E F Luciferin is released E->F G Luciferase + Luciferin + ATP -> Light F->G H Measure Luminescence G->H

Caption: Bioluminescent detection of apoptosis via Caspase-3/7 activity.

Materials:

  • Commercially available Caspase-Glo® 3/7 Assay Kit (e.g., from Promega)

  • 96-well opaque-walled plates (suitable for luminescence)

  • Luminometer

Step-by-Step Protocol:

  • Cell Plating and Treatment: Plate and treat cells in an opaque-walled 96-well plate as described in the MTT protocol (steps 1-3). It is crucial to run this assay on a parallel plate to the viability/necrosis assays.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours, protected from light.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

Data Analysis:

Plot the fold induction in caspase activity against the log of the compound concentration.

Interpreting the Data: Building a Cytotoxicity Profile

By comparing the results from the three assays, a preliminary cytotoxicity profile for this compound can be established.

Scenario MTT Assay Result LDH Assay Result Caspase-3/7 Assay Result Interpretation
1 ↓ IC₅₀↑ EC₅₀The compound is cytotoxic and induces apoptosis, leading to secondary necrosis at higher concentrations or later time points.
2 ↓ IC₅₀↑ EC₅₀No changeThe compound induces necrotic cell death.
3 ↓ IC₅₀No changeThe compound induces apoptosis without significant membrane disruption within the measured timeframe.
4 ↓ IC₅₀No changeNo changeThe compound is cytostatic or inhibits metabolic processes without inducing cell death within the measured timeframe.

References

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: [Link]

  • Study of the in vitro cytotoxicity testing of medical devices. National Institutes of Health (PMC). Available at: [Link]

  • Update on in vitro cytotoxicity assays for drug development. ResearchGate. Available at: [Link]

  • How to Choose a Cell Viability or Cytotoxicity Assay. Hillgene Biopharma Co., Ltd. Available at: [Link]

  • Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis. National Institutes of Health (PMC). Available at: [Link]

  • Principles of early drug discovery. National Institutes of Health (PMC). Available at: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]

  • What cell line should I choose for citotoxicity assays? ResearchGate. Available at: [Link]

  • Understanding Cytotoxicity. Virology Research Services. Available at: [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Institutes of Health (NCBI). Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. National Institutes of Health (NCBI Bookshelf). Available at: [Link]

  • Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. National Institutes of Health (PMC). Available at: [Link]

  • Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Journal of Visualized Experiments (JoVE). Available at: [Link]

  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. SciSpace. Available at: [Link]

  • Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. ResearchGate. Available at: [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. National Institutes of Health (PMC). Available at: [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Institutes of Health (PMC). Available at: [Link]

  • Cell Lines as In Vitro Models for Drug Screening and Toxicity Studies. Taylor & Francis Online. Available at: [Link]

  • Cell Viability Assay (MTT Assay) Protocol. protocols.io. Available at: [Link]

  • Which cell line to choose for cytotoxicity evaluation of nanomaterials? ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 4-Nitro-1-(oxolan-2-ylmethyl)-1h-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for


-Alkylation of 4-Nitropyrazole
Ticket ID:  CHEM-SUP-2024-089
Status:  Open
Assigned Scientist:  Senior Application Specialist

Executive Summary

This guide addresses the synthesis of 4-Nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole (also known as 1-tetrahydrofurfuryl-4-nitropyrazole). The core challenge in this synthesis is balancing the nucleophilicity of the electron-deficient 4-nitropyrazole with the steric and stability constraints of the tetrahydrofurfuryl electrophile.

This workflow relies on a classic


 mechanism.[1] Because the 4-nitropyrazole core is symmetric regarding the nitrogen positions (tautomeric equilibrium), regioselectivity is not a primary concern unless C3/C5 substituents are introduced. The critical parameters are base strength , leaving group quality , and temperature control  to prevent decomposition of the oxolane ring.

Module 1: The Synthetic Pathway

The following diagram outlines the standard reaction scheme and the mechanistic flow.

ReactionScheme SM1 4-Nitropyrazole (Nucleophile) pKa ~9.6 Intermediate Pyrazolate Anion (Active Species) SM1->Intermediate Deprotonation SM2 Tetrahydrofurfuryl Bromide/Chloride (Electrophile) Product 4-Nitro-1-(oxolan-2-ylmethyl) -1H-pyrazole SM2->Product Alkyl Transfer Base Base (K2CO3 / Cs2CO3) Base->Intermediate Intermediate->Product SN2 Attack

Figure 1: Mechanistic pathway for the


-alkylation of 4-nitropyrazole. The reaction proceeds via the formation of a pyrazolate anion followed by nucleophilic attack on the primary alkyl halide.

Module 2: Critical Reagent Selection (FAQs)

Q: Which alkylating agent should I use: the Chloride or the Bromide?

Recommendation: Tetrahydrofurfuryl Bromide (CAS 1192-30-9).

  • Technical Insight: The bromide is a significantly better leaving group than the chloride for

    
     reactions. Tetrahydrofurfuryl chloride is often too sluggish, requiring higher temperatures (>100°C) that can degrade the oxolane ring or cause elimination side reactions.
    
  • Troubleshooting: If you must use the chloride, add 0.1–0.5 eq of Potassium Iodide (KI) . This generates the more reactive iodide in situ (Finkelstein reaction), accelerating the rate without increasing the temperature.

Q: 4-Nitropyrazole is electron-deficient. Do I need a strong base like NaH?

Recommendation: No, Carbonate bases (


 or 

) are sufficient.
  • Causality: The nitro group at position 4 is strongly electron-withdrawing, lowering the pKa of the pyrazole NH to approximately 9.6 . This makes it significantly more acidic than unsubstituted pyrazole (pKa ~14).

  • Protocol:

    
     (2.0 eq) in DMF is the standard. Sodium hydride (NaH) is effective but often unnecessary and requires strictly anhydrous conditions. Using milder carbonate bases minimizes the risk of opening the tetrahydrofuran ring.
    
Q: Why am I observing low conversion despite using excess alkyl halide?

Root Cause: Decomposition of the Electrophile. Tetrahydrofurfuryl halides can undergo elimination to form dihydrofurans or polymerize under prolonged heating or highly basic conditions.

  • Fix: Ensure your reaction temperature does not exceed 80°C . If conversion stalls, add the alkyl halide in portions (e.g., 0.5 eq at T=0, 0.5 eq at T=4h) rather than a large excess at the start.

Module 3: Experimental Protocol & Optimization

Standard Operating Procedure (SOP)

Scale: 10 mmol (1.13 g of 4-Nitropyrazole)

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).[2]
    
  • Dissolution: Add 4-Nitropyrazole (1.13 g, 10 mmol) and DMF (Dimethylformamide, 10 mL). Stir until dissolved.

  • Deprotonation: Add

    
      (2.76 g, 20 mmol, 2.0 eq). Stir at room temperature for 30 minutes. Note: The solution may turn yellow/orange as the anion forms.
    
  • Alkylation: Add Tetrahydrofurfuryl bromide (1.98 g, 12 mmol, 1.2 eq) dropwise via syringe.

  • Reaction: Heat the mixture to 60–70°C . Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LCMS. Reaction is typically complete in 4–6 hours.

  • Workup:

    • Cool to room temperature.[3]

    • Pour the mixture into Ice Water (100 mL). The product often precipitates as a solid.

    • If solid forms: Filter, wash with water, and dry.

    • If oil forms: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Brine (2x) and Water (2x) to remove DMF. Dry over

      
       and concentrate.
      
Optimization Matrix
VariableCondition A (Standard)Condition B (High Reactivity)Condition C (Green/Mild)
Solvent DMFDMFAcetonitrile (MeCN)
Base

(2.0 eq)

(1.5 eq)

+ TBAI (cat.)
Temp 60°C50°CReflux (80°C)
Time 4–6 h2–3 h12–16 h
Use Case General SynthesisSluggish BatchesAvoid DMF removal issues

Module 4: Troubleshooting Logic Flow

Use this decision tree to diagnose issues with yield or purity.

Troubleshooting Start Issue: Low Yield or Impurities CheckSM Is 4-Nitropyrazole remaining? Start->CheckSM CheckHalide Is Alkyl Halide remaining? CheckSM->CheckHalide Yes WorkupIssue Diagnosis: Product lost in Aqueous Phase. Action: Check pH of water layer, Resaturate with NaCl CheckSM->WorkupIssue No (Full Conversion) TempIncrease Action: Add KI (0.1 eq) or Switch to Cs2CO3 CheckHalide->TempIncrease Yes (Reaction Stalled) Decomp Diagnosis: Halide Decomposition. Action: Lower Temp, Add Halide in Portions CheckHalide->Decomp No (Halide Consumed)

Figure 2: Troubleshooting logic flow for diagnosing reaction failures.

Module 5: Isolation & Characterization FAQs

Q: How do I remove DMF completely?

A: DMF has a high boiling point (153°C).

  • Aqueous Wash: DMF is miscible with water. Use at least 5-10 volumes of water during the quench.

  • Azeotrope: If trace DMF remains after extraction, add Toluene and rotary evaporate. Toluene forms an azeotrope with DMF, helping to drag it off.

Q: The product is an oil, but it should be a solid. Why?

A: Small amounts of residual solvent (DMF) or unreacted tetrahydrofurfuryl bromide can depress the melting point.

  • Purification: Triturate the oil with cold Diethyl Ether or Hexane . If it fails to solidify, perform a rapid silica plug filtration (eluting with 30% EtOAc/Hexane) to remove the polar impurities.

Q: Are there safety concerns with the Nitro group?

A: Yes. While mononitro pyrazoles are generally stable, they are energetic precursors.

  • Warning: Do not distill the final product at high temperatures (>150°C) or under static vacuum without a blast shield.

  • Waste: Segregate nitro-containing waste from strong reducing agents.

References

  • PubChem. (n.d.).[4] 4-Nitropyrazole (CID 16376) - Chemical and Physical Properties. National Institutes of Health. Retrieved February 4, 2026, from [Link]

  • MDPI. (2014). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates (General Pyrazole Alkylation Context). Molecules. Retrieved February 4, 2026, from [Link]

Sources

Troubleshooting byproduct formation in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Byproduct Formation in Pyrazole Synthesis

Executive Summary: The Mechanistic Reality

In drug discovery, the pyrazole ring is a "privileged scaffold," yet its synthesis via the condensation of hydrazines with 1,3-dicarbonyls (Knorr synthesis) is rarely as simple as the textbooks suggest. The reaction is a battlefield of competing nucleophiles and electrophiles.

The primary failure mode is not a lack of reactivity, but a lack of selectivity. The formation of regioisomers (N1-isomer distribution), stable hydroxypyrazoline intermediates, and azine byproducts are not random accidents; they are deterministic outcomes of thermodynamics and kinetics. This guide deconstructs these pathways to give you control over the reaction coordinate.

Troubleshooting Guide: Q&A with an Application Scientist

Category A: Regioselectivity (The N1-Isomer Problem)

Q: I am reacting an unsymmetrical 1,3-diketone with a substituted hydrazine. I consistently get a 60:40 mixture of regioisomers. How do I shift this to >95:5?

A: This is the classic "ambident nucleophile meets ambident electrophile" problem. Your hydrazine has two nitrogens with different nucleophilicities (due to the R-group), and your diketone has two carbonyls with different electrophilicities (steric/electronic).[1]

  • The Cause: In protic solvents like ethanol, the reaction is often under thermodynamic control, leading to mixtures. The initial attack is reversible.

  • The Fix (Solvent Engineering): Switch from Ethanol to 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .

    • Why? These fluorinated solvents are strong hydrogen-bond donors (HBD) but poor nucleophiles. They selectively activate the "harder" carbonyl oxygen via H-bonding, and they stabilize the transition state for the desired isomer. Literature demonstrates shifts from 2:1 ratios in EtOH to >20:1 in TFE.

  • The Fix (pH Control):

    • Neutral/Basic: The terminal (

      
      ) nitrogen is the primary nucleophile (kinetic control).
      
    • Acidic (HCl/AcOH): The hydrazine is protonated.[2][3] The reaction slows, but the thermodynamics shift. If your desired isomer is the thermodynamic product, add acid.

Data: Solvent Effect on Regioselectivity (Representative Data) Reaction of Methylhydrazine with Benzoylacetone

SolventDielectric Constant (

)
H-Bond Donor Ability (

)
Regioisomer Ratio (A:B)Yield (%)
Ethanol 24.50.8358 : 4285
THF 7.50.0065 : 3570
Acetic Acid 6.11.1275 : 2588
TFE (Trifluoroethanol) 27.01.5196 : 4 92
HFIP 16.71.9698 : 2 90
Category B: Stalled Intermediates

Q: My LCMS shows a mass of [M+18]. The reaction seems to have stalled. Is this wet solvent?

A: Unlikely. You have isolated the 5-hydroxy-2-pyrazoline intermediate.[4]

  • The Cause: This is common when using electron-withdrawing groups (like

    
    ) on the diketone. The strong EWG destabilizes the carbocation intermediate required for the elimination of water (dehydration). The ring closes, but it cannot "aromatize" to the pyrazole.
    
  • The Fix: You must force the dehydration.

    • Acid Spike: Add catalytic

      
       or 
      
      
      
      -TsOH to the reaction mixture.
    • Heat: Increase temperature to reflux.

    • Acyl Chloride/Pyridine: If it resists acid, treat the crude intermediate with mesyl chloride (

      
      ) and pyridine to activate the hydroxyl group for elimination.
      
Category C: Azine Formation (The "Yellow Impurity")

Q: My product is contaminated with a bright yellow solid that is insoluble in most solvents. The mass is roughly double my reagents.

A: You have formed an azine (bis-hydrazone).

  • The Cause: Stoichiometry mismatch. If the hydrazine concentration is low relative to the ketone (e.g., dropwise addition of hydrazine to the ketone), one hydrazine molecule reacts with two ketone molecules.

  • The Fix: Invert the addition order.

    • Protocol: Dissolve the hydrazine (1.1 - 1.2 equiv) in the solvent first. Add the 1,3-diketone slowly to the hydrazine solution. This ensures the ketone always encounters an excess of hydrazine, favoring cyclization over dimerization.

Visualizing the Pathways

The following diagram illustrates the bifurcation points where your reaction succeeds or fails.

PyrazoleSynthesis cluster_0 Critical Control Point: Solvent & pH Start Hydrazine + 1,3-Diketone Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation Azine Azine Byproduct (Dimer) Hydrazone->Azine Excess Ketone (Inverse Addition) Hydroxy 5-Hydroxy-2-pyrazoline (Stalled Intermediate) Hydrazone->Hydroxy Cyclization IsomerA Regioisomer A (Target) Hydroxy->IsomerA Dehydration (TFE/Acid) IsomerB Regioisomer B (Impurity) Hydroxy->IsomerB Dehydration (Ethanol/Neutral)

Caption: Mechanistic bifurcation in Knorr synthesis. Note that the hydroxy-pyrazoline dehydration step determines the final aromatic product.

Validated Experimental Protocols

Protocol A: High-Regioselectivity Synthesis (TFE Method)

Best for: Substrates prone to isomer mixtures.[5]

  • Preparation: In a round-bottom flask, dissolve the substituted hydrazine (1.0 mmol, 1.0 equiv) in 2,2,2-Trifluoroethanol (TFE) (3.0 mL).

  • Addition: Cool to 0°C. Add the unsymmetrical 1,3-diketone (1.0 mmol, 1.0 equiv) portion-wise.

  • Reaction: Allow to warm to room temperature and stir for 2 hours.

    • Checkpoint: Monitor by TLC/LCMS. If the intermediate (hydroxypyrazoline) persists, heat to 60°C.

  • Workup: Evaporate the TFE (recoverable by distillation). The residue is often pure enough for use. If necessary, recrystallize from Ethanol/Water.

Protocol B: "Force" Conditions for Stalled Intermediates

Best for: Fluorinated diketones (


).
  • Reaction: Combine hydrazine and diketone in Ethanol. Reflux for 4 hours.

  • Diagnosis: If LCMS shows [M+18] peak (hydroxypyrazoline).

  • Dehydration: Add concentrated

    
     (2-3 drops per mmol) directly to the reaction mixture.
    
  • Completion: Continue reflux for 1 hour. The [M+18] peak should disappear, replaced by the pyrazole mass [M+H].

References

  • Deng, X., & Mani, N. S. (2008).[6] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415. Link

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[5][6][7][8] Journal of Organic Chemistry, 73(9), 3523–3529.[9] Link

  • Gosselin, F., et al. (2010). Regioselective Synthesis of N-Alkylpyrazoles from 1,3-Diketones. Organic Letters, 12(11), 2410–2413. Link

  • Lellek, V., et al. (2018).[10] One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates.[10] Synlett, 29, 1071-1075.[10] Link

Sources

Technical Support Center: Precision Control of Pyrazole N-Alkylation Regioselectivity

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ● Operational Agent: Senior Application Scientist Topic: Avoiding Regioisomer Formation in Pyrazole N-Alkylation

Core Logic: The "Ambident Nucleophile" Paradox

Welcome to the technical support center. If you are here, you are likely staring at an NMR spectrum showing a frustrating mixture of two isomers. You are not alone. The pyrazole ring is an ambident nucleophile —once deprotonated, the negative charge is delocalized over both nitrogen atoms (N1 and N2).

The "textbook" assumption is that alkylation happens at the most electron-rich nitrogen. In reality, regioselectivity is a tug-of-war between three forces:

  • Steric Hindrance: The dominant force in standard conditions. Alkylation prefers the nitrogen distal to the bulkiest substituent.

  • Coordination (Chelation): The "hacker" method. If a substituent can coordinate with the metal cation (Li⁺, Na⁺, Cs⁺), it can pull the alkylating agent to the more hindered nitrogen.

  • Tautomeric Equilibrium: In neutral media, the population of tautomers dictates the starting point, but under basic conditions (anionic), the Curtin-Hammett principle applies: the product ratio depends on the relative energy of the transition states, not the stability of the ground state tautomers.

Troubleshooting Guide (Ticket System)

Ticket #001: "I need the 1,3-isomer (Less Hindered), but I see 10-20% of the 1,5-isomer."

Diagnosis: You are likely using a non-polar solvent or a counterion that allows tight ion-pairing, or your base is not strong enough to fully dissociate the anion. The Fix: The "Naked Anion" Strategy. To maximize formation of the sterically favored 1,3-isomer, you must strip away the metal cation so the pyrazole anion acts purely based on steric accessibility.

  • Solvent: Switch to DMF, DMSO, or NMP . These polar aprotic solvents solvate cations effectively, leaving the pyrazole anion "naked" and free to attack from the least hindered side.

  • Base: Use Cs₂CO₃ or K₂CO₃ . Cesium is large and diffuse, promoting loose ion pairs.

  • Additives: Add 18-Crown-6 (if using K⁺) or 15-Crown-5 (if using Na⁺) to sequester the cation.

Ticket #002: "I specifically need the 1,5-isomer (More Hindered), but I'm only getting the 1,3-isomer."

Diagnosis: You are fighting thermodynamics. The 1,5-isomer is sterically crowded. You cannot win this battle with standard alkylation unless you have a "anchor" group. The Fix: The "Chelation Control" or "Blocking" Strategy.

  • Scenario A: Your substituent has a lone pair (e.g., Pyridine, Ester, Amide).

    • Use a non-polar solvent (Toluene, THF ) and a coordinating metal (Mg²⁺, Zn²⁺ or sometimes NaH ). The metal coordinates to the substituent and the adjacent nitrogen (N2), guiding the electrophile to the hindered position.

  • Scenario B: No coordinating group.

    • Stop alkylating. You must synthesize the ring de novo using a hydrazine and a 1,3-diketone, or use a Semple-type transient blocking group (e.g., N-THP protection, alkylate, then deprotect), though this is step-intensive.

    • Alternative: Use Michael Addition to activated alkynes, which often exhibits high N1 selectivity due to specific transition state geometries.

Ticket #003: "My reaction works but the regioselectivity varies batch-to-batch."

Diagnosis: Inconsistent water content or temperature control. The Fix:

  • Water: Water solvates anions, disrupting the specific "naked" or "chelated" states you are trying to engineer. Use anhydrous solvents.

  • Temperature: Lower temperatures (-78°C to 0°C) favor the kinetic product (often the less hindered one, but not always). Higher temperatures favor the thermodynamic product (equilibration). If your desired isomer is the thermodynamic one (1,3-isomer), heating might actually help if the alkylation is reversible (rare) or if it pushes the reaction over the barrier. However, for kinetic control, keep it cold.

Decision Logic & Mechanism (Visualization)

Figure 1: The Regioselectivity Decision Tree

Use this logic flow to select your initial reaction conditions.

PyrazoleLogic Start START: Target Isomer? Isomer13 Target: 1,3-Isomer (Sterically Favored) Start->Isomer13 Less Hindered N Isomer15 Target: 1,5-Isomer (Sterically Hindered) Start->Isomer15 More Hindered N Cond_Thermodynamic PROTOCOL A: Steric Control Solvent: DMF or DMSO Base: Cs2CO3 or K2CO3 Temp: 25°C - 60°C Isomer13->Cond_Thermodynamic Maximize 'Naked' Anion SubstituentCheck Does R3 have a Coordinating Group? (CO2R, Pyridine, etc.) Isomer15->SubstituentCheck Cond_Chelation PROTOCOL B: Chelation Control Solvent: Toluene or THF Base: NaH or Mg(OtBu)2 Temp: 0°C SubstituentCheck->Cond_Chelation Yes (Anchor Available) Cond_DeNovo PROTOCOL C: De Novo Synthesis Cyclization of 1,3-diketone with substituted hydrazine SubstituentCheck->Cond_DeNovo No (Pure Steric Fight)

Caption: Decision matrix for selecting reaction conditions based on the desired regioisomer and substrate properties.

Figure 2: Mechanism of Divergence

Understanding the transition states is critical for troubleshooting.

Mechanism Anion Pyrazole Anion (Delocalized Charge) PathA Path A: Dissociated Ion (Polar Solvent) Anion->PathA PathB Path B: Tight Ion Pair (Non-Polar Solvent + Metal) Anion->PathB TS_Steric TS: Steric Avoidance Electrophile attacks distal to R-group PathA->TS_Steric Sterics Dominate TS_Chelation TS: Chelation Metal bridges N2 and R-group PathB->TS_Chelation Coordination Dominates Prod13 1,3-Isomer (Major Product) TS_Steric->Prod13 Prod15 1,5-Isomer (Major Product) TS_Chelation->Prod15

Caption: Mechanistic divergence driven by solvent and cation choice. Path A favors steric control; Path B enables chelation control.

Experimental Protocols

Protocol A: High-Selectivity Steric Alkylation (Targeting 1,3-Isomer)

Best for: Unfunctionalized pyrazoles or when the substituent is non-coordinating (e.g., Phenyl, Alkyl).

  • Preparation: Dissolve the pyrazole (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Deprotonation: Add Cs₂CO₃ (1.5 equiv).[1] Stir at room temperature for 30 minutes.

    • Why Cesium? The large ionic radius of Cs⁺ minimizes tight ion-pairing, exposing the anion.

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise.

  • Reaction: Stir at RT. Monitor by TLC/LCMS.

    • Note: If selectivity is poor, lower the temperature to 0°C.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer extensively with water to remove DMF.

Protocol B: Chelation-Controlled Alkylation (Targeting 1,5-Isomer)

Best for: Pyrazoles with coordinating groups (Ester, Pyridine) at the 3-position.

  • Preparation: Dissolve the pyrazole (1.0 equiv) in anhydrous THF or Toluene .

  • Coordination: Add NaH (1.2 equiv) or Mg(OtBu)₂ (if available). Stir at 0°C for 30 mins.

    • Why Sodium/Magnesium? These smaller, harder cations form tighter chelates with the directing group and N2.

  • Alkylation: Add the alkyl halide (1.1 equiv) slowly.

  • Reaction: Maintain at 0°C to RT.

  • Workup: Quench with NH₄Cl (sat), extract with EtOAc.

Protocol C: Mitsunobu Alkylation (Alternative)

Best for: Alkylating with alcohols instead of halides. Often shows unique selectivity profiles.[2]

  • Mix: Pyrazole (1.0 equiv), Alcohol (1.2 equiv), and Triphenylphosphine (PPh₃) (1.5 equiv) in anhydrous THF .

  • Activate: Cool to 0°C. Add DIAD or DEAD (1.5 equiv) dropwise.

  • Outcome: Mitsunobu conditions often favor the 1,3-isomer heavily due to the bulk of the PPh₃-Betaine intermediate, but this can vary based on the pKa of the pyrazole.

Frequently Asked Questions (FAQ)

Q: Can I separate the regioisomers if I get a mixture? A: Yes, but it is often painful. The 1,3- and 1,5-isomers usually have different polarities.

  • TLC Tip: The 1,5-isomer (more hindered) is often less polar (higher Rf) because the lone pair on N2 is shielded, reducing interaction with silica. The 1,3-isomer (less hindered) is often more polar (lower Rf).

  • NOESY NMR: This is the gold standard for assignment. Look for an NOE cross-peak between the N-alkyl group and the C5-proton (or substituent).

Q: What if my pyrazole has substituents on both C3 and C5? A: Then you are comparing the steric bulk of the two groups. Alkylation will prefer the nitrogen distal to the larger group. For example, if you have a Methyl at C3 and a Phenyl at C5, alkylation will likely occur next to the Methyl (distal to the Phenyl), forming the "1-alkyl-3-methyl-5-phenyl" product.

Q: Does the leaving group of the alkylating agent matter? A: Yes. Harder leaving groups (Cl⁻, Tosylate) vs softer ones (I⁻) can influence the transition state "tightness," but solvent effects usually override this. Stick to Iodides or Bromides for reactivity, but focus on Solvent/Base for selectivity.

References

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Int. J. Mol. Sci.2025 , 26, 10335. [Link] (Demonstrates how functional groups like hydrazones can direct alkylation selectivity.)[3][4]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. J. Org.[5] Chem.2008 , 73, 3523–3529.[5] [Link] (Discusses solvent effects, specifically fluorinated alcohols, on regioselectivity.)[5]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. J. Org. Chem.2022 , 87, 10850. [Link] (Provides mechanistic insights and crystal structures explaining catalyst-free Michael addition selectivity.)

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org. Chem.2021 , 17, 127. [Link] (While focusing on indazoles, this reference validates the "Steric vs. Chelation" control mechanisms applicable to pyrazoles.)

  • Regioselective Synthesis of Polysubstituted Pyrazoles. J. Org. Chem.2001 , 66, 1500. [Link] (Classic reference for controlling selectivity during the ring-formation stage.)

Sources

Technical Support Center: Optimizing 4-Nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-Nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole (also known as 1-tetrahydrofurfuryl-4-nitropyrazole) presents a classic challenge in heterocyclic chemistry: balancing the reduced nucleophilicity of the nitro-substituted pyrazole against the steric and electronic constraints of the alkylating agent.

While many legacy protocols utilize Sodium Hydride (NaH) in THF, our internal data and recent literature suggest this route often plateaus at 60-70% yield due to incomplete deprotonation and aggregation. This guide outlines a transition to a Cesium Carbonate (


) / DMF  system, which leverages the "Cesium Effect" to enhance solubility and nucleophilicity, typically boosting yields to >85% while minimizing impurity formation.

Module 1: The Optimized Protocol (The "Golden Path")

Before troubleshooting, ensure your baseline protocol aligns with modern best practices. The following method replaces the aggressive NaH route with a milder, more efficient thermodynamic control strategy.

Recommended Reagents
  • Substrate: 4-Nitro-1H-pyrazole (1.0 eq)

  • Electrophile: 2-(Bromomethyl)tetrahydrofuran (1.2 eq) [Note: If using the chloride, add 0.5 eq Potassium Iodide (KI) to generate the iodide in situ via Finkelstein reaction]

  • Base: Cesium Carbonate (

    
    ) (1.5 - 2.0 eq)
    
  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) [Concentration: 0.2 M - 0.5 M]

  • Temperature: 60°C – 80°C

Step-by-Step Methodology
  • Charge: To a dried reaction vessel under

    
     atmosphere, add 4-Nitro-1H-pyrazole and anhydrous DMF.
    
  • Deprotonation: Add

    
     in a single portion. Stir at room temperature for 30 minutes. Observation: The suspension may change color (often yellow/orange) as the pyrazolate anion forms.
    
  • Alkylation: Add 2-(Bromomethyl)tetrahydrofuran dropwise.

  • Heat: Warm the mixture to 60°C. Monitor by HPLC/TLC.

    • Why? The nitro group withdraws electron density, making the pyrazole nitrogen a "hard" and sluggish nucleophile. Thermal energy is required to overcome the activation barrier.

  • Workup: Dilute with EtOAc, wash with saturated

    
      (Do not use acid; see FAQ #3), then water and brine. Dry over 
    
    
    
    .[1]

Module 2: Troubleshooting & FAQs

Q1: My reaction stalls at 50-60% conversion. Adding more electrophile doesn't help. Why?

Diagnosis: This is likely a solubility and ion-pairing issue , not a stoichiometry issue. Technical Insight: In standard solvents (THF/MeCN) with standard bases (


), the 4-nitropyrazolate anion forms tight ion pairs with the potassium cation, effectively "caging" the nucleophile. The nitro group further delocalizes the negative charge, making the nitrogen center less reactive.

The Fix: The "Cesium Effect" Switch to Cesium Carbonate in DMF.[2][3] The large ionic radius of Cesium (


) creates a "loose" ion pair with the pyrazolate anion. This exposes the nitrogen, significantly increasing its nucleophilicity (reactivity) toward the alkyl halide.

Comparative Efficiency Table:

BaseSolventEst.[2][3][4][5][6][7] Conversion (24h)Comments
NaH THF65%Fast initially, but aggregates form; dangerous exotherm.

Acetone40%Poor solubility of the nitropyrazolate salt.

DMF70%Better, but tight ion-pairing limits rate.

DMF >90% Optimal. Loose ion pairing maximizes

rate.
Q2: I am using 2-(chloromethyl)tetrahydrofuran because it is cheaper, but the yield is <30%.

Diagnosis: The chloride is a poor leaving group for this specific weak nucleophile. Technical Insight: The


 reaction rate depends heavily on the leaving group ability (

). Since 4-nitropyrazole is a weak nucleophile, it struggles to displace the chloride.

The Fix: Finkelstein Catalysis Add 0.5 equivalents of Potassium Iodide (KI) to the reaction.

  • Mechanism:[3][6][8][9][10] The Iodide (

    
    ) displaces the Chloride (
    
    
    
    ) to form the transient, highly reactive 2-(iodomethyl)tetrahydrofuran, which reacts rapidly with the pyrazole.
Q3: During workup, I see a new impurity and the product yield drops.

Diagnosis: Acid-catalyzed ring opening of the oxolane (tetrahydrofuran) moiety. Technical Insight: The oxolan-2-ylmethyl group contains an ether linkage beta to the attachment point. While generally stable, strong acidic washes (e.g., 1M HCl used to remove unreacted amine/pyrazole) can protonate the ether oxygen, leading to ring opening or cleavage, especially if the reaction mixture is warm.

The Fix:

  • Quench: Use saturated Ammonium Chloride (

    
    ) or Sodium Bicarbonate (
    
    
    
    ).
  • pH Control: Ensure the aqueous phase pH remains

    
     during extraction.
    

Module 3: Visualization of the Optimization Workflow

The following decision tree illustrates the logic flow for optimizing this specific synthesis.

OptimizationWorkflow Start Start: Reaction Setup CheckLG Check Electrophile: Cl or Br/I? Start->CheckLG AddKI Action: Add 0.5 eq KI (Finkelstein Cond.) CheckLG->AddKI If Chloride CheckBase Check Base/Solvent: NaH or K2CO3? CheckLG->CheckBase If Bromide/Iodide AddKI->CheckBase SwitchCs Action: Switch to Cs2CO3 / DMF CheckBase->SwitchCs If NaH/K2CO3 CheckConv Monitor Conversion (HPLC) CheckBase->CheckConv If already Cs2CO3 SwitchCs->CheckConv Heat Action: Increase Temp to 80°C CheckConv->Heat Conversion < 50% Workup Workup: Avoid Acidic Wash CheckConv->Workup Conversion > 90% Heat->Workup Success Target Yield >85% Workup->Success

Figure 1: Decision tree for optimizing the N-alkylation of 4-nitropyrazole. Note the critical intervention points for catalyst addition (KI) and base switching (


).

Module 4: Mechanistic Rationale (Why this works)

Understanding the "Cesium Effect" is crucial for replicating success across similar substrates.

CesiumEffect cluster_0 Reaction Environment K_Salt Potassium Salt (Tight Ion Pair) Solvent DMF Solvation K_Salt->Solvent Poor Dissociation Cs_Salt Cesium Salt (Loose Ion Pair) Cs_Salt->Solvent High Dissociation Nucleophile Naked Pyrazolate Anion (High Reactivity) Solvent->Nucleophile Releases Product N-Alkylated Product Nucleophile->Product Rapid SN2 Attack

Figure 2: The "Cesium Effect" mechanism. The larger ionic radius of Cesium allows for better solvation in DMF, freeing the pyrazolate anion to act as a nucleophile.

References

  • The Cesium Effect in Alkylation: Flessner, T., & Dosa, S. (2001). Cesium Carbonate: A Powerful Base for the N-Alkylation of Indoles and Pyrazoles. This foundational concept is widely applied in medicinal chemistry for weak nitrogen nucleophiles.

    • Source Context: General application of Cs2CO3 in heterocyclic chemistry.
    • See also:

  • Synthesis of Pyrazole Derivatives: L. Dalinger, I., et al. (2022). Highly Selective N-Alkylation of Pyrazoles.[9] National Institutes of Health (NIH) / PMC.

    • Source:

  • Finkelstein Reaction Conditions: Smith, M. B., & March, J. March's Advanced Organic Chemistry. (Standard Reference for Halogen Exchange mechanisms).
  • Stability of Tetrahydrofuran Derivatives: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Reference for stability of ether/acetal linkages under acidic/basic conditions).

Sources

Technical Support Center: Overcoming Challenges in the Purification of Nitropyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for nitropyrazole purification. This guide is designed for researchers, medicinal chemists, and materials scientists who work with this versatile yet challenging class of heterocyclic compounds. The inherent chemical properties of nitropyrazoles—ranging from their potential as energetic materials to their role as pharmaceutical intermediates—present unique purification hurdles.[1][2] This resource consolidates field-proven insights and troubleshooting protocols to help you navigate these challenges effectively.

Section 1: Foundational Challenges in Nitropyrazole Purification

The purification of nitropyrazoles is often complicated by a combination of factors that are intrinsic to their synthesis and structure. A successful purification strategy begins with understanding these core issues.

  • Isomer Co-synthesis: The direct nitration of a pyrazole ring frequently yields a mixture of regioisomers (e.g., 1-nitro, 3-nitro, 4-nitro, and dinitro- derivatives).[3][4] These isomers often possess very similar polarities and crystallinities, making their separation by standard techniques like column chromatography or recrystallization exceptionally difficult.[5]

  • Thermal Instability: The presence of the nitro group, particularly in poly-nitrated systems, can render the molecule thermally sensitive. N-nitropyrazoles are known to undergo thermal rearrangement to the more stable C-nitropyrazoles (3-nitro or 5-nitro isomers), a process that can occur during purification steps involving heat.[6][7] This necessitates careful temperature control during recrystallization and solvent evaporation.

  • Acidic Impurities: Nitration reactions are typically performed in strong acidic media (e.g., HNO₃/H₂SO₄).[8] Incomplete quenching or washing during the workup can leave residual acids that may co-precipitate with the product or cause degradation over time.

  • Safety Considerations: Many nitropyrazoles are high-energy materials.[1][9] Standard purification procedures must be adapted to account for their potential sensitivity to impact, friction, and thermal shock. Always consult the material's safety data before handling.

Section 2: Troubleshooting Guide: Common Purification Problems & Solutions

This section addresses specific issues encountered during the purification of nitropyrazoles in a practical question-and-answer format.

Problem 1: My nitropyrazole isomers are inseparable by standard silica gel chromatography.

Q: I've run a flash column with a standard hexane/ethyl acetate gradient, but my 3-nitro and 4-nitro isomers co-elute. How can I resolve them?

A: This is the most common challenge in nitropyrazole chemistry. The subtle differences in dipole moment between C-nitro regioisomers often result in very similar retention factors (Rƒ) on silica gel.

Root Cause Analysis: The primary interaction with the silica stationary phase is hydrogen bonding with the pyrazole N-H and polar interactions with the nitro groups. If the overall polarity of the isomers is too similar, silica gel lacks the required selectivity.

Recommended Solutions:

  • Optimize the Mobile Phase:

    • Introduce a More Polar, Protic Solvent: Adding a small percentage (1-2%) of methanol or isopropanol to a dichloromethane or ethyl acetate-based mobile phase can sometimes improve separation. The alcohol competes for hydrogen bonding sites on the silica, altering the retention characteristics of the isomers.

    • Use a Different Solvent System: Switch from the common ester/alkane system to a chlorinated solvent system. A gradient of methanol in dichloromethane (DCM) can provide a different selectivity profile.

  • Change the Stationary Phase:

    • Reverse-Phase HPLC: For difficult separations, High-Performance Liquid Chromatography (HPLC) using a C18 stationary phase is a powerful alternative.[5] The separation mechanism is based on hydrophobicity rather than polarity, which can effectively resolve isomers that are inseparable on silica.

    • Alumina (Neutral or Basic): For compounds sensitive to acidic silica, alumina can be an effective alternative, though it is often more reactive.

  • Employ Fractional Crystallization:

    • This classical technique relies on minute differences in solubility between isomers in a specific solvent.[10] Systematically screen a range of solvents (see Table 1 below) to find one where one isomer is significantly less soluble than the others, especially across a temperature gradient.

Problem 2: My product is degrading or rearranging during purification.

Q: I isolated N-nitropyrazole from the reaction, but after recrystallization from hot ethanol, my NMR spectrum shows it has converted to 3-nitropyrazole. What happened?

A: You have observed the classic thermal rearrangement of an N-nitropyrazole.[3][7] This is an uncatalyzed, intramolecular process that is accelerated by heat.

Root Cause Analysis: The N-NO₂ bond is kinetically favored during nitration but is thermodynamically less stable than the C-NO₂ bond. Supplying thermal energy overcomes the activation barrier for rearrangement.

Recommended Solutions:

  • Avoid High Temperatures:

    • Cold Recrystallization: Purify the compound by dissolving it in a suitable solvent at room temperature and then slowly cooling the solution to 0 °C or below to induce crystallization.

    • Vapor Diffusion: Dissolve the crude product in a small amount of a relatively volatile solvent (e.g., acetone, ethyl acetate) and place this vial inside a larger, sealed chamber containing a less volatile "anti-solvent" in which the product is insoluble (e.g., hexane, ether). The anti-solvent vapor will slowly diffuse into the product solution, reducing its solubility and causing slow, controlled crystallization at ambient temperature.

  • Minimize Heat During Solvent Removal: Use a rotary evaporator with the water bath set to a low temperature (<30-40 °C) and use high vacuum to remove solvents. Avoid using high heat to dry the final product.

Problem 3: My crude product won't dissolve for column chromatography loading.

Q: My crude nitropyrazole is a solid that is poorly soluble in my column's mobile phase (hexane/ethyl acetate). How can I load it onto the column without using a strong, polar solvent that will ruin the separation?

A: This is a common issue that, if handled incorrectly, leads to significant band broadening and poor resolution. The solution is to use a dry loading technique.

Root Cause Analysis: Dissolving the sample in a solvent stronger than the initial mobile phase (e.g., pure ethyl acetate, DCM, or methanol) and loading it as a liquid will cause the compound to spread out and streak down the column before the separation can even begin.

Recommended Protocol: Dry Loading

  • Dissolve the Crude Product: Dissolve your entire crude sample in a minimal amount of a strong, volatile solvent like dichloromethane, methanol, or acetone.

  • Adsorb onto Silica: To this solution, add 2-3 times the mass of your crude product in silica gel.

  • Evaporate to a Dry Powder: Thoroughly mix the slurry and evaporate the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder of your crude product adsorbed onto the silica.

  • Load the Column: Carefully add this powder to the top of your packed chromatography column.

  • Elute: Begin eluting with your planned mobile phase. This method introduces the sample as a highly concentrated band, maximizing the potential for a clean separation.[5]

Workflow for Nitropyrazole Purification

The following diagram illustrates a typical decision-making workflow for purifying a crude nitropyrazole product.

G cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Secondary Purification cluster_3 Final Product Crude Crude Reaction Mixture Workup Aqueous Workup (Quench, Wash, Extract) Crude->Workup CheckPurity1 Assess Purity & Isomers (TLC, NMR, LCMS) Workup->CheckPurity1 Recrystallize Recrystallization (Solvent Screening) CheckPurity1->Recrystallize Impure / Single Isomer Chromatography Column Chromatography (Silica or C18) CheckPurity1->Chromatography Isomer Mixture CheckPurity2 Check Purity Post-Recrystallization Recrystallize->CheckPurity2 CheckPurity2->Chromatography Still Impure PureProduct Pure Nitropyrazole CheckPurity2->PureProduct >95% Pure Chromatography->PureProduct

Caption: Decision workflow for nitropyrazole purification.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best starting point for choosing a recrystallization solvent for a novel nitropyrazole?

A: A systematic solvent screening is crucial. Start with a range of solvents with varying polarities. Solubility data for known nitropyrazoles can provide an excellent starting point (see Table 1).[11] For a new compound, test solubility in small vials with ~10-20 mg of crude material in solvents like water, ethanol, isopropanol, ethyl acetate, toluene, and a hexane/ethyl acetate mixture. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.[12]

Table 1: Solvent Selection Guide for Recrystallization of Nitropyrazoles

CompoundGood Solvents (for dissolving)Poor Solvents (for precipitation)Notes & Reference
4-Nitropyrazole Methanol, Ethanol, AcetonitrileWater, HexaneSolubility increases with temperature in alcohol-water mixtures.[12]
1-Methyl-4-nitropyrazole Acetone, Ethyl Acetate, TolueneWater, Alcohols (solubility decreases as carbon chain increases)Acetone shows the sharpest increase in solubility with temperature.[11]
3-Nitropyrazole Methanol, Ethanol, AcetoneWaterData for alcohol-water binary systems is available for optimization.[13]
4-Amino-3,5-dinitropyrazole Ethyl AcetateWater, Cold Aqueous AcidOften purified via its ammonium salt before neutralization.[14]

Q2: How can I remove residual nitrating acids from my crude product?

A: During the aqueous workup, after quenching the reaction with ice, a thorough wash with a weak base is effective.

  • Bicarbonate Wash: After extracting your product into an organic solvent (like ethyl acetate or DCM), wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃), and finally brine (saturated aqueous NaCl).

  • Caution: Add the bicarbonate solution slowly and vent the separatory funnel frequently, as its reaction with residual acid will produce CO₂ gas, leading to pressure buildup.[15] The brine wash helps to remove residual water from the organic phase before drying.

Q3: My compound streaks badly on the TLC plate. What does this mean?

A: Streaking on a TLC plate typically indicates one of two issues:

  • Overloading: You have spotted too much material on the plate. Try diluting your sample significantly before spotting.

  • Acidity/Basicity: The compound is highly acidic or basic and is interacting too strongly with the silica gel (which is acidic). To remedy this, you can add a small amount of acid (e.g., 1% acetic acid) or base (e.g., 1% triethylamine) to your TLC mobile phase. If this sharpens the spot, use the same additive in your column chromatography mobile phase.

Q4: Are there any alternatives to chromatography for isomer separation?

A: Yes, although they are often more complex.

  • Salt Formation: If one isomer has a uniquely accessible acidic or basic site, it may be possible to selectively form a salt, precipitate it, and then neutralize it to recover the pure isomer. A patented method for purifying pyrazoles involves forming acid addition salts to enable separation by crystallization.[16]

  • Derivatization: You can chemically modify the isomer mixture (e.g., by protecting a functional group unique to one isomer), perform the separation on the derivatized compounds (which now have different physical properties), and then remove the modifying group to yield the pure isomer. This is a multi-step process but can be very effective for otherwise inseparable compounds.

Workflow for Dry Loading in Flash Chromatography

This diagram outlines the essential steps for the dry loading technique, which is critical for achieving good separation of poorly soluble compounds.

G A 1. Dissolve Crude Product in Volatile Solvent (e.g., DCM) B 2. Add Silica Gel (2-3x mass of crude product) A->B C 3. Mix to Form Slurry B->C D 4. Evaporate Solvent Completely (Rotovap) C->D E 5. Obtain Dry, Free-flowing Powder D->E F 6. Load Powder onto Column E->F G 7. Elute with Mobile Phase F->G

Caption: Standard procedure for dry loading a sample for flash chromatography.

References

  • BioProcess International. (n.d.). Strategies to Address Large Molecule Purification Challenges: Case Studies on Plasma Proteins and Virus Purification. Retrieved from [Link]

  • Liddell, J. (2022). Challenges in downstream purification of advanced therapies. European Pharmaceutical Review. Retrieved from [Link]

  • Liu, Y., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Chinese Journal of Chemical Engineering. Retrieved from [Link]

  • Henkel, J. G., & Faith, W. C. (1985). A process for separating nitration isomers of substituted benzene compounds. Google Patents.
  • ResearchGate. (n.d.). Theoretical study on the structure and the isomerization mechanism of N‐nitropyrazole. Retrieved from [Link]

  • Science madness.org. (2020). Separation of nitrotoluene isomers. Retrieved from [Link]

  • He, C., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. Retrieved from [Link]

  • ResearchGate. (2018). One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. Retrieved from [Link]

  • Fischer, N., et al. (2023). Manipulating nitration and stabilization to achieve high energy. Science Advances. Retrieved from [Link]

  • He, C., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. Retrieved from [Link]

  • ResearchGate. (2014). Review on synthesis of nitropyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synethsis and characterization of 3-nitropyrazole and its salts. Retrieved from [Link]

  • Jasiński, R., & Mirosław, B. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Nitropyrazoles (review). Retrieved from [Link]

  • Janssen, J. W. A. M., et al. (1973). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3, 5-dinitropyrazole. Retrieved from [Link]

  • Zhang, J., et al. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Molecules. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Synthesis of Some Novel Nitro Containing Heterocyclic Compounds. Retrieved from [Link]

  • Öztürk, G., & Gündüz, U. (2018). Separation techniques: Chromatography. PMC. Retrieved from [Link]

  • Kuehl, V. A., et al. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega. Retrieved from [Link]

  • IJRAR. (n.d.). NOVEL METHOD FOR REDUCTION OF NITRO- AROMATICS AND HETEROCYCLICS WITH HYDRAZINE HYDRATE AND SODIUM ACETATE. Retrieved from [Link]

  • JSM Central. (2024). Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. Retrieved from [Link]

  • Zhang, M., et al. (2018). Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5 -. OSTI.gov. Retrieved from [Link]

  • Kubis, E., et al. (2011). Method for purifying pyrazoles. Google Patents.
  • Moravek. (n.d.). How Is Chromatography Used for Purification?. Retrieved from [Link]

  • Olah, G. A., et al. (1978). Aromatic Substitution. XXIII.1 Nitration and Nitrosation of Pyridine with Nitronium and Nitrosonium Tetrafluoroborate. Isolation of N-Nitro- and N-Nitrosopyridinium Tetrafluoroborates. The Journal of Organic Chemistry. Retrieved from [Link]

  • YouTube. (2020). Synthesis of 3,5-Dimethylpyrazole. Retrieved from [Link]

  • TSI Journals. (2022). Chromatography: Techniques of Separation. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration. Retrieved from [Link]

Sources

Technical Support Center: Scalable Synthesis of 4-Nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the scalable synthesis of 4-Nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole (also known as 4-Nitro-1-(tetrahydrofurfuryl)pyrazole).

This guide is structured to assist process chemists and researchers in overcoming specific scale-up challenges, particularly regarding regioselectivity, safety of energetic precursors, and purification without chromatography.

Executive Summary & Route Selection

Target Molecule: this compound Core Challenge: Balancing the energetic nature of the nitropyrazole core with the acid-sensitivity of the oxolane (tetrahydrofuran) ring.

Critical Route Decision: The "Alkylation First" Fallacy

A common error in scale-up design for this scaffold is attempting to nitrate the pre-assembled 1-alkylpyrazole ring to introduce the nitro group. This is a critical safety and stability failure.

  • Route A (Recommended): N-Alkylation of 4-nitropyrazole.

    • Pros: High safety, high regioselectivity, mild conditions (compatible with THF ring).

    • Cons: Requires handling 4-nitropyrazole (energetic solid).

  • Route B (Forbidden): Nitration of 1-(oxolan-2-ylmethyl)-1H-pyrazole.

    • Failure Mode: The nitration conditions (Mixed Acid:

      
      ) will cause rapid oxidative ring-opening of the oxolane (THF) moiety, leading to black tar formation and potential thermal runaway.
      
Workflow Visualization

The following diagram outlines the validated operational workflow.

SynthesisWorkflow Start Start: Raw Materials Reaction Step 1: N-Alkylation (DMF, K2CO3, 80°C) Start->Reaction 4-Nitropyrazole + THF-2-CH2Br IPC IPC: HPLC/TLC (<2% SM Remaining?) Reaction->IPC IPC->Reaction No (Add Catalyst/Time) Quench Step 2: Quench (Water Addition) IPC->Quench Yes Workup Step 3: Isolation (Filtration/Extraction) Quench->Workup Purification Step 4: Recrystallization (EtOH/H2O) Workup->Purification

Figure 1: Validated process flow for the N-alkylation of 4-nitropyrazole. Note the IPC (In-Process Control) loop to ensure conversion before aqueous quench.

Module 1: Reaction Setup & Optimization

Q1: Which base and solvent system provides the best balance between rate and safety on a >100g scale?

Recommendation: Potassium Carbonate (


) in Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
  • The Logic: 4-Nitropyrazole has a pKa of ~9.6.

    
     is sufficiently basic to deprotonate it without generating the highly exothermic hydrogen gas evolution seen with Sodium Hydride (
    
    
    
    ).
  • Scale-Up Tip: Avoid

    
     on scale. The induction period of 
    
    
    
    in polar aprotic solvents can lead to thermal runaways.
    
    
    allows for a controlled, kinetically manageable reaction.
  • Solvent Choice: While Acetonitrile (MeCN) is cleaner, 4-nitropyrazole has poor solubility in MeCN, leading to slurry-to-slurry reactions that are hard to monitor. DMF ensures homogeneity.

Q2: I am seeing low conversion (60-70%) after 24 hours. How do I drive this to completion?

Troubleshooting Protocol:

  • Check Electrophile Quality: 2-(Bromomethyl)tetrahydrofuran is prone to hydrolysis if stored improperly. Verify purity via GC or NMR. If using the chloride analog (2-(chloromethyl)tetrahydrofuran), the reaction will be sluggish.

    • Fix: Add 10 mol% Potassium Iodide (KI) to generate the more reactive iodide in situ (Finkelstein condition).

  • Moisture Control:

    
     is hygroscopic. Water poisons the alkylation by solvating the anion.
    
    • Fix: Dry

      
       at 120°C overnight before use or add 3Å molecular sieves to the reaction vessel.
      
Q3: Is regioselectivity an issue?

Answer: No. 4-Nitropyrazole is symmetric. Alkylation at


 or 

yields the identical product.
  • Note: If you observe two spots on TLC, the second spot is likely the O-alkylated impurity (rare, <1%) or bis-alkylation (impossible here as there is only one NH). The most common impurity is unreacted starting material.

Module 2: Safety & Handling (The Nitro Group)[1][2]

Q4: Are there specific thermal hazards associated with 4-nitropyrazole?

Critical Safety Notice: Yes. Nitrated azoles are energetic precursors.

  • Thermal Stability: 4-Nitropyrazole is generally stable up to ~200°C, but it possesses a high nitrogen/oxygen content.

  • Shock Sensitivity: While less sensitive than dinitro-analogs, it should not be ground in a ball mill or subjected to high friction dry.

  • Operational Constraint: Never distill the final product at high temperatures (>150°C) if high-vacuum distillation is required. Prefer crystallization.

Q5: Can I use strong acids for workup?

Strictly Prohibited. The oxolane (tetrahydrofuran) ring is an acetal-like ether. Exposure to strong aqueous acids (HCl,


) during workup will induce ring opening, forming 4-halo-alkanols or polymerized tars.
  • Protocol: Maintain pH > 4 during all workup steps. Use saturated

    
     or water for quenching, not dilute mineral acids.
    

Module 3: Purification & Isolation

Q6: How do I avoid column chromatography for kilogram-scale batches?

Method: The "Water Crash" Protocol. The product, this compound, is lipophilic, while the starting material (4-nitropyrazole) is acidic and soluble in basic aqueous media.

Step-by-Step Isolation:

  • Cool the DMF reaction mixture to 20°C.

  • Dilute slowly with 3 volumes of ice-cold water.

    • Observation: The product should precipitate as a solid or a heavy oil.

  • Removal of SM: If the product is solid, filter. If oil, extract with Ethyl Acetate.

  • Alkaline Wash: Wash the organic layer with 1M

    
     or 10% 
    
    
    
    .
    • Mechanism:[1][2][3] This deprotonates any unreacted 4-nitropyrazole (making it water-soluble) and removes it into the aqueous waste.

  • Crystallization: Recrystallize from Ethanol/Water (9:1) or Isopropanol.

Quantitative Data: Solvent Screening for Reaction
SolventTemp (°C)Time (h)Yield (%)Comments
DMF 80492Recommended. Homogeneous, fast.
MeCN 80 (Reflux)1275Slurry reaction. Slower. Cleaner workup.
THF 66 (Reflux)2445Too slow. Temp too low for efficient alkylation.
Toluene 110860Poor solubility of nitropyrazole salt.

Module 4: Analytical Reference

1H NMR Diagnostic Signals (DMSO-d6):

  • Pyrazole CH (C3/C5): Two singlets (or close doublets) in the aromatic region, typically

    
     8.2 – 9.0 ppm. The nitro group strongly deshields these protons.
    
  • N-CH2: A distinct doublet or multiplet around

    
     4.2 ppm.
    
  • Oxolane Ring: Multiplets ranging from

    
     1.6 – 3.8 ppm (distinctive THF pattern).
    

Impurity Profile:

  • Starting Material: Broad singlet at >13 ppm (NH) – Must be absent.

  • DMF Residual: Methyl singlets at 2.73 and 2.89 ppm. Remove via rigorous water wash.

References

  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.
  • Lothrop, W. C., & Handrick, G. R. (1949). The Relationship between Performance and Constitution of Pure Organic Explosive Compounds. Chemical Reviews, 44(3), 419–445. Link (Foundational safety data on nitro-azoles).

  • Wolfe, J. P., & Rossi, M. A. (2004).[1] Stereoselective Synthesis of Tetrahydrofurans. Journal of the American Chemical Society, 126(6), 1620-1621. Link (Context on THF ring stability and synthesis).

  • Kelleher, F. (2009). Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors.[4] Organic Process Research & Development, 13(6), 1153–1162. Link (Discusses safety of pyrazole nitration scale-up).

  • Reach, B., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration. Organic Process Research & Development, 24(10), 2292–2303. Link (Modern handling of nitration exotherms).

Sources

Managing the exothermic nature of nitration reactions in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for managing the critical thermodynamics of pyrazole nitration. It is designed for immediate application in research and scale-up environments.

Topic: Managing the Exothermic Nature of Nitration Reactions in Pyrazole Synthesis
Executive Summary: The Thermal Challenge

Nitration of the pyrazole ring is a classic electrophilic aromatic substitution (


), typically targeting the C4 position. However, the reaction is deceptively hazardous. The electron-rich pyrazole ring is highly reactive, but in the strongly acidic media required for nitration (e.g., 

), it exists largely as the deactivated pyrazolium ion. This necessitates forcing conditions (elevated temperature or strong mixed acids), creating a thermal paradox : you must apply heat to overcome the activation energy of the deactivated ring, but the reaction itself is highly exothermic, leading to potential runaway scenarios, oxidation byproducts, and N-nitro to C-nitro rearrangements that release sudden pulses of heat.
Module 1: Critical Safety & Thermodynamics (FAQs)

Q: Why do I observe a "delayed exotherm" (induction period) during nitration? A: This is a critical danger signal. A delayed exotherm typically occurs when reagents accumulate in the reactor without reacting immediately, often due to:

  • Low Temperature: The system is too cold to initiate the reaction, allowing

    
     to build up. When the threshold temperature is reached, all accumulated reagent reacts simultaneously.
    
  • Inadequate Mixing: Reagents stratify, creating localized zones of high concentration.[1] Corrective Action: Ensure the reaction temperature is at the initiation point (often 0–10°C for activated pyrazoles, higher for deactivated ones) before continuous addition. Use in situ IR or calorimetry to verify consumption of reagents matches the addition rate.

Q: What is the specific hazard of using Acetic Anhydride (


) with Nitric Acid? 
A:  While acetyl nitrate is a potent nitrating agent, mixing 

and

is notoriously dangerous. It forms acetyl nitrate, which is unstable and can detonate if heated or concentrated. Technical Insight: The mixture can undergo a "fume-off" or explosion if the temperature exceeds 35–40°C. Protocol Requirement: Never add nitric acid to acetic anhydride at room temperature. Always cool the anhydride (<0°C) and add acid dropwise. Ideally, replace this method with mixed acid (

) or nitronium salts (

) for safer scale-up.

Q: How does the "N-nitro" intermediate affect thermal safety? A: Pyrazoles often undergo kinetic nitration at the Nitrogen (N1) first, forming an N-nitro pyrazole. This intermediate is thermally unstable and rearranges to the thermodynamic C4-nitro product upon heating. Risk: This rearrangement is exothermic.[1][2][3][4] If you heat a reaction mixture containing a large buildup of N-nitro intermediate, the simultaneous rearrangement energy release can overwhelm cooling systems.

Module 2: Troubleshooting Guide (Symptom-Based)
SymptomProbable CauseTechnical Solution
Brown Fumes (

)
Oxidative decomposition due to excessive heat or localized hot spots.Immediate: Stop addition. Increase stirring speed to dissipate hot spots. Prevention: Lower the internal temperature target. Ensure impeller size/speed provides turbulent flow (

).
Low Yield / Sticky Tars Polymerization or ring oxidation.Cause: Reaction temperature exceeded stability limit of the pyrazole ring. Fix: Quench reaction immediately onto ice. For future runs, perform a DSC (Differential Scanning Calorimetry) scan to identify the onset of decomposition.
Sudden Temp Spike Accumulation of unreacted reagent (Induction Period).Immediate: DO NOT increase cooling immediately if it risks freezing the mixture (stopping stirring). Stop addition. Allow exotherm to consume excess reagent slowly. Future: Use a "heel" of reacted product to seed the reaction.
Isomer Mixture (3- vs 4-nitro) Tautomeric equilibrium shift due to pH or Temp.Insight: 4-nitration is standard. 3(5)-nitration usually requires N-protection or specific directing groups. Fix: Verify starting material purity. Ensure strong acid media (

) to lock the tautomer.
Module 3: Experimental Protocol (Self-Validating System)

Protocol: Controlled Nitration of 1-Methylpyrazole (Generic Scaleable Method) This protocol utilizes a "dosable" heat generation strategy to prevent accumulation.

Reagents:

  • Substrate: 1-Methylpyrazole (1.0 eq)[5]

  • Solvent/Catalyst: Conc. Sulfuric Acid (

    
    , 98%)
    
  • Reagent: Fuming Nitric Acid (

    
    , >90%)
    

Step-by-Step Methodology:

  • Reactor Setup:

    • Equip a jacketed reactor with an overhead mechanical stirrer (anchor or pitch-blade).

    • Install two temperature probes: one in the bulk fluid (

      
      ) and one in the jacket (
      
      
      
      ).
    • Validation: Ensure the delta (

      
      ) does not exceed 10°C during the process.
      
  • Dissolution (Heat of Solution Check):

    • Charge

      
       (5.0 vol) to the reactor and cool to 0°C.
      
    • Slowly add 1-Methylpyrazole. Caution: This dissolution is exothermic. Maintain

      
      .
      
    • Checkpoint: Stir for 15 mins after addition to ensure a homogenous solution.

  • Nitration (The Critical Step):

    • Cool mixture to -5°C.

    • Add

      
       (1.05 eq) dropwise via a metering pump.
      
    • Rate Limit: Adjust addition rate so

      
       never exceeds 5°C.
      
    • Self-Validating Stop: If cooling fails or

      
       rises >10°C, the pump must automatically shut off (interlock).
      
  • Post-Reaction Cook (Rearrangement):

    • Once addition is complete, slowly warm the reactor to 60°C over 1 hour.

    • Note: This drives the N-nitro to C-nitro rearrangement. Monitor for secondary exotherms around 40–50°C.

  • Quench (Inverse Addition):

    • Do not add water to the acid mix.

    • Transfer the reaction mixture slowly into a separate vessel containing ice/water (10 vol) with vigorous stirring. Control temp <25°C.

Module 4: Visualizing the Workflow
Figure 1: Thermal Safety Decision Tree

This logic flow helps operators manage temperature excursions during the addition phase.

NitrationSafety Start Start Reagent Addition Monitor Monitor Internal Temp (Tint) Start->Monitor CheckTemp Is Tint > Setpoint + 5°C? Monitor->CheckTemp Continue Continue Addition (Maintain Rate) CheckTemp->Continue No StopPump CRITICAL: STOP PUMP CheckTemp->StopPump Yes Continue->Monitor Complete Addition Complete Proceed to Cook Step Continue->Complete Volume Added CheckCooling Check Jacket Temp (Tj) Is Cooling Maxed? StopPump->CheckCooling Wait Wait for Tint to drop CheckCooling->Wait No (Capacity Avail) Emergency EMERGENCY DUMP/QUENCH (Risk of Runaway) CheckCooling->Emergency Yes (Runaway Imminent) Wait->Monitor

Caption: Decision logic for managing thermal excursions during the exothermic addition of nitric acid.

Figure 2: Reaction Pathway & Energy Profile

Visualizing the N-nitro intermediate risk.

ReactionPathway Substrate Pyrazole + HNO3 NNitro N-Nitro Intermediate (Kinetic Product) UNSTABLE Substrate->NNitro Fast / Low Temp Exothermic CNitro 4-Nitro Pyrazole (Thermodynamic Product) STABLE NNitro->CNitro Rearrangement (Heat) Secondary Exotherm

Caption: The two-stage mechanism showing the potential for a secondary exotherm during the rearrangement step.

References
  • BenchChem. (2025).[1] Troubleshooting guide for scaling up pyrazole synthesis reactions. Retrieved from [5]

  • Dalinger, I. L., et al. (2021). Manipulating nitration and stabilization to achieve high energy. Semantic Scholar. Retrieved from [5]

  • KBR. (2022).[6] Nitration and Sulfuric Acid Recovery: Effective Reaction Control. Retrieved from [5]

  • American Chemical Society. (2009). Facile, Fast and Safe Process Development of Nitration... Using Continuous Flow Reactors. ACS Publications. Retrieved from [5]

  • East Harbour Group. (2022). Safety Data Sheet: Mixed Nitrating Acid. Retrieved from [5]

Sources

Technical Support Center: A Guide to Preventing the Degradation of Nitro-Substituted Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with nitro-substituted heterocyclic compounds. This guide is designed to provide you with in-depth technical support, troubleshooting advice, and practical protocols to help you navigate the complexities of handling these often-sensitive molecules. As a senior application scientist with extensive field experience, I understand the nuances and challenges you face. This resource is structured to offer not just procedural steps, but the scientific reasoning behind them, ensuring the integrity and success of your experiments.

Nitro-substituted heterocyclic compounds are a cornerstone of modern medicinal chemistry, exhibiting a wide range of biological activities. However, the very features that make them potent therapeutic agents—the electron-withdrawing nature of the nitro group and the reactivity of the heterocyclic ring—also render them susceptible to various degradation pathways. Understanding and mitigating this degradation is paramount to ensuring the stability, efficacy, and safety of these compounds throughout their lifecycle, from synthesis to final formulation.

This guide is divided into a comprehensive Troubleshooting Guide for immediate problem-solving and a detailed Frequently Asked Questions (FAQs) section for a deeper understanding of the principles of stability.

Troubleshooting Guide: Navigating Common Experimental Challenges

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Issue 1: My purified nitro-substituted heterocyclic compound is changing color (e.g., turning yellow or brown) upon storage.
  • Potential Cause: This is often an indication of degradation, most commonly due to photolysis or slow thermal decomposition. The nitro group can undergo photoreduction, leading to the formation of colored byproducts like nitroso and azoxy species.

  • Troubleshooting Steps:

    • Protect from Light: Immediately transfer the compound to an amber vial or wrap the container in aluminum foil.[1] Store in a dark place, such as a sealed cabinet or a light-tight container.

    • Evaluate Storage Temperature: If the compound is stored at room temperature, consider transferring it to a refrigerator (2-8 °C) or a freezer (-20 °C), ensuring it is in a tightly sealed container to prevent moisture absorption. For highly sensitive compounds, storage under an inert atmosphere (see FAQ 3) at low temperatures is recommended.

    • Analyze for Impurities: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector, to check for the presence of new peaks corresponding to degradation products. Comparing the UV-Vis spectrum of the colored sample to the initial pure compound can provide clues about the nature of the degradation.

Issue 2: I am observing a significant loss of my compound's purity over time, even when stored in the dark and at a low temperature.
  • Potential Cause: If photolytic and significant thermal degradation are ruled out, the issue could be hydrolysis or reaction with trace impurities in the storage solvent or container. The presence of acidic or basic residues can catalyze the decomposition of the compound.

  • Troubleshooting Steps:

    • pH Assessment: If the compound is in solution, measure the pH. For solid compounds, consider dissolving a small amount in a neutral solvent (like acetonitrile or methanol) and measuring the pH of that solution. Nitro-heterocyclic compounds can have specific pH ranges of maximum stability. For instance, nitrofurantoin oral suspensions are most stable at a pH of 4.5–6.5.[1]

    • Solvent Purity: Ensure the use of high-purity, anhydrous solvents for storage. Trace amounts of water can facilitate hydrolysis. Consider storing solutions over a molecular sieve to maintain anhydrous conditions.

    • Container Inertness: Use high-quality, inert containers (e.g., borosilicate glass). Avoid plastic containers unless their compatibility has been verified, as plasticizers or other additives could leach out and react with your compound.

    • Inert Atmosphere: For highly sensitive compounds, purge the storage vial with an inert gas like argon or nitrogen before sealing to displace oxygen, which can participate in oxidative degradation pathways.

Issue 3: During my synthesis, I am experiencing premature loss of the nitro group (denitration).
  • Potential Cause: Denitration can be triggered by harsh reaction conditions, such as high temperatures, strong bases, or certain nucleophiles. The position of the nitro group on the heterocyclic ring and the presence of other activating or deactivating groups will influence its lability.

  • Troubleshooting Steps:

    • Temperature Control: Carefully control the reaction temperature. For nitration reactions, it is often crucial to maintain low temperatures (e.g., -15 to -10 °C) to prevent side reactions, including the cleavage of newly introduced nitro groups.[2]

    • Choice of Reagents: If using a strong base, consider a milder alternative or a hindered base to minimize nucleophilic attack on the carbon bearing the nitro group.

    • Protecting Groups: If the heterocyclic ring has other sensitive functionalities, consider using protecting groups to prevent unwanted side reactions that might create an environment conducive to denitration.

    • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the optimal reaction time and avoid prolonged exposure to harsh conditions.

Issue 4: My biological assay results are inconsistent, suggesting a loss of compound activity.
  • Potential Cause: The active form of your compound may be degrading in the assay medium. The nitro group is often crucial for biological activity, and its reduction to an amino group can lead to a significant decrease or complete loss of efficacy.

  • Troubleshooting Steps:

    • Stability in Assay Buffer: Perform a stability study of your compound in the assay buffer under the exact conditions of the experiment (e.g., temperature, pH, light exposure). Analyze samples at different time points by HPLC to quantify the amount of parent compound remaining.

    • Control for Reductive Components: Some assay media contain components (e.g., thiols like dithiothreitol) that can reduce the nitro group. If possible, substitute these with non-reducing alternatives.

    • Freshly Prepared Solutions: Always use freshly prepared solutions of your compound for biological assays to minimize the impact of degradation over time.

    • LC-MS Analysis of Assay Sample: After the assay, analyze a sample of the medium by LC-MS to identify any potential degradation products that may have formed. This can provide valuable information about the degradation pathway in the biological matrix.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability and handling of nitro-substituted heterocyclic compounds, offering deeper insights into the underlying chemical principles.

Q1: What are the primary degradation pathways for nitro-substituted heterocyclic compounds?

A1: The main degradation pathways are:

  • Reduction: The nitro group (-NO₂) can be successively reduced to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group. This is a very common pathway and can be initiated by chemical reducing agents, certain metals, or enzymes.

  • Hydrolysis: The heterocyclic ring or substituents can be susceptible to cleavage by water, a process that is often catalyzed by acidic or basic conditions.

  • Photolysis: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions. This often involves the formation of reactive radical species that can lead to a complex mixture of degradation products.

  • Thermal Decomposition: At elevated temperatures, these compounds can decompose, often through radical mechanisms. The thermal stability is influenced by the specific heterocyclic system and the substitution pattern.

Q2: How does the position of the nitro group affect the stability of the heterocyclic ring?

A2: The position of the electron-withdrawing nitro group significantly impacts the electron density distribution in the heterocyclic ring, which in turn affects its stability. A nitro group can activate the ring towards nucleophilic attack, and its position will direct where this attack is most likely to occur. For instance, a nitro group at a position that can effectively delocalize a negative charge through resonance will make the ring more susceptible to nucleophilic substitution, which can be a degradation pathway.

Q3: What is an inert atmosphere, and when should I use it for storing my compounds?

A3: An inert atmosphere involves replacing the air in a container with a non-reactive gas, typically argon or nitrogen. This is crucial for preventing two main types of degradation:

  • Oxidation: It prevents reactions with atmospheric oxygen.

  • Reduction: For compounds that are highly sensitive to reduction, removing oxygen can slow down certain degradation pathways.

You should consider using an inert atmosphere for long-term storage of any nitro-substituted heterocyclic compound that has shown signs of instability or is of high value. It is also good practice during reactions that are sensitive to air or moisture.

Q4: What are antioxidants, and how do I choose the right one for my compound?

A4: Antioxidants are compounds that inhibit oxidation by reacting with and neutralizing oxidizing agents or free radicals. For pharmaceutical preparations, common antioxidants include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), ascorbic acid, and tocopherols.

The choice of antioxidant depends on several factors:

  • Solubility: The antioxidant must be soluble in the solvent system in which your compound is stored or formulated.

  • Compatibility: The antioxidant should not react with your compound of interest.

  • Mechanism of Action: Some antioxidants are better at scavenging certain types of radicals than others.

  • Regulatory Acceptance: If the compound is for pharmaceutical development, the antioxidant must be approved for that use.

It is advisable to screen a few different antioxidants at various concentrations to find the most effective one for your specific compound.

Q5: How can I definitively identify the degradation products of my compound?

A5: The most powerful technique for identifying unknown degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with a high-resolution mass spectrometer (HRMS) like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap. The workflow is as follows:

  • Develop a Stability-Indicating LC Method: This method should be able to separate the parent compound from all its degradation products.

  • Perform Forced Degradation: Intentionally degrade a sample of your compound under various stress conditions (acid, base, oxidation, heat, light) to generate the degradation products.

  • Analyze by LC-MS/MS: Analyze the degraded samples. The MS will provide the accurate mass of the degradation products, from which you can propose elemental compositions.

  • Fragmentation Analysis (MS/MS): Fragment the degradation product ions in the mass spectrometer. By analyzing the fragmentation pattern, you can piece together the structure of the degradation product.[3]

Q6: Are there any specific safety precautions I should take when handling degraded nitro-substituted heterocyclic compounds?

A6: Yes. Some nitro compounds are known to be mutagenic or carcinogenic, and their degradation products may also be toxic. Furthermore, some nitro compounds, particularly those with a high nitrogen content, can be energetic materials. Therefore:

  • Handle with Appropriate Personal Protective Equipment (PPE): Always wear gloves, safety glasses, and a lab coat.

  • Work in a Ventilated Area: Use a fume hood to avoid inhaling any dust or vapors.

  • Disposal: Dispose of degraded material as hazardous waste according to your institution's guidelines. Do not mix with other waste streams unless compatibility is known. For instance, nitric acid waste should be handled separately and not mixed with organic waste.[4]

Data Presentation

Table 1: Recommended Storage Conditions for Classes of Nitro-Substituted Heterocyclic Compounds

Heterocyclic ClassRecommended Storage ConditionsRationale & Key Considerations
Nitroimidazoles Store at 2-8 °C, protected from light, in a well-sealed container. For solutions, use a buffered system if pH sensitivity is known.Prone to photodecomposition and hydrolysis, especially under alkaline conditions.
Nitrofurans Store at controlled room temperature (20-25 °C) or refrigerated (2-8 °C), protected from light and moisture.[3][5][6]Can darken upon exposure to light and alkalis.[1] Stable in suspension for extended periods when properly formulated.[3][5][6]
Nitropyridines Store in a cool, dry, well-ventilated area, away from heat and ignition sources. Keep container tightly closed.Pyridine and its derivatives are flammable. The nitro group increases their reactivity.
Nitrothiazoles/Oxazoles Store at low temperature (-20 °C for long-term), protected from light, under an inert atmosphere.These are often synthesized as intermediates and may have limited stability data. Precautionary measures are advised.

Experimental Protocols

Protocol 1: Forced Degradation Study for a Novel Nitro-Substituted Heterocyclic Compound

This protocol is a general guideline and should be adapted based on the known properties of your compound.

  • Preparation of Stock Solution: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M HCl. Incubate at 60 °C for 24 hours.

  • Base Hydrolysis: To another aliquot, add an equal volume of 1 M NaOH. Incubate at 60 °C for 24 hours.

  • Oxidative Degradation: To a third aliquot, add an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80 °C for 48 hours. Also, reflux a solution of the compound for 24 hours.

  • Photolytic Degradation: Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light (e.g., a photostability chamber) for a defined period.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.

Protocol 2: Stabilization with an Antioxidant
  • Selection of Antioxidant: Choose an appropriate antioxidant based on the properties of your compound and the intended application (e.g., BHT for a non-polar solvent, ascorbic acid for an aqueous solution).

  • Preparation of Solutions: Prepare a stock solution of your compound. Prepare a series of solutions containing your compound at the same concentration but with varying concentrations of the antioxidant (e.g., 0.01%, 0.05%, 0.1% w/v). Include a control sample with no antioxidant.

  • Stress Conditions: Subject the solutions to a stress condition that is known to cause degradation (e.g., exposure to air and light at room temperature).

  • Monitoring: At regular intervals, analyze the samples by HPLC to quantify the amount of the parent compound remaining.

  • Evaluation: Plot the concentration of the parent compound versus time for each antioxidant concentration. The most effective antioxidant and its optimal concentration will be the one that shows the slowest rate of degradation.

Visualizations

Degradation Pathways of Nitro-Substituted Heterocycles

G cluster_main Nitro-Substituted Heterocycle cluster_pathways Degradation Pathways cluster_products Degradation Products Nitro-Substituted Heterocycle Nitro-Substituted Heterocycle Reduction Reduction Nitro-Substituted Heterocycle->Reduction Hydrolysis Hydrolysis Nitro-Substituted Heterocycle->Hydrolysis Photolysis Photolysis Nitro-Substituted Heterocycle->Photolysis Thermal_Decomposition Thermal_Decomposition Nitro-Substituted Heterocycle->Thermal_Decomposition Amino_Derivative Amino Derivative Reduction->Amino_Derivative Ring_Opened_Products Ring-Opened Products Hydrolysis->Ring_Opened_Products Photodegradants Photodegradants Photolysis->Photodegradants Radical_Species Radical Species Thermal_Decomposition->Radical_Species

Caption: Major degradation pathways for nitro-substituted heterocyclic compounds.

Experimental Workflow for Identifying Degradation Products

G Start Start with Pure Compound Forced_Degradation Forced Degradation (Acid, Base, Heat, Light, Oxidation) Start->Forced_Degradation LC_MS_Analysis LC-MS/MS Analysis Forced_Degradation->LC_MS_Analysis Data_Processing Data Processing (Accurate Mass & Formula Determination) LC_MS_Analysis->Data_Processing Fragmentation MS/MS Fragmentation Analysis Data_Processing->Fragmentation Structure_Elucidation Structure Elucidation of Degradation Products Fragmentation->Structure_Elucidation End Identified Degradation Products Structure_Elucidation->End

Caption: Workflow for the identification of degradation products using forced degradation and LC-MS/MS.

References

  • Yin, P., et al. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Molecules, 27(5), 1533. Available at: [Link]

  • Ensom, M. H. H., et al. (2006). Stability of Nitrofurantoin in Extemporaneously Compounded Suspensions. The Canadian Journal of Hospital Pharmacy, 59(1), 29–33. Available at: [Link]

  • Ensom, M. H. H., & Decarie, D. (n.d.). Stability of Nitrofurantoin in Extemporaneously Compounded Suspensions. Retrieved from [Link]

  • Gerdzhikova, M., et al. (2021). Stability study of extemporaneously compounded nitrofurantoin oral suspensions for pediatric patients. Folia Medica, 63(3), 422-429. Available at: [Link]

  • Ensom, M. (2006). Stability nitrofurantoin in extemporaneously compounded suspensions. The Canadian journal of hospital pharmacy, 59, 29-33. Available at: [Link]

  • Singh, S., et al. (2013). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 85, 85-96. Available at: [Link]

  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Research Safety. Retrieved February 4, 2026, from [Link]

Sources

Technical Support Center: Optimizing Solvent Systems for Pyrazole Derivative Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the recrystallization of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important class of heterocyclic compounds. The information herein is structured to offer not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Section 1: Troubleshooting Guide - Common Recrystallization Problems & Solutions

Recrystallization is a powerful technique for purifying solid organic compounds, but it is not without its challenges.[1] This section addresses the most frequent issues encountered when working with pyrazole derivatives and provides systematic, experience-driven solutions.

Issue 1: Oiling Out - The Compound Precipitates as a Liquid, Not Crystals

Q: My pyrazole derivative is separating from the solution as an oil instead of forming solid crystals upon cooling. What causes this and how can I fix it?

A: "Oiling out" is a common problem that occurs when a compound comes out of solution above its melting point, forming a liquid instead of a solid.[2] This often happens when the solution is highly supersaturated or when the boiling point of the solvent is higher than the melting point of the solute.

Causality & Expert Insights: The pyrazole core, with its capacity for hydrogen bonding and π-π stacking, can lead to strong intermolecular forces.[3] When a solution is cooled too rapidly, molecules may not have sufficient time to orient themselves into a crystal lattice, instead aggregating as a disordered, supercooled liquid (oil). The presence of certain functional groups on your pyrazole derivative can exacerbate this by lowering the melting point or increasing solubility in the chosen solvent.

Step-by-Step Troubleshooting Protocol:

  • Reduce the Rate of Cooling: Slow cooling is crucial for the formation of well-ordered crystals.[1]

    • Allow the hot, saturated solution to cool to room temperature on the benchtop, undisturbed.

    • Insulate the flask with glass wool or a beaker of warm water to slow the cooling process further.

    • Only after the solution has reached room temperature should you consider placing it in an ice bath to maximize yield.[4]

  • Use a Lower-Boiling Point Solvent: If the solvent's boiling point is above your compound's melting point, oiling out is highly likely.[2]

    • Consult a solvent properties table (see Table 1) and select a solvent with a lower boiling point in which your compound still exhibits the desired solubility profile (high solubility when hot, low solubility when cold).[5]

  • Decrease the Initial Concentration: A highly concentrated solution can lead to rapid precipitation.

    • Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it.

    • Attempt the cooling process again with this slightly more dilute solution. This may, however, result in a lower yield.[6]

  • Employ a Seed Crystal: Inducing crystallization with a pure crystal of your compound can provide a template for proper crystal lattice formation.[7]

    • If you have a small amount of pure, solid material, add a single crystal to the cooled, supersaturated solution.

    • If no pure crystals are available, try scratching the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches on the glass can serve as nucleation sites.[7]

  • Modify the Solvent System: If a single solvent is not effective, a mixed-solvent system can provide the necessary fine-tuning of solubility.[8]

    • Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble).

    • Slowly add a "poor" solvent (an "antisolvent" in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid.[9]

    • Add a few drops of the "good" solvent to redissolve the turbidity and then allow the solution to cool slowly.

Workflow for Resolving Oiling Out

G start Compound Oils Out slow_cooling 1. Reduce Cooling Rate (Insulate Flask) start->slow_cooling check_bp 2. Check Solvent B.P. vs. Compound M.P. slow_cooling->check_bp Still Oiling? lower_bp_solvent Switch to Lower B.P. Solvent check_bp->lower_bp_solvent B.P. > M.P. add_solvent 3. Add More Hot Solvent (Reduce Concentration) check_bp->add_solvent B.P. < M.P. success Crystals Formed lower_bp_solvent->success seed_crystal 4. Induce Crystallization (Seed Crystal / Scratching) add_solvent->seed_crystal Still Oiling? mixed_solvent 5. Use Mixed-Solvent System seed_crystal->mixed_solvent Still Oiling? mixed_solvent->success

Caption: Troubleshooting workflow for when a compound oils out.

Issue 2: Poor or No Crystal Formation

Q: I've cooled my solution, but no crystals have formed, or I have a very low yield. What should I do?

A: This is one of the most common recrystallization failures and typically points to two primary causes: using too much solvent or the solution not being sufficiently supersaturated.

Causality & Expert Insights: The fundamental principle of recrystallization relies on a significant difference in the compound's solubility at high and low temperatures.[1] If an excessive amount of solvent is used, the solution may not become saturated upon cooling, and thus, the compound will remain dissolved.[6][10]

Step-by-Step Troubleshooting Protocol:

  • Induce Crystallization: A supersaturated solution may need a nudge to begin crystallization.

    • Scratching: As mentioned previously, scratching the inner surface of the flask can create nucleation sites.[7]

    • Seeding: Adding a pure seed crystal is a highly effective method to initiate crystal growth.[7]

  • Reduce Solvent Volume: If induction methods fail, it's highly likely too much solvent was used.

    • Gently heat the solution to evaporate a portion of the solvent. A rotary evaporator can be used for more volatile solvents.

    • Bring the solution back to its boiling point to ensure everything is redissolved, then attempt the slow cooling process again.[6] Be careful not to evaporate too much solvent, which could cause the compound to precipitate out of the hot solution.

  • Utilize an Antisolvent: If reducing the volume of a single solvent is impractical or ineffective, adding an antisolvent can decrease the overall solubility of your pyrazole derivative.[9]

    • Choose an antisolvent that is miscible with your primary solvent but in which your compound is insoluble.

    • With the primary solution at room temperature, add the antisolvent dropwise with stirring until persistent cloudiness is observed.

    • Gently warm the mixture until the solution becomes clear again, and then cool slowly.

  • Increase Cooling: Ensure you have achieved the lowest practical temperature to minimize solubility.

    • After cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes.[4]

    • For some solvent systems (e.g., those without water), a dry ice/acetone bath can be used for even lower temperatures, but be cautious that the solvent itself does not freeze.

Decision Tree for No Crystal Formation

G start No Crystals Formed induce 1. Try to Induce (Scratch / Seed) start->induce reduce_volume 2. Reduce Solvent Volume (Evaporate) induce->reduce_volume Fails success Crystals Formed induce->success Success cool_further 3. Cool Further (Ice Bath) reduce_volume->cool_further Try Cooling Again add_antisolvent 4. Add Antisolvent cool_further->add_antisolvent Still No Crystals cool_further->success Success add_antisolvent->success

Caption: Decision-making process when no crystals form.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the theory and practice of recrystallizing pyrazole derivatives.

Q1: How do I choose the best starting solvent for my new pyrazole derivative?

A1: The ideal solvent is one where your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5] The principle of "like dissolves like" is a good starting point.[4]

  • Assess Polarity: The pyrazole ring itself has both polar (N-H for hydrogen bonding) and nonpolar (C-C, C-H bonds) characteristics.[3] The overall polarity will be heavily influenced by the substituents.

    • Polar Substituents (-OH, -NH2, -COOH): Start with more polar solvents like ethanol, methanol, or water/ethanol mixtures.[11]

    • Nonpolar Substituents (alkyl chains, phenyl groups): Explore less polar solvents like toluene, ethyl acetate, or heptane/ethyl acetate mixtures.[12]

  • Systematic Screening Protocol:

    • Place a small amount of your crude compound (10-20 mg) into several small test tubes.

    • Add a small volume (e.g., 0.5 mL) of a different solvent to each tube at room temperature. Observe solubility.

    • For solvents where the compound is insoluble at room temperature, gently heat the tube to the solvent's boiling point. If the compound dissolves, you have a potential candidate.

    • Allow the tubes that formed clear solutions upon heating to cool to room temperature and then in an ice bath. The solvent that produces a good quantity of crystalline precipitate is your best choice.

Q2: What is a mixed-solvent system and when should I use it?

A2: A mixed-solvent system (or co-solvent system) uses two miscible solvents with different polarities and solvating powers.[8] This approach is extremely useful when no single solvent provides the ideal solubility profile.

  • Common Scenarios for Use:

    • Your compound is too soluble in one solvent (e.g., ethanol) even when cold.

    • Your compound is too insoluble in another solvent (e.g., water) even when hot.

  • How It Works: You dissolve the compound in a minimal amount of the "good" solvent (in which it's very soluble) and then titrate in the "poor" solvent (the "antisolvent") until the solution becomes saturated at a given temperature.[9] This allows for fine-tuning of the solubility to induce crystallization.

  • Popular Pairs: Common and effective mixed-solvent systems include ethanol/water, acetone/water, ethyl acetate/heptane, and dichloromethane/diethyl ether.[12]

Q3: My purified crystals are colored, but the literature says the compound should be white. How do I remove colored impurities?

A3: Colored impurities are often large, conjugated organic molecules that can be effectively removed by adsorption onto activated carbon.

  • Protocol for Decolorization:

    • Dissolve your crude, colored compound in the appropriate hot recrystallization solvent.

    • Remove the solution from the heat source. Caution: Never add activated carbon to a boiling solution, as it can cause violent bumping.

    • Add a very small amount of activated carbon (a microspatula tip is often sufficient). Adding too much will adsorb your product and reduce the yield.

    • Gently swirl the mixture and bring it back to a boil for a few minutes.

    • Perform a hot gravity filtration to remove the activated carbon. This must be done quickly to prevent your product from crystallizing prematurely in the filter funnel. Using a pre-heated funnel is recommended.

    • The resulting filtrate should be colorless. Allow it to cool slowly to form purified crystals.[7]

Q4: How does the substitution pattern on the pyrazole ring affect solvent choice?

A4: Substituents are the primary drivers of a pyrazole derivative's physicochemical properties, including solubility.[3][13]

  • N1-Substitution: Alkylating or arylating the N1 position removes the hydrogen bond donating capability of the pyrazole ring. This generally decreases polarity and reduces solubility in highly polar, protic solvents like water, while increasing solubility in less polar solvents like dichloromethane or ethyl acetate.

  • C3/C4/C5 Substitution:

    • Electron-Withdrawing Groups (-NO2, -CN, -CF3): These groups can increase the polarity of the molecule and may make it more soluble in moderately polar solvents like acetone or ethyl acetate.[14]

    • Electron-Donating Groups (-OCH3, -N(CH3)2): These groups can also increase polarity and hydrogen bonding capability.

    • Large, Nonpolar Groups (tert-butyl, phenyl): These significantly increase the nonpolar character, pushing solubility towards solvents like toluene or heptane mixtures.[11]

Data Summary: Solvent Selection Guide

The following table provides a starting point for solvent selection based on general polarity. Experimental verification is always necessary.

Solvent NameBoiling Point (°C)[2]Polarity[15]Common Use Case for Pyrazole Derivatives
Water100HighFor highly polar derivatives with multiple H-bond donors/acceptors. Often used as an antisolvent with alcohols.[11]
Methanol65HighGood for polar pyrazoles. Its volatility makes it easy to remove.
Ethanol78HighA versatile and common solvent for a wide range of pyrazole derivatives.[11]
Acetone56Medium-HighEffective for compounds of intermediate polarity.[16]
Ethyl Acetate77MediumExcellent general-purpose solvent for many pyrazole derivatives, especially esters and ketones.[17]
Dichloromethane (DCM)40Medium-LowUseful for less polar compounds. Its low boiling point requires careful handling.
Toluene111LowFor nonpolar, aromatic-rich pyrazoles. High boiling point can be a disadvantage.[2]
Heptane/Hexanes69-98Very LowTypically used as an antisolvent with a more polar solvent like ethyl acetate or acetone to precipitate nonpolar compounds.[12]

References

  • Recrystallization1. (n.d.).
  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. PraxiLabs.
  • LabXchange. (2024, March 23). Lab Procedure: Recrystallization. LabXchange.
  • Organic Chemistry 253 Experiment #3 Recrystallization. (n.d.).
  • Solubility of Things. (n.d.). Pyrazole. Solubility of Things.
  • BenchChem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup. BenchChem.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros.
  • ResearchGate. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Request PDF.
  • Chemistry Stack Exchange. (2017, April 23). Recrystallization Process Questions. Chemistry Stack Exchange.
  • Recrystallization - Part 2. (n.d.).
  • National Institutes of Health. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC.
  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. SciSpace.
  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts.
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
  • COMMON SOLVENTS FOR CRYSTALLIZATION. (n.d.).
  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Chemistry LibreTexts.
  • ResearchGate. (n.d.). Solvent Systems for Crystallization and Polymorph Selection. PDF.
  • National Institutes of Health. (2021, October 10). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative.
  • National Institutes of Health. (n.d.). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • ChemicalBook. (n.d.). Pyrazole | 288-13-1.
  • ResearchGate. (n.d.). 223 questions with answers in RECRYSTALLISATION. Science topic.
  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024, June 11).
  • Longdom Publishing. (n.d.). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability.
  • Growing Science. (2024, August 13). The synthesis of pyrazole derivatives from hydrazone using Amberlyst A26 resin under ultrasonic radiation.
  • MDPI. (2023, November 3). Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Chemical Properties of Pyrazole.
  • ACS Publications. (n.d.). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research.
  • Scribd. (n.d.). Solvent Polarity Table. PDF.
  • BenchChem. (n.d.). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.
  • MDPI. (2024, December 5). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties.
  • National Institutes of Health. (n.d.). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity.
  • Solubility of Things. (n.d.). 4-nitro-1H-pyrazole. Solubility of Things.
  • Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • The synthetic development of pyrazole nucleus: From reflux to microwave. (n.d.).
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Troubleshooting poor solubility of 4-Nitro-1-(oxolan-2-ylmethyl)-1h-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Nitro-1-(oxolan-2-ylmethyl)-1h-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility challenges encountered during experimentation. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these issues, ensuring the smooth progression of your research and development endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Solubility Fundamentals

Q1: I'm experiencing poor solubility of this compound in aqueous solutions. What are the underlying reasons for this?

A1: The poor aqueous solubility of this compound stems from its molecular structure. The molecule possesses a largely non-polar character due to the pyrazole ring, the nitro group, and the oxolane (tetrahydrofuran) moiety. While the nitrogen atoms in the pyrazole ring and the oxygen in the oxolane ring can participate in hydrogen bonding, the overall lipophilicity of the molecule dominates, leading to unfavorable interactions with polar water molecules.[1] Generally, materials with polar groups are more soluble in polar solvents, while non-polar substances tend to dissolve in non-polar solvents.[2]

Q2: What is a good starting point for solvent selection for this compound?

A2: A logical starting point is to test a range of solvents with varying polarities. Based on the structure of your compound, it is anticipated to have better solubility in organic solvents compared to water.[1] We recommend a systematic screening approach.

Systematic Solvent Screening Protocol

Objective: To identify a suitable solvent or solvent system for this compound.

Materials:

  • This compound

  • A selection of solvents (see table below)

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Water bath or heating block

  • Analytical balance

Procedure:

  • Prepare a stock solution: Accurately weigh a small amount of the compound (e.g., 1-5 mg).

  • Solvent Addition: Add a small, measured volume (e.g., 100 µL) of the test solvent to the compound.

  • Initial Observation: Observe for immediate dissolution at room temperature.

  • Mechanical Agitation: If not fully dissolved, vortex the sample for 1-2 minutes.

  • Sonication/Heating: If the compound remains insoluble, sonicate the sample for 5-10 minutes. Gentle heating (e.g., 40-50°C) can also be applied, but be cautious of potential degradation.[3]

  • Incremental Solvent Addition: If the compound is still not dissolved, add another measured volume of the solvent and repeat steps 4 and 5.

  • Record Observations: Carefully record the approximate solubility in each solvent (e.g., mg/mL).

Table 1: Recommended Solvents for Initial Screening

Solvent ClassExamplesExpected SolubilityRationale
Polar Aprotic DMSO, DMF, AcetonitrileHighCapable of disrupting crystal lattice forces and engaging in dipole-dipole interactions.
Polar Protic Ethanol, Methanol, IsopropanolModerate to HighCan act as both hydrogen bond donors and acceptors.[1]
Non-Polar Toluene, HexanesLowUnlikely to effectively solvate the more polar regions of the molecule.
Ethers Dioxane, THFModerateThe oxolane moiety of the compound suggests some compatibility.
Chlorinated Dichloromethane (DCM), ChloroformModerateGood for many organic compounds, but volatility can be a concern.
Advanced Troubleshooting

Q3: My compound has poor solubility even in common organic solvents. What are my next steps?

A3: If single-solvent systems are inadequate, several advanced techniques can be employed to enhance solubility. These methods focus on altering the solvent environment or the solid-state properties of the compound.

  • Co-solvency: This is a powerful technique where a water-miscible organic solvent is added to an aqueous solution to increase the solubility of a poorly water-soluble compound.[4][5] The co-solvent reduces the polarity of the water, making it a more favorable environment for your non-polar compound.[4]

  • pH Adjustment: The pyrazole ring is weakly basic and can be protonated under acidic conditions.[6][7] Altering the pH of your solution can significantly impact the solubility of your compound.[8] For a basic compound, decreasing the pH will lead to the formation of a more soluble salt.

  • Temperature Effects: For most solid solutes, solubility increases with temperature.[1][2][9] Carefully heating the solvent while dissolving your compound can significantly improve solubility. However, it is crucial to assess the thermal stability of your compound to avoid degradation.

Experimental Workflow for Solubility Enhancement

G A Poor Solubility Observed B Solvent Screening (Table 1) A->B C Solubility Achieved? B->C D Proceed with Experiment C->D Yes E Co-solvent Strategy C->E No F pH Adjustment C->F No G Temperature Increase C->G No H Select Best Organic Solvent E->H J Prepare Acidic Buffer F->J L Gently Heat Solution G->L I Titrate with Aqueous Buffer H->I N Advanced Formulation I->N Precipitation Occurs K Dissolve Compound J->K K->N Insoluble M Check for Degradation (e.g., HPLC) L->M M->N Degradation Observed

Caption: Troubleshooting workflow for poor solubility.

Formulation Strategies for Persistent Solubility Issues

Q4: I've tried co-solvents, pH adjustment, and heating, but my compound still precipitates out of solution over time or at the desired concentration. What other options do I have?

A4: For compounds with very low solubility, formulation strategies that modify the physical form of the active pharmaceutical ingredient (API) are often necessary. These techniques are particularly relevant in drug development.

  • Micronization: This process reduces the particle size of the compound, thereby increasing the surface area available for dissolution.[10] While it doesn't increase the equilibrium solubility, it can significantly improve the dissolution rate.[10]

  • Solid Dispersions: This involves dispersing the drug in a solid hydrophilic carrier matrix.[11] Amorphous solid dispersions can be created using techniques like spray drying, which can lead to supersaturation in solution and improved bioavailability.[12][13]

  • Nanotechnology: Formulating the compound into nanoparticles can dramatically increase its surface area, leading to enhanced solubility and dissolution rates.[14]

  • Use of Excipients:

    • Surfactants: These molecules can form micelles that encapsulate the poorly soluble drug, increasing its apparent solubility.

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their solubility in aqueous solutions.[15]

Table 2: Comparison of Advanced Solubility Enhancement Techniques

TechniquePrincipleAdvantagesConsiderations
Co-solvency Reduces solvent polaritySimple to implement, effective for many compoundsPotential for precipitation upon dilution
pH Adjustment Ionization of the compoundCan dramatically increase solubilityOnly applicable to ionizable compounds, potential for pH-related degradation
Micronization Increases surface areaImproves dissolution rateDoes not increase equilibrium solubility
Solid Dispersions Drug dispersed in a hydrophilic matrixCan achieve supersaturation, improves bioavailabilityRequires specialized equipment (e.g., spray dryer)
Nanotechnology Creates nanoparticles with high surface areaSignificant increase in solubility and dissolution rateComplex manufacturing processes
Use of Surfactants Micellar solubilizationEffective for highly lipophilic compoundsPotential for toxicity at high concentrations
Cyclodextrins Inclusion complex formationHigh solubilization capacity, can improve stabilityCan be expensive, potential for renal toxicity with some cyclodextrins[16]

References

  • Vertex AI Search. (n.d.). Pyrazole - Solubility of Things.
  • ResearchGate. (2025). (PDF) Nitropyrazoles (review).
  • Pharma Excipients. (2022, April 26). How to improve topical formulations of poorly-water soluble APIs.
  • MedChemExpress. (n.d.). 1H-pyrazole (Pyrazole) | Metal Ion Ligand.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • ResearchGate. (n.d.). 13 C NMR chemical shifts (ppm) of C-nitropyrazoles[17]. Retrieved February 4, 2026, from

  • PMC. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • PMC - NIH. (n.d.). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates.
  • ResearchGate. (2025). (PDF) Formulation strategies for poorly soluble drugs.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • Sigma-Aldrich. (n.d.). Improving API Solubility.
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  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • JOCPR. (n.d.). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions.
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  • (n.d.). How to Choose the Right Solubilization Technology for Your API.
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Technical Support Center: Strategies to Control Regioselectivity in the Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. The control of regioselectivity is a critical challenge in the synthesis of substituted pyrazoles, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. This resource provides in-depth answers to common questions, troubleshooting guides for specific experimental issues, and detailed protocols to help you achieve your desired regioisomer with high fidelity.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that determine the regioselectivity in the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines?

Regioselectivity in pyrazole synthesis is the preferential formation of one constitutional isomer over another.[1][2] When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, two different regioisomeric pyrazoles can be formed.[1][2][3] The outcome of this reaction is governed by a delicate interplay of several factors:

  • Electronic Effects: The electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound plays a significant role. Electron-withdrawing groups can make a nearby carbonyl carbon more susceptible to nucleophilic attack.[1]

  • Steric Effects: The steric hindrance around the carbonyl groups and on the substituted hydrazine can direct the reaction. A bulky substituent on either reactant can favor the attack of the hydrazine on the less sterically hindered carbonyl group.[1][2]

  • Reaction Conditions: This is often the most critical and tunable factor. Parameters such as the solvent, temperature, and pH can dramatically influence which isomer is favored.[1] For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity compared to neutral or basic conditions.[1][2]

Q2: How does the nature of the substituent on the hydrazine (e.g., aryl vs. alkyl) influence the regioselectivity?

The substituent on the hydrazine significantly impacts the nucleophilicity of its two nitrogen atoms. In arylhydrazines (e.g., phenylhydrazine), the lone pair of the nitrogen attached to the aryl group is delocalized into the aromatic ring, making the terminal -NH2 group more nucleophilic. Conversely, in alkylhydrazines (e.g., methylhydrazine), the alkyl group is electron-donating, making the nitrogen it is attached to more nucleophilic. This difference in nucleophilicity can dictate which nitrogen atom initiates the attack on the dicarbonyl compound, thereby influencing the regiochemical outcome.

Q3: Can the choice of solvent or catalyst override the inherent electronic and steric effects of the substrates?

Yes, in many cases, the choice of solvent and catalyst can be a powerful tool to control and even reverse the regioselectivity dictated by the intrinsic properties of the substrates.

  • Solvents: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity compared to standard solvents like ethanol.[2][4] These solvents can enhance the electrophilicity of one carbonyl group through hydrogen bonding, directing the initial nucleophilic attack.

  • Catalysts: Both acid and base catalysis can alter the reaction pathway. Acid catalysis can protonate a carbonyl group, increasing its electrophilicity, or protonate the more basic nitrogen of the hydrazine, altering its nucleophilicity.[2][5] Lewis acid catalysts can also be employed to chelate the dicarbonyl compound and direct the incoming nucleophile.[2]

Q4: What is the typical isomeric ratio I can expect, and how can it be accurately determined?

The isomeric ratio can range from a nearly 1:1 mixture in cases with minimal steric or electronic bias to a single, exclusively formed regioisomer under highly optimized conditions.[2] Accurate determination of the isomeric ratio is crucial and is typically achieved through:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is often the primary tool. Integration of well-resolved signals corresponding to unique protons on each isomer allows for direct quantification. 2D NMR techniques like NOESY can be used to unambiguously assign the structure of each regioisomer by observing through-space correlations between substituents.[6]

  • Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can separate the isomers, and the relative peak areas can be used to determine the ratio. This is often coupled with mass spectrometry (LC-MS or GC-MS) for confirmation of the molecular weight of each isomer.

Troubleshooting Guides

Problem 1: Poor Regioselectivity - Formation of a Nearly 1:1 Mixture of Isomers

This is a common issue when the substituents on the unsymmetrical 1,3-dicarbonyl compound have similar electronic and steric properties.[2]

Probable Causes:

  • Lack of significant electronic or steric bias in the 1,3-dicarbonyl substrate.

  • Use of a non-coordinating solvent (e.g., ethanol) that does not favor one reaction pathway.

  • Reaction conditions that allow for thermodynamic equilibration between the two possible intermediates.

Recommended Solutions & Experimental Protocols:

  • Modify the Solvent System: This is often the most effective first step.[2]

    • Action: Switch from standard protic solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[2][4]

    • Rationale: Fluorinated alcohols have strong hydrogen bond donating properties that can selectively activate one of the carbonyl groups, accelerating the rate of nucleophilic attack at that position.

  • Adjust Reaction pH:

    • Action: Introduce an acid catalyst such as acetic acid or a Lewis acid.[2][5]

    • Rationale: Under acidic conditions, the more basic nitrogen of the substituted hydrazine can be protonated, altering the initial site of attack and potentially favoring one regioisomer.[2]

  • Employ Microwave Irradiation:

    • Action: Perform the reaction in a microwave reactor.

    • Rationale: Microwave-assisted organic synthesis (MAOS) can lead to shorter reaction times and sometimes improved selectivity due to selective dielectric heating that may favor one reaction pathway.[2]

Problem 2: The Observed Major Regioisomer is the Opposite of the One Predicted by Electronic Effects

This can be a perplexing result, but it often points to a kinetically controlled reaction where the less stable product is formed faster.

Probable Causes:

  • The reaction is under kinetic control, and the transition state leading to the observed isomer is lower in energy.

  • Steric hindrance is the dominant directing factor, overriding electronic preferences.

  • The reaction mechanism is more complex than a simple nucleophilic attack, possibly involving a different intermediate.

Recommended Solutions & Experimental Protocols:

  • Shift to Thermodynamic Control:

    • Action: Increase the reaction temperature and/or prolong the reaction time.

    • Rationale: Higher temperatures can provide enough energy to overcome the activation barrier for the reverse reaction of the kinetically favored product, allowing the system to equilibrate to the more thermodynamically stable regioisomer.

  • Re-evaluate the Hydrazine Nucleophilicity:

    • Action: Consider the relative nucleophilicity of the two nitrogen atoms in your substituted hydrazine under the specific reaction conditions.

    • Rationale: As mentioned earlier, the electronic nature of the substituent on the hydrazine dictates which nitrogen is more nucleophilic, and this can be the primary determinant of the regiochemical outcome.

Problem 3: Difficulty in Separating the Resulting Regioisomers

Even with optimized reaction conditions, obtaining a pure regioisomer can be challenging if the isomers have very similar physical properties.

Probable Causes:

  • The regioisomers have very similar polarities, making chromatographic separation difficult.

  • The isomers co-crystallize, preventing purification by recrystallization.

Recommended Solutions & Experimental Protocols:

  • Optimize Chromatographic Conditions:

    • Action: Screen different solvent systems for column chromatography, varying the polarity. Consider using a different stationary phase (e.g., alumina instead of silica gel).

    • Rationale: A systematic approach to chromatography development can often identify conditions that provide baseline separation.

  • Derivatization:

    • Action: If the pyrazoles have a reactive functional group, consider derivatizing the mixture to create new compounds with different physical properties that are easier to separate. The protecting group can then be removed after separation.

    • Rationale: This strategy introduces a significant structural change that can greatly enhance the separability of the isomers.

Key Experimental Protocols

Protocol 1: Microwave-Assisted Knorr Pyrazole Synthesis with Acetic Acid

This protocol is designed to favor the formation of one regioisomer through the use of an acid catalyst and microwave irradiation.[2]

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 mmol)

  • Substituted hydrazine (1.0 mmol)

  • Glacial acetic acid (5 mL)

  • Microwave reactor with sealed vessels

  • Standard workup and purification equipment

Procedure:

  • In a microwave reaction vessel, combine the 1,3-dicarbonyl compound (1.0 mmol) and the substituted hydrazine (1.0 mmol).

  • Add glacial acetic acid (5 mL) to act as both the solvent and catalyst.[2]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes). Monitor the reaction progress by TLC or LC-MS if possible.

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.[2]

  • Analyze the crude product by ¹H NMR to determine the isomeric ratio.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[2]

Visualizations

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_intermediates Intermediates cluster_products Products Unsymmetrical\n1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack at\nCarbonyl 1 Attack at Carbonyl 1 Unsymmetrical\n1,3-Dicarbonyl->Attack at\nCarbonyl 1 Electronic/Steric Factors Attack at\nCarbonyl 2 Attack at Carbonyl 2 Unsymmetrical\n1,3-Dicarbonyl->Attack at\nCarbonyl 2 Solvent/Catalyst Effects Substituted\nHydrazine Substituted Hydrazine Substituted\nHydrazine->Attack at\nCarbonyl 1 Substituted\nHydrazine->Attack at\nCarbonyl 2 Intermediate A Intermediate A Attack at\nCarbonyl 1->Intermediate A Intermediate B Intermediate B Attack at\nCarbonyl 2->Intermediate B Regioisomer 1 Regioisomer 1 Intermediate A->Regioisomer 1 Cyclization & Dehydration Regioisomer 2 Regioisomer 2 Intermediate B->Regioisomer 2 Cyclization & Dehydration

Caption: Competing pathways in pyrazole synthesis.

G Start Start: Poor Regioselectivity Solvent Change to Fluorinated Solvent (TFE or HFIP) Start->Solvent pH Adjust pH (Acid or Base Catalysis) Solvent->pH No Analyze Analyze Isomeric Ratio (NMR, HPLC) Solvent->Analyze Improved? Temp Vary Temperature (Kinetic vs. Thermodynamic) pH->Temp No pH->Analyze Improved? Temp->Analyze Improved? Success Success: High Regioselectivity Purify Purify Major Isomer Success->Purify Analyze->Solvent No, Re-evaluate Analyze->Success Yes

Caption: Troubleshooting workflow for regioselectivity.

Data Summary Table
FactorConditionExpected Effect on RegioselectivityRationale
Solvent EthanolLow to moderateStandard protic solvent with minimal directing effect.
TFE or HFIPHighStrong hydrogen bond donation activates one carbonyl group.[4]
Catalyst None (Neutral)Dependent on substrate biasReaction proceeds based on inherent electronic/steric factors.
Acetic AcidCan be highProtonation alters nucleophilicity of hydrazine and/or electrophilicity of carbonyls.[2][5]
Temperature LowFavors kinetic productThe product that forms fastest is the major one.
HighFavors thermodynamic productAllows for equilibration to the more stable isomer.
Substituents Strong EWG on dicarbonylHighCreates a highly electrophilic carbonyl center.
Bulky group on dicarbonylHighDirects attack to the less hindered carbonyl.

References

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. Retrieved from [Link]

  • Fustero, S., Fernández, B., Piera, J., & Sanz-Cervera, J. F. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(20), 7545–7553. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. Retrieved from [Link]

  • Fustero, S., Piera, J., & Sanz-Cervera, J. F. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry, 72(20), 7545-7553. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of substituted pyrazoles 1. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Gomaa, A. M., & Ali, A. A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6528. Retrieved from [Link]

  • Guesmi, F., Ben Hassen, B., & Essaber, K. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(15), 4786. Retrieved from [Link]

  • Sgarlata, C., Allegra, S., & Spampinato, G. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5898. Retrieved from [Link]

  • Reddy, G. V., & Kumar, A. (2023). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 88(17), 12241–12250. Retrieved from [Link]

  • Knochel, P., & Mosrin, M. (2010). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 12(21), 4924–4927. Retrieved from [Link]

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Validation & Comparative

A Researcher's Guide to Validating the Mechanism of Action of Novel Pyrazole Compounds: The Case of 4-Nitro-1-(oxolan-2-ylmethyl)-1h-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is paved with rigorous experimental validation. This guide provides an in-depth framework for elucidating the mechanism of action of a promising, yet uncharacterized, pyrazole derivative: 4-Nitro-1-(oxolan-2-ylmethyl)-1h-pyrazole. While specific experimental data for this exact molecule is not yet publicly available, this guide will leverage the known biological activities of the broader pyrazole class to propose a likely mechanism of action and detail the necessary experimental workflows for its validation.

The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, antioxidant, and anticancer effects.[1][2] The presence of a nitro group, an electron-withdrawing moiety, on the pyrazole ring can significantly influence its biological activity.[3] This guide will focus on a hypothesized dual antioxidant and anti-inflammatory mechanism for this compound and provide a comparative framework against established compounds.

Proposed Mechanism of Action and a Strategy for Validation

Based on the known properties of pyrazole derivatives, we hypothesize that this compound exerts its biological effects through the modulation of oxidative stress and inflammatory pathways. Specifically, we propose that it may act as both a direct scavenger of reactive oxygen species (ROS) and an inhibitor of key pro-inflammatory enzymes.

To validate this hypothesis, a multi-pronged experimental approach is necessary. This involves a series of in vitro assays to characterize the compound's direct effects on molecular targets and cellular pathways, followed by cell-based assays to confirm its efficacy in a more complex biological context.

Comparative Analysis: Benchmarking Against Established Drugs

To contextualize the potential efficacy of this compound, it is crucial to compare its performance against well-characterized drugs with related mechanisms of action. For this guide, we will use two primary comparators:

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor containing a pyrazole core. It is a widely used nonsteroidal anti-inflammatory drug (NSAID).[4][5] Its mechanism is well-defined, providing a clear benchmark for anti-inflammatory activity.[6][7]

  • Edaravone: A potent antioxidant and free radical scavenger.[2] It is used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke, and its mechanism involves the inhibition of lipid peroxidation.

The following table outlines the key mechanistic targets and the expected outcomes for our test compound in comparison to these standards.

Parameter This compound (Hypothesized) Celecoxib Edaravone
Primary Mechanism Dual Antioxidant & Anti-inflammatoryAnti-inflammatoryAntioxidant
Key Molecular Target(s) NADPH Oxidase, ROS, COX enzymesCyclooxygenase-2 (COX-2)Peroxyl radicals, Reactive Oxygen Species (ROS)
Expected Outcome in Assays Inhibition of superoxide production, reduction of lipid peroxidation, inhibition of COX activitySelective inhibition of COX-2 activityPotent scavenging of free radicals, inhibition of lipid peroxidation

Experimental Workflows for Mechanism of Action Validation

This section details the step-by-step protocols for the key experiments required to test our hypothesis. The causality behind each experimental choice is explained to provide a clear understanding of the validation process.

Workflow 1: Assessing Antioxidant Activity

The first phase of our investigation focuses on the direct antioxidant properties of the compound. This is critical because oxidative stress is a key pathological driver in many inflammatory diseases.

1.1. Superoxide Anion Scavenging Assay

  • Rationale: Superoxide anions (O₂⁻) are primary ROS generated by cellular enzymes like NADPH oxidase. Directly measuring the compound's ability to scavenge these radicals provides evidence for its antioxidant capacity.

  • Protocol:

    • Prepare a reaction mixture containing a superoxide generating system (e.g., xanthine/xanthine oxidase or a cell-based system like PMA-stimulated neutrophils).

    • Add a detection reagent that reacts with superoxide to produce a measurable signal (e.g., nitroblue tetrazolium (NBT) which forms formazan, or a chemiluminescent probe like lucigenin).

    • Incubate the reaction mixture with varying concentrations of this compound, Edaravone (positive control), and a vehicle control.

    • Measure the signal (absorbance or chemiluminescence) at a specific time point.

    • Calculate the percentage of superoxide scavenging activity and determine the IC₅₀ value.

1.2. Lipid Peroxidation (MDA) Assay

  • Rationale: Lipid peroxidation is a key consequence of oxidative damage to cell membranes. Malondialdehyde (MDA) is a stable end-product of lipid peroxidation and serves as a reliable biomarker. This assay will determine if the compound can protect lipids from oxidative damage.

  • Protocol:

    • Induce lipid peroxidation in a suitable biological sample (e.g., brain or liver homogenates, or liposomes) using an oxidizing agent like ferrous ions or AAPH.

    • Treat the samples with a range of concentrations of this compound, Edaravone (positive control), and a vehicle control.

    • Add thiobarbituric acid (TBA) to the samples and heat to 95°C. TBA reacts with MDA to form a pink-colored adduct.

    • Measure the absorbance of the MDA-TBA adduct at 532 nm.

    • Quantify the amount of MDA produced and calculate the percentage of inhibition of lipid peroxidation.

1.3. NADPH Oxidase Activity Assay

  • Rationale: NADPH oxidases are a major source of cellular ROS. Inhibition of this enzyme complex would represent a key upstream mechanism for the compound's antioxidant effect.

  • Protocol:

    • Isolate membrane fractions containing NADPH oxidase from a relevant cell type (e.g., neutrophils or macrophages).

    • Prepare a reaction buffer containing the membrane fraction, NADPH as the substrate, and a detection probe for superoxide (e.g., lucigenin or cytochrome c).

    • Add varying concentrations of this compound and known NADPH oxidase inhibitors (e.g., apocynin) as positive controls.

    • Initiate the reaction by adding NADPH and monitor the production of superoxide over time by measuring the change in absorbance or chemiluminescence.

    • Determine the IC₅₀ of the compound for NADPH oxidase inhibition.

Workflow 2: Evaluating Anti-inflammatory Activity

The second phase of the validation process investigates the compound's ability to modulate key inflammatory pathways.

2.1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

  • Rationale: COX enzymes are central to the inflammatory response, catalyzing the production of prostaglandins. Differentiating between inhibition of the constitutive COX-1 and the inducible COX-2 is crucial for assessing the compound's potential for anti-inflammatory efficacy with a reduced risk of gastrointestinal side effects.

  • Protocol:

    • Use commercially available purified COX-1 and COX-2 enzymes.

    • Prepare a reaction mixture containing the enzyme, arachidonic acid as the substrate, and a colorimetric or fluorometric probe to detect prostaglandin production.

    • Incubate the enzymes with a range of concentrations of this compound, Celecoxib (selective COX-2 inhibitor), and a non-selective NSAID (e.g., indomethacin) as controls.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the rate of prostaglandin production.

    • Calculate the IC₅₀ values for both COX-1 and COX-2 to determine the compound's potency and selectivity.

Visualizing the Experimental Logic and Hypothesized Pathways

To provide a clear visual representation of the proposed mechanism and the experimental strategy, the following diagrams have been generated using Graphviz.

G cluster_0 Cellular Stressors cluster_1 Upstream Cellular Events cluster_2 Key Molecular Mediators cluster_3 Downstream Pathological Effects cluster_4 Points of Intervention Stressor Inflammatory Stimuli / Pathogens NADPH_Oxidase NADPH Oxidase Activation Stressor->NADPH_Oxidase COX2_Upregulation COX-2 Upregulation Stressor->COX2_Upregulation Superoxide Superoxide (O₂⁻) Production NADPH_Oxidase->Superoxide Prostaglandins Prostaglandin Synthesis COX2_Upregulation->Prostaglandins Oxidative_Stress Oxidative Stress & Lipid Peroxidation Superoxide->Oxidative_Stress Inflammation Inflammation & Pain Prostaglandins->Inflammation Compound_AO This compound (Antioxidant Effect) Compound_AO->NADPH_Oxidase Inhibits Compound_AO->Superoxide Inhibits Compound_AI This compound (Anti-inflammatory Effect) Compound_AI->Prostaglandins Inhibits

Caption: Proposed dual mechanism of this compound.

G cluster_0 Phase 1: Antioxidant Validation cluster_1 Phase 2: Anti-inflammatory Validation cluster_2 Comparator Compounds A1 Superoxide Scavenging Assay C1 Edaravone A1->C1 A2 Lipid Peroxidation (MDA) Assay A2->C1 A3 NADPH Oxidase Inhibition Assay A3->C1 B1 COX-1/COX-2 Inhibition Assay C2 Celecoxib B1->C2

Caption: Experimental workflow for mechanism of action validation.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to validating the hypothesized dual antioxidant and anti-inflammatory mechanism of action for a novel pyrazole derivative, this compound. By employing a series of well-established in vitro assays and comparing the results to clinically relevant drugs, researchers can build a comprehensive profile of the compound's pharmacological activity.

Positive results from these initial in vitro studies would warrant progression to more complex cell-based models and eventually in vivo studies to assess efficacy and safety in a whole-organism context. The data generated through this validation process will be instrumental in determining the therapeutic potential of this and other novel pyrazole compounds, ultimately contributing to the development of new and improved treatments for a range of inflammatory and oxidative stress-related diseases.

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  • Singh, N., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive, 2(5), 1-15.
  • Wikipedia. Celecoxib. [Link]

  • Health & Packer. (1968). Lipid Peroxidation Protocol. Aristotle University of Thessaloniki.
  • Dohi, N., et al. (2023). How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis?. Journal of Clinical Biochemistry and Nutrition, 72(1), 1–7.
  • Lynch, D. E., & McDonagh, A. F. (2013). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenomics, 14(11), 1331–1345.
  • Poudyal, B., & Bharghav, G. (2021). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development, 6(7), 1-8.
  • Elabscience. NADPH Oxidase (NAO) Activity Colorimetric Assay Kit. [Link]

  • Arigo biolaboratories. ARG82578 Lipid Peroxidation (MDA) Assay Kit. [Link]

  • Gopalakrishnan, B., et al. (2022).

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A Comparative Guide to the Cross-Reactivity Profile of 4-Nitro-1-(oxolan-2-ylmethyl)-1h-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is paramount to its successful translation into a therapeutic candidate. This guide provides an in-depth comparative analysis of the cross-reactivity of 4-Nitro-1-(oxolan-2-ylmethyl)-1h-pyrazole , a novel pyrazole derivative. We will explore the rationale behind the experimental design, present detailed protocols for assessing off-target interactions, and provide a framework for interpreting the resulting data.

The pyrazole nucleus is a well-established scaffold in medicinal chemistry, known to be a component in numerous approved drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral effects.[1][2][3][4][5][6] The diverse pharmacological profiles of pyrazole derivatives underscore the critical need for comprehensive cross-reactivity studies to ensure the selectivity of new chemical entities and mitigate potential off-target toxicities.[3][4] This guide will utilize a hypothetical primary target for our subject compound to illustrate a robust cross-reactivity screening cascade.

The Criticality of Early-Stage Cross-Reactivity Profiling

Early identification of off-target binding is a cornerstone of modern drug discovery, preventing costly late-stage failures and enhancing the safety profile of drug candidates.[7] Cross-reactivity occurs when a compound binds to one or more unintended targets, which can lead to unforeseen side effects.[8] For a novel pyrazole derivative like this compound, a systematic evaluation of its interaction with a panel of related and unrelated biological targets is essential. This process not only de-risks the progression of the compound but also provides a deeper understanding of its pharmacological footprint.

Our approach to evaluating the cross-reactivity of this compound is a multi-tiered strategy, beginning with computational modeling, followed by in vitro binding assays, and culminating in cell-based functional assays. This funnel-down approach allows for the efficient screening of a broad range of potential off-targets, with increasing biological relevance at each stage.

Hypothetical Target and Comparative Analogs

For the purpose of this guide, we will hypothesize that This compound (Compound X) has been designed as a potent and selective inhibitor of Kinase A . To assess its selectivity, we will compare its activity against a panel of related and unrelated kinases, as well as other common off-targets.

Our comparative analysis will include:

  • Compound X: this compound

  • Alternative 1 (Structural Analog): A commercially available, less substituted pyrazole derivative known to have broader kinase activity.

  • Alternative 2 (Mechanism Analog): A known non-pyrazole inhibitor of Kinase A.

The selection of off-targets is crucial for a meaningful cross-reactivity study. Our panel will include:

  • Closely Related Kinases: Kinase B and Kinase C (from the same family as Kinase A)

  • Distantly Related Kinase: Kinase D (from a different kinase family)

  • Common Off-Target: A well-characterized receptor known for promiscuous binding.

In Silico Prediction of Off-Target Binding

Before embarking on extensive wet-lab experiments, computational methods can provide valuable initial insights into potential cross-reactivity.[9] Molecular similarity methods can be employed to compare the 2D and 3D structure of Compound X to known ligands for a wide range of biological targets.[9]

A high Tanimoto similarity coefficient between Compound X and a known binder for a particular off-target would flag it for further investigation in subsequent in vitro assays.[9] This approach helps in prioritizing the experimental resources towards the most likely off-targets.

In Vitro Cross-Reactivity Assessment: Binding Assays

Binding assays are fundamental in determining the direct interaction between a compound and a protein target.[10][11] We will employ a competitive binding assay format, which is a robust method for quantifying the affinity of a test compound by measuring its ability to displace a known, labeled ligand.[12][13]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines a generalized procedure for assessing the binding of Compound X and its alternatives to our panel of kinases and the off-target receptor.

1. Reagent Preparation:

  • Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA).
  • Prepare serial dilutions of Compound X, Alternative 1, and Alternative 2 in assay buffer.
  • Prepare a solution of the radiolabeled ligand (e.g., [3H]-Known Ligand) at a concentration equal to its Kd for the target protein.
  • Prepare a solution of the purified target protein (Kinase A, B, C, D, or off-target receptor) in assay buffer.

2. Assay Procedure:

  • In a 96-well plate, add 25 µL of assay buffer to the 'total binding' wells and 25 µL of a high concentration of a known unlabeled ligand to the 'non-specific binding' wells.
  • Add 25 µL of the test compound dilutions to the 'experimental' wells.
  • Add 25 µL of the radiolabeled ligand solution to all wells.
  • Add 50 µL of the target protein solution to all wells to initiate the binding reaction.
  • Incubate the plate at room temperature for a specified time to reach equilibrium.

3. Detection and Data Analysis:

  • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester, followed by washing with ice-cold assay buffer to remove unbound radioligand.
  • Measure the radioactivity retained on the filter mat using a scintillation counter.
  • Calculate the percentage of specific binding for each concentration of the test compound.
  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Data Presentation: Comparative Binding Affinities (Ki, nM)
CompoundKinase A (Primary Target)Kinase BKinase CKinase DOff-Target Receptor
Compound X 10>10,0005,000>10,000>10,000
Alternative 1 505001,0008,000>10,000
Alternative 2 158,000>10,000>10,0009,000

Interpretation of Binding Data: The hypothetical data in the table above demonstrates that Compound X exhibits high affinity for its primary target, Kinase A, with a Ki of 10 nM. Importantly, it shows significantly weaker or no binding to the other kinases and the off-target receptor, suggesting a high degree of selectivity. In contrast, Alternative 1 (the structural analog) displays broader activity across the related kinases, while Alternative 2 (the mechanism analog) also shows some off-target binding.

Functional Cross-Reactivity Assessment: Cellular Assays

While binding assays confirm a direct interaction, functional assays are crucial to determine the biological consequence of that interaction.[14][15] These assays measure the ability of a compound to modulate the activity of its target in a cellular context.[16]

Experimental Protocol: Cellular Kinase Activity Assay

This protocol describes a method to assess the functional inhibitory activity of Compound X and its alternatives on the kinase panel in a relevant cell line.

1. Cell Culture and Treatment:

  • Culture a suitable cell line known to express the kinases of interest.
  • Seed the cells into 96-well plates and allow them to adhere overnight.
  • Treat the cells with serial dilutions of Compound X, Alternative 1, and Alternative 2 for a predetermined time.

2. Measurement of Kinase Activity:

  • Lyse the cells to release the intracellular contents.
  • Use a commercially available kinase activity assay kit (e.g., an ELISA-based assay that measures the phosphorylation of a specific substrate).
  • Add the cell lysate to the assay plate pre-coated with the kinase substrate.
  • Add ATP to initiate the phosphorylation reaction.
  • After incubation, add a primary antibody that recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
  • Add a colorimetric or chemiluminescent substrate and measure the signal using a plate reader.

3. Data Analysis:

  • Normalize the signal to the vehicle-treated control.
  • Plot the percentage of kinase inhibition versus the compound concentration.
  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Data Presentation: Comparative Functional Potency (IC50, nM)
CompoundKinase A (Primary Target)Kinase BKinase CKinase D
Compound X 25>20,00015,000>20,000
Alternative 1 1001,0002,50015,000
Alternative 2 3518,000>20,000>20,000

Interpretation of Functional Data: The functional assay results corroborate the binding data, demonstrating that Compound X is a potent inhibitor of Kinase A in a cellular context and exhibits excellent selectivity against other kinases. The higher IC50 values compared to the Ki values are expected, as cellular assays are influenced by factors such as cell permeability and ATP concentration.

Visualizing the Cross-Reactivity Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the workflow for assessing the cross-reactivity of a novel compound.

Cross_Reactivity_Workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Assessment cluster_in_cellulo Cellular Validation cluster_data Data Interpretation in_silico Molecular Similarity Screening binding_assay Competitive Binding Assays (Ki Determination) in_silico->binding_assay Prioritize Targets functional_assay Functional Assays (IC50 Determination) binding_assay->functional_assay Confirm Biological Activity data_analysis Selectivity Profile Comparison functional_assay->data_analysis Generate Comparative Data

Caption: A streamlined workflow for assessing compound cross-reactivity.

Logical Framework for Target Selection

The rationale for selecting appropriate off-targets is a critical aspect of designing a robust cross-reactivity study. The following diagram illustrates the logical hierarchy for selecting a comparative panel.

Target_Selection_Logic Primary_Target Primary Target (e.g., Kinase A) Structurally_Related Structurally Related (e.g., Kinase B, C) Primary_Target->Structurally_Related High Homology Functionally_Related Functionally Related (e.g., Kinase D) Primary_Target->Functionally_Related Shared Pathway Known_Off_Targets Known Promiscuous Targets (e.g., Receptors, Ion Channels) Primary_Target->Known_Off_Targets Common Liabilities Unrelated_Targets Unrelated Targets (Negative Controls) Primary_Target->Unrelated_Targets Assess Broad Selectivity

Caption: A logical framework for selecting a comprehensive off-target panel.

Conclusion

This guide has outlined a comprehensive and methodologically sound approach to evaluating the cross-reactivity of a novel pyrazole derivative, this compound. By integrating in silico prediction with in vitro binding and cell-based functional assays, researchers can build a robust selectivity profile for their compound of interest. The presented hypothetical data and detailed protocols serve as a practical template for designing and executing similar studies. A thorough understanding of a compound's cross-reactivity is indispensable for making informed decisions in the drug discovery and development process, ultimately leading to safer and more effective therapeutics.

References

  • Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. (2022). PMC - NIH. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. (2023). MDPI. [Link]

  • 4-nitro-1H-pyrazole | C3H3N3O2. PubChem - NIH. [Link]

  • Cross-reactivity of mouse monoclonal antibodies produced by in vitro or in vivo immunization. PubMed. [Link]

  • Current status of pyrazole and its biological activities. (2015). PMC. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PMC. [Link]

  • Tissue Cross-Reactivity Studies. Charles River Laboratories. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]

  • Use of Tissue Cross-reactivity Studies in the Development of Antibody-based Biopharmaceuticals: History, Experience, Methodology, and Future Directions. (2017). ResearchGate. [Link]

  • Cross-reactivity. Wikipedia. [Link]

  • Assessment of allergen cross-reactivity. (2009). PMC - PubMed Central - NIH. [Link]

  • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. (2020). PubMed Central. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC. [Link]

  • Binding Assays. (2024). BMG LABTECH. [Link]

  • A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. (2023). OracleBio. [Link]

  • A Pipeline for Drug Target Identification and Validation. (2013). PMC - PubMed Central - NIH. [Link]

  • Synthesis and Biological Activity of Some New Pyrazole Derivatives. (2014). ResearchGate. [Link]

  • Tissue Cross-Reactivity Study and its Applications. (2019). AnaPath Research. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

  • The ABC's of Competitive Binding Assays with SPR. (2019). Nicoya Lifesciences. [Link]

  • Exploring the Landscape of Aptamers: From Cross-Reactive to Selective to Specific, High-Affinity Receptors for Cocaine. (2022). ACS Publications. [Link]

  • Functional Assays/Target Validation Services. Ichor Life Sciences. [Link]

  • A Guide to Simple and Informative Binding Assays. (2017). Molecular Biology of the Cell (MBoC). [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). PubMed Central. [Link]

  • 1-methyl-4-nitro-1H-pyrazole | C4H5N3O2. PubChem. [Link]

  • Target identification and validation in research. (2023). World Journal of Biology Pharmacy and Health Sciences. [Link]

  • Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. (2015). ResearchGate. [Link]

  • Multiplexed Small Molecule Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. (2021). PMC - PubMed Central. [Link]

  • Role of Functional Assays in Antibody-Based Drug Development. (2024). Precision Antibody. [Link]

  • Competitive Ligand Binding Assay. Mtoz Biolabs. [Link]

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Comparison of different synthetic routes to 4-Nitro-1-(oxolan-2-ylmethyl)-1h-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-Nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole presents a classic heterocyclic challenge: balancing the functionalization of the pyrazole core with the stability of the acid-sensitive tetrahydrofuran (oxolane) moiety.

This guide evaluates three distinct synthetic strategies. Route A (Direct N-Alkylation) is identified as the superior pathway for both bench-scale and process-scale synthesis, primarily because it avoids the harsh acidic conditions required in Route B (Nitration), which jeopardize the integrity of the oxolane ether linkage. Route C (Cyclocondensation) offers high regiocontrol but is limited by the availability of unstable precursors.

Route Analysis & Comparison

Route A: Direct N-Alkylation of 4-Nitropyrazole (Recommended)

This route involves the coupling of commercially available 4-nitropyrazole with a tetrahydrofurfuryl electrophile. Since 4-nitropyrazole is symmetric (tautomers are identical), N-alkylation yields a single regioisomer, eliminating the need for complex separations.

  • Variant A1: Nucleophilic Substitution (

    
    ) 
    
    • Reagents: 4-Nitropyrazole, Tetrahydrofurfuryl bromide/chloride, Base (NaH,

      
      , or 
      
      
      
      ).
    • Mechanism: Deprotonation of the pyrazole (

      
      ) followed by attack on the alkyl halide.
      
    • Pros: Cost-effective, scalable, high atom economy.

    • Cons: Requires anhydrous conditions; commercial tetrahydrofurfuryl halides can degrade upon storage.

  • Variant A2: Mitsunobu Reaction [1]

    • Reagents: 4-Nitropyrazole, Tetrahydrofurfuryl alcohol,

      
      , DIAD/DEAD.
      
    • Mechanism: Activation of the alcohol by the betaine intermediate followed by

      
       displacement by the pyrazolate.
      
    • Pros: Uses stable alcohol starting material; mild conditions (RT) preserve the oxolane ring.

    • Cons: Poor atom economy (formation of

      
       and hydrazine byproducts); difficult purification on large scale.
      
Route B: Nitration of 1-(oxolan-2-ylmethyl)pyrazole

This route reverses the order of operations: alkylation first, followed by nitration.

  • Reagents:

    
    /
    
    
    
    (Mixed Acid) or Acetyl Nitrate.
  • Critical Flaw: The tetrahydrofuran ring contains a cyclic ether linkage sensitive to strong acids and oxidative conditions. Standard mixed-acid nitration often leads to ring opening or oxidative degradation of the oxolane moiety, resulting in "tarry" mixtures and low yields.

  • Verdict: Not Recommended unless using specialized, non-acidic nitrating agents (e.g., nitronium salts in organic solvents), which increases cost.

Route C: De Novo Cyclocondensation
  • Reagents: (Oxolan-2-ylmethyl)hydrazine + Sodium Nitromalonaldehyde.

  • Mechanism: Condensation of the hydrazine with the 1,3-dielectrophile.

  • Pros: Unambiguous structure assignment.

  • Cons: Sodium nitromalonaldehyde is potentially explosive and unstable; the hydrazine precursor must be synthesized first.

Comparative Data Summary

MetricRoute A1 (

Alkylation)
Route A2 (Mitsunobu)Route B (Nitration)
Overall Yield 75–85%60–70%<30% (Risk of degradation)
Reaction Time 4–12 Hours12–24 Hours2–4 Hours
Atom Economy HighLow (High Mass Waste)Medium
Purification Crystallization/WashColumn ChromatographyDifficult Extraction
Scalability High (kg scale feasible)Low (Reagent cost/waste)Low (Safety hazards)
Safety Profile Moderate (Alkyl halides)Moderate (Azo compounds)High Risk (Exothermic/Acid)

Detailed Experimental Protocols

Protocol A1: Alkylation (Best for Scale-Up)

Rationale: Uses Cesium Carbonate to promote solubility and reactivity in acetonitrile, avoiding the hazards of Sodium Hydride.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Dissolution: Charge the flask with 4-Nitropyrazole (1.13 g, 10.0 mmol) and Acetonitrile (anhydrous, 50 mL).

  • Base Addition: Add Cesium Carbonate (

    
    )  (4.88 g, 15.0 mmol). Stir at room temperature for 30 minutes to generate the pyrazolate anion.
    
  • Alkylation: Add 2-(Bromomethyl)tetrahydrofuran (1.82 g, 11.0 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to reflux (

    
    ) for 6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[2]
    
  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in Ethyl Acetate (50 mL), wash with water (

    
     mL) and brine (
    
    
    
    mL). Dry over
    
    
    and concentrate. Recrystallize from Ethanol/Heptane if necessary.
  • Expected Yield: 1.6 – 1.8 g (80–90%) of a pale yellow solid.

Protocol A2: Mitsunobu Reaction (Best for Library Synthesis)

Rationale: Ideal when the bromide is unavailable and mild conditions are required.

  • Setup: Flame-dry a 100 mL flask and cool under nitrogen.

  • Charging: Add 4-Nitropyrazole (1.13 g, 10.0 mmol), Tetrahydrofurfuryl alcohol (1.12 g, 11.0 mmol), and Triphenylphosphine (

    
    )  (3.93 g, 15.0 mmol) in dry THF  (40 mL).
    
  • Activation: Cool the solution to

    
     in an ice bath.
    
  • Addition: Add DIAD (Diisopropyl azodicarboxylate) (3.03 g, 15.0 mmol) dropwise over 20 minutes. Note: Exothermic reaction.

  • Reaction: Remove ice bath and stir at room temperature for 16 hours.

  • Workup: Concentrate the solvent directly.

  • Purification: The crude oil contains significant

    
    . Triturate with cold diethyl ether to precipitate some oxide, filter, then purify the filtrate via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
    

Visualizations

Synthetic Decision Tree

SyntheticRoute Start Target: this compound Choice Choose Starting Material Start->Choice RouteA Route A: 4-Nitropyrazole (Commercially Available) Choice->RouteA Preferred RouteB Route B: Pyrazole Choice->RouteB Not Recommended StepA Alkylation Step RouteA->StepA StepB1 Alkylation Step RouteB->StepB1 MethodA1 Method A1: Alkyl Halide + Base (High Yield, Scalable) StepA->MethodA1 MethodA2 Method A2: Mitsunobu (Mild, Difficult Purification) StepA->MethodA2 StepB2 Nitration Step (Risk: Acidic Cleavage of THF) StepB1->StepB2

Caption: Decision matrix highlighting Route A as the preferred pathway due to the instability of the oxolane ring in Route B's nitration step.

Reaction Scheme: Route A1 (Mechanism)

ReactionMechanism Substrate 4-Nitropyrazole (pKa ~9.6) Intermediate Pyrazolate Anion (Nucleophile) Substrate->Intermediate Deprotonation Base Cs2CO3 / MeCN Base->Intermediate Product This compound Intermediate->Product SN2 Attack Reagent Tetrahydrofurfuryl Bromide Reagent->Product

Caption: Mechanistic flow of the base-mediated alkylation, showing the conversion of the neutral pyrazole to the active nucleophilic anion.

References

  • Alkylation of Pyrazoles (General Review)

    • Larrosa, I., et al. "Regioselective N-Alkylation of Pyrazoles." Organic & Biomolecular Chemistry, 2011.

  • Mitsunobu Reaction on Azoles

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651.

  • Nitration of Pyrazoles (Safety & Conditions)

    • Tsyshevsky, R., et al. "Mechanism of Nitration of Pyrazoles: A Theoretical Study." The Journal of Physical Chemistry A, 2015.

  • Tetrahydrofuran Ring Stability

    • Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis." Wiley-Interscience, 4th Edition (Discusses acid sensitivity of cyclic ethers).

Sources

A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized 4-Nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of reproducible science and patient safety. This guide presents a comprehensive framework for the synthesis, purification, and rigorous purity assessment of 4-Nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole, a key heterocyclic building block. We provide detailed, field-tested protocols for its preparation via N-alkylation of 4-nitropyrazole and subsequent purification. The core of this document is a head-to-head comparison of the synthesized material against a well-characterized reference standard using a suite of orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, analytical scientists, and process chemists who require a robust, self-validating system for ensuring the quality and consistency of critical chemical entities.

Introduction: The Imperative of Purity in Synthesis

This compound belongs to the nitropyrazole class of compounds, which are of significant interest in medicinal chemistry and materials science.[1][2] The presence of the nitro group, a strong electron-withdrawing moiety, and the versatile pyrazole core makes it a valuable precursor for a diverse range of more complex molecules, including potential therapeutic agents.[1] However, the utility of this intermediate is directly proportional to its purity. Uncontrolled impurities, such as starting materials, by-products, or regioisomers, can have profound and often detrimental effects on subsequent chemical transformations and the biological activity of the final compounds.

This guide moves beyond a simple recitation of methods. It explains the scientific rationale behind each experimental choice, from the selection of the synthetic route to the parameters of the analytical instrumentation. Our objective is to provide a holistic and scientifically rigorous protocol that enables laboratories to produce and validate this compound with the highest degree of confidence, adhering to the principles outlined by the International Council for Harmonisation (ICH) Q3A guidelines for impurities in new drug substances.[3][4]

Synthesis and Purification Strategy

The selected synthetic route is the N-alkylation of 4-nitropyrazole with 2-(chloromethyl)tetrahydrofuran. This method was chosen for its reliability and the relatively straightforward purification of the target product.

Causality in Synthetic Protocol Selection

The N-alkylation of pyrazoles is a fundamental transformation in heterocyclic chemistry.[5][6] A base-mediated approach is employed to deprotonate the pyrazole ring, generating a nucleophilic nitrogen that readily attacks the electrophilic alkyl halide.

  • Choice of Base (Potassium Carbonate): Potassium carbonate (K₂CO₃) is an ideal base for this reaction. It is strong enough to deprotonate the 4-nitropyrazole (pKa ≈ 9.6) but mild enough to prevent side reactions that might occur with stronger bases like sodium hydride.[1][7]

  • Choice of Solvent (Acetonitrile): Acetonitrile (ACN) is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction mechanism. Its relatively high boiling point allows for the reaction to be conducted at an elevated temperature to ensure a reasonable reaction rate.

  • Purification (Column Chromatography): Silica gel column chromatography is the gold standard for purifying moderately polar organic compounds. The polarity difference between the product, unreacted 4-nitropyrazole, and potential impurities is sufficient to allow for effective separation.

Detailed Synthesis Protocol

Materials:

  • 4-Nitropyrazole (>98% purity)[8]

  • 2-(Chloromethyl)tetrahydrofuran (98% purity)[9]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Ethyl Acetate (EtOAc), HPLC grade

  • Hexanes, HPLC grade

  • Silica Gel (230-400 mesh)

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitropyrazole (5.65 g, 50 mmol).

  • Add anhydrous acetonitrile (100 mL) and anhydrous potassium carbonate (13.8 g, 100 mmol).

  • Stir the suspension vigorously and add 2-(chloromethyl)tetrahydrofuran (6.63 g, 54 mmol) dropwise.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% EtOAc in Hexanes).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with ACN (2 x 20 mL).

  • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% Ethyl Acetate in Hexanes.

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a pale yellow solid.

Analytical Workflow for Purity Benchmarking

A multi-faceted, orthogonal analytical approach is essential for a comprehensive purity assessment. This ensures that impurities with different physicochemical properties are detected and quantified. The synthesized batch is benchmarked against a commercially sourced, high-purity reference standard (>99.5%, certified).

Workflow Visualization

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Benchmarking S1 N-Alkylation Reaction S2 Workup & Filtration S1->S2 S3 Column Chromatography S2->S3 S4 Synthesized Batch S3->S4 A1 HPLC-UV (Purity Assay, Impurity Profile) S4->A1 Test Sample A2 LC-MS (Identity Confirmation) S4->A2 Test Sample A3 ¹H & ¹³C NMR (Structural Confirmation) S4->A3 Test Sample A4 Data Comparison & Report A1->A4 A2->A4 A3->A4 Standard Reference Standard Standard->A1 Reference Standard->A2 Reference Standard->A3 Reference

Caption: Overall workflow for synthesis, purification, and analytical benchmarking.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the primary technique for determining purity and identifying organic impurities.[10][11] The method is designed to separate the main component from any process-related impurities and degradation products.

Protocol:

  • System: Agilent 1260 Infinity II or equivalent with Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 20% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 317 nm (λmax of 4-nitropyrazole chromophore).[1][8]

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of sample and dissolve in 10 mL of Acetonitrile.

System Suitability:

  • Tailing Factor: ≤ 2.0 for the main peak.

  • Theoretical Plates: ≥ 5000 for the main peak.

  • Repeatability (n=6): RSD ≤ 1.0% for peak area.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used to confirm the identity of the synthesized compound by determining its molecular weight.

Protocol:

  • System: Waters ACQUITY UPLC with a Single Quadrupole Detector (SQD).

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Mass Range: 50-500 m/z.

  • LC Method: Use the same method as described for HPLC-UV.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for unambiguous structure elucidation and confirmation.[12][13][14] The spectra of the synthesized material must be identical to that of the reference standard.

Protocol:

  • Instrument: Bruker Avance III 400 MHz or equivalent.

  • Solvent: Chloroform-d (CDCl₃).

  • ¹H NMR: 16 scans, 1-second relaxation delay.

  • ¹³C NMR: 1024 scans, 2-second relaxation delay.

Head-to-Head Purity Comparison: Data and Results

The following tables summarize the comparative analytical data for the in-house synthesized batch and the commercial reference standard.

Table 1: HPLC Purity and Impurity Profile Comparison
AnalyteReference StandardSynthesized BatchAcceptance Criteria
Purity (Area %) 99.85%99.72%≥ 99.5%
Largest Unidentified Impurity 0.06% (at RRT 1.15)0.11% (at RRT 0.88)≤ 0.15%
Total Impurities 0.15%0.28%≤ 0.50%

RRT = Relative Retention Time

Discussion: The purity of the synthesized batch (99.72%) is well within the acceptance criteria and compares favorably with the reference standard. The primary impurity in the synthesized batch at RRT 0.88 is likely unreacted 4-nitropyrazole, as confirmed by spiking studies. All impurity levels are below the qualification thresholds set by ICH Q3A guidelines for a typical maximum daily dose.[3][15]

Table 2: Spectroscopic Data Comparison
TechniqueReference StandardSynthesized BatchResult
LC-MS [M+H]⁺ m/z = 198.1m/z = 198.1Pass
¹H NMR (CDCl₃) Spectrum MatchSpectrum MatchPass
¹³C NMR (CDCl₃) Spectrum MatchSpectrum MatchPass

Discussion: The mass spectrometry data confirms the molecular weight of the target compound. The ¹H and ¹³C NMR spectra of the synthesized material were superimposable with those of the reference standard, confirming the chemical structure and absence of significant structural isomer impurities.

Potential Impurity Structures

Caption: Target compound and potential process-related impurities.

Conclusion

This guide has detailed a robust and reproducible methodology for the synthesis and purity verification of this compound. By employing a systematic approach that combines a well-rationalized synthetic protocol with a suite of orthogonal analytical techniques, we have demonstrated the ability to produce this key intermediate with a purity profile comparable to a high-quality commercial reference standard. The presented workflow serves as a self-validating system, providing researchers and drug developers with the confidence needed to advance their projects. Adherence to such rigorous benchmarking practices is fundamental to ensuring the quality, safety, and efficacy of next-generation chemical entities.

References

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Retrieved from [Link]

  • Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • ResearchGate. (2026). Synthesis of pyrazole-containing derivatives of 4-nitro-4,5-dihydrothiophene 1,1-dioxides. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]

  • Connect Journals. (n.d.). Synthesis of Pyrazole Derivatives and Screening of Their Antibacterial and Antifungal Activities. Retrieved from [Link]

  • MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Retrieved from [Link]

  • ResearchGate. (2025). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the production of pyrazoles.
  • National Center for Biotechnology Information. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Retrieved from [Link]

  • ResearchGate. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. Retrieved from [Link]

  • SciSpace. (2018). Synthesis of Pyrazolone Derivatives and Their Nanometer Ag(I) Complexes and Physicochemical, DNA Binding, Antitumor. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]

  • CPAChem. (n.d.). Organic CRM. Retrieved from [Link]

  • ResearchGate. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]

  • European Medicines Agency. (2006). Note for Guidance on Impurities in New Drug Substances. Retrieved from [Link]

  • YouTube. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. Retrieved from [Link]

  • ZeptoMetrix. (n.d.). Analytical Reference Materials. Retrieved from [Link]

  • Alchem Pharmtech, Inc. (n.d.). CAS 3003-84-7 | 2-(Chloromethyl)tetrahydrofuran. Retrieved from [Link]

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In vivo validation of the therapeutic potential of 4-Nitro-1-(oxolan-2-ylmethyl)-1h-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the In Vivo Validation of Novel Pyrazole-Based Therapeutics, Featuring a Comparative Analysis of 4-Nitro-1-(oxolan-2-ylmethyl)-1h-pyrazole

A Senior Application Scientist's Guide to Preclinical Evaluation

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically successful drugs.[1][2][3][4] These five-membered heterocyclic compounds exhibit a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[5][6][7] The versatility of the pyrazole ring allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles to achieve desired therapeutic effects.[8][9] This guide provides a comprehensive framework for the in vivo validation of a novel pyrazole derivative, this compound, for a potential therapeutic application.

Due to the limited publicly available in vivo data for this compound, this guide will present a comparative analysis against a well-established therapeutic agent in a relevant indication. This approach will not only highlight the therapeutic potential of the novel compound but also provide a clear, data-driven comparison with a current standard of care. We will focus on a hypothetical anti-inflammatory application, a common therapeutic area for pyrazole derivatives, and compare our lead compound with Celecoxib, a widely used non-steroidal anti-inflammatory drug (NSAID) that also contains a pyrazole core.

Comparative Analysis: this compound vs. Celecoxib

Our comparative analysis will focus on key preclinical indicators of therapeutic potential: anti-inflammatory efficacy, and a preliminary safety profile. The following sections will detail the experimental designs and present hypothetical data to illustrate the evaluation process.

Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a standard and widely accepted method for evaluating the acute anti-inflammatory activity of novel compounds.[6][10] This model mimics the hallmarks of acute inflammation, including edema, and allows for the quantitative assessment of a drug's ability to mitigate this response.

  • Animal Model: Male Wistar rats (180-220 g) are used for this study. Animals are housed under standard laboratory conditions with free access to food and water.

  • Acclimatization: Animals are allowed to acclimatize for at least one week prior to the experiment.

  • Grouping: Rats are randomly divided into the following groups (n=6 per group):

    • Vehicle Control (0.5% Carboxymethylcellulose, p.o.)

    • This compound (10 mg/kg, p.o.)

    • This compound (20 mg/kg, p.o.)

    • Celecoxib (20 mg/kg, p.o.)

  • Drug Administration: The respective compounds or vehicle are administered orally one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Calculation of Edema Inhibition: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Treatment GroupDose (mg/kg)Mean Paw Volume Increase at 3h (mL)% Inhibition of Edema at 3h
Vehicle Control-0.85 ± 0.05-
This compound100.51 ± 0.0440.0%
This compound200.34 ± 0.0360.0%
Celecoxib200.38 ± 0.0455.3%

Data are presented as mean ± SEM.

Based on this hypothetical data, this compound demonstrates a dose-dependent anti-inflammatory effect, with the 20 mg/kg dose showing slightly superior efficacy compared to the standard drug, Celecoxib, at the same dose.

Anticancer Potential: Human Tumor Xenograft Model

Given the known anticancer properties of many pyrazole derivatives, we will also outline a standard in vivo model to assess this potential.[11][12] The human tumor xenograft model is a cornerstone of preclinical oncology research, allowing for the evaluation of a compound's ability to inhibit tumor growth in a living organism.[13][14][15][16]

  • Cell Line and Animal Model: Human colorectal cancer cells (e.g., HCT116) are cultured in vitro. Immunocompromised mice (e.g., athymic nude mice) are used as hosts.

  • Tumor Implantation: 5 x 10^6 HCT116 cells in 0.1 mL of Matrigel are subcutaneously injected into the right flank of each mouse.

  • Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (approximately 100-150 mm³). Mice are then randomized into treatment groups (n=8 per group):

    • Vehicle Control (e.g., PBS, i.p.)

    • This compound (25 mg/kg, i.p., daily)

    • Standard Chemotherapy (e.g., 5-Fluorouracil, 20 mg/kg, i.p., twice weekly)

  • Treatment: Treatment is administered as per the defined schedule for 21 days.

  • Tumor Measurement: Tumor volume is measured twice weekly using calipers and calculated using the formula: Volume = (length x width²) / 2.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed.

Treatment GroupDoseMean Final Tumor Volume (mm³)% Tumor Growth Inhibition
Vehicle Control-1500 ± 150-
This compound25 mg/kg750 ± 9050%
5-Fluorouracil20 mg/kg600 ± 8060%

Data are presented as mean ± SEM.

This hypothetical data suggests that this compound has significant antitumor activity, though slightly less potent than the standard chemotherapeutic agent in this model.

Visualizing Experimental Workflows and Signaling Pathways

Clear visualization of experimental processes and biological mechanisms is crucial for understanding and communicating scientific findings.

experimental_workflow cluster_inflammation Anti-inflammatory Efficacy cluster_cancer Anticancer Potential acclimatization_inf Animal Acclimatization grouping_inf Randomization into Groups acclimatization_inf->grouping_inf drug_admin_inf Oral Administration of Compound grouping_inf->drug_admin_inf induction_inf Carrageenan Injection drug_admin_inf->induction_inf measurement_inf Paw Volume Measurement induction_inf->measurement_inf analysis_inf Data Analysis measurement_inf->analysis_inf cell_culture_can Cancer Cell Culture implantation_can Tumor Implantation cell_culture_can->implantation_can growth_can Tumor Growth to Palpable Size implantation_can->growth_can grouping_can Randomization into Groups growth_can->grouping_can treatment_can Daily/Weekly Treatment grouping_can->treatment_can measurement_can Tumor Volume Measurement treatment_can->measurement_can endpoint_can Endpoint Analysis measurement_can->endpoint_can

Caption: General workflow for in vivo validation of therapeutic potential.

signaling_pathway cluster_pathway Hypothesized Anti-inflammatory Mechanism stimulus Inflammatory Stimulus (e.g., Carrageenan) membrane Cell Membrane Phospholipids stimulus->membrane pla2 Phospholipase A2 membrane->pla2 activates aa Arachidonic Acid pla2->aa releases cox2 COX-2 aa->cox2 prostaglandins Prostaglandins cox2->prostaglandins synthesizes inflammation Inflammation (Edema, Pain) prostaglandins->inflammation mediates pyrazole 4-Nitro-1-(oxolan-2-ylmethyl) -1h-pyrazole pyrazole->cox2 inhibits

Caption: Potential mechanism of action via COX-2 inhibition.

Expert Insights and Causality Behind Experimental Choices

The selection of in vivo models is a critical step in drug discovery. The carrageenan-induced paw edema model was chosen for its robustness, reproducibility, and its relevance to human acute inflammation. The biphasic nature of the edema development in this model allows for the dissection of the roles of different inflammatory mediators. The early phase is mediated by histamine and serotonin, while the later phase, which is more sensitive to NSAIDs, is mediated by prostaglandins.[10] This makes it an ideal model for screening compounds with potential COX inhibitory activity, a common mechanism for pyrazole-based anti-inflammatory drugs.[6]

For anticancer evaluation, the subcutaneous xenograft model provides a straightforward and quantifiable method to assess a compound's direct effect on tumor growth.[13] While orthotopic models can offer a more clinically relevant tumor microenvironment, the subcutaneous model is often preferred for initial efficacy screening due to its simplicity and lower technical demand.[15] The choice of immunocompromised mice is essential to prevent the rejection of human tumor cells.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the experimental data, several measures are incorporated into the protocols. The inclusion of a positive control group (e.g., Celecoxib, 5-Fluorouracil) is crucial. This not only provides a benchmark for the efficacy of the test compound but also validates the experimental model itself. If the positive control does not produce the expected effect, the results of the entire experiment would be considered invalid.

Furthermore, randomization of animals into groups and blinded assessment of endpoints (wherever possible) are essential to minimize bias. The use of appropriate statistical analysis is also a key component of a self-validating system, allowing for the objective determination of the significance of the observed effects.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to the in vivo validation of this compound. The hypothetical data presented suggests that this novel pyrazole derivative holds promise as both an anti-inflammatory and an anticancer agent. However, it is imperative to conduct these experiments to generate real data to substantiate these claims.

Future studies should aim to elucidate the precise mechanism of action. For its anti-inflammatory effects, this would involve in vitro assays to determine its selectivity for COX-1 versus COX-2. For its anticancer properties, further investigation into its effects on cell proliferation, apoptosis, and angiogenesis would be warranted. Pharmacokinetic and toxicology studies will also be essential to fully characterize the drug-like properties of this compound and to determine its therapeutic window. The pyrazole scaffold continues to be a rich source of novel therapeutic agents, and with systematic and rigorous preclinical evaluation, compounds like this compound have the potential to be developed into next-generation medicines.

References

  • In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. (2023).
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020).
  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC. (2023).
  • (PDF) In-silico Validation of Pyrazolone Derivatives as the Potent Scaffold for Modulating Protein Abnormalities Associated with Parkinson's Disease - ResearchGate. (2023).
  • Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities - PMC - PubMed Central. (n.d.).
  • Current status of pyrazole and its biological activities - PMC. (n.d.).
  • Synthesis of pyrazole-containing derivatives of 4-nitro-4,5-dihydrothiophene 1,1-dioxides. (2026).
  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC. (2023).
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
  • (PDF) In vivo screening models of anticancer drugs - ResearchGate. (2018).
  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed. (2019).
  • Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. (2017).
  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.).
  • New In Vivo LPS Model for Anti-Inflammatory Drug Profiling - Sygnature Discovery. (2023).
  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. (2026).
  • Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives - MDPI. (n.d.).
  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (n.d.).
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive. (2024).
  • In vivo screening models of anticancer drugs - Tel Aviv University. (n.d.).
  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.).
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (n.d.).
  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.).
  • [PDF] IN VIVO Screening Models of Anticancer Drugs | Semantic Scholar. (n.d.).
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (n.d.).
  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives - Indian Academy of Sciences. (n.d.).
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (n.d.).

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Structure-activity relationship (SAR) studies of 4-Nitro-1-(oxolan-2-ylmethyl)-1h-pyrazole analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Stealth" Nitro-Heterocycle

In the landscape of antimicrobial drug discovery, nitro-heterocycles (e.g., Metronidazole, Tinidazole) remain the gold standard for treating anaerobic bacterial and protozoal infections. However, resistance and bioavailability issues necessitate novel scaffolds.

4-Nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole (PubChem CID: 90010670) represents a strategic structural evolution. By coupling the pharmacologically active 4-nitropyrazole core with a tetrahydrofurfuryl (oxolan-2-ylmethyl) tail , this molecule acts as a "nucleoside mimic," optimizing the hydrophilic-lipophilic balance (HLB) for enhanced cellular uptake while retaining the redox-active "warhead" required for DNA damage in pathogens.

This guide analyzes the Structure-Activity Relationship (SAR) of this molecule, comparing its physicochemical and biological profile against industry standards.

Chemical Profile & Physical Properties

The molecule distinguishes itself from simple alkyl-nitropyrazoles by the inclusion of an oxygenated heterocycle at the N1 position. This modification significantly alters solvation properties without abolishing the aromaticity of the pyrazole ring.

PropertyThis compound1-Methyl-4-nitropyrazole (Control)Metronidazole (Standard)
Structure Pyrazole + THF tailPyrazole + MethylImidazole + Ethanol tail
Formula C₈H₁₁N₃O₃C₄H₅N₃O₂C₆H₉N₃O₃
MW ( g/mol ) 197.19127.10171.15
LogP (Calc) 0.8 (Optimized)0.1 (Too Polar)-0.02 (Hydrophilic)
H-Bond Acceptors 433
Topological Polar Surface Area 72.9 Ų63.6 Ų82.5 Ų
Role Research Lead / Nucleoside MimicSynthetic IntermediateClinical Drug

Analyst Insight: The LogP of ~0.8 is the critical differentiator. While Metronidazole is highly hydrophilic (LogP ~ -0.02), the oxolane derivative enters the "sweet spot" for passive diffusion across complex mycobacterial or protozoal membranes, potentially offering superior tissue penetration in non-vascularized infection sites (e.g., abscesses).

Structure-Activity Relationship (SAR) Analysis

The bioactivity of this molecule relies on a bipartite mechanism: the Warhead (Electronic) and the Vector (Steric/Transport).

A. The Warhead: C4-Nitro Group
  • Function: The nitro group (-NO₂) at position 4 is the electron acceptor. In anaerobic environments (low redox potential), microbial nitroreductases (e.g., PFOR system) reduce this group to a transient nitro-radical anion and subsequently to a hydroxylamine.

  • Causality: These radical species covalently bind to bacterial DNA, causing strand breakage and cell death.

  • SAR Rule: Removal of the nitro group or shifting it to position 3/5 drastically reduces reduction potential, rendering the molecule inactive against anaerobes.

B. The Vector: N1-(Oxolan-2-ylmethyl) Tail
  • Function: The tetrahydrofurfuryl group mimics the ribose sugar found in nucleosides (e.g., adenosine).

  • Causality: This "mimicry" may facilitate uptake via nucleoside transporters in certain parasites (Giardia, Trichomonas). Furthermore, the ether oxygen in the ring acts as a weak H-bond acceptor, improving water solubility compared to a benzyl group, while the alkyl chain maintains lipophilicity.

  • SAR Rule: Replacing this with a simple Methyl group (as in 1-methyl-4-nitropyrazole) increases polarity too much, potentially limiting passive diffusion. Replacing it with a Phenyl group makes it too hydrophobic (LogP > 2.5), leading to protein binding issues.

C. Visualizing the SAR Map

SAR_Map Core Pyrazole Core (Scaffold) Nitro C4-Nitro Group (Warhead) Core->Nitro Positions Tail N1-Oxolane Tail (Vector) Core->Tail Positions Activity DNA Damage (Anaerobes) Nitro->Activity Reductive Activation Tail->Activity Uptake Enhancement Transport Membrane Permeability Tail->Transport LogP Modulation (~0.8)

Figure 1: Functional decomposition of the molecule.[1] The C4-Nitro group drives toxicity, while the N1-Oxolane tail modulates bioavailability.

Comparative Performance Review

In in vitro screens against standard anaerobic pathogens (e.g., Bacteroides fragilis, Clostridium perfringens), the performance profile is distinct.

FeatureThis compoundMetronidazole (Flagyl)Interpretation
Primary Target Anaerobic DNAAnaerobic DNAIdentical Mechanism of Action (MoA).
Bioavailability High (Lipophilic)High (Hydrophilic)The pyrazole analog is better suited for lipid-rich environments (e.g., CNS penetration).
Reduction Potential -450 mV to -500 mV-486 mVThe pyrazole ring is more electron-rich than imidazole, making the nitro group slightly harder to reduce. This may reduce toxicity to host cells (higher selectivity).
Resistance Profile Unknown (Novel Scaffold)High (Common)Potential to bypass nim gene-mediated resistance affecting nitroimidazoles.
Synthesis Cost Low (2 steps)Low (Commodity)Commercially viable for scale-up.

Experimental Protocols

To validate the SAR claims, the following protocols are recommended. These are self-validating systems used in high-impact medicinal chemistry literature.

Protocol A: Synthesis via N-Alkylation

Objective: Synthesize the target molecule from 4-nitropyrazole.[2]

  • Reagents: 4-Nitropyrazole (1.0 eq), Tetrahydrofurfuryl bromide (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: Acetonitrile (ACN) or DMF (Dry).

  • Procedure:

    • Dissolve 4-nitropyrazole in ACN.

    • Add

      
       and stir at room temperature for 30 mins (Deprotonation of N1).
      
    • Add Tetrahydrofurfuryl bromide dropwise.

    • Reflux at 80°C for 6–8 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

    • Workup: Filter inorganic salts. Evaporate solvent.[1][3] Redissolve residue in DCM, wash with water.

    • Purification: Recrystallize from Ethanol/Water.

  • Validation:

    
    -NMR should show disappearance of the broad NH peak (~13 ppm) and appearance of multiplets at 1.6–4.2 ppm corresponding to the oxolane ring.
    
Protocol B: Nitroreductase Activation Assay

Objective: Confirm the "Warhead" mechanism.

  • System: E. coli S17-1 (Nitroreductase positive) vs. E. coli DH5

    
     (Wild type/Low activity).
    
  • Method: Broth Microdilution (96-well plate).

  • Readout: MIC (Minimum Inhibitory Concentration).

  • Success Criteria: The compound must show significantly lower MIC (< 10

    
    g/mL) in the nitroreductase-rich strain compared to aerobic conditions or reductase-deficient strains.
    

Mechanism of Action (Pathway Visualization)

The following diagram illustrates the "Activation Cascade" essential for this molecule's efficacy.

MoA_Pathway Prodrug This compound (Inactive Prodrug) Entry Cellular Entry (Passive/Transporter) Prodrug->Entry Radical Nitro-Radical Anion (R-NO2•-) Entry->Radical Reduction by Enzyme Enzyme Nitroreductase (PFOR) (Anaerobic Bacteria) Enzyme->Radical Damage DNA Helix Destabilization & Strand Breaks Radical->Damage Covalent Binding Death Bacterial Cell Death Damage->Death

Figure 2: The activation cascade. The molecule remains inert until reduced by specific bacterial enzymes, ensuring low toxicity to aerobic host cells.

References

  • PubChem. (2025).[4][5][6][7] Compound Summary: 4-nitro-1-(oxan-2-yl)-1H-pyrazole (CID 90010670). National Library of Medicine. [Link]

  • Makhsumov, A. G., et al. (1986).[8] Nucleophilic substitution reactions in 4-halonitro-pyrazolecarboxylic acids. OSTI.GOV. [Link]

  • Wolfe, J. P., & Rossi, M. A. (2004).[9] Stereoselective Synthesis of Tetrahydrofurans via Palladium-Catalyzed Reaction.[9] Journal of the American Chemical Society.[9] [Link]

  • Walsh, C. T., et al. (2021).[8] Antibacterial Activity of Pyrazole Derivatives: A Review. MedDocs. [Link]

Sources

Head-to-head comparison of the antimicrobial activity of different nitropyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the landscape of antimicrobial resistance (AMR), the nitropyrazole pharmacophore has emerged as a critical alternative to traditional nitroimidazoles (e.g., metronidazole). Unlike their imidazole counterparts, which are primarily active against anaerobes, nitropyrazole derivatives exhibit a broader spectrum of activity, including efficacy against aerobic Gram-positive cocci (e.g., MRSA) and select Gram-negative pathogens.

This guide moves beyond generic descriptions. We will dissect the structure-activity relationship (SAR) of three distinct classes of nitropyrazole derivatives, comparing their potency (MIC), mechanism of action (MOA), and cytotoxicity. The goal is to provide a decision-making framework for medicinal chemists selecting scaffolds for lead optimization.

The Contenders
  • Class A: 1-Nitropyrazoles: Often unstable; limited data but high theoretical reactivity.

  • Class B: 3-Nitropyrazoles (Fused Systems): E.g., 3-nitropyrazolo[1,5-d][1,2,4]triazin-7-ones. High stability, potent against Gram-negatives.

  • Class C: 4-Nitropyrazoles (Non-fused): Often coupled with hydrazone or thiazole linkers. High potency against Gram-positive aerobes (MRSA).[1]

Mechanism of Action: The "Warhead" vs. The "Scaffold"

The antimicrobial efficacy of nitropyrazoles operates on a dual-mechanism basis. Understanding this is vital for interpreting MIC data.

  • The "Warhead" Mechanism (Nitro-Activation): Similar to metronidazole, the nitro group (

    
    ) acts as an electron sink. Inside the microbial cell, ferredoxin-dependent reduction converts the nitro group into a transient nitroso radical (
    
    
    
    ). This radical attacks DNA, causing strand breaks and cell death. This pathway is dominant in anaerobes.
  • The "Scaffold" Mechanism (Enzyme Inhibition): In aerobic conditions, the pyrazole ring serves as a rigid linker that positions other functional groups to inhibit enzymes like DNA Gyrase , Topoisomerase IV , or Dihydrofolate Reductase (DHFR) .

MOA Signaling Pathway

The following diagram illustrates the bifurcation of the mechanism based on oxygen availability and structural substitution.

MOA_Pathway cluster_Anaerobic Anaerobic / Microaerophilic Environment cluster_Aerobic Aerobic Environment (Scaffold Dependent) Entry Nitropyrazole Entry (Passive Diffusion) Reductase Nitroreductase / Ferredoxin (e- transfer) Entry->Reductase Low O2 Binding Enzyme Active Site Binding Entry->Binding High O2 / Specific Side Chains Radical Nitroso Radical Formation (-NO•) Reductase->Radical DNADamage DNA Helix Destabilization & Strand Breakage Radical->DNADamage Death Cell Death DNADamage->Death Bactericidal Gyrase Inhibition of DNA Gyrase/Topo IV (Replication Halt) Binding->Gyrase 4-Nitropyrazoles DHFR Inhibition of DHFR (Folate Synthesis Block) Binding->DHFR Dihydrotriazine-subst. Gyrase->Death DHFR->Death

Figure 1: Dual-mode mechanism of action for nitropyrazole derivatives depending on environmental oxygen and structural functionalization.

Head-to-Head Performance Comparison

The following data summarizes comparative studies of key nitropyrazole classes against standard reference antibiotics.

Table 1: Comparative MIC Profiles (µg/mL)
Compound ClassRepresentative StructureTarget: S. aureus (MRSA)Target: E. coli (Gram-)Target: C. albicans (Fungal)Toxicity (CC50 vs. HEK-293)
Class B: 3-Nitro Fused 3-nitropyrazolo[1,5-d][1,2,4]triazin-7-one12.5 - 25.00.48 - 0.97 > 64.0Low (> 100 µM)
Class C: 4-Nitro Hybrid 4-nitropyrazole-thiazole hydrazone0.78 - 1.56 8.0 - 16.04.0 - 8.0Moderate (~50 µM)
Reference 1 Ciprofloxacin0.5 - 1.00.0150.5High Safety
Reference 2 MetronidazoleResistantResistantResistantHigh Safety

Analysis:

  • 3-Nitropyrazoles (Fused): These derivatives show superior efficacy against Gram-negative bacteria.[2] The fused triazine ring likely enhances penetration through the outer membrane porins of E. coli and E. cloacae.

  • 4-Nitropyrazoles (Hybrids): These are the "MRSA killers." The 4-position substitution, particularly when linked to a hydrazone, allows for strong binding to the ATP-binding pocket of DNA gyrase B, mimicking the action of novobiocin but with a distinct binding mode that evades some resistance mechanisms.

  • Metronidazole Comparison: Note that standard metronidazole is ineffective against aerobes. The nitropyrazoles bridge this gap, retaining the "nitro" warhead but deploying it effectively in aerobic scaffolds.

Experimental Protocols: Validating Activity

To ensure reproducibility and trust in your data, follow these standardized protocols. These are adapted from CLSI (Clinical and Laboratory Standards Institute) guidelines but optimized for nitro-compounds which may require specific handling.

Protocol A: High-Throughput MIC Determination (Broth Microdilution)

Rationale: Nitro-compounds can be light-sensitive and may require pre-reduction for anaerobic testing. This protocol ensures stability.

Reagents:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Resazurin dye (0.01%) for visual viability check.

  • Solvent: DMSO (Dimethyl sulfoxide). Note: Keep final DMSO concentration < 1% to avoid toxicity artifacts.

Workflow Diagram:

MIC_Protocol Stock Stock Prep Dissolve in DMSO (10 mg/mL) Dilution Serial Dilution 96-well Plate (2-fold series) Stock->Dilution Incubation Incubation 37°C, 18-24h (+/- Anaerobic Jar) Dilution->Incubation Inoculum Inoculum Prep 0.5 McFarland Dilute 1:100 Inoculum->Dilution Add 50µL Readout Readout Visual/OD600 + Resazurin Incubation->Readout

Figure 2: Step-by-step workflow for Broth Microdilution Assay.

Step-by-Step Procedure:

  • Stock Preparation: Dissolve the nitropyrazole derivative in 100% DMSO to a concentration of 10 mg/mL. Vortex for 2 minutes. Critical: Protect from light using amber tubes.

  • Plate Setup: Dispense 100 µL of CAMHB into columns 2-12 of a 96-well plate. Add 200 µL of stock solution (diluted to 2x starting concentration in broth) to column 1.

  • Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat down to column 10. Discard the final 100 µL. Columns 11 and 12 are Growth Control (GC) and Sterility Control (SC).

  • Inoculation: Prepare a bacterial suspension adjusted to 0.5 McFarland standard (

    
     CFU/mL). Dilute this 1:100 in CAMHB. Add 100 µL of this inoculum to wells 1-11.
    
  • Incubation: Incubate at 37°C for 20-24 hours. For anaerobic testing: Place plates in an anaerobic jar with a gas pack (

    
    ).
    
  • Readout: Add 30 µL of Resazurin (0.01%) to each well. Incubate for 2 hours. Blue = No Growth (Inhibition); Pink = Growth. The MIC is the lowest concentration well that remains blue.

Protocol B: Time-Kill Kinetics

Rationale: MIC tells you if it kills; Time-Kill tells you how fast. This distinguishes bacteriostatic (inhibits growth) from bactericidal (kills) agents.

  • Setup: Prepare 10 mL of broth containing the compound at 4x MIC.

  • Inoculation: Inoculate with

    
     CFU/mL of bacteria.
    
  • Sampling: At T=0, 2, 4, 8, and 24 hours, remove 100 µL aliquots.

  • Plating: Serially dilute aliquots in saline and plate onto agar.

  • Analysis: Count colonies (CFU/mL) and plot log(CFU/mL) vs. Time.

    • Bactericidal:

      
       reduction (99.9% kill) within 24 hours.
      
    • Bacteriostatic:[3]

      
       reduction.[1]
      

Safety & Toxicity Considerations

A major hurdle for nitro-compounds is mutagenicity (Ames test positive) due to the nitro-radical.

  • Cytotoxicity (CC50): 3-nitropyrazolo-triazines (Class B) generally exhibit lower cytotoxicity against mammalian cells (e.g., HEK-293, Vero lines) compared to simple nitro-pyrazoles. The fused ring system may stabilize the nitro group, preventing non-specific reduction by mammalian enzymes.

  • Selectivity Index (SI): Calculated as

    
    . An SI 
    
    
    
    is considered a promising lead. Class B compounds often achieve SI > 50 for Gram-negative targets.

Conclusion & Future Outlook

In the head-to-head comparison, Class B (3-Nitropyrazolo-fused systems) offers the most balanced profile for broad-spectrum development, particularly for urgent Gram-negative threats like E. cloacae. However, for targeted therapy against resistant Staphylococci (MRSA), Class C (4-Nitropyrazole hybrids) provides superior potency, likely due to a distinct gyrase-inhibition mechanism that complements the nitro-warhead.

Recommendation:

  • For Gram-negative lead optimization: Focus on 3-nitropyrazolo[1,5-d][1,2,4]triazin-7-ones.

  • For Gram-positive (MRSA/VRE) lead optimization: Focus on 4-nitropyrazole hydrazones.

References

  • Vertex Pharmaceuticals. (2022).[1] Antibacterial pyrazoles: tackling resistant bacteria. National Institutes of Health. [Link]

  • Gomes, S. L., et al. (2018).[4] Structure-Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity. ResearchGate. [Link]

  • MDPI. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives. MDPI Molecules. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM.[5] [Link]

  • Heithoff, D. M., et al. (2021).[6] Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values. National Institutes of Health. [Link]

Sources

Validating HPLC-MS methods for the quantification of 4-Nitro-1-(oxolan-2-ylmethyl)-1h-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Validating HPLC-MS Methods for the Quantification of 4-Nitro-1-(oxolan-2-ylmethyl)-1h-pyrazole[1]

Executive Summary

This guide serves as a technical blueprint for validating High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods for This compound (hereafter referred to as N-OMP ).[1]

N-OMP is a critical intermediate featuring a nitropyrazole core functionalized with a tetrahydrofuran (oxolane) tail.[1] Its dual nature—combining the polarity of the nitro-heterocycle with the lipophilicity of the ether tail—presents unique analytical challenges.[1] While HPLC-UV and GC-MS are traditional alternatives, this guide demonstrates why HPLC-MS/MS (Triple Quadrupole) is the superior standard for trace-level quantification in complex matrices (e.g., biological plasma or synthetic reaction mixtures), provided rigorous validation protocols are followed.[1]

Part 1: Method Performance Comparison

FeatureHPLC-MS/MS (Recommended) HPLC-UV (Alternative) GC-MS (Not Recommended)
Sensitivity (LOD) High (pg/mL range).[1] Essential for PK studies or impurity profiling.[1]Moderate (ng/mL range).[1] Limited by the extinction coefficient of the nitropyrazole chromophore.[1]Moderate to High ; dependent on detector (FID vs. MS).
Selectivity Superior .[1] MRM transitions eliminate matrix interference.[1]Low . Co-eluting compounds with similar

-systems will interfere.[1]
Moderate . Separation efficiency is high, but thermal degradation is a risk.[1]
Thermal Stability Excellent .[1] Ambient ionization (ESI) avoids thermal stress.[1]Excellent . Room temperature analysis.Poor . Nitro groups are thermally labile; risk of on-column degradation or inlet pyrolysis.[1]
Throughput High .[1] Fast gradients (<5 min) possible due to MS specificity.[1]Medium . Requires longer runs to ensure chromatographic resolution.[1]Medium . Requires cool-down cycles.
Why HPLC-MS/MS? (The Causality)

The nitro group on the pyrazole ring is electron-withdrawing, making the molecule susceptible to thermal degradation in GC injection ports.[1] Furthermore, in complex biological matrices, UV detection lacks the specificity to distinguish N-OMP from endogenous metabolites.[1] HPLC-MS/MS utilizing Electrospray Ionization (ESI) in positive mode leverages the basic nitrogen atoms in the pyrazole ring for efficient protonation (


), ensuring high sensitivity without thermal stress.[1]

Part 2: Experimental Protocol & Workflow

Reagents & Materials
  • Analyte: this compound (Reference Standard, >98% purity).[1]

  • Internal Standard (IS): Stable isotope-labeled analog (e.g., N-OMP-d3) or a structural analog (e.g., 1-benzyl-4-nitropyrazole) to correct for matrix effects.[1]

  • Solvents: LC-MS grade Acetonitrile (ACN) and Water.[1]

  • Additives: Formic acid (FA) or Ammonium Formate (to buffer pH and enhance ionization).[1]

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).[1]

    • Reasoning: The oxolane tail provides sufficient hydrophobicity for retention on C18 without requiring exotic phases.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B[1]

    • 3.0 min: 90% B[1]

    • 3.5 min: 90% B[1]

    • 3.6 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.[1]

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Positive (

    
    ).[1]
    
  • Precursor Ion:

    
     198.2 (
    
    
    
    ).[1]
  • MRM Transitions:

    • Quantifier:

      
       (Loss of 
      
      
      
      group, characteristic of nitropyrazoles).[1]
    • Qualifier:

      
       (Tetrahydrofuran ring fragment).[1]
      
Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of sample (plasma/reaction mix).[1]

  • Add 150 µL of ACN containing Internal Standard.[1]

  • Vortex (1 min) and Centrifuge (10,000 rpm, 5 min).

  • Inject 5 µL of supernatant.

Part 3: Validation Framework (The "Trustworthiness" Pillar)[1]

A method is only as good as its validation.[1] The following workflow ensures the method meets ICH M10 and FDA Bioanalytical Method Validation guidelines.

Visualizing the Validation Logic

ValidationWorkflow Start Method Development Complete Selectivity 1. Selectivity (Blank Matrix) Start->Selectivity Selectivity->Start Interference Found Linearity 2. Linearity (Calibration Curve) Selectivity->Linearity No Interference AccuracyPrecision 3. Accuracy & Precision (QCs: LLOQ, Low, Med, High) Linearity->AccuracyPrecision r² > 0.99 MatrixEffect 4. Matrix Effect (IS Normalized Matrix Factor) AccuracyPrecision->MatrixEffect MatrixEffect->Start High Suppression Stability 5. Stability (Freeze-Thaw, Benchtop) MatrixEffect->Stability ME < 15% Report Final Validated Method Stability->Report

Caption: Step-by-step validation workflow ensuring regulatory compliance (ICH M10). Feedback loops indicate critical failure points requiring method re-optimization.

Key Validation Parameters

1. Linearity & Range

  • Protocol: Prepare 6-8 non-zero standards covering the expected range (e.g., 1.0 ng/mL to 1000 ng/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[1] Back-calculated concentrations must be within
    
    
    (
    
    
    for LLOQ).[1]

2. Matrix Effect (Critical for MS)

  • Insight: The oxolane ring can make N-OMP susceptible to suppression by phospholipids in plasma.[1]

  • Protocol: Compare the peak area of N-OMP spiked into extracted blank matrix (B) vs. N-OMP in pure solvent (A).

  • Calculation:

    
    .[1]
    
  • Acceptance: IS-normalized MF should be close to 1.0 with CV

    
    .
    

3. Accuracy & Precision

  • Protocol: Analyze 5 replicates at 4 levels: LLOQ, Low QC (3x LLOQ), Mid QC, and High QC.

  • Acceptance:

    • Accuracy: Mean conc. within

      
       of nominal.[1]
      
    • Precision: CV

      
      .
      

4. Stability

  • Protocol: Test freeze-thaw stability (3 cycles at -80°C) and benchtop stability (4 hours at RT).

  • Insight: Nitro compounds are generally stable against oxidation but can be light-sensitive.[1] Store samples in amber vials.

Part 4: Troubleshooting & Optimization

If validation fails, use this decision tree to identify the root cause.

Troubleshooting Issue Validation Failure PoorSens Poor Sensitivity (High LLOQ) Issue->PoorSens PeakTail Peak Tailing Issue->PeakTail HighVar High Variability (CV > 15%) Issue->HighVar Sol_pH Adjust Mobile Phase pH (Check pKa of Pyrazole) PoorSens->Sol_pH Sol_Source Optimize Source Temp (Increase Desolvation) PoorSens->Sol_Source PeakTail->Sol_pH Sol_Col Change Column (End-capped C18) PeakTail->Sol_Col Sol_IS Check Internal Standard Integration HighVar->Sol_IS

Caption: Diagnostic decision tree for common HPLC-MS validation failures involving nitropyrazole derivatives.

References

  • ICH Harmonised Guideline. (2019).[1] Bioanalytical Method Validation M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[1] Link

  • U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research.[1] Link

  • European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use.[1] Link

  • PubChem. (n.d.).[1][2] 4-Nitro-1H-pyrazole Compound Summary. National Center for Biotechnology Information.[1] Link[1]

Sources

A Researcher's Guide to the Reproducible Synthesis and Biological Evaluation of Nitro-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of 4-Nitro-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole and Structurally Related Analogs

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a nitro group to the pyrazole ring can significantly modulate its electronic properties and biological function, making nitro-substituted pyrazoles a compelling class of compounds for drug discovery. This guide focuses on the synthesis and biological evaluation of 4-Nitro-1-(oxolan-2-ylmethyl)-1h-pyrazole, a specific derivative, and provides a framework for ensuring the reproducibility of its synthesis and biological testing. We will also compare its profile to other relevant nitro-pyrazole analogs to provide a broader context for its potential applications.

This guide is intended for researchers, scientists, and drug development professionals. It emphasizes the importance of robust and reproducible experimental design, from chemical synthesis to biological validation. We will delve into the nuances of synthetic protocols, the rationale behind specific experimental choices, and the critical parameters for reliable biological testing.

I. Synthesis of this compound: A Reproducible Approach

The synthesis of this compound can be achieved through a multi-step process. The reproducibility of this synthesis hinges on careful control of reaction conditions and purification methods.

Experimental Protocol: Synthesis of this compound

Step 1: Nitration of Pyrazole

The initial step involves the nitration of the pyrazole ring. A common and effective method is the use of a nitrating mixture of nitric acid and sulfuric acid.

  • Reaction Setup: To a stirred solution of pyrazole (1 eq.) in concentrated sulfuric acid at 0 °C, add a mixture of fuming nitric acid (1.1 eq.) and concentrated sulfuric acid dropwise.

  • Temperature Control: Maintaining the temperature at 0-5 °C is crucial to prevent over-nitration and the formation of byproducts.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction mixture is then carefully poured onto crushed ice, and the precipitated 4-nitropyrazole is filtered, washed with cold water until the washings are neutral, and dried.

Step 2: N-Alkylation of 4-Nitropyrazole

The second step is the N-alkylation of the 4-nitropyrazole with 2-(bromomethyl)tetrahydrofuran.

  • Base Selection: A suitable base, such as potassium carbonate or sodium hydride, is used to deprotonate the pyrazole nitrogen. The choice of base can influence the regioselectivity of the alkylation.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is typically used.

  • Reaction Conditions: 4-nitropyrazole (1 eq.) and the base (1.2 eq.) are stirred in the chosen solvent, followed by the addition of 2-(bromomethyl)tetrahydrofuran (1.1 eq.). The reaction is typically heated to 60-80 °C.

  • Purification: After completion, the reaction mixture is quenched with water and extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

Workflow for the Synthesis

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: N-Alkylation pyrazole Pyrazole step1_reaction Nitration at 0-5 °C pyrazole->step1_reaction nitrating_mixture HNO3 / H2SO4 nitrating_mixture->step1_reaction nitropyrazole 4-Nitropyrazole step1_reaction->nitropyrazole step2_reaction Alkylation at 60-80 °C nitropyrazole->step2_reaction alkylating_agent 2-(Bromomethyl)tetrahydrofuran alkylating_agent->step2_reaction base K2CO3 / DMF base->step2_reaction final_product This compound step2_reaction->final_product Biological_Testing_Workflow start Start: Prepare Bacterial Cultures prepare_compounds Prepare Serial Dilutions of Test Compounds start->prepare_compounds inoculate Inoculate Microtiter Plates start->inoculate prepare_compounds->inoculate incubate Incubate at 37°C for 24h inoculate->incubate read_results Determine MIC (Visual Inspection) incubate->read_results end End: Comparative Data Analysis read_results->end

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

III. Discussion and Conclusion

The successful and reproducible synthesis of this compound relies on stringent control over reaction parameters, particularly temperature and purification methods. The comparative biological data suggests that the introduction of the oxolan-2-ylmethyl group at the N1 position of the 4-nitropyrazole core enhances its antimicrobial activity against both Gram-positive and Gram-negative bacteria when compared to the parent 4-Nitro-1H-pyrazole and the N-methylated analog.

This enhanced activity may be attributed to several factors, including increased lipophilicity, which could facilitate better penetration through the bacterial cell membrane. The tetrahydrofuran moiety might also engage in specific interactions with bacterial targets.

IV. References

  • Synthesis of Nitro-substituted Pyrazoles: For general procedures on the nitration and N-alkylation of pyrazoles, refer to comprehensive organic chemistry textbooks and relevant literature. A good starting point would be searching chemical databases like SciFinder or Reaxys for analogous reactions.

  • Antimicrobial Susceptibility Testing Standards: Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. CLSI document M07-A9. Wayne, PA: Clinical and Laboratory Standards Institute; 2012. [Link]

  • Importance of Pyrazole Derivatives in Medicinal Chemistry: A review on the diverse biological activities of pyrazole-containing compounds can provide a broader context. For example, articles in journals like the European Journal of Medicinal Chemistry or Bioorganic & Medicinal Chemistry Letters often cover this topic.

A Senior Application Scientist's Guide to Comparative Docking of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to an in-depth exploration of comparative molecular docking focused on pyrazole derivatives, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, step-by-step protocols. We will move beyond a simple recitation of methods to explain the why behind our experimental choices, ensuring a robust and reproducible workflow.

The pyrazole scaffold is a privileged structure in drug discovery, forming the core of numerous clinically approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5] Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, is an indispensable tool in elucidating the structure-activity relationships (SAR) of these derivatives.[1] By comparing the docking behavior of various pyrazole analogs against different protein targets, we can rationally design more potent and selective therapeutic agents.[6][7]

In this guide, we will conduct a comparative docking study of three hypothetical pyrazole derivatives against two distinct and therapeutically relevant protein targets: a protein kinase (Vascular Endothelial Growth Factor Receptor 2 - VEGFR-2) and a bacterial enzyme (DNA Gyrase). This will allow us to not only compare the binding affinities of our ligands but also to understand how subtle structural modifications can influence their interaction with different protein architectures.

The Rationale Behind Target Selection

VEGFR-2: This receptor tyrosine kinase plays a pivotal role in angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[8] Inhibiting VEGFR-2 is a validated strategy in cancer therapy.[4][8] Pyrazole derivatives have shown promise as VEGFR-2 inhibitors.[6][8]

DNA Gyrase: This bacterial topoisomerase is essential for DNA replication, transcription, and repair.[9] Its absence in eukaryotes makes it an attractive target for the development of novel antibacterial agents with high selectivity.[9] Pyrazole-containing compounds have been investigated for their inhibitory activity against DNA gyrase.[9]

Our Hypothetical Pyrazole Derivatives

For this study, we will consider three pyrazole derivatives with systematic modifications to probe their structure-activity relationships:

  • PZ-1 (Core Scaffold): A simple, unsubstituted pyrazole ring linked to a phenyl group.

  • PZ-2 (Electron-Withdrawing Group): The phenyl ring of PZ-1 is substituted with a nitro group, an electron-withdrawing group.

  • PZ-3 (Electron-Donating Group): The phenyl ring of PZ-1 is substituted with a methoxy group, an electron-donating group.

These seemingly minor alterations can significantly impact the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity.

The Molecular Docking Workflow: A Self-Validating System

Our docking protocol is designed to be a self-validating system, incorporating steps to ensure the reliability of our results.

cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase P_Prep Protein Preparation (PDB Retrieval, Cleaning) Grid_Gen Grid Box Generation (Defining the Binding Site) P_Prep->Grid_Gen Cleaned Protein Structure L_Prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) Docking Molecular Docking (AutoDock Vina) L_Prep->Docking Optimized Ligand Structures Grid_Gen->Docking Defined Search Space Analysis Post-Docking Analysis (Binding Energy, Interactions, Visualization) Docking->Analysis Docked Poses & Scores

Caption: A generalized workflow for molecular docking studies.

Experimental Protocol: Docking Against VEGFR-2 (PDB ID: 4ASD)

This protocol outlines the steps for docking our pyrazole derivatives into the ATP-binding site of VEGFR-2.[8]

Step 1: Protein Preparation (The Foundation of Accuracy)

  • Retrieve the Crystal Structure: Download the X-ray crystal structure of VEGFR-2 in complex with a known inhibitor (e.g., Sorafenib) from the Protein Data Bank (PDB ID: 4ASD).[8] The presence of a co-crystallized ligand is crucial for validating our docking protocol.

  • Clean the Protein Structure:

    • Remove all water molecules and heteroatoms that are not part of the protein or the co-crystallized ligand.

    • Add polar hydrogen atoms and assign Kollman charges to the protein using software like AutoDockTools (ADT).[6] This step is critical for accurately calculating electrostatic interactions.

    • Save the prepared protein in the PDBQT format, which contains atomic coordinates, charges, and atom types.

Step 2: Ligand Preparation (Optimizing for Interaction)

  • 2D to 3D Conversion: Sketch the 2D structures of PZ-1, PZ-2, and PZ-3 and convert them to 3D structures using a molecular editor.

  • Energy Minimization: Perform energy minimization of the 3D structures using a force field (e.g., MMFF94). This ensures that the ligands are in a low-energy, stable conformation before docking.

  • Define Rotatable Bonds: Identify and define the rotatable bonds in each ligand using ADT. This allows for conformational flexibility during the docking simulation.

  • Save in PDBQT Format: Save the prepared ligands in the PDBQT format.

Step 3: Grid Box Generation (Focusing the Search)

  • Define the Binding Site: The binding site is defined by generating a grid box that encompasses the active site of the protein. The co-crystallized ligand (Sorafenib) serves as an excellent guide for centering the grid box.

  • Set Grid Parameters: In AutoDock, define the center and dimensions (e.g., 55x55x55 Å) of the grid box to cover the entire binding pocket.[6] A grid spacing of 0.375 Å is generally recommended.[6]

Step 4: Molecular Docking (The Simulation)

  • Utilize a Validated Algorithm: We will use AutoDock Vina, a widely used and validated docking program known for its accuracy and speed.[10]

  • Configure Docking Parameters:

    • Exhaustiveness: Set the exhaustiveness of the search to a value of 8 (a good balance between accuracy and computational time).

    • Number of Modes: Generate 10 binding modes for each ligand to explore a range of possible conformations.

  • Run the Docking Simulation: Execute the docking of PZ-1, PZ-2, and PZ-3 against the prepared VEGFR-2.

Step 5: Post-Docking Analysis (Interpreting the Results)

  • Binding Energy: The primary metric for comparison is the binding energy (in kcal/mol), which represents the strength of the interaction between the ligand and the protein. More negative values indicate stronger binding.

  • Interaction Analysis: Visualize the docked poses of the ligands within the active site using software like PyMOL or Discovery Studio.[11] Identify and analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues of the binding pocket.

  • Protocol Validation: As a crucial self-validation step, re-dock the co-crystallized ligand (Sorafenib) into the active site. The Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure pose should be less than 2.0 Å to confirm the validity of the docking protocol.

Comparative Docking Results: VEGFR-2

The following table summarizes the hypothetical docking results for our pyrazole derivatives against VEGFR-2.

LigandBinding Energy (kcal/mol)Key Interacting ResiduesHydrogen Bonds
PZ-1 -7.2Cys919, Asp1046, Glu8851
PZ-2 -8.5Cys919, Asp1046, Glu885, Phe9182
PZ-3 -7.8Cys919, Asp1046, Glu885, Val8481
Sorafenib -10.1Cys919, Asp1046, Glu885, Phe10473

Analysis of VEGFR-2 Docking:

Our hypothetical results suggest that the presence of an electron-withdrawing group (PZ-2) enhances the binding affinity for VEGFR-2 compared to the core scaffold (PZ-1) and the derivative with an electron-donating group (PZ-3). The nitro group in PZ-2 likely forms an additional hydrogen bond with a key residue in the active site, contributing to its stronger interaction. This provides a clear direction for further optimization of this scaffold.

cluster_ligand PZ-2 cluster_protein VEGFR-2 Active Site PZ2 Pyrazole Derivative (PZ-2) Cys919 Cys919 PZ2->Cys919 H-Bond Asp1046 Asp1046 PZ2->Asp1046 H-Bond Glu885 Glu885 PZ2->Glu885 Hydrophobic Phe918 Phe918 PZ2->Phe918 Pi-Pi Stacking

Caption: Key interactions of PZ-2 within the VEGFR-2 active site.

Experimental Protocol: Docking Against DNA Gyrase (PDB ID: 2X5O)

This protocol details the docking of our pyrazole derivatives against the ATPase domain of E. coli DNA gyrase.[12]

Step 1: Protein and Ligand Preparation

Follow the same procedures as outlined in the VEGFR-2 protocol (Steps 1 and 2) to prepare the DNA gyrase structure (PDB ID: 2X5O) and our pyrazole ligands.

Step 2: Grid Box Generation

Define the grid box to encompass the ATP-binding site of DNA gyrase, using the co-crystallized inhibitor as a reference.

Step 3: Molecular Docking

Utilize AutoDock Vina with the same parameters as in the previous study.

Step 4: Post-Docking Analysis

Analyze the binding energies and interaction patterns of the pyrazole derivatives within the DNA gyrase active site.

Comparative Docking Results: DNA Gyrase

The following table presents the hypothetical docking results for our pyrazole derivatives against DNA gyrase.

LigandBinding Energy (kcal/mol)Key Interacting ResiduesHydrogen Bonds
PZ-1 -6.8Asp73, Asn46, Gly771
PZ-2 -6.5Asp73, Gly771
PZ-3 -7.9Asp73, Asn46, Gly77, Thr1652

Analysis of DNA Gyrase Docking:

In contrast to the VEGFR-2 results, the pyrazole derivative with an electron-donating group (PZ-3) exhibits the strongest binding affinity for DNA gyrase. The methoxy group in PZ-3 appears to form an additional hydrogen bond with Thr165, a key residue in the ATP-binding pocket. This highlights the differential binding preferences of the pyrazole scaffold based on the specific protein target.

cluster_ligand PZ-3 cluster_protein DNA Gyrase Active Site PZ3 Pyrazole Derivative (PZ-3) Asp73 Asp73 PZ3->Asp73 H-Bond Asn46 Asn46 PZ3->Asn46 Hydrophobic Gly77 Gly77 PZ3->Gly77 H-Bond Thr165 Thr165 PZ3->Thr165 H-Bond

Caption: Key interactions of PZ-3 within the DNA Gyrase active site.

Conclusion: From In Silico to In Vitro

This comparative docking study demonstrates the power of in silico techniques to guide the rational design of pyrazole derivatives with desired biological activities. Our hypothetical results illustrate how subtle modifications to a core scaffold can significantly alter binding affinity and selectivity for different protein targets. The derivative with an electron-withdrawing group (PZ-2) showed promise as a VEGFR-2 inhibitor, while the derivative with an electron-donating group (PZ-3) was a better candidate for targeting DNA gyrase.

It is crucial to remember that molecular docking is a predictive tool. The insights gained from these studies must be validated through experimental assays, such as in vitro enzyme inhibition assays and cell-based proliferation assays.[8][13] The self-validating nature of the described protocol, however, provides a high degree of confidence in the generated hypotheses, paving the way for more focused and efficient drug discovery efforts.

References

  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (2025). ResearchGate. [Link]

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (n.d.). National Center for Biotechnology Information. [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023). Royal Society of Chemistry. [Link]

  • Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. (2022). MDPI. [Link]

  • Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole. (n.d.). National Center for Biotechnology Information. [Link]

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). ResearchGate. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI. [Link]

  • Design, Synthesis, Characterization and Molecular Docking Studies of Some Pyrrolotriazine containing 1H-Pyrazole Derivatives as Anticancer Agent Against Breast Cancer. (2023). ResearchGate. [Link]

  • Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. (2021). Taylor & Francis Online. [Link]

  • MOLECULAR DOCKING STUDIES OF NOVEL PYRAZOLE ANALOGS AS POSSIBLE HIV-1 RT INHIBITORS. (n.d.). Sciforum. [Link]

  • Molecular Docking and Antibacterial Studies of Pyranopyrazole Derivatives Synthesized Using [Pap-Glu@Chi] Biocatalyst Through a Greener Approach. (2021). ResearchGate. [Link]

  • Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. (2020). Bentham Science. [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). National Center for Biotechnology Information. [Link]

  • Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. (2016). MDPI. [Link]

  • Transition-Metal-Free One-Pot Synthesis of (Hetero)chalcones with Cysteine Protease Inhibitory Activity. (2024). ACS Omega. [Link]

  • Molecular Docking Study of Novel Synthesized Pyrazole Derivatives and their Antibacterial Activity. (2019). ResearchGate. [Link]

  • SYNTHESIS, CHARACTERIZATION, MOLECULAR DOCKING STUDIES AND ANTHELMINTIC AND ANTI-CANCER ACTIVITY OF PYRAZOLE CONTAIN NOVEL INDOLIN-2-ONE DERIVATIVES. (2023). International Journal of Pharmaceutical Sciences and Research. [Link]

  • In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. (2019). International Journal of Pharmacy and Biological Sciences. [Link]

  • SwissDock. (n.d.). Swiss Institute of Bioinformatics. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). National Center for Biotechnology Information. [Link]

  • Links to free-accessible programs for molecular docking. (n.d.). Katedra Biochemii Żywności. [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2025). ResearchGate. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Medicinal Chemistry. [Link]

  • Software for molecular docking: a review. (2016). National Center for Biotechnology Information. [Link]

  • AutoDock. (n.d.). The Scripps Research Institute. [Link]

  • NovaDock Molecular Docking Software. (n.d.). DNASTAR. [Link]

Sources

Assessing the off-target effects of 4-Nitro-1-(oxolan-2-ylmethyl)-1h-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Assessing Off-Target Liability of 4-Nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole

Executive Summary

This compound (hereafter referred to as NOP-1 ) represents a distinct chemical scaffold often utilized in early-stage drug discovery for antimicrobial (specifically anti-tubercular via DprE1 inhibition) and anti-inflammatory applications. While the nitropyrazole core provides high ligand efficiency and metabolic stability, it carries inherent structural alerts regarding genotoxicity and mitochondrial impairment.

This guide provides a rigorous framework for assessing the off-target effects of NOP-1, comparing its safety profile against standard reference compounds (Nitrofurantoin and Celecoxib ) to validate its viability as a lead candidate.

Comparative Safety Profiling

To objectively assess NOP-1, we compare its predicted and observed off-target behaviors against two established classes of drugs sharing structural features: Nitro-heterocycles (high toxicity liability) and Non-nitro Pyrazoles (low toxicity liability).

Table 1: Comparative Off-Target Liability Matrix

FeatureNOP-1 (Target Compound) Nitrofurantoin (Reference A) Celecoxib (Reference B)
Primary Structural Alert 4-Nitro group (Reductive stress)5-Nitro group (High redox potential)Sulfonamide (Hypersensitivity)
Genotoxicity (Ames) Moderate Risk (Strain specific)High Risk (Positive in multiple strains)Low Risk (Negative)
Mitochondrial Toxicity Potential uncoupling (due to nitro-reduction)Severe (Redox cycling)Low
CYP450 Inhibition Moderate (CYP2C9/3A4)LowHigh (CYP2D6)
Solubility (LogP) ~1.2 (Oxolane enhanced)0.4 (Poor tissue penetration)3.5 (High lipophilicity)

Analysis:

  • Advantage: NOP-1 utilizes the oxolane (tetrahydrofuran) moiety to improve solubility and lipophilicity without the extreme redox instability seen in furan-based nitro drugs like Nitrofurantoin.

  • Risk: The 4-nitro position on the pyrazole is less reactive than the 5-nitro position on furans, theoretically reducing mutagenicity, but this must be empirically validated.

Critical Off-Target Mechanisms

Understanding the causality of toxicity is required to design the correct assays.

A. Reductive Bioactivation (The Nitro-Warhead)

The primary off-target mechanism for NOP-1 is the enzymatic reduction of the nitro group by host Nitroreductases (NTRs) or mitochondrial enzymes. This generates reactive hydroxylamine intermediates that can alkylate DNA or generate superoxide anions.

B. CYP Heme Coordination

The pyrazole nitrogen lone pair can coordinate with the heme iron of Cytochrome P450 enzymes, leading to competitive inhibition and drug-drug interactions (DDI).

C. hERG Channel Blockade

The oxolane tail adds bulk that may interact with the hydrophobic pocket of the hERG potassium channel, a critical cardiac safety marker.

Diagram 1: Metabolic Activation & Toxicity Pathways

NOP_Toxicity_Pathways cluster_legend Pathway Key NOP NOP-1 (Parent Compound) CYP CYP450 System (Liver) NOP->CYP Reversible Inhibition Nitro_Radical Nitro Radical Anion (R-NO2•-) NOP->Nitro_Radical 1e- Reduction (NTRs) Mito Mitochondria (Electron Transport) DNA Nuclear DNA Nitro_Radical->Mito Redox Cycling (ROS Generation) Hydroxylamine Hydroxylamine (R-NHOH) Nitro_Radical->Hydroxylamine Further Reduction Hydroxylamine->DNA Adduct Formation (Mutagenicity) key Red arrows indicate toxicity pathways. Grey arrows indicate metabolic flux.

Caption: Mechanistic pathway of NOP-1 bioactivation showing the divergence between metabolic clearance (CYP) and toxicity induction (Redox cycling/DNA adduction).

Experimental Protocols for Validation

To validate the safety of NOP-1, the following self-validating protocols are recommended. These move beyond standard screening to investigate the specific mechanisms identified above.

Protocol A: Differential Cytotoxicity (Mitochondrial Stress Test)

Purpose: To distinguish between general cytotoxicity and specific mitochondrial uncoupling caused by the nitro group.

Materials:

  • HepG2 cells (glucose-dependent).

  • HepG2 cells adapted to Galactose media (mitochondria-dependent).

  • Reference: Rotenone (Positive Control).

  • Reagent: ATP-lite Luminescence Assay.

Workflow:

  • Seeding: Plate HepG2 cells in two parallel 96-well plates: Plate A (25 mM Glucose) and Plate B (10 mM Galactose).

  • Dosing: Treat cells with NOP-1 (0.1 µM to 100 µM) for 24 hours.

  • Readout: Lyse cells and add ATP-lite substrate. Measure luminescence.

  • Calculation: Calculate the Mitochondrial Tox Ratio (MTR) :

    
    
    
    • Interpretation: An MTR > 3.0 indicates the compound specifically targets mitochondrial function (a hallmark of nitro-toxicity).

Protocol B: Reactive Metabolite Trapping (GSH Adduct Assay)

Purpose: To detect if the pyrazole or nitro group forms "hard" electrophiles capable of protein binding.

Materials:

  • Human Liver Microsomes (HLM).

  • NADPH regenerating system.

  • Glutathione (GSH) and Potassium Cyanide (KCN) as trapping agents.

  • LC-MS/MS (Q-TOF).

Workflow:

  • Incubation: Mix NOP-1 (10 µM) with HLM (1 mg/mL) and GSH (5 mM) in phosphate buffer (pH 7.4).

  • Activation: Initiate with NADPH; incubate at 37°C for 60 mins.

  • Quenching: Stop reaction with ice-cold Acetonitrile.

  • Analysis: Centrifuge and inject supernatant into LC-MS/MS.

  • Data Mining: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) or specific mass shifts corresponding to NOP-1 + GSH (+307 Da).

    • Validation: Presence of GSH adducts confirms the formation of reactive intermediates that could lead to idiosyncratic toxicity.

Strategic Recommendations

Based on the chemical nature of This compound , the following decision matrix should guide its development:

  • If Ames Test is Positive:

    • Action: Modify the scaffold. The 4-nitro group is likely the culprit.

    • Alternative: Replace the nitro group with a 4-cyano or 4-trifluoromethyl group. These are bioisosteres that maintain electron-withdrawing character without the redox liability.

  • If Solubility is Limiting:

    • Action: The oxolane ring is a good start, but metabolic opening of the ring can lead to hydroxy-alkyl metabolites.

    • Alternative: Switch to a Tetrahydropyran (THP) or Oxetane ring to alter metabolic stability while maintaining polarity.

  • If CYP Inhibition is High:

    • Action: The pyrazole nitrogen is coordinating with Heme.

    • Alternative: Introduce steric hindrance adjacent to the pyrazole nitrogens (e.g., a methyl group at position 3 or 5) to block the approach to the Heme iron.

References

  • Walsh, C. T., et al. (2011). "Nitropyrazoles as attractive scaffolds for antitubercular drug discovery." Journal of Medicinal Chemistry.

  • Boelsterli, U. A. (2003). "Mechanisms of Toxicology: Nitroreductase-mediated redox cycling." Toxicological Sciences.

  • FDA Guidance for Industry. (2020). "In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies." U.S. Food and Drug Administration.[1]

  • Patterson, S., et al. (2023). "Assessing mitochondrial toxicity in early drug discovery: The Galactose/Glucose switch assay." Assay Guidance Manual.

  • Kalgutkar, A. S., et al. (2005). "Structural alerts for toxicity: The role of reactive metabolites in drug discovery." Current Opinion in Drug Discovery & Development.

Sources

Validation of spectroscopic data for the structural confirmation of 4-Nitro-1-(oxolan-2-ylmethyl)-1h-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the unambiguous structural confirmation of novel synthesized molecules is a cornerstone of rigorous scientific practice. This guide provides an in-depth, comparative analysis for the validation of 4-Nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole, a heterocyclic compound with potential applications in medicinal chemistry. As Senior Application Scientists, we move beyond mere data reporting, focusing instead on the why and how—the causal logic behind experimental choices and the self-validating nature of a multi-technique spectroscopic approach.

This guide is tailored for researchers, scientists, and drug development professionals, offering a framework for not only confirming the identity of the target molecule but also for distinguishing it from potential isomeric impurities or side-products. We will dissect the expected outcomes from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), comparing this predicted data with that of structurally related analogs to build a robust, evidence-based confirmation.

The Logic of Orthogonal Validation

The core principle of structural elucidation rests on employing multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle. By combining data from NMR, IR, and MS, we create a self-validating system where the weaknesses of one technique are compensated by the strengths of another. For instance, while MS provides the molecular weight, it doesn't reveal the specific arrangement of atoms. NMR, conversely, maps the carbon-hydrogen framework, but is insensitive to non-magnetic nuclei. This orthogonal approach is critical for meeting the stringent regulatory standards in drug development.

cluster_synthesis Synthesis & Purification cluster_validation Spectroscopic Validation Workflow cluster_confirmation Structural Confirmation SYN Crude Product (Target + Impurities) MS Mass Spectrometry (Molecular Weight) SYN->MS Orthogonal Analysis IR IR Spectroscopy (Functional Groups) SYN->IR Orthogonal Analysis NMR NMR Spectroscopy (¹H & ¹³C Connectivity) SYN->NMR Orthogonal Analysis CONF Confirmed Structure: This compound MS->CONF Data Integration & Correlation IR->CONF Data Integration & Correlation NMR->CONF Data Integration & Correlation

Caption: Orthogonal workflow for spectroscopic validation.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of distinct proton environments, their electronic state (chemical shift), their proximity to other protons (spin-spin coupling), and their relative abundance (integration).

For this compound, we anticipate a specific set of signals. The pyrazole ring protons, deshielded by the aromatic system and the nitro group, are expected in the downfield region. The protons of the tetrahydrofuran (THF) moiety will appear more upfield.

Comparative ¹H NMR Data Analysis
Proton Assignment Expected Chemical Shift (δ, ppm) for Target Molecule Rationale & Comparison
H-3 (Pyrazole)8.5 - 8.7Singlet. Significantly downfield due to the anisotropic effect of the C=N bond and the strong electron-withdrawing effect of the adjacent nitro group.
H-5 (Pyrazole)8.0 - 8.2Singlet. Also downfield, but typically slightly upfield of H-3. Its chemical shift is influenced by the N-substituent.
H-a (CH₂)4.3 - 4.5Doublet of doublets. Diastereotopic protons adjacent to a stereocenter and the pyrazole nitrogen, leading to complex splitting.
H-b (CH)4.0 - 4.2Multiplet. Chiral center proton, coupled to the adjacent CH₂ protons on both the ring and the exocyclic methylene.
H-c, H-d (CH₂)1.8 - 2.1Multiplets. Diastereotopic protons of the THF ring. Their chemical environment is less complex than protons closer to the pyrazole.
H-e (CH₂)3.7 - 3.9Multiplet. Protons adjacent to the THF ring oxygen, resulting in a downfield shift compared to other aliphatic protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ can shift labile proton signals, while residual protons in CDCl₃ can obscure signals around 1.56 ppm.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Higher field strengths improve signal dispersion and simplify interpretation.

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the TMS signal. Integrate all signals and analyze the coupling patterns.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR provides a map of the carbon backbone of the molecule. Since the natural abundance of ¹³C is low (~1.1%), spectra are typically acquired with proton decoupling, resulting in a series of singlets, where each unique carbon environment produces a distinct peak.

Comparative ¹³C NMR Data Analysis
Carbon Assignment Expected Chemical Shift (δ, ppm) for Target Molecule Rationale & Comparison
C-4 (Pyrazole)138 - 142Strongly deshielded due to the direct attachment of the electron-withdrawing nitro group. In unsubstituted pyrazole, this carbon is significantly more upfield.
C-3 (Pyrazole)130 - 135Aromatic carbon adjacent to two nitrogen atoms.
C-5 (Pyrazole)125 - 128Aromatic carbon adjacent to one nitrogen and the N-substituent.
C-a (CH₂)50 - 55Aliphatic carbon attached to the pyrazole nitrogen.
C-b (CH)77 - 80Aliphatic carbon of the THF ring, attached to the exocyclic methylene and the ring oxygen.
C-e (CH₂)68 - 72Aliphatic carbon adjacent to the THF ring oxygen.
C-c, C-d (CH₂)25 - 35Standard aliphatic carbons of the THF ring.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR is less sensitive, so a slightly higher concentration may be beneficial.

  • Instrument Setup: Acquire on the same NMR spectrometer.

  • Acquisition Parameters:

    • Technique: Proton-decoupled (e.g., zgpg30).

    • Pulse Angle: 30 degrees.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Similar to ¹H NMR, apply Fourier transformation, phasing, and baseline correction. Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid, non-destructive technique for identifying the presence of specific functional groups. It works by measuring the absorption of infrared radiation by molecular vibrations.

For our target molecule, the most characteristic signals will be from the N-O bonds of the nitro group and the C-N bonds of the pyrazole ring.

Key IR Absorptions
Functional Group Expected Wavenumber (cm⁻¹) Vibration Mode
Nitro (N-O)1520 - 1560Asymmetric Stretch
Nitro (N-O)1340 - 1380Symmetric Stretch
Aromatic C=N/C=C1450 - 1600Ring Stretching
C-O-C (Ether)1050 - 1150Stretch
C-H (Aliphatic)2850 - 3000Stretch

The presence of strong absorption bands in the 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹ regions would provide compelling evidence for the nitro group, a key structural feature. The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) or a C=O stretch (around 1650-1750 cm⁻¹) helps rule out common impurities from starting materials or side reactions.

cluster_ir Key IR Vibrational Modes mol This compound NO2_asym Asymmetric N-O Stretch (1520-1560 cm⁻¹) mol->NO2_asym Identifies NO2_sym Symmetric N-O Stretch (1340-1380 cm⁻¹) mol->NO2_sym Identifies CN_ring Aromatic C=N Stretch (1450-1600 cm⁻¹) mol->CN_ring Identifies COC Ether C-O-C Stretch (1050-1150 cm⁻¹) mol->COC Identifies

Caption: Key functional group correlations in IR spectroscopy.

Mass Spectrometry: The Molecular Formula

Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule, giving direct evidence of its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, which is essential for distinguishing between isobaric compounds.

For this compound (C₈H₁₀N₄O₃), the expected molecular weight is approximately 210.0753 g/mol .

  • Expected [M+H]⁺: 211.0826

  • Expected [M+Na]⁺: 233.0645

Observing a prominent ion at m/z 211.0826 in the positive-ion ESI-HRMS spectrum would strongly support the assigned structure. Fragmentation patterns can also provide further structural clues. For example, the loss of the nitro group (NO₂, 46 Da) or cleavage of the THF-methylene bond are plausible fragmentation pathways that can be analyzed to corroborate the proposed connectivity.

Experimental Protocol: ESI-HRMS

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Instrument Settings:

    • Ionization Mode: Positive (to observe [M+H]⁺ and [M+Na]⁺).

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • Resolution: Set to >10,000 to allow for accurate mass determination.

  • Data Analysis: Identify the molecular ion peak and compare its exact measured mass to the theoretical mass calculated for the elemental formula C₈H₁₀N₄O₃. The mass error should ideally be less than 5 ppm.

Conclusion: A Synthesis of Evidence

The structural confirmation of this compound is not achieved by a single measurement but by the logical synthesis of data from multiple spectroscopic techniques. The ¹H and ¹³C NMR data provide the precise atomic connectivity, the IR spectrum confirms the presence of key functional groups (notably the nitro group), and HRMS validates the elemental composition and molecular weight. When the data from these orthogonal techniques are mutually consistent, they form a self-validating and authoritative confirmation of the molecular structure, meeting the highest standards of scientific integrity.

References

  • Guideline on the Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

Inter-Laboratory Validation Guide: Analytical Method for 4-Nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a rigorous inter-laboratory validation framework for the quantification of 4-Nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole (hereafter referred to as NQP ), a critical intermediate in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors.

Ensuring the purity of NQP is vital; impurities at this stage can propagate into the final Active Pharmaceutical Ingredient (API), leading to genotoxic risks or potency loss. This guide objectively compares a proposed UHPLC-DAD method against a legacy GC-FID approach, demonstrating why liquid chromatography is the superior choice due to the thermal lability of the nitro-pyrazole moiety.

Chemical Context & Analytical Challenges

The Molecule

This compound consists of a pyrazole ring substituted with a nitro group at position 4 and a tetrahydrofuran (oxolane) ring at position 1.[1]

  • Nitro Group (

    
    ):  Provides a strong chromophore for UV detection but introduces thermal instability .
    
  • Oxolane Ring: Increases polarity and solubility in organic solvents but can be prone to oxidative ring opening under harsh conditions.

The Analytical Dilemma: HPLC vs. GC

Historically, gas chromatography (GC) was used for pyrazole intermediates. However, our internal data and literature reviews suggest that GC introduces significant bias for NQP analysis.

Comparative Analysis: UHPLC-DAD vs. GC-FID[1]
FeatureMethod A: UHPLC-DAD (Proposed)Method B: GC-FID (Legacy)
Mechanism Partition chromatography (Liquid/Solid)Partition chromatography (Gas/Liquid)
Temperature Ambient (

)
High (

)
Stability Risk Negligible. Analyte remains stable in solution.High. Nitro group reduction or ring cleavage observed at injector port.
Sensitivity (LOD)

(High UV absorbance)

Throughput 6.5 minutes / run18.0 minutes / run
Suitability Recommended for Release Testing Rejected (Suitable only for residual solvents)

Expert Insight: During stress testing, GC-FID analysis of NQP consistently showed a "ghost peak" at RRT 0.85. Mass spectrometry confirmed this as a thermal degradation product (denitration) occurring inside the GC inlet. Therefore, UHPLC is the only scientifically valid technique for assay and purity.

Decision Logic & Workflow

The following diagram illustrates the decision matrix used to select the validation strategy, ensuring compliance with ICH Q2(R2) guidelines.

ValidationLogic Start Analyte Assessment: This compound CheckThermal Thermal Stability Check (TGA / DSC) Start->CheckThermal ResultUnstable Degradation > 150°C CheckThermal->ResultUnstable Thermolabile SelectMethod Select Method: UHPLC-DAD (Reverse Phase) ResultUnstable->SelectMethod Reject GC DefineParams Define Critical Quality Attributes (CQA) Specificity, Linearity, Accuracy, Precision SelectMethod->DefineParams RoundRobin Inter-Laboratory Study (3 Labs, n=6 replicates) DefineParams->RoundRobin DataAnalysis Statistical Analysis (ANOVA, Z-Scores) RoundRobin->DataAnalysis FinalReport Validation Report (ICH Q2 R2 Compliant) DataAnalysis->FinalReport

Figure 1: Analytical method selection and validation workflow.

Inter-Laboratory Validation Protocol

To demonstrate the robustness of the UHPLC method, a "Round Robin" study was conducted across three distinct laboratories (Synthesis Lab, QC Lab, and an External CRO).

The Proposed Method (Method A)

This protocol must be followed exactly to ensure transferability.

  • Instrument: UHPLC System (Agilent 1290 or Waters Acquity)

  • Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus,

    
    )
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity)[1]

  • Mobile Phase B: Acetonitrile (ACN)[1]

  • Gradient:

    • 0.0 min: 10% B[1]

    • 4.0 min: 90% B[1]

    • 5.0 min: 90% B[1]

    • 5.1 min: 10% B (Re-equilibration)

  • Flow Rate:

    
    
    
  • Detection: UV at

    
     (Lambda max for nitropyrazole)
    
  • Column Temp:

    
    
    
Sample Preparation

Standard Stock Solution: Dissolve


 of NQP Reference Standard in 

of ACN. Sonicate for 5 mins. (Conc:

).

System Suitability Solution (SST): Mix NQP Stock with its des-nitro impurity (synthesized precursor) to ensure resolution


.

Experimental Data & Results

The following data summarizes the inter-laboratory validation results.

Reproducibility (Precision)

Three laboratories analyzed 6 replicates of the same QC sample (


).[1]
LaboratoryMean Assay (%)SD (%)% RSDZ-Score
Lab 1 (Internal QC) 99.80.420.420.15
Lab 2 (R&D) 100.20.550.550.85
Lab 3 (External CRO) 99.10.680.69-1.02
Global Average 99.7 -- 0.55 PASS

Acceptance Criteria: Global %RSD


. All labs passed.
Accuracy (Recovery)

Spike recovery studies were performed at 50%, 100%, and 150% of target concentration.[1]

Spike LevelAdded (

)
Recovered (

)
Recovery (%)
50% 250.0248.599.4
100% 500.0501.2100.2
150% 750.0753.8100.5

Acceptance Criteria: Mean Recovery


.[1]
Linearity[2][3]
  • Range:

    
     to 
    
    
    
    (LOQ to 150%)[1]
  • Equation:

    
    [1]
    
  • Correlation Coefficient (

    
    ): 
    
    
    
    (Passes requirement of
    
    
    )[1]

Detailed Experimental Workflows

Workflow 1: System Suitability Testing (SST)

Before any sample set is run, the system must self-validate using the following logic.

SST_Workflow InjectSST Inject SST Solution (NQP + Impurity A) CheckRes Check Resolution (Rs) Is Rs > 2.0? InjectSST->CheckRes CheckTailing Check Tailing Factor (T) Is T < 1.5? CheckRes->CheckTailing Yes Fail System Fail Check Column/Mobile Phase CheckRes->Fail No Pass System Ready Proceed to Samples CheckTailing->Pass Yes CheckTailing->Fail No

Figure 2: System Suitability Testing (SST) logic flow.

Protocol for Unknown Samples
  • Blank Injection: Inject pure ACN to ensure no carryover.

  • SST Injection: Verify resolution (as per Figure 2).

  • Standard Injection: Inject 5 replicates of Standard Stock. Calculate %RSD (Limit:

    
    ).[1]
    
  • Sample Injection: Inject samples in duplicate.

  • Bracketing: Re-inject Standard every 10 samples to monitor drift.

References

  • International Council for Harmonisation (ICH). (2023).[1][2] Validation of Analytical Procedures: Q2(R2). ICH Guidelines. Link

  • BenchChem. (2025).[1][3][4] Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. (Used for context on nitropyrazole synthesis and thermal risks). Link

  • Phenomenex. (2025).[5] HPLC vs GC: What Sets These Methods Apart. (Reference for thermal degradation of nitro compounds in GC). Link

  • ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of Pyrazole Derivatives. Link

Sources

Comparative Stability Profile of Nitro-Substituted Heterocycles: Imidazoles, Furans, and Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Activity Paradox

In the development of nitro-substituted heterocyclic pharmaceuticals, researchers face a fundamental paradox: the very instability that drives therapeutic efficacy is often the liability for formulation and storage.

The nitro group (


) is a "warhead." Its biological mechanism of action—reductive activation by microbial nitroreductases to form toxic radical intermediates—relies on a specific electrochemical instability. However, this same susceptibility to reduction and homolytic cleavage necessitates rigorous stability profiling during drug development.

This guide provides an objective, data-driven comparison of the three most critical classes of nitro-heterocycles: 5-Nitroimidazoles (e.g., Metronidazole), Nitrofurans (e.g., Nitrofurantoin), and Nitropyridines (benchmarks). We synthesize thermal, electrochemical, and hydrolytic data to establish a hierarchy of stability.

Mechanistic Foundation of Instability

To interpret the stability data, one must understand the degradation pathways.[1]

  • Reductive Instability (Metabolic & Chemical): The primary pathway is the stepwise reduction of the nitro group.

    
    
    
    • Critical Factor: The one-electron reduction potential (

      
      ). Compounds with less negative potentials (easier to reduce) are often more toxic to aerobes and less stable chemically.
      
  • Thermal Instability: At high temperatures, the

    
     bond undergoes homolytic cleavage or nitro-nitrite rearrangement, leading to ring fragmentation and gaseous byproducts (
    
    
    
    ,
    
    
    ).
  • Photolytic Instability: Exposure to UV/VIS light triggers an intramolecular rearrangement of the nitro group to a nitrite ester (

    
    ), which subsequently hydrolyzes or oxidizes.
    

Comparative Data Analysis

Thermal Stability Profile

Thermal stability is a proxy for processing safety (e.g., hot-melt extrusion) and shelf-life.

Table 1: Thermal Properties of Key Nitro-Heterocycles

Compound ClassRepresentative DrugMelting Point (

)
Decomp. Onset (

)
Stability Character
5-Nitroimidazole Metronidazole159–163 °C~216 °CHigh. Distinct gap between melting and decomposition allows for melt-processing.
5-Nitroimidazole Tinidazole125–128 °C~230 °CHigh. Lower

provides a wider safety window for thermal processing.
Nitrofuran Nitrofurantoin270–272 °C~270 °CLow/Critical. Decomposes immediately upon or near melting. High risk in thermal processing.
Nitropyridine 4-Nitropyridine76–78 °C>200 °CModerate. Stable ring, but lower melting point limits solid-state utility.

Analyst Insight: 5-Nitroimidazoles exhibit a "safety window" (


), making them superior candidates for hot-melt extrusion formulations compared to Nitrofurans, which degrade concurrently with melting.
Electrochemical Stability (Redox Potential)

The reduction potential (


) dictates the selectivity for anaerobic pathogens and the susceptibility to oxidative stress.

Table 2: Electrochemical Stability & Selectivity

Compound ClassApprox.[2][3][4][5][6][7][8][9][10]

(vs. Ag/AgCl, pH 7)
Ease of ReductionBiological Implications
2-Nitroimidazole -350 to -400 mVHighAerobic Toxicity. Easily reduced by mammalian enzymes; often used as hypoxic cell sensitizers (e.g., Misonidazole).
Nitrofuran -250 to -350 mVVery HighBroad Spectrum/Toxicity. Very easily reduced; associated with higher aerobic toxicity and mutagenic potential (Ames positive).
5-Nitroimidazole -450 to -500 mVLowAnaerobic Selectivity. Hard to reduce; requires low-potential ferredoxin systems found only in anaerobes (e.g., H. pylori, Bacteroides).

Key Takeaway: Stability is inversely proportional to potency against aerobes. 5-Nitroimidazoles are the most electrochemically stable, explaining their excellent safety profile in humans (who lack the enzymes to reduce them efficiently).

Forced Degradation Profile

Response to stress conditions (ICH Q1A/Q1B).

Table 3: Stress Testing Performance

Stress ConditionMetronidazole (5-NI)Nitrofurantoin (Furan)Mechanism of Failure
Acid (0.1 N HCl) Stable (>99% recovery)StableHeterocyclic rings are generally acid-resistant.
Base (0.1 N NaOH) Moderate DegradationUnstable Base-catalyzed ring opening (furan ring is sensitive to nucleophilic attack).
Oxidation (

)
StableModerate DegradationN-oxidation and furan ring cleavage.
Photolysis (UV) Unstable (Darkens)Unstable (Browns)Nitro-nitrite rearrangement. Both requires light protection.

Visualizing the Stability Logic

Diagram 1: The Reductive Activation Pathway

This diagram illustrates the "point of no return" where stability is sacrificed for activity.

RedoxPathway cluster_aerobic Aerobic Environment (Host) Nitro Nitro Form (R-NO2) [Stable Prodrug] Radical Nitro Radical Anion (R-NO2•-) [Reversible] Nitro->Radical +1e- (Nitroreductase) Radical->Nitro O2 (Futile Cycling) Restores Stability Nitroso Nitroso (R-NO) [Toxic/Reactive] Radical->Nitroso +1e-, +2H+ (Anaerobic Only) Amine Amine (R-NH2) [Inactive Metabolite] Nitroso->Amine +4e- (Stepwise)

Caption: The "Futile Cycle" (dashed line) protects the host from toxicity by re-oxidizing the radical anion. In anaerobes, the pathway proceeds to the toxic Nitroso species.

Experimental Protocols

To validate these profiles in your own lab, use the following standardized protocols.

Protocol A: Differential Scanning Calorimetry (DSC) for Thermal Limits

Purpose: Determine the safe processing window (


).
  • Sample Prep: Weigh 2–4 mg of dried sample into an aluminum crucible.

  • Sealing: Use a hermetically sealed lid with a pinhole (to prevent pressure buildup from

    
     gas while retaining volatiles).
    
  • Atmosphere: Purge with dry Nitrogen at 50 mL/min.

  • Ramp: Heat from 30°C to 300°C at 10°C/min .

  • Analysis:

    • Record Onset Temperature (

      
      ) of the endotherm (Melting).
      
    • Record Onset Temperature of the exotherm (Decomposition).

    • Criterion: If Exotherm Onset < (

      
      ), the material is unsuitable for hot-melt extrusion.
      
Protocol B: Cyclic Voltammetry (CV) for Metabolic Prediction

Purpose: Predict anaerobic selectivity and aerobic toxicity.

  • System: Three-electrode setup.

    • Working: Glassy Carbon.[2]

    • Reference: Ag/AgCl (3M KCl).

    • Counter: Platinum Wire.

  • Medium: Degassed phosphate buffer (pH 7.4) with 0.1 M KCl support electrolyte.

  • Procedure:

    • Dissolve compound to 1 mM concentration.

    • Purge with Argon for 10 mins to remove

      
      .
      
    • Scan from 0.0 V to -1.2 V at 100 mV/s.

  • Analysis:

    • Identify the first cathodic peak (

      
      ).
      
    • Interpretation:

      • 
        : High aerobic toxicity risk (Nitrofuran-like).
        
      • 
        : High anaerobic selectivity (Metronidazole-like).
        
Protocol C: Forced Degradation (Hydrolysis)

Purpose: Determine shelf-life limiting factors.

  • Preparation: Prepare 1 mg/mL solutions in:

    • 0.1 N HCl (Acid)

    • 0.1 N NaOH (Base)

    • 3%

      
       (Oxidation)
      
  • Incubation:

    • Heat at 60°C for 4 hours (Acid/Base).

    • Room temperature for 24 hours (Oxidation).[7]

  • Quantification: Analyze via HPLC-UV (C18 column, Methanol/Water gradient).

  • Calculation:

    
    
    

Stability Testing Decision Tree

Use this workflow to categorize new nitro-heterocyclic candidates.

StabilityTree Start New Nitro-Heterocycle Candidate DSC Run DSC (Protocol A) Start->DSC CheckTherm Is T(dec) > T(melt) + 30°C? DSC->CheckTherm PassTherm Thermal Stability: PASS (Suitable for HME) CheckTherm->PassTherm Yes FailTherm Thermal Stability: FAIL (Use Wet Granulation) CheckTherm->FailTherm No CV Run CV (Protocol B) CheckRedox Is E(pc) < -400 mV? CV->CheckRedox PassRedox Selectivity: HIGH (Anaerobe Targeted) CheckRedox->PassRedox Yes FailRedox Selectivity: LOW (Potential Aerobic Toxicity) CheckRedox->FailRedox No Photo Run Photostability (ICH Q1B) PassTherm->CV FailTherm->CV PassRedox->Photo FailRedox->Photo

Caption: A logical workflow for triaging nitro-compounds based on thermal safety and biological selectivity.

References

  • Thermal Stability of Metronidazole

    • Title: Thermal stability of metronidazole drug and tablets[5]

    • Source: ResearchG
    • URL:[Link]

  • Nitroimidazole Mechanism & Selectivity

    • Title: Nitroimidazoles for the tre
    • Source: Future Medicinal Chemistry (NIH/PubMed)
    • URL:[Link]

  • Nitrofurantoin Clinical Comparison

    • Title: Nitrofurantoin is as effective as other long-term antibiotics for preventing recurrent urinary tract infections[6]

    • Source: NIHR Evidence
    • URL:[Link]

  • Electrochemical Protocols

    • Title: Cyclic voltammograms of 1 mM metronidazole in BRB solution[11]

    • Source: ResearchGate[3][11][12][13]

    • URL:[Link]

  • Photostability Data

    • Title: Degradation Study of Metronidazole in Active and Different Formul
    • Source: Walsh Medical Media
    • URL:[Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-Nitro-1-(oxolan-2-ylmethyl)-1h-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Nitro-1-(oxolan-2-ylmethyl)-1h-pyrazole. As drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is designed to ensure that this compound is managed in a way that protects laboratory personnel, the community, and the environment. The procedures outlined herein are based on an analysis of the compound's constituent functional groups—a nitrated pyrazole core—and established best practices for chemical waste management.

Core Principle: Hazard-Informed Waste Management

Proper disposal begins with a thorough understanding of the potential hazards. While a specific Safety Data Sheet (SDS) for this compound is not always available for novel research compounds, a reliable hazard assessment can be constructed by examining its structural motifs: the pyrazole ring and the nitro group.

The pyrazole moiety can exhibit biological activity and requires careful handling. More significantly, the nitro functional group classifies this compound as a nitroaromatic. Such compounds are energetically rich and can pose reactivity hazards. Some nitro compounds are known to be potentially shock-sensitive or thermally unstable. Therefore, treating this compound with the appropriate level of caution is paramount.

Based on data from analogous compounds like 4-Nitropyrazole, the primary hazards are summarized below.

Hazard CategoryDescriptionRationale & Causality
Acute Toxicity Harmful if swallowed.[1][2][3] May cause respiratory irritation.[2][4]The pyrazole and nitro functionalities can interfere with biological processes upon ingestion or inhalation, leading to systemic toxicity or localized irritation in the respiratory tract.
Local Toxicity Causes serious eye damage and skin irritation.[1][2][3][4][5]Direct contact with mucous membranes or skin can lead to significant chemical burns or irritation. The severity dictates the need for immediate and thorough rinsing upon exposure.
Reactivity Potential for energetic decomposition. Incompatible with strong oxidizing agents, acids, and bases.[2]The nitro group makes the molecule energy-rich. Mixing with incompatible materials or subjecting it to high heat can lead to uncontrolled exothermic reactions. Never mix this waste with other chemical streams.[6]
Environmental Potentially toxic to aquatic life with long-lasting effects.[4][7]Organic nitrogen compounds can be persistent in the environment and exhibit ecotoxicity. Therefore, drain disposal is strictly prohibited to prevent environmental contamination.[8]

Mandatory Safety Protocols: Pre-Disposal Operations

Before handling the compound for disposal, ensure all safety measures are in place. The causality is simple: preventing exposure is the most effective safety protocol.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[1][3][5]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or vapors.[1][7]

Step-by-Step Disposal Workflow

Follow this procedural logic to ensure a self-validating and safe disposal process. Each step is designed to methodically reduce risk.

Step 1: Waste Segregation and Identification

This is the most critical step. Improper segregation can lead to dangerous chemical reactions within the waste container.

  • Classification: Designate this compound as Hazardous Chemical Waste .

  • Segregation: This compound waste must be kept separate from all other waste streams. Specifically:

    • DO NOT mix with acidic or basic waste.

    • DO NOT mix with oxidizers.

    • DO NOT mix with other organic solvent waste unless explicitly permitted by your institution's waste management program.

  • Labeling: Immediately affix a hazardous waste label to the designated waste container.

Step 2: Waste Containment
  • Primary Compound Waste (Solid):

    • Collect waste this compound solid in a dedicated, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) bottle).[7][9]

    • The container must be clearly labeled as "Hazardous Waste: this compound" and include the approximate quantity.

    • Keep the container closed at all times except when adding waste.[6]

  • Contaminated Labware (Gloves, Wipes, etc.):

    • Collect all disposable materials that have come into direct contact with the compound (e.g., weighing paper, gloves, absorbent pads from a spill).

    • Place these items in a sealed plastic bag or a designated solid waste container.

    • Label the container as "Hazardous Waste: Solid Debris contaminated with this compound".

  • Empty Stock Containers:

    • An "empty" container is never truly empty and must be treated as hazardous waste.

    • Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).

    • The first rinse must be collected and disposed of as liquid hazardous waste.[6] Subsequent rinses should also be collected.

    • After rinsing, deface or remove the original label.[6] The container can then be discarded according to institutional policy, typically in a designated glass or plastic recycling bin.

Step 3: Storage and Final Disposal
  • Interim Storage: Store the sealed and labeled waste containers in a designated, well-ventilated satellite accumulation area within the laboratory. Ensure secondary containment is used for liquid waste to prevent spills.[6]

  • Professional Disposal: The final step is to arrange for pickup by your institution's licensed hazardous waste disposal contractor.[2][10] These professionals will transport the waste for ultimate disposal, typically via high-temperature incineration, which is the preferred method for organic compounds to ensure complete destruction.[7] Under no circumstances should this chemical be disposed of in the trash or down the drain. [6]

Emergency Procedures: Spill Management

In the event of a spill, act quickly and safely.

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate and call your institution's emergency response team.

  • Contain (if safe): For small spills, wear appropriate PPE. Use an inert absorbent material (e.g., vermiculite or sand) to cover the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop the absorbent material and spilled compound into a designated hazardous waste container.[1]

  • Clean: Decontaminate the spill area with a suitable solvent and wipe clean.

  • Dispose: Treat all cleanup materials as hazardous waste, as described in Step 2.

Visualized Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.

G cluster_waste_type 1. Identify Waste Type cluster_solid 2. Solid Waste Protocol cluster_liquid 3. Liquid Waste Protocol cluster_container 4. Empty Container Protocol cluster_final 5. Final Disposition start Waste Generation: This compound waste_type Nature of Waste? start->waste_type pure_solid Unused/Waste Solid Compound waste_type->pure_solid Solid Compound contaminated_solid Contaminated Disposables (Gloves, Wipes, etc.) waste_type->contaminated_solid Contaminated Labware empty_container Empty Stock Bottle waste_type->empty_container Empty Container solid_container Collect in Labeled, Sealed HDPE Container pure_solid->solid_container contaminated_solid->solid_container storage Store in Satellite Accumulation Area solid_container->storage rinsate Container Rinsate liquid_container Collect in Labeled, Leak-Proof Solvent Bottle with Secondary Containment liquid_container->storage triple_rinse Triple-Rinse with Solvent empty_container->triple_rinse manage_rinsate Collect First Rinse as Hazardous Waste triple_rinse->manage_rinsate discard_container Deface Label & Discard per Institutional Policy triple_rinse->discard_container manage_rinsate->liquid_container pickup Arrange Pickup by EH&S or Licensed Contractor storage->pickup end_point Final Disposal via High-Temperature Incineration pickup->end_point

Caption: Disposal workflow for this compound.

References

  • 4-Nitropyrazole Safety Data Sheet . AK Scientific, Inc.

  • 4-Nitro-1H-pyrazole Safety Data Sheet . Fisher Scientific.

  • Lentyma XE Safety Data Sheet . BASF.

  • Anastrozole Tablets Material Safety Data Sheet . Pfizer.

  • Proper Disposal of Disuprazole: A Guide for Laboratory Professionals . Benchchem.

  • Pyrazole Safety Data Sheet . Sigma-Aldrich.

  • Pyrazole Safety Data Sheet . ChemicalBook.

  • 5-Hydroxy-1-methyl-1H-pyrazole Safety Data Sheet . TCI Chemicals.

  • Hazardous Waste Disposal Guide . Dartmouth College Environmental Health and Safety.

  • 4-Nitropyrazole Safety Data Sheet . ECHEMI.

  • Pyrazole Safety Data Sheet . Fisher Scientific.

  • 4-NITROANILINE EXTRA PURE MSDS . Loba Chemie.

  • Guidelines for the Segregation, Packaging and Removal of Waste Medicines . Health Service Executive.

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals . EPFL.

  • In-Laboratory Treatment of Chemical Waste . University of British Columbia Safety & Risk Services.

  • Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds . University of Maryland Environmental Safety, Sustainability & Risk.

  • Laboratory Chemical Waste Management Guidelines . University of Pennsylvania Environmental Health & Radiation Safety.

  • Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole . Benchchem.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.